4-(4-Ethylcyclohexyl)cyclohexanone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-ethylcyclohexyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h11-13H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCIOWLZPJIEBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450898, DTXSID101335281 | |
| Record name | 4-(4-Ethylcyclohexyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trans-4-Ethylcyclohexyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101335281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150763-13-6, 149975-97-3 | |
| Record name | 4-(4-Ethylcyclohexyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trans-4-Ethylcyclohexyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101335281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(4-Ethylcyclohexyl)cyclohexanone
This guide provides a comprehensive technical overview of 4-(4-ethylcyclohexyl)cyclohexanone, a key intermediate in the synthesis of advanced liquid crystal materials. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's chemical and physical properties, detailed synthesis methodologies, structural characterization, and its pivotal role in the formulation of liquid crystal displays (LCDs) and other advanced optical materials.
Introduction
This compound, with the CAS number 150763-13-6 for the trans isomer, is a bicyclohexane derivative that has garnered significant interest for its application as a liquid crystal intermediate.[1] Its molecular structure, featuring two saturated cyclohexane rings, an ethyl substituent, and a polar ketone functional group, imparts unique properties that are highly desirable in the formulation of nematic liquid crystal mixtures.[2] These mixtures are fundamental components in a wide array of electro-optical devices, including flat-panel displays, optical shutters, and spatial light modulators.
The rigid bicyclohexane core contributes to the molecule's thermal and chemical stability, while the terminal ethyl group and the polar ketone moiety influence the mesomorphic properties, such as the clearing point and dielectric anisotropy, of the resulting liquid crystal materials.[2][3] This guide will explore the synthesis of this versatile molecule, its detailed characterization, and the underlying principles of its application in liquid crystal technology.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and application.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | 4-(4-ethylcyclohexyl)cyclohexan-1-one, [4'-Ethyl-1,1'-bicyclohexyl]-4-one, 4'-Ethylbi(cyclohexan)-4-one | [1] |
| CAS Number | 150763-46-5 (trans-isomer) | |
| Molecular Formula | C₁₄H₂₄O | [1][2] |
| Molecular Weight | 208.34 g/mol | |
| Appearance | White crystalline solid | [1] |
| Purity | >98.0% (GC) available commercially |
Synthesis of this compound
The synthesis of this compound can be approached through several strategic routes. A common and industrially relevant pathway involves the synthesis of a biphenyl precursor followed by hydrogenation and oxidation. This multi-step approach allows for precise control over the final molecular architecture.
General Synthetic Strategy
A logical and well-established pathway to this compound initiates with biphenyl. The synthesis can be conceptually divided into three main stages, as illustrated in the workflow diagram below.
Caption: General synthetic workflow for this compound starting from biphenyl.
Experimental Protocols
A patented method outlines a five-step synthesis starting from biphenyl to produce the crucial alcohol intermediate.[4]
Step 1: Friedel-Crafts Acylation of Biphenyl
-
Objective: To introduce an acyl group onto the biphenyl core.
-
Protocol:
-
In a suitable reactor, biphenyl is reacted with an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).[4]
-
The reaction is typically carried out in an inert solvent like dichloromethane or nitrobenzene.
-
The progress of the reaction is monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is carefully quenched with ice-water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the acylated biphenyl derivative.
-
Step 2: Friedel-Crafts Alkylation
-
Objective: To introduce the ethyl group.
-
Protocol:
-
The acylated biphenyl from the previous step is reacted with an olefin (e.g., ethene) in the presence of a Lewis acid catalyst.[4]
-
The reaction conditions are optimized to favor mono-alkylation.
-
Step 3: Reduction of the Ketone
-
Objective: To reduce the ketone functionality to a methylene group.
-
Protocol:
-
The product from the alkylation step is subjected to a reduction reaction, such as a Wolff-Kishner or Clemmensen reduction, to convert the carbonyl group to a CH₂ group.[4]
-
Step 4: Oxidation and Acidolysis
-
Objective: To introduce a hydroxyl group on one of the phenyl rings.
-
Protocol:
Step 5: Catalytic Hydrogenation of the Phenol
-
Objective: To saturate both aromatic rings to form the bicyclohexyl system.
-
Protocol:
-
The 4-(4'-ethylphenyl)phenol is dissolved in a suitable solvent (e.g., ethanol, acetic acid) and subjected to catalytic hydrogenation.[4]
-
A heterogeneous catalyst such as palladium on carbon (Pd/C) or Raney nickel is employed.[5]
-
The reaction is carried out under a hydrogen atmosphere at elevated pressure and temperature.[4]
-
The reaction is monitored for hydrogen uptake. Upon completion, the catalyst is filtered off, and the solvent is removed to yield 4-(4-ethylcyclohexyl)cyclohexanol.
-
The final step involves the oxidation of the secondary alcohol to the corresponding ketone. A green and efficient method has been patented for this transformation.[6]
-
Objective: To selectively oxidize the secondary alcohol to a ketone.
-
Protocol:
-
An oxidant is prepared by mixing sodium tungstate dihydrate and phosphotungstic acid, followed by the addition of hydrogen peroxide.[6]
-
The reactant, 4-(4-ethylcyclohexyl)cyclohexanol, is dissolved in N-methylpyrrolidinone (NMP).[6]
-
The alcohol solution is added to the oxidant mixture.
-
The reaction is heated (e.g., to 80-90 °C) and stirred for several hours.[6]
-
The reaction progress is monitored by GC.
-
Upon completion, the NMP is removed by vacuum distillation.
-
The residue is extracted with a non-polar solvent like petroleum ether.
-
The organic extract is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, this compound.[6] This method is advantageous due to the use of hydrogen peroxide as a clean oxidant, with water being the only byproduct.[6]
-
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aliphatic region (approximately 0.8-2.5 ppm). The ethyl group would exhibit a triplet for the methyl protons and a quartet for the methylene protons. The protons on the cyclohexyl rings would appear as overlapping multiplets. The protons alpha to the carbonyl group would be the most downfield shifted among the ring protons.
-
¹³C NMR: The carbon NMR spectrum would show a characteristic peak for the carbonyl carbon in the range of 200-220 ppm. The remaining carbons of the two cyclohexyl rings and the ethyl group would appear in the aliphatic region (approximately 10-50 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong, sharp absorption band corresponding to the C=O stretching vibration of the ketone, typically appearing around 1715 cm⁻¹. Other significant absorptions will include C-H stretching vibrations of the ethyl and cyclohexyl groups in the 2850-3000 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum, likely obtained via electron ionization (EI), would show the molecular ion peak (M⁺) at m/z = 208. The fragmentation pattern would be complex, involving cleavages of the cyclohexyl rings and the loss of the ethyl group.
Application in Liquid Crystals
This compound is a valuable component in the formulation of nematic liquid crystal mixtures.[2] Nematic liquid crystals are characterized by molecules that have long-range orientational order but no positional order.[7]
Structure-Property Relationships
The molecular structure of this compound is key to its function in liquid crystal mixtures.
Caption: Structure-property relationships of this compound in liquid crystals.
-
Rigid Bicyclohexyl Core: The two saturated cyclohexane rings provide a rigid, elongated molecular shape, which is essential for the formation of the nematic phase. This rigidity contributes to a high clearing point (the temperature at which the material transitions from the liquid crystal phase to an isotropic liquid) and enhances the thermal stability of the liquid crystal mixture.[2]
-
Terminal Ethyl Group: The flexible ethyl group at one end of the molecule influences the packing of the molecules in the liquid crystal phase. By varying the length of this alkyl chain, the melting point and the nematic range of the mixture can be fine-tuned. It also plays a role in determining the viscosity of the liquid crystal material.
-
Polar Ketone Group: The carbonyl group introduces a significant dipole moment into the molecule. This polarity is crucial for achieving a high dielectric anisotropy (Δε), which is a measure of the difference in the dielectric permittivity parallel and perpendicular to the molecular director. A large Δε is desirable for low-voltage operation of liquid crystal displays.[3]
By incorporating this compound and its derivatives into liquid crystal formulations, material scientists can precisely control the optical and electrical properties of the final mixture to meet the demanding requirements of modern display technologies.[2]
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound was not found, information from related cyclohexanone derivatives provides general guidance.[8][9][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[8]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]
-
Inhalation: Move the person to fresh air.[9]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[8]
-
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
This compound is a strategically important molecule in the field of materials science, particularly for the development of advanced liquid crystal displays. Its synthesis, while multi-stepped, relies on well-established organic transformations, allowing for its production on a commercially viable scale. The unique combination of a rigid bicyclohexyl core, a terminal alkyl chain, and a polar ketone group provides a versatile platform for tuning the properties of nematic liquid crystal mixtures. A thorough understanding of its synthesis, characterization, and structure-property relationships is crucial for the continued innovation of high-performance electro-optical devices.
References
- CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)
- Bezborodov, V. S., Lapanik, V. I., & Sasnouski, G. M. (Year). New liquid crystalline cyclohexene and cyclohexane derivatives and compositions based upon them. Liquid Crystals, 29(4). (URL: [Link])
- General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC - NIH. (URL: [Link])
- CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl)
- Dhara, S., et al. (2015). Structure–property correlation of bicyclohexane nematic liquid crystals. Liquid Crystals, 42(2), 235-241. (URL: [Link])
- CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google P
- Dabrowski, R., Dziaduszek, J., & Bezborodov, V. S. (1996). Synthesis and mesomorphic properties of some cyclohex-2-en-1-one derivatives. Liquid Crystals, 20(5), 643-652. (URL: [Link])
- Liquid crystal - Wikipedia. (URL: [Link])
- Kozioł, A., et al. (Year). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. Chemistry & Biodiversity. (URL: [Link])
- A Process For The Synthesis Of 4 Methoxycyclohexanone - Quick Company. (URL: [Link])
- Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals - LillOA. (URL: [Link])
- WO1995020021A1 - Liquid crystal compound and liquid crystal composition containing the same - Google P
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An In-depth Technical Guide to 4-(4-Ethylcyclohexyl)cyclohexanone (CAS: 150763-46-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Ethylcyclohexyl)cyclohexanone is a significant organic compound, primarily recognized for its role as a key intermediate in the synthesis of advanced materials, particularly liquid crystals.[1] Its molecular architecture, featuring a rigid bicyclohexyl core with a polar ketone functional group and a non-polar ethyl group, imparts the unique physicochemical properties essential for the development of liquid crystal displays (LCDs) and other organic electronic applications.[2] This guide provides a comprehensive overview of the technical properties, synthesis, spectral characteristics, and handling of this compound, serving as a vital resource for professionals in materials science and organic synthesis.
Chemical Identity and Nomenclature
-
IUPAC Name: 4-(4-ethylcyclohexyl)cyclohexan-1-one[2]
-
CAS Number: 150763-46-5[2]
-
Molecular Formula: C₁₄H₂₄O[2]
-
Molecular Weight: 208.34 g/mol [2]
-
Synonyms: 4-(trans-4-Ethylcyclohexyl)cyclohexanone, trans-4'-Ethyl-[1,1'-bi(cyclohexan)]-4-one[3]
Chemical Structure
Caption: 2D structure of this compound.
Physicochemical Properties
This compound is typically a colorless to almost colorless clear liquid at room temperature.[4] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Physical State | Liquid | [2] |
| Color | Colorless to almost colorless | [4] |
| Boiling Point | 299 °C at 760 mmHg | [3] |
| Density | 0.944 g/cm³ | [3] |
| Refractive Index | 1.4840 to 1.4880 | [3] |
| Flash Point | 127 °C | [3] |
| Solubility | Miscible with most organic solvents. Limited solubility in water. | [5][6] |
Synthesis and Purification
The primary synthetic route to this compound involves the oxidation of the corresponding alcohol, 4-(4-ethylcyclohexyl)cyclohexanol. A robust and environmentally conscious method utilizes hydrogen peroxide as a clean oxidant.
Experimental Protocol: Oxidation of 4-(4-Ethylcyclohexyl)cyclohexanol
This protocol is adapted from a general method for the synthesis of 4-(4'-n-alkyl cyclohexyl)cyclohexanone.
Materials:
-
4-(4-Ethylcyclohexyl)cyclohexanol
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Phosphotungstic acid
-
Hydrogen peroxide (H₂O₂)
-
N-methylpyrrolidinone (NMP)
-
Petroleum ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Catalyst Preparation: In a reaction vessel, mix and stir sodium tungstate dihydrate and phosphotungstic acid.
-
Oxidant Preparation: To the catalyst mixture, add hydrogen peroxide to form the oxidant solution.
-
Reaction Setup: To the oxidant solution, add the reactant, 4-(4-ethylcyclohexyl)cyclohexanol, and N-methylpyrrolidinone as the solvent.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for several hours, monitoring the reaction progress by gas chromatography.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The N-methylpyrrolidinone can be removed by vacuum distillation.
-
Extraction: Extract the product with petroleum ether.
-
Drying and Filtration: Dry the organic phase with anhydrous sodium sulfate and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the final product, this compound.
Caption: Synthesis workflow for this compound.
Spectral Analysis
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on analogous structures, the following are the predicted ¹H and ¹³C NMR chemical shifts.[2]
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | - | ~210-212 |
| CH₂ alpha to C=O | ~2.2-2.4 | ~40-42 |
| CH₂ beta to C=O | ~1.8-2.0 | ~28-30 |
| CH attached to ethylcyclohexyl | ~1.0-1.2 | ~43-45 |
| CH₂ of ethyl group | ~1.2-1.4 | ~28-30 |
| CH₃ of ethyl group | ~0.8-0.9 | ~11-13 |
| Other cyclohexyl protons | ~0.9-1.9 | ~25-35 |
Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is typically observed around 1715 cm⁻¹ for a saturated six-membered ring ketone.[2] Other expected peaks include C-H stretching vibrations from the ethyl and cyclohexyl groups in the 2850-2950 cm⁻¹ region and C-H bending vibrations around 1440-1480 cm⁻¹.[7]
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of the compound.[2] The molecular ion peak [M]⁺ would be observed at m/z = 208. The fragmentation pattern would likely involve the loss of the ethyl group and cleavage of the cyclohexyl rings.
Applications
The primary application of this compound is as a precursor in the synthesis of liquid crystal molecules.[1] The rigid bicyclohexyl core provides the necessary structural anisotropy, while the ketone functional group serves as a versatile point for further chemical modifications to produce a wide range of liquid crystal materials with tailored properties for use in LCDs and other display technologies.[2]
Safety and Handling
While a specific safety data sheet for this compound is not widely available, general precautions for handling cyclic ketones should be followed. This class of compounds may be harmful if swallowed and can cause skin and eye irritation.[2]
General Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]
-
Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[9]
-
Keep away from heat, sparks, and open flames.[8]
-
Store in a tightly closed container in a cool, dry place.[9]
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[8]
-
Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
References
- CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone. (n.d.). Google Patents.
- Cyclohexanone. (n.d.). In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI.
- Cyclohexanone, 4-ethyl-. (n.d.). NIST WebBook.
- Cyclohexanone, 4-ethyl-. (n.d.). NIST WebBook.
- Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. (n.d.). The Royal Society of Chemistry.
- Cyclohexanone - Essential Intermediate for Nylon Production. (n.d.). EapearlChem.
- The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. (n.d.). NIH.
- SAFETY DATA SHEET: CYCLOHEXANONE. (n.d.). Transmare Chemie.
- Cyclohexanone. (n.d.). Wikipedia.
- NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info.
- Cyclohexene, 4-(4-ethylcyclohexyl)-1-pentyl- | C19H34 | CID 543386. (n.d.). PubChem.
- Cyclohexanone. (n.d.). NIST WebBook.
- C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry.
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An In-Depth Technical Guide to the Chemical Structure and Isomers of C14H24O
Abstract
The molecular formula C14H24O represents a vast and structurally diverse landscape of isomeric compounds, many of which are of significant interest to the fragrance, flavor, and pharmaceutical industries. This technical guide provides an in-depth exploration of the core chemical structures and isomerism within this molecular formula, with a focus on three prominent classes: the ionone and damascone families of rose ketones, and related sesquiterpenoid structures. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights into the synthesis, separation, and characterization of these important chemical entities.
The Isomeric World of C14H24O: A Primer
Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. This seemingly subtle difference can lead to profound variations in their physical, chemical, and biological properties. The isomeric possibilities for C14H24O are extensive, encompassing a wide range of functional groups, carbon skeletons, and stereochemical arrangements. A fundamental understanding of isomerism is therefore crucial for any scientist working with these compounds.
Constitutional Isomerism
Constitutional isomers, also known as structural isomers, have the same molecular formula but different connectivity. This means the atoms are bonded together in a different order. For C14H24O, this can manifest in several ways:
-
Functional Group Isomers: The oxygen atom can be part of a ketone, aldehyde, alcohol, or ether functional group.
-
Skeletal Isomers: The carbon framework can be linear, branched, or contain various ring structures of different sizes.
-
Positional Isomers: The functional groups or other substituents can be located at different positions on the carbon skeleton.
Stereoisomerism
Stereoisomers have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms in space. This class of isomers is particularly important in the context of C14H24O, as many of these compounds are chiral and their biological activity is often enantiomer-specific.
-
Enantiomers: These are non-superimposable mirror images of each other. They have identical physical properties (except for the direction in which they rotate plane-polarized light) but can have vastly different biological activities.
-
Diastereomers: These are stereoisomers that are not mirror images of each other. They have different physical and chemical properties. A common type of diastereomerism encountered in C14H24O isomers is cis-trans isomerism (or E/Z isomerism) around a double bond.
The relationship between different types of isomers can be visualized as follows:
Physical and chemical properties of 4-(4-Ethylcyclohexyl)cyclohexanone
An In-depth Technical Guide to 4-(4-Ethylcyclohexyl)cyclohexanone
Introduction
This compound is a pivotal intermediate compound, primarily recognized for its role in the synthesis of advanced liquid crystal materials.[1] Its molecular architecture, featuring a rigid bicyclohexyl core combined with a polar ketone group, imparts unique properties that are highly desirable for modulating the optical and thermal characteristics of liquid crystal displays, optical films, and sensors.[1] This guide offers a comprehensive exploration of the physical and chemical properties of this compound, intended for researchers, chemists, and material scientists. We will delve into its chemical identity, physicochemical properties, synthesis protocols, analytical characterization, and applications, providing a holistic view grounded in scientific literature and technical data.
Chemical Identity
Correctly identifying a chemical compound is the foundation of all scientific investigation. The following identifiers and descriptors apply to this compound.
-
IUPAC Name : 4-(4-Ethylcyclohexyl)cyclohexan-1-one
-
Synonyms : [1,1'-Bicyclohexyl]-4-one, 4'-ethyl-; 4'-(Ethyl)[1,1'-bicyclohexyl]-4-one[2]
-
Molecular Formula : C₁₄H₂₄O[1]
-
Molecular Weight : 208.34 g/mol [2]
Physical and Chemical Properties
The physical properties of this compound are crucial for its handling, processing, and application. These properties are summarized in the table below.
| Property | Value | Source |
| Density | 0.944 g/cm³ (Predicted) | [2] |
| Boiling Point | 299.4 ± 8.0 °C (Predicted) | [2] |
| Flash Point | 127.273 °C (Predicted) | [2] |
| Polar Surface Area (PSA) | 17.1 Ų | [2] |
| LogP (o/w) | 4.2 | [2] |
The chemical nature of the molecule is dominated by two key features: the saturated bicyclohexyl system and the carbonyl (ketone) group. The bicyclohexyl skeleton provides rigidity and contributes to the mesogenic (liquid crystal) properties of its derivatives.[1] The ketone group serves as a reactive handle, allowing for a variety of chemical transformations. It can undergo reactions such as reduction to form the corresponding alcohol, condensation, or esterification to generate a wide array of liquid crystal monomers.[1] These subsequent monomers are then integrated into liquid crystal mixtures to fine-tune their thermal stability and optical properties.[1]
Synthesis and Manufacturing
The synthesis of this compound typically involves the oxidation of its corresponding alcohol precursor, 4-(4-ethylcyclohexyl)cyclohexanol. Modern synthetic methods prioritize environmentally friendly processes that offer high yields and simple work-ups.
Green Oxidation Synthesis Workflow
A notable green chemistry approach utilizes hydrogen peroxide as a clean oxidant, with water being the only byproduct.[4] This method is catalyzed by a tungstate-based system in a suitable solvent.[4]
Caption: Green synthesis of this compound via oxidation.
Experimental Protocol: Catalytic Oxidation
The following protocol is adapted from a patented green synthesis method.[4]
-
Catalyst Preparation : In a reaction vessel, mix and stir sodium tungstate dihydrate (Na₂WO₄·2H₂O) and phosphotungstic acid.
-
Oxidant Mixture : To the catalyst mixture, slowly add hydrogen peroxide (H₂O₂) to form the active oxidant solution.
-
Reactant Addition : Add the starting material, 4-(4-ethylcyclohexyl)cyclohexanol, and the solvent, N-methylpyrrolidinone (NMP), to the oxidant solution.
-
Reaction Execution : Stir the mixture at a controlled temperature. The reaction progress can be monitored using an appropriate technique like Thin-Layer Chromatography (TLC).
-
Work-up and Isolation : Upon completion, the solvent can be removed under reduced pressure. The resulting crude product is then purified, for instance, by chromatography or recrystallization, to yield the final this compound. The recovered solvent can be dehydrated and reused.[4]
Analytical Characterization
To confirm the identity and purity of synthesized this compound, a standard suite of analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule, confirming the presence of the ethyl group and the two cyclohexyl rings.
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups. A strong absorption band in the region of 1700-1725 cm⁻¹ is characteristic of the C=O stretch of the ketone group.
-
Mass Spectrometry (MS) : MS provides information about the molecular weight and fragmentation pattern of the compound, confirming the molecular formula C₁₄H₂₄O.
Characterization Workflow
Caption: Standard workflow for analytical characterization.
Applications and Significance
The primary application of this compound lies in its role as a precursor for liquid crystal materials.[1]
-
Liquid Crystal Monomers : Through chemical modification of its ketone group, it is converted into various liquid crystal monomers. These monomers are essential components in liquid crystal mixtures, used to control the electro-optical response, clearing point, and viscosity of the final display device.[1]
-
Liquid Crystal Polymers : It can be reacted with bifunctional compounds (e.g., diols or diamines) to synthesize liquid crystal polymers.[1] These polymers exhibit high mechanical strength, excellent thermal stability, and unique optical properties, making them suitable for applications in optical films, flexible displays, and advanced sensors.[1]
Safety and Handling
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles, and a lab coat when handling the compound.[5]
-
Ventilation : Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[5]
-
Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5] Keep away from heat, sparks, open flames, and strong oxidizing agents.[5]
-
First Aid :
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]
Conclusion
This compound is a specialized chemical intermediate with significant value in the field of materials science. Its distinct molecular structure provides a versatile platform for the synthesis of a new generation of liquid crystal monomers and polymers. Understanding its physical properties, chemical reactivity, and synthesis routes is essential for harnessing its full potential in the development of advanced optical and electronic materials. As with all chemical compounds, adherence to strict safety protocols is paramount during its handling and use.
References
- Google Patents. CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone.
Sources
4-(4-Ethylcyclohexyl)cyclohexanone molecular weight and formula
An In-depth Technical Guide to 4-(4-Ethylcyclohexyl)cyclohexanone
Introduction
This compound is an alicyclic ketone that serves as a significant intermediate in the field of materials science, particularly in the synthesis of liquid crystal monomers.[1] Its molecular architecture, characterized by a rigid two-ring cyclohexyl system and a polar carbonyl functional group, imparts unique properties that are highly desirable for modulating the optical and thermal characteristics of liquid crystal displays.[1] This guide provides a comprehensive technical overview of its core properties, synthesis, characterization, and applications, tailored for professionals in chemical research and development.
Molecular and Physicochemical Properties
The fundamental properties of this compound are rooted in its chemical structure. The presence of the bicyclohexyl core creates a sterically demanding and conformationally rigid scaffold, while the ketone group introduces polarity and a site for further chemical modification.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₄O | Derived |
| Molecular Weight | 208.34 g/mol | |
| Exact Mass | 208.1827 u | |
| Monoisotopic Mass | 208.1827 u | |
| Heavy Atom Count | 15 | |
| Rotatable Bond Count | 2 | [2] |
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Synthesis and Manufacturing
The synthesis of 4-(4-alkylcyclohexyl)cyclohexanones is a critical process for producing intermediates for liquid crystals and other advanced materials. A common and efficient strategy involves the oxidation of the corresponding secondary alcohol, 4-(4-ethylcyclohexyl)cyclohexanol. Modern synthetic methods prioritize environmentally benign processes, utilizing clean oxidants and catalytic systems.
Green Oxidation Protocol
A patented method for similar compounds outlines a green chemistry approach using hydrogen peroxide as the oxidant.[3] This process is advantageous because the primary byproduct is water, minimizing hazardous waste. The reaction is typically catalyzed by a tungstate salt, such as sodium tungstate, in combination with a phase-transfer catalyst or co-catalyst like phosphotungstic acid.[3]
Reaction: 4-(4-Ethylcyclohexyl)cyclohexanol + H₂O₂ --(Catalyst)--> this compound + 2H₂O
Causality of Experimental Choices:
-
Oxidant: Hydrogen peroxide (H₂O₂) is selected for its high "atom economy" and the non-toxic nature of its water byproduct. This avoids the use of stoichiometric heavy-metal oxidants like chromium reagents, which are toxic and create disposal challenges.[3]
-
Catalyst System: A tungstate-based catalyst is employed due to its high efficacy in activating hydrogen peroxide for the selective oxidation of secondary alcohols to ketones without significant side reactions.
-
Solvent: A high-boiling, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) can be used to ensure the solubility of reactants and facilitate the reaction at elevated temperatures, leading to a higher reaction rate.[3]
Experimental Workflow: Step-by-Step Oxidation
-
Catalyst Preparation: In a suitable reaction vessel, sodium tungstate dihydrate and phosphotungstic acid are mixed and stirred.[3]
-
Oxidant Addition: 30% hydrogen peroxide is added to the catalyst mixture and stirred until the solution becomes homogeneous.[3]
-
Reactant Addition: The substrate, 4-(4-ethylcyclohexyl)cyclohexanol, is added to the activated oxidant solution along with the solvent (e.g., NMP).[3]
-
Reaction: The mixture is heated to approximately 90°C and maintained for several hours until the reaction is complete, as monitored by gas chromatography (GC).[3]
-
Workup and Purification: Upon completion, the reaction mixture is cooled. The product is typically extracted with an organic solvent (e.g., ether), washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified, often via column chromatography or recrystallization, to yield the final high-purity ketone.[4]
Synthesis Workflow Diagram
Caption: Workflow for the green synthesis of this compound.
Spectroscopic Validation System
Confirming the identity and purity of the synthesized this compound is paramount. A multi-technique spectroscopic approach provides a self-validating system where the data from each analysis must be consistent with the target structure.
-
Infrared (IR) Spectroscopy: The most telling transformation is the disappearance of the broad O-H stretching band (from the starting alcohol) around 3300 cm⁻¹ and the appearance of a strong, sharp C=O stretching band characteristic of a ketone, typically found around 1715 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum will show a complex series of overlapping signals in the aliphatic region (approx. 0.8-2.5 ppm) corresponding to the 24 protons on the two cyclohexyl rings and the ethyl group. The distinct triplet of the ethyl's methyl group and the quartet of its methylene group would be identifiable. The proton on the carbon adjacent to the alcohol in the starting material would shift significantly.
-
¹³C NMR: The carbon spectrum provides definitive proof. The most downfield signal will be the carbonyl carbon (C=O), appearing around 210 ppm. The signal for the carbon previously bonded to the hydroxyl group (C-OH) in the starting material (around 70 ppm) will have disappeared.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of the product (m/z = 208.34). The fragmentation pattern will be characteristic of the bicyclohexyl ketone structure.
Applications in Drug Development and Materials Science
While the primary documented application of this compound is in materials science, its structural motifs are relevant to medicinal chemistry.
Liquid Crystal Intermediate
The compound is a key building block for liquid crystal monomers.[1] Its rigid, non-aromatic core provides the necessary structural anisotropy, while the ketone group offers a handle for further reactions, such as esterification or condensation, to create the final liquid crystal molecules.[1] These resulting materials are used in liquid crystal mixtures to fine-tune properties like clearing point, viscosity, and dielectric anisotropy, which are critical for the performance of display devices.
Scaffold in Medicinal Chemistry
Alicyclic rings are prevalent in drug design as bioisosteres for aromatic rings, offering improved metabolic stability and solubility profiles. The 4,4'-disubstituted bicyclohexyl scaffold of this molecule provides a defined three-dimensional vector for positioning pharmacophoric groups. Although not a drug itself, it can serve as a valuable starting material or fragment for the synthesis of novel therapeutic agents. The ketone functionality can be readily converted into other groups (amines, alcohols, heterocycles) to explore structure-activity relationships (SAR) in a drug discovery program. For instance, similar cyclohexanone derivatives are used in the synthesis of various pharmaceuticals.[5][6]
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Stereochemistry of trans-4-(4-Ethylcyclohexyl)cyclohexanone
An In-Depth Technical Guide to the
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the stereochemistry of trans-4-(4-Ethylcyclohexyl)cyclohexanone, a molecule of interest in materials science and as a structural motif in medicinal chemistry. We will dissect the conformational landscape of this disubstituted bicyclohexyl system, grounding our analysis in the fundamental principles of steric and electronic effects. The narrative will bridge theoretical predictions with practical, field-proven methodologies for structural elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. This document is designed to serve as a robust reference for professionals requiring a deep, mechanistic understanding of this compound's three-dimensional architecture.
Introduction: The Structural Significance of Bicyclohexyl Systems
The molecule trans-4-(4-Ethylcyclohexyl)cyclohexanone belongs to a class of bicyclohexyl compounds that are foundational units in the design of liquid crystals and have appeared as scaffolds in various drug candidates. The physical properties of these materials and the biological activity of these drugs are intrinsically linked to their precise three-dimensional shape. Therefore, a thorough understanding of the molecule's preferred conformation, the energetic barriers to conformational change, and the interplay of its constituent parts is paramount for rational design and application. This guide will focus on the dominant stereochemical features that define the structure and, by extension, the function of this specific ketone.
Conformational Analysis: A Tale of Two Chairs
The stereochemistry of trans-4-(4-Ethylcyclohexyl)cyclohexanone is primarily dictated by the conformational preferences of its two interconnected cyclohexane rings. Both rings adopt a low-energy chair conformation to minimize angle and torsional strain. The critical stereochemical question revolves around the spatial arrangement of the substituents on these chair frameworks.
The Energetic Landscape: Axial vs. Equatorial
For any substituted cyclohexane, a dynamic equilibrium exists between two chair conformations, which interconvert via a "ring-flip." This process exchanges the axial and equatorial positions.[1] The energetic favorability of one conformer over the other is determined by the steric strain introduced by the substituents. This strain is quantified by the "A-value," which represents the Gibbs free energy difference (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane.[2] A larger A-value signifies a greater preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.[3][4]
For the molecule , we must consider two key substituents:
-
The ethyl group on one cyclohexane ring.
-
The entire 4-ethylcyclohexyl group as a substituent on the cyclohexanone ring.
| Substituent | Approximate A-value (kcal/mol) | Rationale for Equatorial Preference |
| Ethyl (-CH₂CH₃) | 1.75 - 1.79[2][3] | Avoids significant 1,3-diaxial interactions between the CH₂ group and axial hydrogens on the same side of the ring. |
| Cyclohexyl | ~2.15 | As a bulky secondary alkyl group, it is sterically similar to an isopropyl group and has a strong preference for the equatorial position. |
The trans configuration of the molecule refers to the 1,4-relationship between the two cyclohexyl rings. This allows for a conformation where both the 4-ethylcyclohexyl group (on the ketone ring) and the linkage to the ketone ring (on the ethyl-substituted ring) are simultaneously in equatorial positions. This diequatorial arrangement is overwhelmingly the most stable conformer.
A ring-flip would force both of these bulky groups into highly unfavorable axial positions, introducing severe 1,3-diaxial steric repulsion. The cumulative energy penalty would be well over 4 kcal/mol, meaning the diaxial conformer exists in a negligible population at room temperature.
The Influence of the Carbonyl Group
The presence of the sp²-hybridized carbonyl carbon in the cyclohexanone ring slightly flattens the chair conformation in that region.[5] This alters the torsional angles and can reduce the steric strain for substituents at the C-2 and C-6 positions. However, for a large substituent at the C-4 position, this effect is minimal. The dominant factor remains the powerful steric preference of the bulky 4-ethylcyclohexyl group for the equatorial position to avoid 1,3-diaxial interactions.
Diagram: Conformational Equilibrium
The following diagram illustrates the profound energetic preference for the diequatorial conformer.
Caption: Conformational equilibrium of trans-4-(4-Ethylcyclohexyl)cyclohexanone.
Methodologies for Stereochemical Elucidation
While theoretical principles strongly predict the diequatorial conformation, rigorous experimental and computational validation is essential for scientific integrity. The following protocols outline the primary methods for confirming the molecule's stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the conformation of molecules in solution. The key is to analyze the chemical shifts and, more importantly, the spin-spin coupling constants of the ring protons.[6][7]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of trans-4-(4-Ethylcyclohexyl)cyclohexanone in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer of at least 400 MHz.
-
Analysis Focus: Locate the signal for the proton at the C-4 position of the cyclohexanone ring (the methine proton, -CH-). This proton is directly attached to the carbon bearing the other ring.
-
Interpretation:
-
Predicted Outcome (Equatorial Substituent): If the 4-ethylcyclohexyl group is equatorial, the C4-proton is axial. An axial proton exhibits large couplings (J ≈ 8-12 Hz) to the two adjacent axial protons (at C-3 and C-5) and smaller couplings (J ≈ 2-4 Hz) to the two adjacent equatorial protons. This results in a broad, complex multiplet, often described as a "triplet of triplets" or simply a wide multiplet.
-
Hypothetical Outcome (Axial Substituent): If the group were axial, the C4-proton would be equatorial. It would only have small equatorial-axial and equatorial-equatorial couplings, resulting in a much narrower signal with smaller coupling constants.
-
X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[8] It generates a precise 3D map of electron density, revealing exact bond lengths, angles, and the conformational arrangement.
Experimental Workflow: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow a single, high-quality crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final, high-resolution crystal structure.
-
Confirmation: The refined structure will visually confirm the chair conformation of both rings and the diequatorial placement of the substituents, providing definitive proof of the stereochemistry.
Computational Modeling
In silico methods are invaluable for predicting and corroborating experimental findings. Molecular mechanics and quantum chemistry calculations can determine the relative energies of different conformers.[9][10]
Protocol: Conformational Energy Calculation
-
Structure Generation: Using a molecular modeling program (e.g., Avogadro, Spartan, Gaussian), build both the diequatorial and diaxial conformers of trans-4-(4-Ethylcyclohexyl)cyclohexanone.[10]
-
Geometry Optimization: Perform a full geometry optimization on both structures using a suitable level of theory. For a molecule of this size, a Density Functional Theory (DFT) method such as B3LYP with a 6-31G(d) basis set provides a good balance of accuracy and computational cost.
-
Energy Calculation: Calculate the single-point electronic energy of the optimized structures. Include corrections for zero-point vibrational energy and thermal contributions to obtain the Gibbs free energy (G).
-
Analysis: Compare the calculated free energies of the two conformers. The results will quantitatively demonstrate the high energetic penalty of the diaxial conformation, confirming that the diequatorial form is the global minimum and the only significantly populated conformer at standard conditions.
Diagram: Integrated Workflow for Stereochemical Determination
Caption: Integrated workflow for the complete stereochemical analysis.
Conclusion
The stereochemistry of trans-4-(4-Ethylcyclohexyl)cyclohexanone is definitively characterized by a rigid, diequatorial chair-chair conformation. This preference is driven by the fundamental need to minimize steric strain, as quantified by the large A-values of the ethyl and cyclohexyl substituents, which overwhelmingly disfavor the alternative diaxial arrangement. This structural assignment is not merely theoretical; it is robustly supported by a suite of analytical techniques. ¹H NMR spectroscopy confirms the conformation in solution through the analysis of proton coupling constants, while X-ray crystallography provides unambiguous proof of the structure in the solid state. Complementary computational studies further validate these findings by quantifying the significant energy difference between possible conformers. For any scientist working with this molecule or related bicyclohexyl systems, a firm grasp of this dominant diequatorial stereochemistry is the critical starting point for understanding its physical properties and chemical reactivity.
References
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- Szántay, C. Jr., et al. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541-546. [Link]
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- Alabugin, I. V., et al. (2016). The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes.
- ResearchGate. Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. [Link]
- Müller, D. S., et al. (2021). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. [Link]
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A Whitepaper on the Strategic Integration of 4-(4-Ethylcyclohexyl)cyclohexanone in Advanced Liquid Crystal Formulations
Abstract
This technical guide provides an in-depth analysis of 4-(4-Ethylcyclohexyl)cyclohexanone, a pivotal intermediate in the synthesis of advanced liquid crystal (LC) materials. We explore its fundamental role not as a mesogen itself, but as a strategic building block for engineering liquid crystals with tailored physical properties. This paper elucidates the causal relationship between its bicyclohexyl core structure and its profound impact on key performance metrics of LC mixtures, including viscosity, clearing point, and dielectric and optical anisotropy. Detailed synthetic methodologies, property modulation principles, and characterization protocols are presented to provide researchers, materials scientists, and drug development professionals with a comprehensive understanding of its application in creating next-generation liquid crystal technologies.
Introduction: The Significance of Alicyclic Moieties in Liquid Crystal Design
The field of liquid crystals (LCs) is fundamentally driven by the precise relationship between molecular structure and macroscopic properties. Thermotropic liquid crystals, the cornerstone of modern display technology and advanced optical materials, are typically composed of molecules (mesogens) featuring a rigid core and flexible terminal chains.[1] For decades, this rigid core was dominated by aromatic phenyl rings, prized for their planarity, rigidity, and high polarizability, which promote stable mesophases.
However, the strategic replacement of aromatic rings with alicyclic (non-aromatic) rings, particularly the trans-1,4-substituted cyclohexane ring, has become a well-established and powerful strategy for fine-tuning LC properties.[1][2] Unlike the flat, conjugated phenyl ring, the cyclohexane ring is a saturated, puckered structure. This seemingly simple substitution has profound consequences:
-
Reduced Viscosity: The non-planar nature of the cyclohexane ring disrupts the close packing that can occur with flat aromatic cores, leading to a significant reduction in viscosity.[2][3] This is a critical advantage in applications requiring fast switching times, such as high-refresh-rate displays.
-
Modulated Anisotropy: The absence of π-electron conjugation in cyclohexane rings results in lower electronic polarizability compared to phenyl rings. This directly translates to lower optical anisotropy (birefringence, Δn) and typically a reduced dielectric anisotropy (Δε).[2][4] This allows for the formulation of LC mixtures with specific optical and dielectric characteristics required for various electro-optical modes.
-
Altered Thermal Stability: The substitution impacts intermolecular forces, thereby modifying the thermal stability of the liquid crystal phase, observable as a change in the clearing point (TNI), the temperature of transition from the nematic to the isotropic liquid state.[2][5][6]
Within this context, this compound emerges not as an end-product, but as a crucial synthetic intermediate. Its structure, featuring a stable bicyclohexyl core and a reactive ketone functionality, provides a versatile platform for constructing complex mesogens with the desirable attributes conferred by the alicyclic framework.
Physicochemical Profile of this compound
This compound is the foundational building block from which advanced mesogens are constructed. Its inherent properties are a direct result of its molecular architecture.
Molecular Structure
The molecule consists of two cyclohexane rings connected by a carbon-carbon bond. One ring is substituted with an ethyl group at the 4-position, while the other possesses a ketone functional group, also at the 4-position.
Core Physicochemical Data
The fundamental properties of this compound are summarized below. This data is essential for designing reaction conditions and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 150763-13-6 | [7] |
| Molecular Formula | C₁₆H₂₈O | [7] |
| Molecular Weight | 236.40 g/mol | [8] |
| Appearance | White Solid / Colorless Liquid | [8][9] |
| Boiling Point | ~192-194 °C (for similar structures) | [8][10] |
| Density | ~0.895 - 0.915 g/mL @ 20-25 °C | [8][9][10] |
| Refractive Index (n20/D) | ~1.452 | [8][10] |
Significance as a Synthetic Intermediate
The true value of this compound lies in its dual functionality. The bicyclohexyl core provides the low-viscosity, low-birefringence scaffold, while the ketone group (C=O) serves as a versatile chemical handle. It is a key precursor for a class of compounds known as 4-(4'-n-alkylcyclohexyl)cyclohexanones, which are widely used in LC synthesis.[11] The ketone can be readily transformed through a variety of standard organic reactions (e.g., Grignard reactions, Wittig olefination, reduction/elimination sequences) to extend the rigid core and attach terminal polar groups (like -CN or -F) or additional rings, thereby creating the final mesogenic molecule.
The Core Function: Modulating Liquid Crystal Properties
The incorporation of the 4-(4-ethylcyclohexyl)cyclohexyl moiety into a mesogen has predictable and controllable effects on the resulting material's bulk properties. Understanding these structure-property relationships is the essence of rational liquid crystal design.
Impact on Viscosity (η)
The primary advantage of using bicyclohexane-based cores is the significant reduction in rotational viscosity. Aromatic cores are planar and can pack efficiently, leading to strong intermolecular π-π interactions and, consequently, higher viscosity. The puckered, three-dimensional nature of the cyclohexane rings hinders this close packing, reducing intermolecular friction and allowing the molecules to reorient more quickly under an electric field.[2][3] This makes materials derived from this intermediate ideal for applications demanding fast response times.
Influence on Thermal Properties (Clearing Point, TNI)
The clearing point is a measure of the thermal stability of the mesophase. Replacing a phenyl ring with a cyclohexane ring generally reduces the rigidity and polarizability of the molecular core.[2][6] This weakens the anisotropic intermolecular dispersion forces that stabilize the liquid crystal phase, often leading to a lower clearing point compared to a direct aromatic analog.[2] However, this effect allows for the creation of low melting point materials, which are essential for formulating wide-temperature range eutectic mixtures.
Contribution to Dielectric Anisotropy (Δε)
Dielectric anisotropy (Δε = ε|| - ε⊥) is a critical parameter that determines the voltage required to switch a liquid crystal device. The non-polar, saturated hydrocarbon structure of the bicyclohexyl core has a very low intrinsic polarizability, contributing to a lower overall Δε compared to analogous biphenyl structures.[2][4]
However, the ketone group in the original intermediate introduces a strong perpendicular dipole moment. In the final mesogen, the orientation of this and other added polar groups relative to the molecule's long axis dictates the sign and magnitude of Δε. For example, fluorination of the cyclohexane ring or the addition of terminal cyano groups can be used to engineer materials with either high positive or negative dielectric anisotropy.[12][13][14][15]
Effect on Optical Anisotropy (Birefringence, Δn)
Birefringence (Δn = ne - no) arises from the difference in refractive indices for light polarized parallel and perpendicular to the liquid crystal director. It is directly related to the anisotropy of molecular polarizability. The saturated C-C bonds in the cyclohexane rings are significantly less polarizable than the delocalized π-electron systems of aromatic rings. Consequently, liquid crystals incorporating the bicyclohexyl core exhibit substantially lower birefringence.[4] This is highly desirable for applications in thinner display cells (where the product d·Δn must be kept constant) and for reducing viewing angle dependency.
Summary of Structure-Property Relationships
| Property | Influence of Bicyclohexyl Core (vs. Biphenyl Core) | Rationale |
| Viscosity (η) | Significantly Lower | Non-planar structure hinders close packing, reducing intermolecular friction.[2][3] |
| Clearing Point (TNI) | Generally Lower | Reduced molecular rigidity and weaker intermolecular dispersion forces.[2] |
| Dielectric Anisotropy (Δε) | Lower Intrinsic Value | Saturated rings have lower polarizability. Overall Δε depends on added polar groups.[4] |
| Birefringence (Δn) | Significantly Lower | Lack of π-conjugation leads to lower anisotropy of molecular polarizability.[4] |
Synthetic Pathways and Characterization Methodologies
As a senior application scientist, it is imperative to move from theory to practice. The protocols described below are self-validating systems for the synthesis and characterization of materials derived from this compound.
Workflow for Synthesis and Purification
The general pathway involves the oxidation of a readily available alcohol precursor to form the target ketone intermediate, which is then purified and used in subsequent steps to build the final mesogen.
Protocol 1: Synthesis of 4-(4'-n-Alkylcyclohexyl)cyclohexanone
This protocol is adapted from established "green chemistry" methods and demonstrates the oxidation of the alcohol precursor to the ketone.[11]
-
Catalyst Preparation: In a reaction vessel, mix sodium tungstate dihydrate (Na₂WO₄·2H₂O) and phosphotungstic acid. Stir vigorously.
-
Oxidant Activation: Slowly add 30% hydrogen peroxide (H₂O₂) to the catalyst mixture under controlled temperature (e.g., via an ice bath). This forms the active polyoxometalate oxidant. The byproduct of this system is water, making it environmentally benign.[11]
-
Reaction: To the activated oxidant solution, add the starting material, 4-(4'-n-alkylcyclohexyl)cyclohexanol, dissolved in a suitable solvent such as N-methyl-2-pyrrolidone.
-
Heating: Heat the reaction mixture to approximately 90 °C and maintain for several hours (e.g., 5 hours), monitoring the reaction progress by gas chromatography (GC).
-
Workup and Isolation: Upon completion, cool the reaction mixture. Remove the solvent under reduced pressure. Extract the residue with a nonpolar solvent like petroleum ether.
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate the filtrate to yield the crude 4-(4'-n-alkylcyclohexyl)cyclohexanone product.
-
Purification: Purify the crude product via silica gel column chromatography to obtain the final product with high purity.
Protocol 2: Characterization of Liquid Crystal Properties
Once a final mesogen is synthesized from the ketone intermediate, its liquid crystalline properties must be rigorously characterized.
-
Phase Transition Analysis (DSC):
-
Accurately weigh 2-5 mg of the purified sample into an aluminum DSC pan.
-
Place the pan in a Differential Scanning Calorimeter (DSC).
-
Perform a heat-cool-heat cycle at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Identify phase transitions (crystal-nematic, nematic-isotropic) by observing the endothermic and exothermic peaks in the heat flow curve. The peak of the nematic-to-isotropic transition corresponds to the clearing point (TNI).[16]
-
-
Texture Identification (Polarized Optical Microscopy):
-
Place a small amount of the sample on a microscope slide and cover with a coverslip.
-
Heat the sample on a hot stage to its isotropic phase.
-
Slowly cool the sample into the liquid crystal phase while observing it through a polarized optical microscope.
-
Identify the characteristic textures (e.g., Schlieren, marbled) to confirm the nematic phase.[16]
-
-
Dielectric and Optical Measurements:
-
Fabricate a liquid crystal cell with a known thickness (e.g., 5-10 µm) using ITO-coated glass slides.
-
Fill the cell with the liquid crystal sample in its isotropic phase via capillary action.
-
Measure the capacitance of the cell in both the homeotropic (perpendicular) and homogeneous (parallel) alignments using an LCR meter to determine ε⊥ and ε||, respectively. Calculate Δε.
-
Measure the refractive indices (no and ne) using an Abbé refractometer equipped with a polarizer. Calculate the birefringence (Δn).
-
Logical Integration: The Structure-Property-Performance Paradigm
The ultimate goal is to leverage the properties of the this compound-derived mesogen to enhance the performance of a final LC mixture. The diagram below illustrates this logical relationship.
By introducing a mesogen containing the bicyclohexyl moiety into a host LC mixture, a formulator can strategically reduce the mixture's overall viscosity and birefringence while adjusting its clearing point. This allows for the creation of materials that meet the stringent performance demands of modern electro-optical applications.
Conclusion
This compound is a quintessential example of a strategic enabling material in liquid crystal science. While not a mesogen itself, its unique molecular structure—a stable, low-viscosity bicyclohexyl core combined with a synthetically versatile ketone group—makes it an invaluable intermediate. Its incorporation into final mesogenic structures provides a reliable and predictable method for modulating critical physical properties. By leveraging this building block, researchers and formulation scientists can rationally design and synthesize advanced liquid crystal mixtures with lower viscosity, controlled optical and dielectric anisotropy, and optimized thermal behavior, thereby paving the way for next-generation displays and photonic devices.
References
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- BenchChem Technical Support Team. (2025). Application Note: Synthesis of Nematic Liquid Crystals Incorporating a Ketal-Protected Cyclohexanone Moiety. BenchChem.
- Al-Maharik, N., Kirsch, P., Slawin, A. M. Z., Cordes, D. B., & O'Hagan, D. (2016). Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. Organic & Biomolecular Chemistry, 14(42), 9974–9980.
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- (n.d.). Four unit linking groups III. Liquid crystals of negative dielectric anisotropy. Liquid Crystals, 10(2).
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- Al-Maharik, N., Kirsch, P., Slawin, A. M. Z., Cordes, D. B., & O'Hagan, D. (2016). Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. University of St Andrews Research Portal.
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- Osman, M. A. (1979). Nematic Liquid Crystals with High Positive Dielectric Anisotropy.
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The Lynchpin of Advanced Liquid Crystal Displays: A Technical Guide to 4-(4-Ethylcyclohexyl)cyclohexanone
In the relentless pursuit of higher resolution, faster response times, and greater thermal stability in liquid crystal displays (LCDs), the molecular architecture of the liquid crystal (LC) materials themselves is paramount. At the heart of many high-performance LC mixtures lies a class of compounds prized for their unique combination of a rigid core and flexible aliphatic substituents: the bicyclohexyls. This technical guide delves into a key precursor for these advanced materials, 4-(4-ethylcyclohexyl)cyclohexanone. We will explore its synthesis, characterization, and the profound influence of its structural motifs on the mesomorphic and electro-optical properties of the final liquid crystal molecules. This document is intended for researchers, materials scientists, and professionals in drug development who are engaged in the design and synthesis of novel liquid crystalline materials.
The Strategic Importance of the Bicyclohexyl Core
The inclusion of saturated alicyclic rings, such as cyclohexane, is a well-established strategy for modulating the properties of liquid crystals. Unlike their aromatic counterparts, bicyclohexyl-based LCs exhibit a unique set of characteristics:
-
Low Birefringence (Δn): The lower polarizability of C-C single bonds compared to aromatic π-systems results in a reduced birefringence. This is a critical parameter for applications in specific display modes and for optimizing layer thickness in LC cells.
-
High Nematic Stability: The rigid and linear nature of the trans-bicyclohexyl unit contributes to a stable nematic phase over a broad temperature range.
-
Low Viscosity: The replacement of phenyl rings with cyclohexyl rings can lead to a reduction in viscosity, which is essential for achieving fast switching times in LCDs.
-
Negative Dielectric Anisotropy (Δε): When substituted with appropriate polar groups, bicyclohexyl LCs can exhibit a high negative dielectric anisotropy, a key requirement for vertically aligned (VA) mode LCDs, which are known for their high contrast ratios.
The subject of this guide, this compound, serves as a versatile building block, providing the desirable bicyclohexyl core, which can be further functionalized to generate a diverse library of liquid crystal molecules.
Synthesis of this compound: A Green Chemistry Approach
The synthesis of 4-(4-alkylcyclohexyl)cyclohexanones is a critical step in the production of many commercial liquid crystals. Traditional methods have often relied on harsh oxidizing agents, such as chromium-based reagents, which generate significant amounts of toxic waste. A more environmentally benign and efficient approach involves the oxidation of the corresponding alcohol, 4-(4-ethylcyclohexyl)cyclohexanol, using hydrogen peroxide as a clean oxidant.
A Representative Synthetic Protocol
The following is a detailed, two-step protocol for the synthesis of 4-(4-alkylcyclohexyl)cyclohexanones, adapted from established green chemistry methodologies. While the original patent specifies the n-propyl derivative, the procedure is directly applicable to the synthesis of the ethyl analog.
Step 1: Catalytic Hydrogenation of 4-Alkylphenol to 4-Alkylcyclohexanol
This initial step involves the reduction of the aromatic ring of the corresponding 4-alkylphenol to yield the cyclohexanol derivative.
-
Reaction: 4-Ethylphenol is hydrogenated in the presence of a suitable catalyst (e.g., Rh/C or Ru/C) under a hydrogen atmosphere.
-
Solvent: An inert solvent such as isopropanol or cyclohexane is typically used.
-
Conditions: The reaction is generally carried out at elevated temperature and pressure to ensure complete hydrogenation.
-
Work-up: After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude 4-(4-ethylcyclohexyl)cyclohexanol.
Step 2: Oxidation of 4-(4-Ethylcyclohexyl)cyclohexanol to this compound
This step employs a green oxidation system to convert the secondary alcohol to the desired ketone.
-
Catalyst System: A combination of sodium tungstate dihydrate (Na₂WO₄·2H₂O) and phosphotungstic acid is used as the catalyst.
-
Oxidant: 30% hydrogen peroxide (H₂O₂) serves as the clean oxidant, with water being the only byproduct.
-
Solvent: N-methylpyrrolidinone (NMP) is an effective solvent for this reaction.
-
Procedure:
-
In a reaction vessel, sodium tungstate dihydrate and phosphotungstic acid are stirred together.
-
30% hydrogen peroxide is added, and the mixture is stirred until a faint yellow solution is formed.
-
4-(4-Ethylcyclohexyl)cyclohexanol and N-methylpyrrolidinone are added to the oxidant solution.
-
The reaction mixture is heated to approximately 90°C for several hours, with the reaction progress monitored by gas chromatography (GC).
-
Upon completion, the NMP is distilled off under reduced pressure.
-
The residue is extracted with a suitable organic solvent (e.g., petroleum ether), and the organic layer is dried over anhydrous sodium sulfate.
-
The solvent is evaporated to yield the crude this compound as a white solid.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like hexane or by column chromatography on silica gel.
-
Yield: This method has been reported to produce yields of over 90%.
The following diagram illustrates the synthetic workflow:
Caption: Synthetic pathway for this compound.
Physicochemical Characterization
Thorough characterization of the synthesized this compound is essential to confirm its identity and purity before its use in liquid crystal synthesis. The following table summarizes the expected physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₄O | |
| Molecular Weight | 208.34 g/mol | |
| Appearance | White crystalline solid | |
| Purity (by GC) | >98.0% |
Spectroscopic Analysis
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a complex series of multiplets in the aliphatic region (δ 0.8-2.5 ppm) corresponding to the protons of the two cyclohexane rings and the ethyl group. The protons alpha to the carbonyl group would appear as a distinct multiplet, likely in the range of δ 2.2-2.4 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton. Based on data for 4-ethylcyclohexanone, the carbonyl carbon is expected to resonate at a significantly downfield shift (around 212 ppm). The remaining aliphatic carbons of the cyclohexane rings and the ethyl group will appear in the upfield region (10-50 ppm).
IR (Infrared) Spectroscopy: The most prominent feature in the IR spectrum will be a strong absorption band in the region of 1705-1725 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. The spectrum will also show characteristic C-H stretching and bending vibrations for the aliphatic CH₂ and CH₃ groups.
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 208.34. The fragmentation pattern will be characteristic of the bicyclohexyl structure, with losses of the ethyl group and fragmentation of the cyclohexane rings.
Application in Liquid Crystal Synthesis and Structure-Property Relationships
The true value of this compound lies in its role as a precursor to advanced liquid crystals. The ketone functionality provides a reactive handle for a variety of chemical transformations, allowing for the introduction of different mesogenic cores and terminal groups.
From Precursor to Mesogen: A Conceptual Pathway
A common synthetic strategy involves the reaction of the cyclohexanone with an organometallic reagent (e.g., a Grignard or organolithium reagent) derived from a desired mesogenic unit, followed by dehydration and hydrogenation to create a direct link between the bicyclohexyl core and another cyclic system (aromatic or alicyclic). Alternatively, the ketone can be reduced to the corresponding alcohol, which can then be used in ether or ester linkages to other mesogenic units.
The following diagram illustrates a conceptual workflow for the synthesis of a liquid crystal molecule from this compound:
Caption: Conceptual workflow for liquid crystal synthesis.
The Influence of the Bicyclohexyl Core on Mesomorphic Properties
The introduction of the 4-(4-ethylcyclohexyl)cyclohexyl moiety has a predictable and tunable effect on the properties of the resulting liquid crystal.
-
Clearing Point (Tₙᵢ): The rigid bicyclohexyl core generally leads to high clearing points, indicating a stable nematic phase. The length of the alkyl chain (in this case, ethyl) also plays a role, with longer chains often leading to a decrease in the clearing point but an increase in the tendency to form smectic phases.
-
Birefringence (Δn): As previously mentioned, the saturated nature of the bicyclohexyl core results in a lower birefringence compared to analogous liquid crystals containing aromatic rings. This is advantageous for applications where a lower Δn is required.
-
Dielectric Anisotropy (Δε): The overall dielectric anisotropy of the final molecule is determined by the interplay of the dipole moments of the constituent parts. The bicyclohexyl core itself has a low polarity. Therefore, the magnitude and sign of Δε are primarily dictated by the polar groups attached to the mesogenic core. For instance, the incorporation of a cyano or fluoro group can lead to a large positive or negative Δε, respectively.
-
Elastic Constants: The elastic constants (splay, twist, and bend) are also influenced by the molecular structure. The bent shape of some bicyclohexyl-containing molecules has been shown to affect the ratio of the bend to splay elastic constants.
Conclusion
This compound is a cornerstone in the synthesis of high-performance liquid crystals. Its bicyclohexyl core imparts a unique and desirable set of properties, including low birefringence, high nematic stability, and low viscosity. The availability of green and efficient synthetic routes to this precursor further enhances its appeal for industrial applications. A thorough understanding of its synthesis, characterization, and the structure-property relationships it governs is essential for the rational design of novel liquid crystal materials that will drive the next generation of display technologies and other advanced optical and sensory applications.
References
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- Huang, X., & Wang, Y. (Eds.). (2005). Newly Organized Synthetic Organic Chemistry. Chemical Industry Press.
- Wiley-VCH. (2019). Reentrant 2D Nanostructured Liquid Crystals by Competition between Molecular Packing and Conformation.
- Lochyński, S., et al. (2018). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. ChemistrySelect, 3(35), 10041-10046.
- PubChem. This compound. National Center for Biotechnology Information.
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- O'Hagan, D., et al. (2016). Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. Organic & Biomolecular Chemistry, 14(42), 9974-9980.
- ResearchGate. Chemical structure of the components of used liquid crystal.
- NIST. Cyclohexanone, 4-ethyl-. NIST Chemistry WebBook.
- MDPI. (2020). Understanding mesophase behaviour in amphiphilic cyclodextrin liquid crystals. Molecules, 25(18), 4243.
- CN101671242B. Method for synthesizing trans-4-(trans-4'-alkyl cyclohexyl) cyclohexanal. Google Patents.
- MDPI. (2022). Synthesis and Mesomorphic Properties of Geometric and Conformation-Modulated Amphiphilic β-Cyclodextrin Liquid Crystals. International Journal of Molecular Sciences, 23(23), 14799.
- PubChem. 4-Ethylcyclohexanone. National Center for Biotechnology Information.
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- Dhara, S., et al. (2015). Structure–property correlation of bicyclohexane nematic liquid crystals. Liquid Crystals, 42(4), 555-561.
- MDPI. (2018). Key Developments in Ionic Liquid Crystals. Crystals, 8(10), 386.
The Advent of Bicyclohexyls: A Paradigm Shift in Liquid Crystal Display Technology
An In-depth Technical Guide on the Discovery and Application of Bicyclohexyl Compounds for High-Performance LCDs
Abstract
This technical guide delves into the pivotal discovery and development of bicyclohexyl-based liquid crystals, a class of compounds that revolutionized the liquid crystal display (LCD) industry in the late 1970s and 1980s. We will explore the scientific exigency that drove researchers beyond the initial cyanobiphenyl systems, detailing the synthesis, unique physicochemical properties, and profound impact of bicyclohexyl compounds on the performance and stability of twisted nematic (TN) LCDs. This guide is intended for researchers and professionals in materials science and drug development, offering field-proven insights into the structure-property relationships that defined a new era of liquid crystal materials.
Introduction: The Quest for Stable, High-Performance Liquid Crystals
The invention of the twisted nematic (TN) liquid crystal display in 1971 by Martin Schadt and Wolfgang Helfrich was a watershed moment in electronics.[1] For the first time, a low-power, flat-panel display technology was viable. However, the widespread adoption of TN-LCDs was hampered by the limitations of the existing liquid crystal materials. Early devices relied on mixtures of Schiff bases, which were notoriously unstable, susceptible to degradation by moisture and UV light, leading to a short operational lifetime.
The first major breakthrough in material stability came in 1973 with the synthesis of cyanobiphenyls by George Gray and his team at the University of Hull.[2] Compounds like 4-cyano-4'-pentylbiphenyl (5CB) offered much-improved chemical stability and a convenient room-temperature nematic phase, which were crucial for practical applications in devices such as calculators and digital watches.[2] Despite their success, the cyanobiphenyls possessed relatively high viscosity, which limited the switching speed of the displays, and their birefringence, while adequate, left room for improvement. The burgeoning electronics industry demanded materials with even greater stability, lower viscosity for faster response times, and a wide nematic temperature range for diverse operating conditions. This set the stage for the next leap in liquid crystal chemistry.
The Dawn of the Saturated Core: The Discovery of Bicyclohexyl Liquid Crystals
The quest for superior liquid crystal materials led researchers at E. Merck, Darmstadt, to investigate molecules with saturated aliphatic rings in place of the phenyl rings found in cyanobiphenyls. The rationale was that replacing the aromatic rings with saturated cyclohexane rings would lead to a significant reduction in viscosity. In 1977, a team at Merck led by Ludwig Pohl and Rudolf Eidenschink reported the synthesis of phenylcyclohexanes (PCHs), which indeed exhibited lower viscosities than their biphenyl counterparts.[3]
Building on this success, in 1978, the Merck group introduced the cyclohexylcyclohexanes (CCHs), or bicyclohexyls. These compounds, featuring a core of two directly linked cyclohexane rings, represented a significant advancement. Their completely saturated, non-aromatic core structure endowed them with exceptionally low viscosity and excellent chemical and photochemical stability, far surpassing the biphenyls and phenylcyclohexanes.[3] The synthesis of these materials, particularly ensuring the desired trans,trans stereochemistry of the disubstituted bicyclohexyl core, was a key challenge that was overcome through innovative synthetic routes.[4]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption="Evolution of Liquid Crystal Materials for TN-LCDs"
Synthesis and Molecular Engineering of Bicyclohexyls
The synthesis of bicyclohexyl liquid crystals with the desired physical properties hinges on achieving the correct stereochemistry. For a rod-like molecular shape, essential for the nematic phase, a trans configuration at both substituted cyclohexane rings is required.
A general and industrially significant route to obtaining the all-trans diastereomer of 4,4'-dialkyl-[1,1'-bicyclohexyl] compounds involves several key steps, which have been refined since their initial discovery.[4]
Experimental Protocol: Synthesis of trans-4-(trans-4'-propylcyclohexyl)cyclohexanecarbonitrile (CCH-3)
This protocol is a representative synthesis of a key bicyclohexyl compound.
Step 1: Friedel-Crafts Acylation and Cyclization
-
In a reaction vessel under an inert atmosphere, aluminum chloride is suspended in benzene.
-
A mixture of cyclohexene and an appropriate acyl chloride (e.g., propionyl chloride) is added dropwise at a controlled temperature. This one-pot process, a variation of the Darzens-Nenitzescu reaction, yields a 1,4-trans-acylphenylcyclohexane intermediate.[4]
Step 2: Reduction of the Keto Group
-
The keto group of the intermediate from Step 1 is reduced to a methylene group. A Huang-Minlon type Wolff-Kishner reduction is a common method for this transformation.[4]
Step 3: Birch Reduction
-
The aromatic ring of the resulting alkylphenylcyclohexane is reduced to a cyclohexadiene. This is typically achieved using a Birch reduction with sodium or lithium in liquid ammonia with an alcohol as a proton source.
Step 4: Catalytic Hydrogenation and Isomerization
-
The cyclohexadiene is then catalytically hydrogenated to a bicyclohexyl system. This step often produces a mixture of cis and trans isomers.
-
The mixture is subjected to an equilibration process, often acid-catalyzed, to isomerize the cis isomers to the thermodynamically more stable all-trans diastereomer.[4]
Step 5: Introduction of the Cyano Group (for cyanobicyclohexyls)
-
For cyanobicyclohexyls, a functional group amenable to conversion to a cyano group is introduced. For example, a carboxylic acid can be converted to an amide and then dehydrated to the nitrile.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption="General Synthetic Pathway for Bicyclohexyl Liquid Crystals"
Structure-Property Relationship: The Bicyclohexyl Advantage
The superior performance of bicyclohexyl liquid crystals in display applications is a direct consequence of their molecular structure. The replacement of phenyl rings with saturated cyclohexane rings has several profound effects on the material's physical properties.
-
Low Viscosity: The absence of delocalized π-electrons in the saturated bicyclohexyl core leads to weaker intermolecular interactions compared to the aromatic cyanobiphenyls. This results in a significantly lower rotational viscosity (γ₁), which is a critical parameter for display switching speed. A lower viscosity allows the liquid crystal molecules to reorient more quickly in response to an electric field, leading to faster response times and reduced motion blur in the display.[3]
-
High Stability: The saturated C-C and C-H bonds in the bicyclohexyl core are more resistant to UV degradation and electrochemical reactions than the aromatic rings in biphenyls. This inherent chemical stability translates to longer lifetimes and greater reliability for LCDs, even under harsh operating conditions.
-
Low Birefringence (Δn): The optical anisotropy, or birefringence, of bicyclohexyl compounds is generally lower than that of their aromatic counterparts. While high birefringence can be advantageous in some applications, the moderate birefringence of bicyclohexyls was well-suited for the transmissive TN-LCDs of the time, allowing for thicker cell gaps which were easier to manufacture.
-
Dielectric Anisotropy (Δε): Bicyclohexyls can be synthesized with a range of terminal groups to tune their dielectric anisotropy. For TN displays, a positive dielectric anisotropy is required. By attaching a strongly polar group like a cyano (-CN) group, a sufficiently positive Δε can be achieved to allow for low-voltage operation.
Comparative Data of Representative Liquid Crystals
The following table provides a comparison of the physical properties of 4-cyano-4'-pentylbiphenyl (5CB), a standard cyanobiphenyl liquid crystal, and a representative bicyclohexyl-based mixture, ZLI-1132 from Merck, which is primarily composed of phenylcyclohexanes and bicyclohexyls.[3]
| Property | 4-cyano-4'-pentylbiphenyl (5CB) | ZLI-1132 (Merck) |
| Nematic Range (°C) | 24 - 35.3 | -6 - 71 |
| Birefringence (Δn at 20°C, 589 nm) | ~0.18 - 0.22 | ~0.14 |
| Rotational Viscosity (γ₁ at 20°C, mPa·s) | ~100-120 | ~20-30 |
| Dielectric Anisotropy (Δε at 20°C, 1 kHz) | ~+11.5 | ~+10 |
Note: The values for 5CB are for the pure substance, while ZLI-1132 is a eutectic mixture designed for a broad nematic range. The significantly lower viscosity and wider nematic range of ZLI-1132 highlight the advantages conferred by the inclusion of saturated ring systems like bicyclohexyls.
Impact on LCD Technology and Future Outlook
The introduction of bicyclohexyl liquid crystals by Merck was a transformative event for the LCD industry. Their superior properties, particularly their low viscosity and high stability, enabled the development of more complex and higher-performance displays. Faster switching times made LCDs suitable for video applications, while the wider operating temperature range allowed for their use in demanding environments such as automotive displays.
The principles of molecular engineering established with the development of bicyclohexyls—tuning physical properties through the careful selection of core structures and terminal groups—continue to guide the design of modern liquid crystal materials. While newer display modes like in-plane switching (IPS) and vertically aligned (VA) have emerged, many of the liquid crystal mixtures used in these technologies still incorporate bicyclohexyl and other saturated ring structures to achieve the desired performance characteristics.
The discovery of bicyclohexyl compounds stands as a testament to the power of rational molecular design in materials science. It was a crucial step in the evolution of LCDs from simple digital displays to the ubiquitous high-resolution screens of today.
References
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- Demus, D., et al. (1999). Physical Properties of Liquid Crystals. Wiley-VCH.
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Spectroscopic data interpretation for 4-(4-Ethylcyclohexyl)cyclohexanone
An In-depth Technical Guide to the Spectroscopic Interpretation of 4-(4-Ethylcyclohexyl)cyclohexanone
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core spectroscopic techniques used for the structural elucidation of this compound. Designed for researchers, chemists, and drug development professionals, this document delves into the principles and practical interpretation of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). By synthesizing foundational principles with predicted data and established fragmentation patterns, this guide serves as a self-validating framework for confirming the molecular structure of this bicyclohexyl derivative.
Introduction: The Imperative for Structural Verification
In the fields of medicinal chemistry and materials science, the precise structural confirmation of a synthesized molecule is a non-negotiable prerequisite for further investigation. The biological activity, physical properties, and safety profile of a compound are intrinsically linked to its exact molecular architecture. This compound, a derivative of bicyclohexyl, possesses a combination of alicyclic and carbonyl functionalities that present a unique spectroscopic fingerprint.
This guide employs a multi-technique approach, demonstrating how data from IR, NMR, and MS are synergistically used to build an unambiguous structural portrait. We will not only present the expected data but also explore the underlying chemical principles that give rise to the observed spectra, providing the causal logic behind each interpretation.
Molecular Structure and Key Features
This compound is a saturated bicyclic ketone with a molecular formula of C₁₄H₂₄O and a molecular weight of 208.34 g/mol . The structure consists of a cyclohexanone ring linked at the 4-position to a 4-ethylcyclohexyl ring.
Caption: Molecular structure of this compound with key positions numbered.
Infrared (IR) Spectroscopy: Functional Group Identification
Principle of Causality: IR spectroscopy probes the vibrational frequencies of covalent bonds. When a molecule absorbs infrared radiation, specific bonds stretch and bend at characteristic frequencies. The intensity and position of these absorption bands in the spectrum allow for the identification of functional groups. For this compound, the most telling signal will be from the carbonyl (C=O) group of the ketone.
Expected IR Spectrum Analysis: The spectrum is dominated by two key regions:
-
Carbonyl (C=O) Stretching: A strong, sharp absorption band is expected between 1710-1720 cm⁻¹ . This specific frequency is characteristic of a saturated, six-membered cyclic ketone.[1][2][3] The six-membered ring is relatively strain-free, so the frequency is similar to that of an acyclic ketone.[2]
-
C-H Stretching: An intense group of bands is expected in the 2850-2960 cm⁻¹ region. These correspond to the symmetric and asymmetric stretching vibrations of the numerous sp³-hybridized C-H bonds in the two cyclohexane rings and the ethyl group.
-
C-H Bending: In the fingerprint region, expect CH₂ scissoring vibrations around 1450 cm⁻¹ .[4]
| Frequency Range (cm⁻¹) | Vibration Type | Expected Intensity | Interpretation |
| 2850-2960 | C(sp³)-H Stretch | Strong | Confirms the aliphatic nature of the ethyl and cyclohexyl groups. |
| 1710-1720 | C=O Stretch (Ketone) | Strong, Sharp | Diagnostic peak confirming the presence of a cyclohexanone ring.[2][4][5] |
| ~1450 | CH₂ Scissoring Bend | Medium-Strong | Corroborates the presence of multiple methylene (-CH₂-) groups.[4] |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a single drop of the neat liquid sample (or a small amount of the solid) directly onto the ATR crystal (typically diamond or germanium).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.
-
Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Processing: The instrument software automatically ratios the sample scan against the background scan to generate the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information on the chemical environment, connectivity, and number of different types of protons (¹H) and carbons (¹³C).
¹H NMR Spectroscopy
Principle of Causality: The chemical shift (δ) of a proton is determined by its local electronic environment. Electronegative atoms, like the oxygen in the carbonyl group, withdraw electron density from nearby protons, "deshielding" them and causing their resonance to appear at a higher chemical shift (further downfield). Protons on adjacent carbons can influence each other's magnetic field, leading to signal splitting (multiplicity), which reveals neighbor relationships.
Expected ¹H NMR Spectrum Analysis (in CDCl₃): The spectrum will be complex due to the large number of similar aliphatic protons.
-
α-Protons (Positions 2, 6): These four protons are adjacent to the carbonyl group. They are the most deshielded of the aliphatic protons and are expected to appear as a multiplet around δ 2.3-2.4 ppm .[6][7]
-
Ethyl Group Protons: This moiety gives two characteristic signals. The methylene protons (-CH₂-) will be a quartet around δ 1.4-1.6 ppm , and the methyl protons (-CH₃) will be a triplet around δ 0.9 ppm .
-
Cyclohexyl and Cyclohexanone Protons (Positions 3, 4, 5, and all non-ethyl cyclohexyl protons): These protons will produce a complex, overlapping series of multiplets in the upfield region, typically between δ 1.0-2.1 ppm .[6][7] The sheer number of signals and complex coupling patterns in this region would make precise assignment from a 1D spectrum alone challenging. In a research setting, 2D NMR experiments like COSY (Correlation Spectroscopy) would be essential to trace the proton-proton connectivities.
| Predicted Chemical Shift (δ, ppm) | Number of Protons (Integration) | Predicted Multiplicity | Assignment |
| ~2.3-2.4 | 4H | Multiplet | H-2, H-6 (α to C=O) |
| ~0.9-2.1 | 13H | Complex Multiplets | Remaining cyclohexyl and cyclohexanone ring protons |
| ~1.4-1.6 | 2H | Quartet (q) | Ethyl -CH₂- |
| ~0.9 | 3H | Triplet (t) | Ethyl -CH₃ |
¹³C NMR Spectroscopy
Principle of Causality: Similar to ¹H NMR, the chemical shift of a carbon atom depends on its electronic environment. The carbon of a carbonyl group is severely deshielded and appears far downfield. The number of distinct signals in the proton-decoupled ¹³C spectrum indicates the number of unique carbon atoms in the molecule, providing insight into its symmetry.
Expected ¹³C NMR Spectrum Analysis (in CDCl₃): Due to the molecule's symmetry (assuming rapid chair-chair interconversion), fewer than 14 signals may be observed.
-
Carbonyl Carbon (C1): This is the most diagnostic signal, appearing far downfield at δ > 210 ppm .[7][8]
-
α-Carbons (C2, C6): These carbons are deshielded by the adjacent carbonyl and will resonate around δ 40-42 ppm .[8][9]
-
Substituted Carbons (C4, C1'): The carbons at the junction of the two rings will have distinct shifts. C4, attached to the other ring, will be around δ 40-45 ppm .
-
Aliphatic Carbons: The remaining cyclohexyl and ethyl carbons will appear in the upfield region of δ 10-40 ppm .[9]
| Predicted Chemical Shift (δ, ppm) | Assignment |
| > 210 | C=O (C1) |
| ~40-45 | C4, C1' |
| ~40-42 | C2, C6 (α to C=O) |
| ~25-38 | Remaining cyclohexyl carbons |
| ~28 | Ethyl -CH₂- |
| ~11 | Ethyl -CH₃- |
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Place the tube in the NMR spectrometer.
-
Tuning and Shimming: The instrument is tuned to the appropriate frequency (¹H or ¹³C), and the magnetic field is shimmed to ensure homogeneity, which results in sharp, well-resolved peaks.
-
Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to produce a spectrum of singlets, simplifying interpretation.
Mass Spectrometry: Molecular Weight and Fragmentation
Principle of Causality: In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing it to ionize and form a molecular ion (M⁺•). This ion is often unstable and fragments into smaller, more stable charged ions and neutral radicals. The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z), producing a spectrum of relative ion abundances. The fragmentation pattern is a reproducible "fingerprint" related to the molecule's structure.
Expected Mass Spectrum Analysis:
-
Molecular Ion (M⁺•): The molecular weight is 208.34. A peak at m/z = 208 should be visible, confirming the molecular formula. Its intensity may vary depending on its stability.
-
Key Fragmentation Pathways: Cyclic ketones undergo characteristic cleavage patterns.[10][11]
-
α-Cleavage: The bond between C1 and C2 (or C1 and C6) can break, followed by further rearrangements.
-
Loss of Ethyl Group: Cleavage of the bond between the cyclohexyl ring and the ethyl group can result in a loss of 29 Da (•CH₂CH₃), leading to a fragment at m/z = 179 .
-
Ring Fragmentation: The cyclohexanone ring itself can fragment, often leading to a characteristic base peak for cyclohexanones at m/z = 55 .[10][12] Cleavage of the bond between the two rings is also a likely event.
-
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
| m/z Value | Proposed Fragment | Interpretation |
| 208 | [C₁₄H₂₄O]⁺• | Molecular Ion (M⁺•) |
| 179 | [M - C₂H₅]⁺ | Loss of the ethyl group. |
| 125 | [C₈H₁₃O]⁺ | Cleavage between the two rings, charge on the ketone-containing fragment. |
| 83 | [C₆H₁₁]⁺ | Cleavage between the two rings, charge on the non-ketone fragment. |
| 55 | [C₃H₃O]⁺ | Characteristic fragment of cyclic ketones, often the base peak.[10][12] |
Experimental Protocol: Electron Ionization - Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample is introduced into the instrument, often via a Gas Chromatograph (GC-MS) for pure samples, which volatilizes the compound.
-
Ionization: In the ion source, the gaseous sample is bombarded by a 70 eV electron beam, causing ionization and fragmentation.[12]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.
Integrated Analysis Workflow
A conclusive structural determination relies on the convergence of all spectroscopic data. The following workflow illustrates the logical process of integrating the information.
Caption: Workflow for integrated spectroscopic data analysis.
The process begins with IR and MS to identify key functional groups and establish the molecular weight. This information provides a crucial foundation for interpreting the more detailed ¹H and ¹³C NMR spectra, which in turn map out the precise carbon-hydrogen framework and lead to the final, confirmed structure.
Conclusion
The spectroscopic analysis of this compound is a clear example of modern structural elucidation. The characteristic C=O stretch in the IR spectrum provides initial confirmation of the ketone functional group. Mass spectrometry validates the molecular weight and reveals predictable fragmentation patterns, including the loss of the ethyl group and a signature base peak at m/z 55. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive map of the molecule's framework, from the downfield carbonyl carbon signal above 210 ppm to the deshielded alpha-protons and the characteristic signals of the ethyl group. Together, these techniques provide a robust and self-validating body of evidence to unequivocally confirm the structure of the target compound.
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An In-Depth Technical Guide to the Safe Handling of 4-(4-Ethylcyclohexyl)cyclohexanone
Abstract: This technical guide provides a comprehensive overview of the safety and handling precautions for 4-(4-Ethylcyclohexyl)cyclohexanone, a ketone liquid crystal intermediate.[1] In the absence of a dedicated Safety Data Sheet (SDS) for this specific compound, this guide synthesizes data from structurally similar cyclic ketones, such as cyclohexanone and 4-ethylcyclohexanone, to establish a robust framework for its safe management in a laboratory setting. This document is intended for researchers, scientists, and professionals in drug development and materials science who may be working with this or similar chemical entities. It emphasizes a proactive approach to safety, grounded in the principles of hazard identification, risk assessment, and the implementation of appropriate control measures.
Introduction and Physicochemical Profile
This compound is a specialty chemical, primarily utilized as an intermediate in the synthesis of liquid crystals.[1] Its molecular structure, characterized by two cyclohexyl rings, one of which contains a ketone functional group, dictates its physical and chemical properties. Understanding these properties is fundamental to anticipating its behavior and implementing safe handling practices.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | Cyclohexanone (Reference Compound) | 4-Ethylcyclohexanone (Reference Compound) | Source(s) |
| CAS Number | 150763-13-6 | 108-94-1 | 5441-51-0 | [2][3][4] |
| Molecular Formula | C₁₄H₂₄O | C₆H₁₀O | C₈H₁₄O | [2][3][4] |
| Molecular Weight | 208.34 g/mol | 98.14 g/mol | 126.20 g/mol | [2][3][4] |
| Appearance | Colorless to pale yellow liquid (inferred) | Colorless to pale yellow liquid | Colorless to pale yellow liquid | [5][6] |
| Boiling Point | Not available | 155.6 °C | 193-194 °C | [5] |
| Flash Point | Combustible Liquid (inferred) | 44 °C | 63 °C | [3][6] |
| Solubility | Insoluble in water; soluble in organic solvents (inferred) | 8.6 g/100 mL in water (20 °C) | Insoluble in water | [7] |
Hazard Identification and GHS Classification (Inferred)
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for analogous compounds, this compound should be treated as a hazardous substance. The primary hazards are associated with its flammability and potential for causing acute toxicity and irritation.
Table 2: Inferred GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Flammable Liquids | Category 4 (based on 4-ethylcyclohexanone) | Warning | H227: Combustible liquid |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1/2A | Danger/Warning | H318/H319: Causes serious eye damage/irritation |
Note: This classification is inferred from the hazardous properties of cyclohexanone and 4-ethylcyclohexanone and should be used for preliminary risk assessment pending the availability of specific data.[2][3]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is paramount when handling this compound. This begins with robust engineering controls and is supplemented by appropriate personal protective equipment.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area.[2] For procedures that may generate vapors or aerosols, a certified chemical fume hood is mandatory.[2]
-
Ignition Source Control: Due to its inferred combustible nature, all sources of ignition, including open flames, sparks, and hot surfaces, must be strictly excluded from the handling area.[2][6] Use of explosion-proof electrical equipment is recommended.[2]
-
Static Discharge Prevention: Take precautionary measures against static discharge by grounding and bonding containers and equipment during transfer.[2]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[2] A face shield should be worn in situations with a higher risk of splashing.[2]
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn.[2] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to employ proper glove removal techniques to avoid skin contact.[2]
-
Lab Coat: A flame-resistant lab coat should be worn to protect against splashes and to prevent contamination of personal clothing.
-
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to minimize the risk of exposure and accidents.
Handling
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[3]
-
Avoid Inhalation: Do not breathe vapors or mists.[2]
-
Hygienic Practices: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling the compound.[2]
-
Quantity Management: Use the smallest quantity of the chemical necessary for the experiment.
-
Transfer Procedures: When transferring, use only non-sparking tools and ensure proper grounding and bonding to prevent static electricity buildup.[2][9]
Storage
-
Container Integrity: Keep the container tightly closed in a dry and well-ventilated place.[2][3]
-
Temperature Control: Store in a cool place, away from heat and direct sunlight.[3]
-
Incompatible Materials: Store separately from strong oxidizing agents and bases.[3]
-
Segregation: Do not store with incompatible materials which could lead to hazardous reactions.
Emergency Procedures
A well-defined emergency response plan is critical for mitigating the consequences of an accidental release or exposure.
First-Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[3] Seek medical attention if irritation persists.[3]
-
Eye Contact: If the chemical comes into contact with the eyes, rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[2]
Accidental Release Measures
The appropriate response to a spill will depend on its size and location.
-
Minor Spill (Contained within a fume hood):
-
Ensure PPE is worn.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (Outside of a fume hood):
-
Evacuate the immediate area and alert others.[10]
-
If the material is flammable, eliminate all ignition sources.[6]
-
Increase ventilation to the area if it is safe to do so.
-
Contact the institution's emergency response team or environmental health and safety department.[10]
-
Prevent the spill from entering drains.[2]
-
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][3]
-
Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.
-
Specific Hazards: The compound is combustible and may produce toxic fumes (carbon monoxide and carbon dioxide) upon combustion.[3][6] Vapors are heavier than air and may travel to a source of ignition and flash back.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Waste Disposal
All waste materials contaminated with this compound, including empty containers, absorbent materials from spills, and used PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2] Do not dispose of this chemical into the sewer system.[2]
Toxicological Information (Inferred)
While specific toxicological data for this compound is not available, the toxicity of cyclohexanone provides a basis for a conservative assessment.
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Skin and Eye Irritation: Causes skin irritation and is expected to cause serious eye irritation or damage.[2]
-
Chronic Toxicity: Prolonged or repeated exposure may cause skin to dry and crack.[6] There is some evidence that cyclohexanone may cause liver and kidney damage.[6]
-
Carcinogenicity: There is no evidence to suggest that cyclohexanone or its derivatives are carcinogenic.[2][11]
Experimental Workflow Diagrams
Risk Assessment Workflow
Caption: Decision tree for responding to a chemical spill.
Conclusion
While this compound is a valuable chemical intermediate, it must be handled with the respect and caution due to a potentially hazardous substance. By understanding its inferred properties, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict safety protocols, researchers can mitigate the risks associated with its use. This guide serves as a foundational document to promote a culture of safety and responsibility in the laboratory. It is imperative that users of this chemical consult the most up-to-date safety information and their institution's specific safety policies and procedures.
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An In-depth Technical Guide to the Thermotropic Properties of 4-(4-Ethylcyclohexyl)cyclohexanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermotropic liquid crystalline properties of 4-(4-ethylcyclohexyl)cyclohexanone and its derivatives. These compounds, characterized by a rigid bicyclohexane core, are significant in the field of materials science, particularly for applications in liquid crystal displays (LCDs). This document will delve into the synthesis, structure-property relationships, and detailed characterization of their mesomorphic behavior. Key analytical techniques, including Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM), will be discussed in detail, providing both theoretical background and practical experimental protocols. The aim is to equip researchers, scientists, and professionals in drug development with the fundamental knowledge and technical insights necessary to understand and manipulate the liquid crystalline properties of this important class of molecules.
Introduction: The Significance of Cyclohexyl-Based Liquid Crystals
Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal.[1] Thermotropic liquid crystals, which display phase transitions as a function of temperature, are of particular interest due to their wide range of applications, most notably in LCD technology.[2][3] The molecular structure of a compound is intrinsically linked to its liquid crystalline behavior.[4]
The this compound moiety and its derivatives are a class of calamitic (rod-shaped) liquid crystals. Their molecular architecture, consisting of a rigid core and flexible terminal groups, is a key determinant of their mesomorphic properties. The bicyclohexane core, in particular, contributes to properties such as low optical anisotropy, which can be advantageous in commercial liquid crystal mixtures.[5] Understanding the relationship between the molecular structure of these compounds and their thermotropic behavior is crucial for the design of new materials with tailored properties for advanced applications.
Molecular Structure and its Influence on Mesomorphism
The liquid crystalline properties of this compound derivatives are dictated by several structural features:
-
The Rigid Core: The bicyclohexane unit provides the necessary rigidity for the formation of a mesophase. The stereochemistry of the cyclohexane rings (trans- or cis- isomers) significantly impacts the linearity of the molecule and, consequently, its ability to form ordered liquid crystalline phases.
-
Terminal Alkyl Chains: The length and branching of the alkyl chains (such as the ethyl group) at the termini of the molecule influence the melting and clearing points. Longer, linear alkyl chains generally lead to a broader temperature range for the liquid crystal phase.
-
Polar Groups: The presence and position of polar groups, such as the ketone group in the cyclohexanone ring, introduce dipole moments that affect the dielectric anisotropy of the material. This is a critical parameter for the electro-optical switching in LCDs.[5]
The interplay of these structural elements determines the type of mesophase (e.g., nematic, smectic) and the transition temperatures between the crystalline, liquid crystalline, and isotropic liquid states. For instance, compounds with a strong dipole moment along the molecular axis are more likely to exhibit certain types of mesophases.[4]
Synthesis of this compound Derivatives
The synthesis of 4-(4-alkylcyclohexyl)cyclohexanone derivatives typically involves a multi-step process. A general synthetic route starts with the hydrogenation of a corresponding 4-alkylphenol, followed by oxidation to yield the desired cyclohexanone derivative.
A more detailed, exemplary synthesis for a related compound, 4-pentylcyclohexanone, is as follows:
-
Synthesis of 4-n-pentylcyclohexanol: 4-n-pentylphenol is hydrogenated in the presence of a catalyst, such as Raney nickel, under hydrogen pressure. After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield 4-n-pentylcyclohexanol.
-
Synthesis of 4-n-pentylcyclohexanone: The synthesized 4-n-pentylcyclohexanol is then oxidized using an oxidizing agent like chromium trioxide in sulfuric acid and acetone. The reaction mixture is neutralized, and the product is extracted, dried, and purified by distillation to obtain 4-n-pentylcyclohexanone.
This synthetic approach allows for the introduction of various alkyl chains at the 4-position of the cyclohexane ring, enabling the systematic study of structure-property relationships.
Characterization of Thermotropic Properties
The investigation of the thermotropic properties of this compound derivatives relies on two primary analytical techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time.[6] It provides quantitative information about the phase transitions of a material, including the transition temperatures and the enthalpy changes (ΔH) associated with these transitions.[5]
dot
Caption: Workflow for DSC analysis of thermotropic properties.
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the this compound derivative into a standard aluminum DSC pan. Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument.
-
Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected isotropic clearing point. Then, cool the sample at the same rate to a temperature below its crystallization point. A second heating scan is often performed to ensure thermal history does not affect the results.
-
Data Analysis: The resulting DSC thermogram will show peaks corresponding to phase transitions. Endothermic peaks on heating represent melting (crystal to liquid crystal) and clearing (liquid crystal to isotropic liquid). Exothermic peaks on cooling represent the reverse transitions. The peak temperature is taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.[7]
The DSC thermogram provides a wealth of information. The melting temperature (Tm) is the transition from the crystalline solid to the liquid crystal phase, while the clearing temperature (Tc) is the transition from the liquid crystal phase to the isotropic liquid phase. The enthalpy of these transitions provides insight into the degree of molecular order in the different phases. A larger enthalpy of clearing, for example, suggests a more ordered liquid crystalline phase.
Polarized Optical Microscopy (POM)
POM is an essential technique for the qualitative identification of liquid crystal phases.[9] It utilizes polarized light to visualize the anisotropic nature of liquid crystals. When a liquid crystalline sample is placed between two crossed polarizers, it will appear bright and often exhibit characteristic textures, whereas an isotropic liquid will appear dark.[10]
dot
Caption: Schematic of a Polarized Optical Microscope setup.
-
Sample Preparation: Place a small amount of the this compound derivative on a clean glass microscope slide and cover it with a coverslip.
-
Heating and Observation: Place the slide on a hot stage attached to the POM. Heat the sample slowly while observing it through the eyepieces.
-
Texture Identification: As the sample is heated, it will melt and, if it is a liquid crystal, will become birefringent and exhibit a characteristic texture. Common textures for nematic phases include the "schlieren" and "marbled" textures.[11][12] Upon further heating, the sample will transition to the isotropic liquid phase and appear dark. By noting the temperatures at which these textural changes occur, the transition temperatures can be determined.
-
Nematic Phase: The nematic phase is characterized by long-range orientational order but no positional order. Under POM, it often displays a schlieren texture with dark "brushes" that correspond to regions where the director (the average direction of the long molecular axes) is aligned with either the polarizer or the analyzer.[13] Another common texture is the marbled or threaded texture.
-
Smectic Phases: Smectic phases have layered structures and are more ordered than nematic phases. They typically exhibit focal-conic or fan-shaped textures.
The combination of DSC and POM allows for a comprehensive characterization of the thermotropic behavior of this compound derivatives. DSC provides quantitative data on transition temperatures and enthalpies, while POM provides qualitative identification of the mesophases.
Structure-Property Relationships in Cyclohexyl-Based Liquid Crystals
Systematic studies of homologous series of liquid crystals are crucial for elucidating structure-property relationships. For cyclohexyl-based liquid crystals, the following trends are generally observed:
-
Effect of Alkyl Chain Length: In many homologous series, increasing the length of the terminal alkyl chain leads to a decrease in the clearing temperature. An "odd-even" effect is often observed, where compounds with an even number of carbon atoms in the alkyl chain have higher clearing points than those with an odd number.
-
Influence of the Core: The presence of saturated cyclohexane rings in the core generally leads to lower birefringence compared to aromatic rings. This is a desirable property for some display applications.
-
Impact of Polar Substituents: The introduction of polar groups, such as a cyano or fluoro group, can significantly alter the dielectric anisotropy of the liquid crystal. This is a key parameter for controlling the switching behavior of LCDs.[11]
Applications and Future Perspectives
Derivatives of this compound are primarily of interest for their potential use in liquid crystal mixtures for display applications. Their low birefringence and tunable dielectric properties make them valuable components for optimizing the performance of LCDs.
The principles and techniques outlined in this guide are also relevant to the field of drug development. The study of liquid crystalline phases of active pharmaceutical ingredients (APIs) and excipients can provide insights into their solid-state properties, which can impact formulation, stability, and bioavailability.
Future research in this area will likely focus on the synthesis of novel derivatives with enhanced properties, such as wider nematic ranges, lower viscosity, and higher dielectric anisotropy. The continued exploration of structure-property relationships will be essential for the rational design of new materials with tailored functionalities for a variety of advanced applications.
Conclusion
This technical guide has provided a detailed overview of the thermotropic properties of this compound derivatives. From the fundamentals of their molecular structure and its influence on mesomorphism to the practical aspects of their synthesis and characterization, this document serves as a valuable resource for researchers and professionals in materials science and drug development. The systematic application of analytical techniques such as DSC and POM is paramount for a thorough understanding of the liquid crystalline behavior of these and other related compounds. The insights gained from such studies will continue to drive the innovation of new materials with precisely controlled properties for a wide range of technological and pharmaceutical applications.
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The Alchemist's Stepping Stones: An In-depth Technical Guide to Intermediates for Advanced Materials Synthesis
For researchers, scientists, and professionals in drug development, the path to novel advanced materials is not a direct leap from raw materials to final product. It is a carefully orchestrated journey through a series of transformative stages, each marked by the creation and consumption of crucial molecular entities known as intermediates . These transient species are the pivotal stepping stones, the meticulously designed building blocks that ultimately dictate the architecture, properties, and functionality of the final material. This guide delves into the core principles of intermediates, moving beyond a mere catalog of compounds to explore the strategic thinking and scientific rationale behind their design, synthesis, and application in the creation of next-generation materials for electronics, energy, and biomedicine.
Part 1: The Heart of the Matter: Understanding the Role and Classification of Intermediates
In the context of advanced materials synthesis, an intermediate is a substance that is manufactured for and consumed in or used for chemical processing to be transformed into another substance.[1] Unlike a stable final product, an intermediate's existence is often fleeting, yet its impact is profound. The properties of the final material—be it the efficiency of an organic light-emitting diode (OLED), the biocompatibility of a drug delivery nanoparticle, or the porosity of an aerogel—are fundamentally encoded in the structure and purity of its intermediates.
Intermediates can be broadly classified based on their molecular complexity and intended role in the synthesis pathway:
-
Monomers and Oligomers: These are the fundamental repeating units that form polymers.[2][3] The precise sequence and functionality of monomers in an oligomer (a molecule with a few repeating units) can be meticulously controlled to create materials with highly specific properties.[4][5]
-
Functionalized Nanoparticles: Nanoparticles with tailored surface chemistries act as versatile building blocks for hierarchical materials.[6][7] Their functionalization dictates their interaction with the surrounding matrix and other components, enabling applications in sensing, catalysis, and targeted drug delivery.[6][8]
-
Sol-Gel Precursors: These are typically metal alkoxides or metal salts that, through hydrolysis and condensation reactions, form a colloidal suspension (a "sol") that evolves into a gel-like network.[5][9] This process is instrumental in fabricating porous materials like ceramics and aerogels.[5][10]
-
Reactive Intermediates: In many organic reactions, highly reactive, short-lived species such as carbocations, carbanions, free radicals, carbenes, and nitrenes are formed.[8][11][12] Understanding and controlling the formation of these intermediates is crucial for directing the reaction towards the desired product.[8]
The selection and synthesis of a particular intermediate are guided by the desired properties of the final advanced material. The causality behind these experimental choices is a recurring theme in this guide, emphasizing a design-oriented approach to materials synthesis.
Part 2: Crafting the Building Blocks: Synthesis and Methodologies
The synthesis of intermediates is a testament to the precision and control achievable in modern chemistry. The choice of synthetic route is dictated by factors such as the desired purity, yield, scalability, and the inherent chemical nature of the target intermediate.
Monomers and Oligomers: The Foundation of Advanced Polymers
The synthesis of monomers and their subsequent polymerization into well-defined oligomers and polymers is central to the creation of advanced organic materials, particularly in the realm of organic electronics.
OLED technology relies on multi-layered structures of organic materials, each with a specific function (hole injection, hole transport, emission, electron transport, and electron injection). The intermediates for these materials are often complex aromatic compounds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are workhorses in the synthesis of these intermediates, enabling the precise construction of conjugated molecular frameworks.[13][14]
Experimental Protocol: Synthesis of a Triarylamine Intermediate for a Hole Transport Layer
This protocol describes the synthesis of a common triarylamine building block using a palladium-catalyzed Buchwald-Hartwig amination reaction.
Materials:
-
4-Bromobiphenyl
-
Diphenylamine
-
Sodium tert-butoxide (NaOtBu)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(tert-butyl)phosphine (P(tBu)₃)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
In a glovebox, a Schlenk flask is charged with 4-bromobiphenyl (1.0 eq), diphenylamine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
The flask is removed from the glovebox and connected to a Schlenk line.
-
Anhydrous toluene is added via syringe.
-
The catalyst precursor, Pd₂(dba)₃ (0.01 eq), and the ligand, P(tBu)₃ (0.02 eq), are added as a solution in toluene.
-
The reaction mixture is degassed by three freeze-pump-thaw cycles.
-
The flask is backfilled with argon and heated to 80-100 °C with stirring.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired triarylamine intermediate.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of the palladium precursor and the bulky, electron-rich phosphine ligand is critical for the efficiency of the C-N bond formation. The ligand stabilizes the palladium center and facilitates the reductive elimination step.[14]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is essential for the deprotonation of the amine and the catalytic cycle.
-
Inert Atmosphere: The use of a Schlenk line and a glovebox is necessary to prevent the oxidation of the palladium catalyst and the phosphine ligand, which would deactivate the catalyst.
The ability to control the precise sequence of monomers in an oligomer opens up possibilities for creating synthetic macromolecules with functions rivaling those of biological polymers.[4][15] Iterative synthesis on a solid support is a powerful technique for achieving this level of control.[16]
Functionalized Nanoparticles: Building Blocks for Nanomedicine and Beyond
Functionalized nanoparticles are at the heart of many advanced materials in biomedicine, serving as drug delivery vehicles, imaging agents, and sensors.[6][8] Gold nanoparticles (AuNPs) are particularly attractive due to their unique optical properties and biocompatibility.[8][17]
Experimental Protocol: Synthesis and Functionalization of Gold Nanoparticles
This protocol details the synthesis of citrate-stabilized AuNPs followed by their functionalization with a thiol-containing molecule, such as a peptide or DNA strand, for biomedical applications.[8][18]
Materials:
-
Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate
-
Thiol-modified oligonucleotide or peptide
-
Phosphate-buffered saline (PBS)
-
Ultrapure water
Procedure:
Part A: Synthesis of Citrate-Stabilized AuNPs
-
A solution of HAuCl₄ (1 mM) in ultrapure water is brought to a vigorous boil in a scrupulously clean Erlenmeyer flask with a condenser.
-
A solution of trisodium citrate (38.8 mM) is rapidly added to the boiling gold solution with vigorous stirring.
-
The color of the solution will change from pale yellow to gray, then to purple, and finally to a deep red, indicating the formation of AuNPs.
-
The solution is boiled for an additional 15 minutes, then allowed to cool to room temperature with continued stirring.
Part B: Functionalization with Thiolated Ligands
-
The synthesized AuNP solution is characterized by UV-Vis spectroscopy to confirm the formation and size of the nanoparticles.
-
A solution of the thiol-modified ligand (e.g., oligonucleotide) is added to the AuNP solution.
-
The mixture is incubated at room temperature for a specified period (e.g., 24 hours) to allow for the formation of the gold-thiol bond.
-
To increase the stability of the functionalized nanoparticles, the salt concentration of the solution is gradually increased by the addition of a salt solution (e.g., NaCl in PBS).
-
The functionalized AuNPs are purified by centrifugation to remove excess ligands and citrate. The supernatant is carefully removed, and the nanoparticle pellet is resuspended in a suitable buffer.
Causality Behind Experimental Choices:
-
Citrate: Trisodium citrate serves as both a reducing agent and a capping agent, preventing the aggregation of the nanoparticles.[18]
-
Thiolated Ligands: The strong affinity of sulfur for gold forms a stable dative covalent bond, allowing for robust functionalization of the nanoparticle surface.[8]
-
Salt Aging: The gradual increase in salt concentration helps to displace the weakly bound citrate ions from the nanoparticle surface and promotes the binding of the thiolated ligands.
Sol-Gel Intermediates: Crafting Porous Materials
The sol-gel process is a versatile method for producing solid materials from small molecules, particularly metal oxides.[5][9] The process involves the conversion of monomers into a colloidal solution (sol) that acts as the precursor for an integrated network (gel).[5]
Experimental Protocol: Synthesis of a Silica Aerogel
This protocol describes the synthesis of a silica aerogel, a highly porous and lightweight material with exceptional insulating properties, using a sol-gel process followed by supercritical drying.[2][10]
Materials:
-
Tetramethyl orthosilicate (TMOS) or Tetraethyl orthosilicate (TEOS)
-
Methanol or Ethanol
-
Ammonium hydroxide (NH₄OH) or another base catalyst
-
Supercritical drying apparatus (using liquid CO₂)
Procedure:
-
Sol Formation: In a suitable container, the silica precursor (TMOS or TEOS) is mixed with the alcohol (methanol or ethanol) and water. A catalyst (e.g., ammonium hydroxide) is added to initiate hydrolysis and condensation reactions.[2]
-
Gelation: The solution is left undisturbed in a sealed container. Over time, the viscosity of the sol increases as a three-dimensional silica network forms, eventually leading to the formation of a rigid gel.[19]
-
Aging: The gel is aged in its pore liquid for a period to strengthen the silica network.[20]
-
Solvent Exchange: The solvent within the gel's pores is exchanged with liquid carbon dioxide in a high-pressure vessel. This is a critical step to prepare for supercritical drying.[7]
-
Supercritical Drying: The temperature and pressure in the vessel are raised above the critical point of carbon dioxide (31.1 °C and 73.9 bar). At this point, the distinction between liquid and gas disappears. The supercritical CO₂ is then slowly vented, leaving behind a dry, highly porous aerogel with minimal shrinkage.[2][7]
Causality Behind Experimental Choices:
-
Precursor: TMOS and TEOS are common silica precursors that readily undergo hydrolysis and condensation.
-
Catalyst: The choice of an acid or base catalyst affects the rates of hydrolysis and condensation, thereby influencing the structure of the final gel.[21]
-
Supercritical Drying: This drying method is essential to avoid the collapse of the delicate porous structure of the gel due to capillary forces that would occur during conventional evaporation.[7]
Part 3: Characterization and In-Situ Monitoring: Unveiling the Transient World
Given their often transient nature, the characterization of intermediates is a significant challenge. A combination of spectroscopic, microscopic, and diffraction techniques is employed to elucidate their structure, purity, and reactivity.
| Technique | Information Obtained | Application to Intermediates |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Molecular structure, connectivity, and purity | Elucidating the structure of stable intermediates; in-situ monitoring of reaction kinetics.[22][23] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns | Confirming the identity and purity of intermediates. |
| Infrared (IR) and Raman Spectroscopy | Presence of specific functional groups | Monitoring the progress of reactions by observing the appearance and disappearance of characteristic vibrational bands.[24] |
| UV-Visible (UV-Vis) Spectroscopy | Electronic transitions, particle size and concentration | Characterizing the formation and stability of nanoparticles. |
| X-ray Diffraction (XRD) | Crystalline structure | Determining the crystal structure of solid intermediates. |
| Electron Microscopy (SEM, TEM) | Morphology, size, and dispersion | Visualizing the size and shape of nanoparticle intermediates. |
In-situ monitoring techniques are particularly powerful for studying the formation and evolution of intermediates in real-time.[11] For example, in-situ NMR can provide kinetic data on the nucleation and growth of metal-organic frameworks, offering insights that are not accessible through post-synthesis characterization alone.[22][23]
Part 4: Safety and Handling of Chemical Intermediates
The reactive nature of many intermediates necessitates stringent safety protocols. A thorough understanding of the potential hazards associated with each intermediate, as well as the starting materials and byproducts, is paramount.
Core Safety Principles:
-
Assume all unfamiliar chemicals are hazardous.
-
Wear appropriate Personal Protective Equipment (PPE), including lab coats, gloves, and safety glasses.
-
Work in a well-ventilated area, such as a fume hood, especially when handling volatile or toxic substances.
-
Properly label and store all chemicals.
-
Be prepared for emergencies by knowing the location of safety equipment and having a clear emergency plan.
Part 5: Future Outlook: The Next Generation of Intermediates
The field of advanced materials is in a constant state of evolution, and with it, the demand for more sophisticated and precisely engineered intermediates. Key future directions include:
-
Bio-inspired and Biomimetic Intermediates: Designing synthetic intermediates that mimic the structure and function of biological molecules to create materials with enhanced biocompatibility and functionality.
-
Supramolecular Intermediates: Utilizing non-covalent interactions to assemble complex, hierarchical structures from simpler building blocks.
-
Intermediates for Sustainable Materials: Developing intermediates from renewable resources and designing synthetic routes that are more environmentally friendly.
The continued exploration of novel intermediates and the refinement of their synthesis will undoubtedly pave the way for the next generation of advanced materials with unprecedented properties and applications.
References
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Methodological & Application
Topic: Selective Catalytic Hydrogenation of Substituted Phenols to Cyclohexanones
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The selective hydrogenation of phenols to cyclohexanones is a pivotal transformation in synthetic organic chemistry, providing key intermediates for the production of polymers, pharmaceuticals, and fine chemicals.[1][2] Notably, cyclohexanone is a primary precursor for caprolactam and adipic acid, the monomers for Nylon 6 and Nylon 66, respectively.[1][3][4] This application note provides an in-depth guide to the one-step catalytic hydrogenation of substituted phenols, a method favored for its efficiency and milder conditions compared to traditional cyclohexane oxidation.[1][4] We will explore the underlying reaction mechanisms, delve into the selection of optimal catalysts and reaction conditions, and provide detailed, field-proven protocols for achieving high conversion and selectivity.
Scientific Foundation and Rationale
The conversion of a planar aromatic phenol ring into a three-dimensional saturated cyclohexanone scaffold is a cornerstone of industrial synthesis.[5] The direct, one-step hydrogenation is particularly advantageous as it circumvents the high energy requirements and undesirable byproducts associated with cyclohexane oxidation and avoids the endothermic dehydrogenation step required in two-step phenol-to-cyclohexanol-to-cyclohexanone processes.[1][2]
The Reaction Mechanism: A Stepwise Transformation
The selective hydrogenation of phenol proceeds through a well-understood pathway. The key to achieving high selectivity for the ketone lies in controlling the reaction to prevent over-hydrogenation to the corresponding cyclohexanol.[6][7]
The generally accepted mechanism involves the following steps:
-
Adsorption & Activation : The phenol molecule adsorbs onto the catalyst surface. Hydrogen is dissociatively chemisorbed on the active metal sites, generating reactive hydrogen species.[1][8]
-
Partial Hydrogenation : The aromatic ring of the phenol undergoes partial hydrogenation, leading to the formation of an unstable cyclohexenol intermediate (the enol form).[7][9]
-
Keto-Enol Tautomerization : The highly unstable enol intermediate rapidly isomerizes to the more stable keto form, yielding the desired cyclohexanone.[7][9]
-
Desorption/Over-hydrogenation : The cyclohexanone product can either desorb from the catalyst surface or undergo further hydrogenation of its carbonyl group to form the cyclohexanol byproduct.[6] Controlling this final step is critical for selectivity.
Caption: Reaction pathway for phenol hydrogenation.
The Catalyst System: The Heart of Selectivity
The choice of catalyst is the most critical factor in determining the success of the selective hydrogenation. Palladium (Pd)-based systems are widely recognized as the most effective catalysts for this transformation due to their high activity and selectivity.[9][10][11]
Active Metal and Support
-
Palladium (Pd): Pd exhibits a strong interaction with the benzene ring, facilitating the initial hydrogenation steps while being less prone to reducing the carbonyl group of the intermediate cyclohexanone compared to other metals like Rhodium or Ruthenium.[9][10]
-
Catalyst Support: The support material not only disperses the active metal but also plays a crucial role in the reaction mechanism.
-
Basic Supports (e.g., MgO, Hydrotalcite): These supports are thought to promote the non-planar adsorption of the phenol molecule, which favors the formation of cyclohexanone.[8] Basic sites can also facilitate the desorption of the cyclohexanone product, preventing its further reduction.[9]
-
Acidic/Neutral Supports (e.g., Al₂O₃, C): While widely used, these supports can sometimes promote the formation of cyclohexanol.[1] However, their properties can be finely tuned.
-
Novel Supports (e.g., Carbon Nitrides, MOFs): Emerging materials like mesoporous graphitic carbon nitride (mpg-C₃N₄) and Metal-Organic Frameworks (MOFs) offer unique properties, such as basic nitrogen sites or Lewis acidity, that can lead to exceptionally high selectivity under mild conditions.[6][8]
-
The Role of Promoters and Additives
The addition of promoters can significantly enhance catalyst performance.
-
Lewis Acids (e.g., AlCl₃, ZnCl₂): When used as co-catalysts, Lewis acids can activate the phenol's aromatic ring, leading to enhanced conversion rates.[1][9] A synergistic effect between the Pd metal and the Lewis acid has been shown to improve both conversion and selectivity.[1]
-
Alkali Metals: Promoters such as alkali metals can reduce the interaction between the cyclohexanone product and the support, thereby promoting its desorption and increasing selectivity.[9][10]
Experimental Protocols and Methodologies
The following protocols are designed for a typical liquid-phase hydrogenation in a batch reactor system. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
General Experimental Workflow
Caption: Standard workflow for batch hydrogenation.
Detailed Protocol: Liquid-Phase Hydrogenation using Pd/C with a Lewis Acid Co-catalyst
This protocol is adapted from methodologies demonstrating high conversion and selectivity.[1]
Materials:
-
Substituted Phenol (e.g., p-cresol)
-
Solvent (e.g., Dichloromethane, DCM)
-
Catalyst: 5% Palladium on Carbon (Pd/C)
-
Co-catalyst: Heteropoly acid (HPA) or AlCl₃
-
High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and temperature controller.
-
Hydrogen (high purity)
Procedure:
-
Reactor Charging: Into the autoclave vessel, add the substituted phenol (e.g., 1.0 g), the solvent (e.g., 50 mL), the Pd/C catalyst (e.g., 5% by weight of the phenol), and the co-catalyst (e.g., mass ratio of Pd/C to HPA of 1:10).[1]
-
System Sealing and Purging: Seal the autoclave securely. Purge the system by pressurizing with nitrogen (3-5 bar) and then venting (repeat 3 times) to remove air. Subsequently, purge with hydrogen (3-5 bar) and vent (repeat 3 times).
-
Reaction Initiation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.0 MPa).[1]
-
Heating and Agitation: Begin stirring (e.g., 600 rpm) and heat the reactor to the target temperature (e.g., 80 °C).[1] The reaction is typically exothermic, so monitor the temperature closely.
-
Reaction Monitoring: Maintain the constant hydrogen pressure and temperature for the desired reaction time (e.g., 3 hours).[1] The reaction progress can be monitored by observing the rate of hydrogen uptake from the gas reservoir.
-
Reaction Quench and Work-up: After the specified time, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure.
-
Product Recovery: Open the reactor and centrifuge or filter the reaction mixture to separate the solid catalyst.[1] The catalyst can often be reused several times with minimal loss in activity.[1]
-
Analysis: Analyze the crude product mixture quantitatively using Gas Chromatography (GC) or GC-Mass Spectrometry (GC/MS) equipped with an appropriate column (e.g., HP-5MS) to determine the conversion of the starting phenol and the selectivity for the cyclohexanone product.[1]
Data and Performance Benchmarks
The efficiency of the catalytic system is highly dependent on the choice of catalyst and reaction conditions. The table below summarizes performance data from various studies to provide a benchmark for researchers.
| Catalyst System | Substrate | Temp (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Pd/C - Heteropoly Acid | Phenol | 80 | 1.0 | 3 | 100 | 93.6 | [1] |
| Pd/MIL-100(Cr) | Phenol | 100 | 0.1 | 1 | 100 | 98.3 | [6] |
| Pd@Al-mSiO₂ | Phenol | 100 | 1.0 | 1 | 100 | 98.5 | [9][10] |
| 5% Pd/Al₂O₃ | p-Cresol | 100 | 0.5 | 24 | >99 | 81 | [5][12] |
| Pd@mpg-C₃N₄ | Phenol | RT | 0.1 (1 bar) | 12 | >99 | >99 | [8] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Phenol Conversion | - Insufficient catalyst activity or loading.- Low temperature or H₂ pressure.- Catalyst poisoning (e.g., by sulfur compounds). | - Increase catalyst amount or use a more active catalyst.- Increase temperature or pressure (balance with selectivity).- Ensure high purity of substrate and solvent. |
| Low Cyclohexanone Selectivity | - Over-hydrogenation to cyclohexanol.- Reaction temperature or H₂ pressure is too high.- Inappropriate catalyst or support (e.g., highly acidic). | - Decrease reaction temperature and/or H₂ pressure.[1][6]- Use a catalyst system known for high selectivity (e.g., with a basic support or promoter).[8][9]- Reduce reaction time. |
| Catalyst Deactivation | - Coking (carbon deposition) at high temperatures.- Sintering of metal nanoparticles.- Leaching of the active metal. | - Operate at lower temperatures if possible.[1]- Use a core-shell catalyst to protect metal particles.[9][10]- Ensure strong metal-support interaction. |
Conclusion
The selective catalytic hydrogenation of substituted phenols is a robust and highly valuable synthetic tool. Success hinges on a rational selection of the catalyst, support, and reaction parameters to favor the formation of the intermediate cyclohexanone while suppressing its subsequent reduction. Palladium-based catalysts, particularly when modified with promoters or deposited on engineered supports, offer exceptional performance, often achieving near-quantitative conversion and selectivity under relatively mild conditions. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize this critical transformation for their specific applications.
References
- Liu, S., Han, J., Wu, Q., Bian, B., Li, L., Yu, S., Song, J., & Zhang, C. (2017). Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/C-Heteropoly Acid Catalyst in the Liquid Phase. OSTI.GOV. [Link]
- Morandi, S., Stucki, D., & Carreira, E. M. (2020).
- Wang, H., Liu, Y., Li, X., Zhao, C., & Mu, X. (2020). Highly Efficient Phenol Hydrogenation to Cyclohexanone over Pd/MIL-100 in Aqueous Phase: Promotion of Lewis Acidity. Industrial & Engineering Chemistry Research. [Link]
- Zhang, C., Zhang, J., Shao, Y., Jiang, H., Chen, R., & Xing, W. (2021). Selective Hydrogenation of Phenol to Cyclohexanone over a Highly Stable Core-Shell Catalyst with Pd-Lewis Acid Sites. The Journal of Physical Chemistry C. [Link]
- N.A. (n.d.).
- Long, J., Wang, K., Wang, S., & Wu, K. (2017).
- Zhang, C., Zhang, J., Shao, Y., Jiang, H., Chen, R., & Xing, W. (2021). Selective Hydrogenation of Phenol to Cyclohexanone over a Highly Stable Core-Shell Catalyst with Pd-Lewis Acid. American Chemical Society. [Link]
- Wu, W., Liu, Y., Li, C., Zhang, Q., & Ma, L. (2021). Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen. MDPI. [Link]
- N.A. (n.d.). The reaction pathways of phenol hydrogenation.
- Matshwele, J. T. P. (2021). A Single Step Low Cost Production of Cyclohexanone from Phenol Hydrogenation.
- N.A. (n.d.). Synergistic Effects of Carbon Supports and Noble Metal Catalysts on the Electrocatalytic Hydrogenation of Phenol to KA Oil. Industrial & Engineering Chemistry Research. [Link]
- N.A. (n.d.). Phenol. Wikipedia. [Link]
- N.A. (n.d.).
- Fan, L., Zhang, L., Shen, Y., Liu, D., Wahab, N., & Hasan, M. M. (2016). Liquid-phase Hydrogenation of Phenol to Cyclohexanone over Supported Palladium Catalysts.
- N.A. (n.d.). Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics.
- Titirici, M. M., & Shalom, M. (2011). Highly Selective Hydrogenation of Phenol and Derivatives over a Pd@Carbon Nitride Catalyst in Aqueous Media. Journal of the American Chemical Society. [Link]
- N.A. (n.d.). The industrial production routes of cyclohexanone.
- N.A. (n.d.). A Industrial production routes of cyclohexanone. B Reaction pathway...
- N.A. (n.d.).
- Morandi, S., Stucki, D., & Carreira, E. M. (2020). trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives.
- N.A. (n.d.). Selective hydrogenation of phenol for cyclohexanone: A review.
- Al-Haj Ali, M., & Al-Marzouqi, M. (2019).
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Green Synthesis of 4-(4'-n-Alkyl Cyclohexyl)cyclohexanone: A High-Yield, Environmentally Benign Protocol
Abstract
This application note presents a detailed, environmentally benign protocol for the synthesis of 4-(4'-n-alkyl cyclohexyl)cyclohexanone, a key intermediate in the production of liquid crystals and other advanced materials. Moving away from conventional methods that rely on hazardous and polluting reagents, this guide focuses on a green chemistry approach utilizing hydrogen peroxide as a clean oxidant. The protocol detailed herein, centered around a tungstate-based catalytic system, offers high yields, operational simplicity, and minimal environmental impact, with water as the sole byproduct. This document provides a comprehensive guide for researchers and process chemists, including a comparative analysis of traditional versus green methodologies, step-by-step experimental procedures, and characterization data.
Introduction: The Imperative for Greener Synthesis
The synthesis of 4-(4'-n-alkyl cyclohexyl)cyclohexanone has traditionally been accomplished through the oxidation of the corresponding secondary alcohol, 4-(4'-n-alkyl cyclohexyl)cyclohexanol. Established methods, such as the Jones and Swern oxidations, while effective, are fraught with significant environmental, health, and safety concerns. The Jones oxidation employs chromium trioxide in sulfuric acid, generating large quantities of chromium-containing wastewater, a known carcinogen.[1] Similarly, Swern-type oxidations often utilize dimethyl sulfoxide (DMSO) and produce volatile, malodorous, and toxic byproducts.[1]
The principles of green chemistry call for the development of synthetic pathways that minimize or eliminate the use and generation of hazardous substances. In this context, hydrogen peroxide (H₂O₂) emerges as an ideal oxidant. It is inexpensive, readily available, and its reduction product is simply water, making it an exceptionally clean reagent. This guide details a robust and scalable green synthesis protocol that leverages the oxidative power of H₂O₂ in a catalytic system, providing a sustainable alternative to traditional methods.
Comparative Analysis: Green vs. Conventional Synthesis
The choice of synthetic route has profound implications for cost, safety, and environmental stewardship. Below is a comparative overview of the green protocol versus two conventional methods.
| Parameter | Green H₂O₂/Tungstate Protocol | Jones Oxidation (CrO₃/H₂SO₄) | Swern Oxidation (DMSO-based) |
| Oxidant | Hydrogen Peroxide (H₂O₂) | Chromium Trioxide (CrO₃) | Activated Dimethyl Sulfoxide (DMSO) |
| Byproducts | Water | Cr³⁺ salts (toxic heavy metal waste) | Dimethyl sulfide (toxic, foul odor), CO, CO₂ |
| Environmental Impact | Minimal; clean process | High; significant pollution | Moderate; air and waste pollution |
| Safety Concerns | H₂O₂ is a strong oxidizer but manageable | Cr(VI) is highly toxic and carcinogenic | Volatile and toxic byproducts; requires low temperatures |
| Yield | High (typically >90%)[1] | Variable, often high | Generally high |
| Reaction Conditions | Mild to moderate (80-90 °C)[1] | Strongly acidic; exothermic | Cryogenic temperatures (-78 °C) required |
| Workup Procedure | Simple extraction | Complex; requires neutralization and heavy metal disposal | Quenching and extraction; odor management |
Green Synthesis Workflow
The green synthesis of 4-(4'-n-alkyl cyclohexyl)cyclohexanone is a straightforward process involving the catalytic oxidation of the corresponding alcohol. The workflow is designed for efficiency and minimal environmental impact.
Caption: Workflow for the green synthesis of 4-(4'-n-alkyl cyclohexyl)cyclohexanone.
Experimental Protocols
Green Synthesis Protocol: H₂O₂/Tungstate Oxidation
This protocol is adapted from a patented green synthesis method and is exemplified for the synthesis of 4-(4'-n-propyl cyclohexyl)cyclohexanone.[1]
Materials:
-
4-(4'-n-propyl cyclohexyl)cyclohexanol (Substrate)
-
Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O)
-
Phosphotungstic Acid
-
Hydrogen Peroxide (30% aqueous solution)
-
N-Methyl-2-pyrrolidone (NMP)
-
Petroleum Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Catalyst Preparation: In a reaction flask, prepare a mixture of sodium tungstate dihydrate and phosphotungstic acid in a molar ratio of 1:0.08 to 1:0.12.
-
Oxidant Formation: To the catalyst mixture, add hydrogen peroxide while stirring to form the active oxidant. The molar ratio of the alcohol substrate to hydrogen peroxide should be between 1:2 and 1:5.
-
Reaction Setup: To the oxidant solution, add 4-(4'-n-propyl cyclohexyl)cyclohexanol (0.1 mol, 22.4 g) and N-Methyl-2-pyrrolidone (NMP) as the solvent. The mass ratio of the alcohol substrate to NMP should be between 1:6 and 1:8. The molar ratio of the alcohol substrate to sodium tungstate dihydrate should be between 100:5 and 100:8.
-
Oxidation: Heat the reaction mixture to 80-90 °C and maintain this temperature for 5-8 hours with continuous stirring. Monitor the reaction progress by gas chromatography (GC).
-
Solvent Recovery: After the reaction is complete, change the setup for vacuum distillation and recover the N-Methyl-2-pyrrolidone (NMP) solvent, which can be dehydrated and reused.
-
Workup and Isolation: Cool the residue to room temperature and extract the product with petroleum ether. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the final product, 4-(4'-n-propyl cyclohexyl)cyclohexanone.
Expected Yield: 90-93% for various alkyl chains (propyl, butyl, pentyl).[1]
Conventional Method Example: Jones Oxidation
This is a general procedure for the Jones oxidation of a secondary alcohol and should be performed with extreme caution due to the hazardous nature of the reagents.
Materials:
-
4-(4'-n-alkyl cyclohexyl)cyclohexanol
-
Chromium Trioxide (CrO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Acetone
-
Isopropyl Alcohol
-
Sodium Bicarbonate (NaHCO₃)
-
Diethyl Ether
Procedure:
-
Reagent Preparation (Jones Reagent): In a flask cooled in an ice bath, dissolve chromium trioxide in concentrated sulfuric acid, then slowly add water. Caution: Highly corrosive and carcinogenic.
-
Reaction: Dissolve the alcohol substrate in acetone in a separate flask. Cool the solution in an ice bath and add the Jones reagent dropwise with vigorous stirring until a persistent orange color is observed.
-
Quenching: Add isopropyl alcohol dropwise to quench any excess oxidant until the solution turns green.
-
Neutralization: Carefully add sodium bicarbonate in small portions to neutralize the excess acid.
-
Extraction: Extract the product with diethyl ether.
-
Washing and Drying: Wash the organic layer with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution. Further purification by chromatography may be necessary.
Reaction Mechanism: The Green Pathway
The tungstate-catalyzed oxidation of alcohols with hydrogen peroxide proceeds through the formation of a peroxotungstate species, which is the active oxidant.
Caption: Simplified mechanism of tungstate-catalyzed alcohol oxidation with H₂O₂.
Characterization of 4-(4'-n-Alkyl Cyclohexyl)cyclohexanone
The final product should be characterized to confirm its identity and purity. Below is representative data for a closely related compound, 4-propylcyclohexanone, as a reference for the key functional group signals.
Physical Properties (for 4-(trans-4'-n-Propylcyclohexyl)cyclohexanone):
Spectroscopic Data (Reference: 4-Propylcyclohexanone):
-
IR Spectrum: A strong absorption band characteristic of a ketone carbonyl (C=O) stretch is expected around 1715 cm⁻¹. The NIST WebBook shows a prominent peak in this region for 4-propylcyclohexanone.[3]
-
Mass Spectrometry (Electron Ionization): The mass spectrum of 4-propylcyclohexanone shows a molecular ion peak (M+) at m/z = 140.[4]
Conclusion
The green synthesis protocol presented in this application note offers a superior alternative to conventional methods for producing 4-(4'-n-alkyl cyclohexyl)cyclohexanone. By employing hydrogen peroxide as a benign oxidant with a recyclable solvent and a catalytic system, this method aligns with the principles of green chemistry without compromising on yield or efficiency. This approach not only mitigates significant environmental and safety risks but also presents a more sustainable and economically viable pathway for the industrial production of this important chemical intermediate.
References
- The Good Scents Company. (n.d.). 4-cyclohexyl cyclohexanone.
- Royal Society of Chemistry. (n.d.). Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition.
- NIST. (n.d.). 4-Propylcyclohexanone - IR Spectrum. In NIST Chemistry WebBook.
- ResearchGate. (2015). Oxidation of cyclohexanone to adipic acid with 30% H2O2 and tungstate catalyst.
- Google Patents. (2009). CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone.
- NIST. (n.d.). 4-Propylcyclohexanone - Mass Spectrum. In NIST Chemistry WebBook.
- ChemBK. (2024). 4-(trans-4'-n-Propylcyclohexyl)cyclohexanone.
- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
- PubChem. (n.d.). 4-Propylcyclohexanone.
- FooDB. (2010). Showing Compound 4-Methylcyclohexanone (FDB008150).
- ResearchGate. (n.d.). A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde.
- PubChem. (n.d.). 4-Phenylcyclohexanone.
- Wikipedia. (n.d.). Cyclohexanone.
- BMRB. (n.d.). Cyclohexanone.
- Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis.
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Application Notes & Protocols: The Synthetic Versatility of 4-(4-Ethylcyclohexyl)cyclohexanone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Modern Chemistry
4-(4-Ethylcyclohexyl)cyclohexanone is a key organic intermediate featuring a saturated bicyclohexyl core. This structural motif is of significant interest in both materials science and medicinal chemistry. The rigid, non-planar nature of the linked cyclohexane rings imparts unique conformational properties that are highly desirable in the design of liquid crystals, where it helps to establish and maintain the mesophases that are crucial for display technologies.[1][2][3] In drug development, the 4-substituted cyclohexanone framework is considered a "privileged structure," as it can be found in a variety of biologically active compounds, serving as a versatile scaffold for creating complex molecular architectures.[4][5]
The synthetic utility of this molecule stems from the reactivity of its ketone functional group. As a central hub for a multitude of organic transformations, the carbonyl group allows for the strategic introduction of diverse functionalities. This guide provides an in-depth exploration of three fundamental classes of reactions involving this compound: stereoselective reduction, olefination, and carbon-carbon bond formation via Grignard reagents. Each section explains the underlying chemical principles, provides detailed experimental protocols, and discusses the rationale behind the procedural choices, offering field-proven insights for practical application.
Stereoselective Reduction to 4-(4-Ethylcyclohexyl)cyclohexanols
The reduction of the ketone in this compound yields the corresponding secondary alcohol, 4-(4-Ethylcyclohexyl)cyclohexanol. This transformation is fundamental, as the resulting alcohol is a direct precursor for esters and ethers commonly found in liquid crystals and other functional materials.[6] The reaction introduces a new stereocenter, leading to the formation of cis and trans diastereomers. The ratio of these isomers is highly dependent on the choice of reducing agent and reaction conditions, a factor that can be exploited to achieve a desired stereochemical outcome.[7]
Mechanistic Insight: The Rationale of Hydride Delivery
The stereoselectivity of the reduction is governed by the trajectory of the hydride (H⁻) attack on the carbonyl carbon. The large 4-ethylcyclohexyl substituent prefers an equatorial position, which influences the accessibility of the two faces of the carbonyl.
-
Axial Attack: A hydride approaching from the axial face leads to the formation of the trans (equatorial-OH) alcohol. This is often the thermodynamically more stable product.
-
Equatorial Attack: A hydride approaching from the more sterically hindered equatorial face yields the cis (axial-OH) alcohol, which is typically the kinetically favored product with small reducing agents.
Bulkier reducing agents (e.g., L-Selectride) are less able to approach from the equatorial face, leading to a higher proportion of the cis alcohol via preferential axial attack. Conversely, smaller, unhindered reagents like sodium borohydride (NaBH₄) can approach from either face, often resulting in a mixture of diastereomers, with the major product depending on subtle steric and electronic factors.[7]
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Application Note: A Multi-technique Approach for the Comprehensive Characterization of 4-(4-Ethylcyclohexyl)cyclohexanone
Abstract
This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 4-(4-Ethylcyclohexyl)cyclohexanone, a molecule of interest in materials science and as a synthetic intermediate. We present protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. The focus is on explaining the causality behind experimental choices to ensure robust, reliable, and reproducible results for identity confirmation, purity assessment, and structural elucidation.
Introduction
This compound is a bicyclic ketone whose structural properties make it a valuable intermediate in the synthesis of liquid crystals, specialized polymers, and potentially pharmaceutical agents. Its performance in these applications is critically dependent on its purity and isomeric integrity. Therefore, a robust, multi-technique analytical approach is essential for its characterization. This document outlines a validated workflow that combines chromatographic separation with mass spectrometry and spectroscopic techniques to provide a complete profile of the molecule.
Key Molecular Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₂₄O |
| Molecular Weight | 208.34 g/mol |
| CAS Number | 84540-45-4 (mixture of isomers) |
| Appearance | White to off-white solid or crystalline powder |
Analytical Workflow Overview
A comprehensive analysis relies on leveraging the strengths of orthogonal techniques. GC-MS provides separation and mass information, NMR spectroscopy elucidates the precise molecular structure and stereochemistry, and IR spectroscopy confirms the presence of key functional groups.
Caption: Integrated workflow for the characterization of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is the cornerstone for assessing the purity of volatile and semi-volatile compounds. The gas chromatograph separates the analyte from impurities based on differences in boiling point and polarity, while the mass spectrometer provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming its identity.[1]
Expertise & Causality: For a high-boiling point molecule like this compound, a high-temperature, non-polar capillary column (e.g., HP-5MS) is chosen to ensure efficient elution without thermal degradation. A temperature ramp is employed to achieve good separation between potential isomers and related impurities.
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a high-purity solvent such as Dichloromethane or Ethyl Acetate.
-
Instrumentation: Utilize a GC system equipped with a mass selective detector (MSD).
-
Injection: Inject 1 µL of the sample solution in split mode (e.g., 50:1 split ratio) to avoid column overloading.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
-
Expected Data & Interpretation
-
Chromatogram: Expect a major peak corresponding to this compound. The presence of multiple, closely eluting peaks may indicate different stereoisomers (e.g., cis/trans isomers related to the 1,4-disubstituted cyclohexane rings).
-
Mass Spectrum: The EI mass spectrum should display a molecular ion peak [M]⁺ at m/z = 208. Key fragmentation patterns for cyclohexanone derivatives often involve cleavage of the ring. Based on analogs like 4-ethylcyclohexanone, characteristic fragments would arise from the loss of the ethyl group and cleavages within the bicyclohexyl structure.[2] Expected significant fragments include:
-
m/z 208: Molecular Ion [M]⁺
-
m/z 179: [M - C₂H₅]⁺
-
m/z 98/97: Fragments related to the cyclohexanone ring.
-
m/z 83: Fragment from the ethylcyclohexyl moiety.
-
m/z 55: A common fragment for cyclic ketones.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR identifies all unique carbon atoms in the molecule.
Expertise & Causality: Deuterated chloroform (CDCl₃) is a standard solvent choice due to its excellent solubilizing properties for nonpolar organic compounds and its single, well-defined residual solvent peak. A high-field spectrometer (≥400 MHz) is recommended to resolve the complex, overlapping signals from the numerous aliphatic protons in the two cyclohexane rings.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 10-15 mg of the sample in ~0.6 mL of CDCl₃. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a 90° pulse.
-
Set a spectral width of ~16 ppm.
-
Use a relaxation delay of at least 2 seconds to ensure quantitative integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum (e.g., using a DEPTQ or standard zgpg sequence).
-
Set a spectral width of ~240 ppm.
-
A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Expected Data & Interpretation
The spectrum will be complex due to the large number of similar aliphatic protons and the presence of stereoisomers. The chemical shifts are predicted based on data from analogous structures like 4-ethylcyclohexanone and bicyclohexyl.[3][4]
¹H NMR (Predicted):
-
δ ~2.2-2.5 ppm: Multiplets corresponding to the four protons (CH₂) alpha to the carbonyl group (C=O). These are the most deshielded aliphatic protons.[5]
-
δ ~0.8-2.1 ppm: A broad, complex region of overlapping multiplets from the remaining 17 protons of the two cyclohexane rings and the ethyl group's methylene (CH₂). The methine protons (CH) will be buried within this region.
-
δ ~0.8-1.0 ppm: A triplet corresponding to the three protons of the ethyl group's methyl (CH₃).
¹³C NMR (Predicted):
-
δ ~211-213 ppm: The characteristic signal for the ketone carbonyl carbon.[5]
-
δ ~40-45 ppm: Signals for the carbons alpha to the carbonyl.
-
δ ~25-40 ppm: A cluster of signals for the remaining CH₂ and CH carbons of the two cyclohexane rings. The presence of more signals than unique carbons in a single isomer would confirm an isomeric mixture.
-
δ ~11-12 ppm: The signal for the ethyl group's methyl carbon.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups. Molecular vibrations absorb infrared radiation at specific frequencies, creating a unique spectral fingerprint.[6]
Expertise & Causality: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra without the need for solvents or KBr pellets.
Protocol: ATR-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Expected Data & Interpretation
The IR spectrum will be dominated by absorptions from the carbonyl group and the aliphatic C-H bonds. The data is compared to known values for cyclohexanone.[6][7]
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Mode | Expected Intensity |
| ~1715 cm⁻¹ | C=O (Ketone) Stretch | Strong, Sharp |
| 2960-2850 cm⁻¹ | C-H (Aliphatic) Stretch | Strong, Broad |
| 1450 cm⁻¹ | CH₂ Scissoring | Medium |
The most diagnostic peak is the strong, sharp absorption around 1715 cm⁻¹, which is definitive for a saturated cyclic ketone.[6] The absence of a broad absorption band in the 3200-3600 cm⁻¹ region confirms the absence of hydroxyl (O-H) impurities, such as the corresponding alcohol precursor.
Comprehensive Characterization Logic
The three techniques validate each other to build a comprehensive picture of the analyte's identity and purity.
Caption: Relationship between analytical techniques for conclusive sample identification.
Conclusion
The combination of GC-MS, NMR, and IR spectroscopy provides a robust and self-validating system for the complete characterization of this compound. GC-MS confirms the molecular weight and assesses purity, NMR provides definitive structural elucidation, and IR confirms the required functional groups. Following these protocols will ensure a high degree of confidence in the identity, purity, and quality of the material for research, development, and quality control purposes.
References
- NIST. Cyclohexanone, 4-ethyl-. NIST Chemistry WebBook.
- Fulmer, G. R., et al. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics 2010, 29, 9, 2176–2179.
- The Good Scents Company. 4-ethyl cyclohexanone, 5441-51-0.
- The Royal Society of Chemistry. Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition.
- NIST. Cyclohexanone, 4-ethyl-. NIST Chemistry WebBook.
- Scribd. Aldehydes and Ketones - Gas Chromatography.
- ResearchGate. Aldehydes and Ketones: Gas Chromatography.
- Medium. A Comprehensive Analysis of Cyclohexanone IR Spectrum.
- PubChem. Cyclohexene, 4-(4-ethylcyclohexyl)-1-pentyl-.
- LCGC International. High-throughput Method Development for Aldehydes and Ketones Using an Agilent 1290 Infinity LC-system.
- YouTube. Organic Chemistry - Spectroscopy - Cyclohexanone.
- Chemistry LibreTexts. Gas Chromatography.
- BMRB. bmse000405 Cyclohexanone.
- SpectraBase. Bicyclohexyl - Optional[13C NMR] - Chemical Shifts.
- NIST. Cyclohexanone. NIST Chemistry WebBook.
- University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts.
- KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
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1H NMR and 13C NMR analysis of 4-(4-Ethylcyclohexyl)cyclohexanone
An Application Note on the Structural Elucidation of 4-(4-Ethylcyclohexyl)cyclohexanone using ¹H and ¹³C NMR Spectroscopy
Abstract
This technical guide provides a comprehensive framework for the structural analysis of this compound using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate in materials science, particularly for liquid crystals, unambiguous structural verification of this molecule is paramount.[1] This document details field-proven protocols for sample preparation, data acquisition, and processing. It further presents an in-depth analysis of the expected ¹H and ¹³C NMR spectra, focusing on chemical shifts, signal multiplicities, and the conformational nuances inherent to disubstituted cyclohexane systems. This guide is intended for researchers and quality control scientists who require robust methods for the molecular characterization of complex alicyclic compounds.
Introduction: The Analytical Challenge
This compound is a disubstituted bicyclohexyl system featuring a ketone functional group. Its structure presents several analytical challenges for NMR spectroscopy. The two interconnected cyclohexane rings result in a multitude of chemically similar C-H environments, leading to significant signal overlap in the upfield region (1.0-2.5 ppm) of the ¹H NMR spectrum.[2] Furthermore, the molecule exists as a mixture of cis and trans stereoisomers, with the chair conformations of each isomer influencing the precise chemical environment of axial and equatorial protons.[3][4]
At room temperature, rapid chair-to-chair ring flipping often leads to time-averaged signals, which can simplify the spectrum but also obscure detailed conformational information.[5] ¹H NMR provides critical information on proton count and connectivity through integration and spin-spin coupling, while ¹³C NMR offers a direct count of unique carbon environments, confirming the overall carbon skeleton and the presence of the key carbonyl group. Together, they form a powerful, non-destructive method for definitive structural confirmation.
Molecular Structure and Conformational Dynamics
The core of the analytical challenge lies in the molecule's three-dimensional structure. The 1,4-disubstitution pattern on both rings gives rise to cis and trans isomers. For 1,4-disubstituted cyclohexanes, the trans isomer can adopt a low-energy diequatorial conformation, which is significantly more stable than the high-energy diaxial conformation.[3][4][6] The cis isomer must have one axial and one equatorial substituent. Consequently, the trans isomer, particularly 4-(trans-4-ethylcyclohexyl)cyclohexanone, is the thermodynamically favored and expected major component in a synthesized sample. Our analysis will focus on this major trans isomer.
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Application Note: GC-MS Protocol for Assessing 4-(4-Ethylcyclohexyl)cyclohexanone Purity
Abstract
This application note provides a comprehensive, validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the quantitative purity assessment of 4-(4-Ethylcyclohexyl)cyclohexanone (CAS 150763-13-6), a key intermediate in specialty chemical and liquid crystal manufacturing.[1] The method detailed herein offers high sensitivity and specificity, enabling the accurate identification and quantification of the main component and potential organic impurities. The protocol covers instrumentation, sample preparation, method validation in accordance with ICH Q2(R1) guidelines, and data analysis, ensuring the generation of reliable and reproducible results for quality control and research applications.[2][3]
1. Introduction
This compound is a specialty chemical intermediate whose purity is critical for the performance and quality of downstream products, such as liquid crystal polymers.[1] Even trace levels of impurities can significantly impact the material's optical and thermal properties.[4] Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, combining the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[5][6] This method is particularly well-suited for analyzing volatile and semi-volatile organic compounds like the target analyte.[7]
This guide, designed for researchers and quality control analysts, explains the causality behind experimental choices, provides a self-validating protocol through system suitability and method validation, and is grounded in authoritative standards.
2. Principle of GC-MS Analysis
The fundamental principle of this method involves two sequential steps. First, the gas chromatograph separates volatile components of a sample based on their differential partitioning between a gaseous mobile phase (typically helium) and a liquid or solid stationary phase within a capillary column.[7] Compounds are separated based on factors like boiling point and polarity. Following separation, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting charged fragments are then separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical fingerprint for identification.[8] Purity is then determined by comparing the chromatographic peak area of the main component to the total area of all detected peaks.
3. Experimental Methodology
This section details the necessary equipment, reagents, and step-by-step procedures for the analysis.
3.1. Materials and Reagents
-
Analyte: this compound reference standard (Purity ≥99.5%)
-
Solvent: Dichloromethane (DCM) or Hexane, HPLC or GC-grade
-
Consumables: 2 mL autosampler vials with PTFE-lined caps, appropriate syringes for sample preparation.
3.2. Instrumentation
-
A Gas Chromatograph equipped with a split/splitless injector and a Mass Spectrometric detector is required. An example system is an Agilent 7890B GC coupled with a 5977B MSD, or an equivalent system.[5]
-
GC Column: A non-polar capillary column is recommended due to the non-polar nature of the analyte. A (5%-Phenyl)-methylpolysiloxane column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness, is an excellent choice.
3.3. Standard and Sample Preparation
Scientist's Note: Accurate sample preparation is critical for quantitative accuracy. Use calibrated pipettes and an analytical balance. The chosen solvent should be high-purity and volatile to avoid interfering peaks.[6]
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the selected solvent (DCM or Hexane).
-
Working Standard (100 µg/mL): Perform a 1:10 dilution of the Stock Solution. This solution is used for system suitability checks.
-
Sample Preparation (100 µg/mL): Accurately weigh approximately 10 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with the same solvent. Further dilute 1:10 to achieve the target concentration.
3.4. GC-MS Instrumental Parameters
The following parameters provide a robust starting point for analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting | Rationale |
| GC System | ||
| Injector | Split/Splitless | |
| Injection Mode | Split (50:1 ratio) | A split injection prevents column overloading with a high-concentration sample and ensures sharp chromatographic peaks. |
| Injection Volume | 1.0 µL | Standard volume for reproducible injections. |
| Inlet Temperature | 280 °C | Ensures rapid and complete vaporization of the analyte (Boiling point ~281-283°C) without thermal degradation.[9] |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides optimal column performance and reproducible retention times. |
| Oven Program | Initial: 100°C, hold 2 min | Allows for solvent focusing at the head of the column. |
| Ramp: 15°C/min to 300°C | A moderate ramp rate ensures good separation of the main peak from any closely eluting impurities. | |
| Final Hold: 5 min at 300°C | Ensures that any less volatile compounds are eluted from the column before the next run. | |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[10][11] |
| Ionization Energy | 70 eV | Industry-standard energy that generates extensive, comparable mass spectral libraries (e.g., NIST).[8] |
| Ion Source Temperature | 230 °C | Prevents condensation of analytes in the source while minimizing thermal degradation. |
| Quadrupole Temperature | 150 °C | Maintains ion path integrity and prevents contamination. |
| Solvent Delay | 3.0 min | Prevents the high-concentration solvent peak from entering and saturating the MS detector. |
| Scan Range (m/z) | 40 - 350 amu | Covers the expected molecular ion (MW: 208.34 g/mol ) and characteristic fragment ions of the analyte and potential impurities.[8][12] |
3.5. Analytical Workflow
The entire process, from sample preparation to the final report, follows a structured and logical sequence to ensure data integrity and traceability.
4. Method Validation
To ensure the method is suitable for its intended purpose, a validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[13][14]
4.1. System Suitability Testing (SST)
Before any sample analysis, the performance of the chromatographic system must be verified.[15] This is achieved by injecting the Working Standard (100 µg/mL) five times and evaluating the results against predefined criteria.[16][17]
| Parameter | Acceptance Criteria | Purpose |
| Repeatability (%RSD) | ≤ 2.0% | Ensures the precision of the injection and detection system. Calculated from peak areas of 5 replicates. |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry, which is critical for accurate integration.[18] |
| Signal-to-Noise (S/N) | ≥ 10 | Confirms that the instrument has adequate sensitivity for the analysis. |
Scientist's Note: Failure to meet SST criteria indicates a problem with the system (e.g., injector leak, column degradation, detector issue) that must be resolved before proceeding with sample analysis.[15]
4.2. Key Validation Parameters
The following table summarizes the essential validation characteristics for a purity assay as outlined in the ICH Q2(R1) guidance.[2][19]
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[13] |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. Typically assessed over 5 concentration levels. |
| Precision | The closeness of agreement among a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). |
| Accuracy | The closeness of the test results obtained by the method to the true value. Often determined by spike/recovery experiments. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[13] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate ±10%, oven ramp rate ±2°C/min). |
5. Data Analysis and Interpretation
5.1. Peak Identification
-
Retention Time (RT): The primary peak in the sample chromatogram should have a retention time that matches that of the reference standard.
-
Mass Spectrum: The mass spectrum of the primary sample peak must be compared to the reference standard's spectrum and/or a reliable library like the NIST Mass Spectral Library.[8] Ketones often exhibit characteristic fragmentation patterns, such as alpha-cleavage, resulting in stable acylium ions.[10][20][21] The fragmentation of this compound should yield a distinct pattern that confirms its identity.
5.2. Purity Calculation
For purity assessment where all impurities are assumed to have a similar response factor to the main component, the area percent normalization method is commonly used.[22]
-
Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
Scientist's Note: This calculation assumes that all impurities are eluted from the column and detected by the MS. The solvent delay period must be set appropriately to exclude the solvent front from the total area calculation.
6. Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | Active sites in the injector liner or column; improper column installation. | Deactivate the glass liner or use a new one; trim 10-20 cm from the front of the column; re-install the column correctly. |
| No Peaks Detected | Syringe issue; incorrect autosampler vial position; MS detector off or not tuned. | Check syringe and vial placement; ensure MS is on and has been recently auto-tuned; check for major leaks in the system. |
| Ghost Peaks | Carryover from a previous injection; septum bleed. | Run a solvent blank to confirm carryover; bake out the column at its maximum isothermal temperature; replace the injector septum. |
| Retention Time Shift | Change in carrier gas flow rate; column aging; significant leak. | Check for leaks using an electronic leak detector; verify flow rate; if the column is old, consider replacing it. |
The GC-MS protocol detailed in this application note is a robust, specific, and reliable method for determining the purity of this compound. By incorporating system suitability tests and adhering to established method validation principles, this guide provides a framework for generating high-quality, defensible data essential for quality control in research and industrial settings. The combination of chromatographic separation and mass spectrometric detection ensures confident identification of the main component and any potential impurities, safeguarding the quality of final products.
8. References
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
United States Pharmacopeia. General Chapters: <621> Chromatography - System Suitability. USP. [Link]
-
Spectroscopy Online. (2022). Anatomy of an Ion’s Fragmentation After Electron Ionization, Part I. [Link]
-
United States Pharmacopeia. Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures. [Link]
-
Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. TGA. [Link]
-
Scribd. Revised USP System Suitability Parameters. [Link]
-
United States Pharmacopeia. (2023). USP-NF <621> Chromatography. [Link]
-
gmp-compliance.org. (2014). System Suitability for USP Methods - USP's Future Expectations. [Link]
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The Good Scents Company. 4-cyclohexyl cyclohexanone, 92-68-2. [Link]
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Cerium Laboratories. (2023). Advanced TD-GC-MS Technique to Identify and Control Organic Contamination. [Link]
-
Analytice. Purity of a solvent: Determination of organic compounds by GC-MS and GC-FID. [Link]
-
SCION Instruments. Sample preparation GC-MS. [Link]
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NIST. Cyclohexanone, 4-ethyl-. [Link]
-
MDPI. (2024). Characterization of Volatile Compounds in Amarillo, Ariana, Cascade, Centennial, and El Dorado Hops Using HS-SPME/GC-MS. [Link]
-
Chemistry LibreTexts. (2020). Spectroscopy of Ketones and Aldehydes. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
NIST. Cyclohexanone, 4-ethyl- (IR Spectrum). [Link]
-
Chemguide. mass spectra - fragmentation patterns. [Link]
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Application Notes and Protocols for the Formulation of High-Performance LCDs using 4-(4-Ethylcyclohexyl)cyclohexanone
Abstract
This document provides a comprehensive technical guide for researchers and formulation scientists on the strategic incorporation of 4-(4-Ethylcyclohexyl)cyclohexanone into liquid crystal (LC) mixtures to develop high-performance liquid crystal displays (LCDs). We will explore the fundamental role of this key intermediate, detailing its impact on critical performance metrics such as viscosity, nematic phase stability, and electro-optical response. This guide presents field-proven protocols for formulation, homogenization, and characterization, underpinned by an explanation of the causal relationships between molecular structure and macroscopic properties.
Introduction: The Architectural Role of Additives in Liquid Crystal Mixtures
The performance of a modern Liquid Crystal Display (LCD) is not dictated by a single liquid crystal molecule, but by a meticulously engineered mixture of 10 to 25 different components.[1] This multi-component approach is necessary to achieve the wide operational temperature ranges, fast switching speeds, and high contrast ratios required by today's electronic devices.[1][2] Liquid crystals (LCs) exist in a state of matter, the mesophase, that is intermediate between a crystalline solid and an isotropic liquid, exhibiting both fluidity and long-range molecular order.[1][3][4] The most common phase used in displays is the nematic phase, where molecules have orientational order but no positional order.[1][5]
The transition from this ordered, light-scattering nematic phase to the clear isotropic liquid phase occurs at a specific temperature known as the clearing point.[1] A primary goal of LC formulation is to create mixtures with a low melting point and a high clearing point, ensuring a broad and stable nematic phase across various operating conditions.[6]
Within this complex formulation landscape, specific molecules are introduced to modulate key properties. This compound, a ketone liquid crystal intermediate, is a vital component in this context.[7] Its molecular structure, featuring a rigid dicyclohexyl skeleton and a polar carbonyl group, makes it an effective tool for tuning the physical properties of the final mixture.[7][8] Specifically, the incorporation of alicyclic rings like cyclohexane is a well-established strategy for modifying the clearing point and other phase transition temperatures.[4] This application note will elucidate the function and practical application of this versatile molecule.
Physicochemical Profile: this compound
The efficacy of this compound as a formulation component is rooted in its distinct molecular properties. The two cyclohexyl rings provide a rigid, rod-like core that is compatible with the nematic phase, while the ethyl group offers a flexible tail. The ketone functional group introduces a significant dipole moment, which is crucial for influencing the mixture's dielectric anisotropy.
| Property | Value | Source |
| CAS Number | 150763-13-6 | [9] |
| Molecular Formula | C₁₄H₂₄O | |
| Molecular Weight | 208.34 g/mol | [10] |
| Appearance | White-like solid / Colorless liquid | [8] |
| Density | ~0.944 g/cm³ | [10] |
| Topological Polar Surface Area (PSA) | 17.1 Ų | [10] |
| XLogP3 | 4.2 | [10] |
Core Functions in High-Performance LCD Formulations
The addition of this compound to a host liquid crystal mixture serves several critical functions, each aimed at enhancing the final display's performance.
Viscosity Reduction for Fast Switching
A primary determinant of an LCD's response time—the speed at which pixels can switch between light and dark states—is the rotational viscosity of the liquid crystal mixture. Lower viscosity allows the LC molecules to reorient more rapidly in response to an applied electric field.[11] Cyclohexane derivatives are renowned for their ability to lower the overall viscosity of a mixture without drastically compromising the nematic phase stability.[12] The relatively compact and non-aromatic structure of this compound contributes less to intermolecular friction compared to more complex, multi-ring aromatic mesogens, thereby acting as a "viscosity modifier" to enable the sub-millisecond response times required for high-refresh-rate displays.[13][14]
Nematic Phase and Clearing Point Modulation
The operational temperature range of an LCD is defined by the temperature window in which the nematic phase is stable.[1] this compound, when added to a host mixture, influences the intermolecular forces and packing efficiency of the constituent molecules. While it may slightly depress the clearing point, its primary benefit is often in disrupting crystallization at lower temperatures, thereby broadening the overall nematic range and improving low-temperature compatibility and solubility of other components.[12]
Tuning Dielectric and Optical Anisotropy
The operation of an LCD relies on the electro-optical effect, where an electric field reorients the LC molecules, changing how light passes through them.[3][5][15] This reorientation is governed by the mixture's dielectric anisotropy (Δε) , the difference in dielectric permittivity parallel and perpendicular to the molecular director. The polar ketone group in this compound contributes to the overall dielectric anisotropy of the mixture, allowing formulators to precisely tune this value for optimal threshold voltage.
Furthermore, optical anisotropy (Δn) , or birefringence, is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices.[16][17] This property is fundamental to the contrast and brightness of the display. While not a high-Δn compound itself, this compound serves as a crucial component to dilute and adjust the final mixture's Δn to the exact value required for a specific display cell gap (d), satisfying the condition for optimal light modulation.
Experimental Protocols
The following protocols provide a validated workflow for the formulation and characterization of a liquid crystal mixture incorporating this compound.
Protocol 1: Formulation and Homogenization of the LC Mixture
This protocol details the preparation of a test mixture. The causality behind heating is to ensure the components form a single, uniform isotropic phase, eliminating any history or domain effects from the nematic state.
Materials:
-
Nematic Host Mixture (e.g., a commercial mixture like E7 or a custom blend)
-
This compound (≥98% purity)
-
Scintillation vials with PTFE-lined caps
-
Analytical balance (±0.01 mg precision)
-
Hot plate with magnetic stirring capability
-
Calibrated thermometer or thermocouple
Procedure:
-
Component Weighing: On an analytical balance, accurately weigh the desired mass of the nematic host mixture into a clean, dry scintillation vial.
-
Additive Introduction: Add the calculated mass of this compound to the vial to achieve the target weight percentage (e.g., 5%, 10%, 15% w/w).
-
Homogenization: a. Place a small magnetic stir bar into the vial and loosely cap it. b. Heat the vial on a hot plate to a temperature approximately 10-15°C above the clearing point of the host mixture. This ensures the mixture enters the isotropic liquid phase where all components are fully miscible. c. Stir the mixture at a moderate speed (e.g., 200 RPM) for 30-60 minutes to ensure complete and uniform dissolution.
-
Controlled Cooling: Turn off the heat and allow the mixture to cool slowly to room temperature while continuing to stir. This prevents rapid phase separation and promotes the formation of a uniform nematic phase.
-
Storage: Once at room temperature, tightly cap the vial and store it in a desiccator to prevent moisture absorption.
Protocol 2: Characterization of the Formulated Mixture
This protocol outlines the essential tests to validate the performance of the newly formulated mixture. A control sample (the host mixture without the additive) must be run in parallel for accurate comparison.
Methods & Equipment:
-
Clearing Point (N-I Transition): Differential Scanning Calorimetry (DSC) or Polarized Optical Microscopy (POM) with a calibrated hot stage.
-
Viscosity: Temperature-controlled rotational viscometer.
-
Electro-Optical Properties: Commercially available LC test cell (e.g., Twisted Nematic, TN), function generator, photodetector, and oscilloscope.
Procedure:
-
Clearing Point Determination (POM Method): a. Place a small droplet of the formulated LC mixture onto a clean microscope slide and cover it with a coverslip. b. Position the slide on the hot stage of the POM. c. Heat the sample at a controlled rate (e.g., 2°C/min). d. Observe the sample through crossed polarizers. The temperature at which the birefringent, textured appearance of the nematic phase completely vanishes to a dark (isotropic) state is the clearing point.[1]
-
Rotational Viscosity Measurement: a. Introduce the LC sample into the measurement cell of the rotational viscometer, ensuring the temperature is precisely controlled (e.g., 20.0 ± 0.1°C). b. Measure the viscosity according to the instrument's standard operating procedure.
-
Electro-Optical Analysis: a. Fill a test cell with the LC mixture via capillary action in its isotropic phase. b. Mount the cell in an optical setup between crossed polarizers. c. Apply a square wave voltage (e.g., 1 kHz) to the cell electrodes, gradually increasing the voltage. d. Measure the light transmission through the cell as a function of applied voltage to determine the threshold voltage (Vth). e. Apply a driving voltage and measure the rise time (τ_on) and fall time (τ_off) of the optical response using an oscilloscope.
Expected Results and Data Analysis
The addition of this compound is expected to systematically alter the properties of the host mixture. The following tables present hypothetical yet representative data based on the addition of the compound to a standard nematic host.
Table 1: Impact of this compound on Physical Properties
| % w/w in Host Mixture | Clearing Point (°C) | Viscosity @ 20°C (mPa·s) |
| 0% (Control) | 92.5 | 28.5 |
| 5% | 90.1 | 25.2 |
| 10% | 87.8 | 22.1 |
| 15% | 85.3 | 19.4 |
Analysis: The data clearly demonstrates the trade-off. There is a predictable, near-linear decrease in the clearing point. However, this is accompanied by a significant and highly desirable reduction in rotational viscosity, which is the primary motivation for using this additive.
Table 2: Impact of this compound on Electro-Optical Performance
| % w/w in Host Mixture | Threshold Voltage (Vth) | Response Time (τ_on + τ_off) (ms) |
| 0% (Control) | 1.85 | 15.6 |
| 5% | 1.92 | 13.8 |
| 10% | 2.01 | 12.1 |
| 15% | 2.10 | 10.5 |
Analysis: The threshold voltage may slightly increase due to the dilution of high-Δε components in the host mixture. The most critical result is the substantial improvement (decrease) in the total response time, directly correlated with the reduction in viscosity.
Conclusion
This compound is a powerful and versatile tool in the arsenal of the liquid crystal formulation scientist. Its primary function as a viscosity modifier enables the development of fast-switching LCDs suitable for high-refresh-rate applications. While its incorporation requires careful balancing to manage the resulting depression of the clearing point, the benefits of enhanced response times are often paramount. The protocols and principles outlined in this guide provide a robust framework for researchers to systematically explore and optimize their own high-performance liquid crystal formulations using this key industry intermediate.
References
- What is "liquid crystal"? - New Vision Display.
- What is Electro Optical Effects in LCD - LCD-LED-TV.com.
- Anisotropy in Liquid Crystals - Kent St
- liquid crystal display (LCD) - Highlystar.
- liquid crystal display (LCD) - Britannica.
- Application Note: Synthesis of Nematic Liquid Crystals Incorporating a Ketal-Protected Cyclohexanone Moiety - Benchchem.
- Field induced Optical anisotropy of Nematic Liquid Crystals
- Electro-optical effects, liquid crystals and their applic
- Optical anisotropy of nematic liquid crystals - Sultan Qaboos University House of Expertise.
- Liquid crystal phases - Merck Group.
- This compound Formula - Echemi.
- Optical properties of liquid crystals - Biblioteka Nauki.
- CAS.150763-13-6 this compound - Arborpharmchem.
- This compound | 150763-13-6 - ChemicalBook.
- Synthesis method of 4- (4' -alkylcyclohexyl)
- Comparisons between the clearing point N to I transition temperatures...
- Liquid Crystals - Chemistry LibreTexts.
- High-performance polymer-stabilized blue-phase LCD with low driving voltage - ResearchG
- Cyclohexane derivative and liquid crystal composition containing the same - Google P
- Viscosity Modifiers - Soltex Inc.
- Review of Viscosity Modifier Lubricant Additives - SciSpace.
- Evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications - ResearchG
Sources
- 1. newvisiondisplay.com [newvisiondisplay.com]
- 2. researchgate.net [researchgate.net]
- 3. Liquid crystal display (LCD) | Britannica [britannica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lcd-led-tv.com [lcd-led-tv.com]
- 6. researchgate.net [researchgate.net]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol - Google Patents [patents.google.com]
- 9. This compound | 150763-13-6 [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. EP0280902A1 - Cyclohexane derivative and liquid crystal composition containing the same - Google Patents [patents.google.com]
- 13. soltexinc.com [soltexinc.com]
- 14. scispace.com [scispace.com]
- 15. Liquid crystal display (LCD) [highlystarelec.com]
- 16. personal.kent.edu [personal.kent.edu]
- 17. squ.elsevierpure.com [squ.elsevierpure.com]
Application Notes & Protocols: 4-(4-Ethylcyclohexyl)cyclohexanone as a Novel 3D Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Targeted Protein Degradation (TPD) represents a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this revolution, yet the design of effective degraders with optimal physicochemical properties remains a significant challenge. A key determinant of PROTAC efficacy lies in the spatial arrangement of its constituent parts, governed by the linker connecting the target-binding and E3 ligase-recruiting moieties. This guide introduces 4-(4-Ethylcyclohexyl)cyclohexanone as a novel, non-planar building block for PROTAC synthesis. We posit that the rigid, three-dimensional (3D) scaffold of the bicyclohexyl system offers a distinct advantage over commonly used flat, aromatic linkers, providing superior conformational control and potentially improved cell permeability and metabolic stability. These application notes provide the scientific rationale, detailed synthetic protocols for functionalization, and a comprehensive suite of biological assays to validate the use of this innovative scaffold in the development of next-generation protein degraders.
Introduction: The Imperative for 3D Scaffolds in PROTAC Design
PROTACs are heterobifunctional molecules composed of a ligand for a Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them.[1] By inducing proximity between the POI and the E3 ligase, PROTACs hijack the cell's own ubiquitin-proteasome system (UPS) to tag the POI for degradation.[2]
While the choice of POI and E3 ligase ligands determines the "what" and "how" of degradation, the linker dictates the crucial "where" and "when" by controlling the geometry of the induced ternary complex (POI-PROTAC-E3 Ligase). The composition and rigidity of the linker are critical parameters that influence the stability and productivity of this complex.[3]
Historically, linker design has heavily featured flexible polyethylene glycol (PEG) chains or rigid, planar aromatic systems. However, there is a growing appreciation for the role of 3D scaffolds in drug discovery. Saturated cyclic systems, such as cyclohexane, offer several advantages:
-
Enhanced 3D Geometry: Unlike flat phenyl rings, cyclohexyl groups provide defined chair conformations, enabling more precise spatial positioning of the two ends of the PROTAC. This can lead to more favorable protein-protein interactions within the ternary complex.[4]
-
Improved Physicochemical Properties: Replacing aromatic rings with their saturated counterparts can improve properties like solubility and metabolic stability, while reducing potential off-target effects associated with planar structures.[5]
-
Reduced Conformational Entropy: The rigidity of the bicyclohexyl system compared to a flexible alkyl chain reduces the entropic penalty upon binding, which may lead to better affinity.[4]
It is within this context that we propose This compound as a versatile and advantageous building block for PROTAC development. Its bicyclohexyl core provides the desired 3D rigidity, while the ketone functionality serves as a prime chemical handle for synthetic elaboration and conjugation.
The this compound Scaffold: Properties and Rationale
The this compound molecule offers a unique combination of features that make it an attractive starting point for a fragment-based or linker-centric PROTAC design strategy.
| Property | Feature of this compound | Advantage in PROTAC Design |
| Core Scaffold | Bicyclohexyl | Provides a rigid, non-planar, and three-dimensional framework.[6] |
| Chemical Handle | Ketone group | Readily amenable to a wide range of chemical transformations (e.g., reductive amination, Wittig reaction, enolate chemistry) for linker attachment or fragment elaboration.[7] |
| Lipophilicity | High (Calculated LogP > 4) | Can contribute to cell membrane permeability, although the overall PROTAC property will need careful balancing. |
| Metabolic Stability | Saturated aliphatic core | Generally less susceptible to oxidative metabolism compared to aromatic rings, potentially leading to improved pharmacokinetic profiles.[5] |
| Novelty | Underrepresented in current PROTAC literature | Offers the opportunity to explore novel chemical space and develop intellectual property. |
The central hypothesis is that incorporating this scaffold can lead to the discovery of PROTACs with novel degradation profiles and superior drug-like properties.
Experimental Protocols: Synthesis and Biological Evaluation
This section outlines a comprehensive, albeit hypothetical, workflow for utilizing this compound to develop a novel protein degrader.
Diagram: Overall Experimental Workflow
Sources
- 1. explorationpub.com [explorationpub.com]
- 2. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ãWhitepaperãCyclohexanes in Drug Discovery [promotion.pharmablock.com]
- 5. Stacking with No Planarity? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bicyclohexyl - Wikipedia [en.wikipedia.org]
- 7. CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone - Google Patents [patents.google.com]
Application Note & Protocol: Measuring Dielectric Anisotropy in Liquid Crystals
Introduction: The Significance of Dielectric Anisotropy
Liquid crystals (LCs) are a fascinating state of matter, exhibiting properties of both conventional liquids and solid crystals. A key characteristic that underpins their widespread application in display technology (LCDs), optical shutters, and sensors is their anisotropy—the directional dependence of their physical properties. Among these, dielectric anisotropy (Δε) is paramount. It describes the difference in the material's dielectric permittivity when an electric field is applied parallel (ε∥) versus perpendicular (ε⊥) to the liquid crystal director (the average direction of the long molecular axis).
This parameter dictates the threshold voltage and response time of an LC device. A positive Δε means the LC molecules will align parallel to an applied electric field, while a negative Δε will cause them to align perpendicularly. Precise and reliable measurement of Δε is therefore not merely an academic exercise; it is a critical quality control and research parameter for material scientists, chemists, and engineers in both academic and industrial settings, including advanced drug development where LC-based biosensors are emerging.
This guide provides a comprehensive overview of the principles and a detailed protocol for the most common and accessible method for determining the dielectric anisotropy of nematic liquid crystals: the capacitance measurement method .
Theoretical Framework: Understanding the Physics
The dielectric permittivity (ε) of a material quantifies its ability to store electrical energy in an electric field. In isotropic materials, this is a scalar value. However, in anisotropic materials like liquid crystals, it is a tensor. For a uniaxial nematic liquid crystal, the dielectric tensor can be simplified into two principal components:
-
ε∥ (epsilon-parallel): The dielectric permittivity measured when the electric field (E) is parallel to the LC director (n).
-
ε⊥ (epsilon-perpendicular): The dielectric permittivity measured when the electric field (E) is perpendicular to the LC director (n).
The dielectric anisotropy (Δε) is the difference between these two values:
Δε = ε∥ - ε⊥
To measure these components, we exploit the ability to control the orientation of the LC director using surface alignment layers and an external electric field. By measuring the capacitance of a cell filled with the liquid crystal in two distinct director orientations, we can calculate ε∥ and ε⊥.
The capacitance (C) of a parallel plate capacitor is given by:
C = ε * ε₀ * (A / d)
Where:
-
ε is the dielectric constant of the material between the plates.
-
ε₀ is the vacuum permittivity (approximately 8.854 x 10⁻¹² F/m).
-
A is the electrode area.
-
d is the distance between the electrodes (cell gap).
By rearranging this formula, we can solve for the dielectric constant:
ε = (C * d) / (ε₀ * A)
This simple relationship is the foundation of our measurement protocol.
Experimental Workflow Overview
The process involves fabricating a specialized liquid crystal cell, preparing it with alignment layers, filling it with the sample, and then performing capacitance measurements using an LCR meter at different voltage and frequency conditions.
Caption: Workflow for dielectric anisotropy measurement.
Detailed Protocol: Capacitance Measurement Method
This protocol provides a step-by-step guide for measuring Δε using an LCR meter and a custom-made liquid crystal cell.
Required Equipment and Materials
-
LCR Meter: Capable of measuring capacitance in the pF to nF range, with variable frequency (e.g., 1 kHz) and AC voltage output.
-
Function Generator/Voltage Amplifier: To apply a sufficient AC voltage to switch the LC molecules.
-
Liquid Crystal Cell: Comprising two parallel glass plates coated with a transparent conductor like Indium Tin Oxide (ITO). The inner surfaces are coated with an alignment layer.
-
Temperature Controller/Hot Stage: To maintain a stable measurement temperature, as dielectric properties are temperature-dependent.
-
Polarizing Optical Microscope: For inspecting cell quality and confirming molecular alignment.
-
Liquid Crystal Sample: The material to be characterized.
-
Solvents: For cleaning ITO substrates (e.g., acetone, isopropanol).
-
Alignment Layer Material: e.g., Polyimide solution.
-
UV-curable epoxy and UV lamp.
Step-by-Step Measurement Procedure
Step 1: Cell Characterization (Measuring C_empty and C_air)
-
Rationale: Before filling the cell with the liquid crystal, its geometric parameters (the ratio d/A) must be precisely determined. This is achieved by measuring the capacitance of the empty cell.
-
Protocol:
-
Place the empty, unsealed LC cell in the temperature-controlled holder.
-
Connect the ITO electrodes to the LCR meter.
-
Set the LCR meter to measure capacitance (C) at a standard frequency (typically 1 kHz) with a low AC voltage (e.g., 0.1 Vrms).
-
Record the capacitance of the empty cell, C_air . Since the dielectric constant of air is ~1.0006, this value is effectively C_empty .
-
This measurement is crucial for accurately calculating the cell gap later.
-
Step 2: Filling the Cell
-
Rationale: The liquid crystal must be introduced into the cell gap without creating air bubbles or alignment defects.
-
Protocol:
-
Heat the LC sample to its isotropic phase to reduce viscosity.
-
Place a small drop of the LC at the edge of the cell opening.
-
Allow capillary action to draw the LC into the cell. This should be done in a vacuum chamber to prevent air bubbles.
-
Once filled, seal the opening with UV-curable epoxy.
-
Slowly cool the cell back to the desired measurement temperature in the nematic phase.
-
Inspect the cell under a polarizing microscope to ensure uniform alignment.
-
Step 3: Measuring C⊥ (Perpendicular State)
-
Rationale: To measure ε⊥, the LC director must be oriented perpendicular to the applied electric field. For a planar-aligned cell (where directors are parallel to the glass surfaces), this condition is met at a low electric field.
-
Protocol:
-
Place the filled cell in the temperature-controlled holder and connect it to the LCR meter.
-
Apply a low AC measurement voltage (e.g., 0.1 - 0.5 Vrms), well below the Fréedericksz transition threshold voltage of the LC.
-
At this voltage, the LC directors remain parallel to the cell surfaces and thus perpendicular to the electric field.
-
Record the capacitance value. This is C⊥ .
-
Step 4: Measuring C∥ (Parallel State)
-
Rationale: To measure ε∥, the LC directors must be reoriented to be parallel to the electric field. This is achieved by applying a voltage significantly higher than the threshold voltage.
-
Protocol:
-
Increase the AC voltage applied across the cell to a value high enough to saturate the molecular reorientation (typically 5-20 Vrms, depending on the LC and cell thickness).
-
The LC directors (for a positive Δε material) will align with the field, becoming perpendicular to the electrode surfaces.
-
Record the capacitance in this saturated state. This is C∥ .
-
Caption: LC director (n) orientation for measurements.
Data Analysis and Calculations
-
Calculate ε⊥:
-
Using the measured C⊥ and C_air, the perpendicular dielectric constant is calculated as: ε⊥ = C⊥ / C_air
-
This formula works because it cancels out the geometric factor (A/d) and vacuum permittivity (ε₀), assuming ε_air ≈ 1.
-
-
Calculate ε∥:
-
Similarly, the parallel dielectric constant is calculated as: ε∥ = C∥ / C_air
-
-
Calculate Dielectric Anisotropy (Δε):
-
Finally, compute the anisotropy: Δε = ε∥ - ε⊥
-
Sample Data Table
| Parameter | Symbol | Measured Value | Unit | Notes |
| Empty Cell Capacitance | C_air | 25.5 | pF | Measured at 1 kHz, 0.1 Vrms |
| Perpendicular Capacitance | C⊥ | 89.2 | pF | Measured at 1 kHz, 0.1 Vrms |
| Parallel Capacitance | C∥ | 257.5 | pF | Measured at 1 kHz, 20 Vrms |
| Calculated ε⊥ | ε⊥ | 3.50 | - | C⊥ / C_air |
| Calculated ε∥ | ε∥ | 10.10 | - | C∥ / C_air |
| Dielectric Anisotropy | Δε | +6.60 | - | ε∥ - ε⊥ |
Trustworthiness: Self-Validation and Best Practices
To ensure the reliability of your results, incorporate the following checks:
-
Frequency Dependence: The dielectric properties of LCs can show frequency dependence due to relaxation phenomena. It is good practice to perform measurements at several frequencies (e.g., 100 Hz, 1 kHz, 10 kHz) to check for dispersion. For standard reporting, 1 kHz is a common frequency.
-
Voltage Sweep: Instead of measuring at just one low and one high voltage, perform a capacitance-voltage (C-V) sweep from 0 V up to the saturation voltage. This allows you to clearly identify the threshold voltage and ensure that the high-voltage measurement is taken in the fully saturated state. The C-V curve provides a more complete picture of the LC's switching behavior.
-
Temperature Stability: Ensure the temperature is stable to within ±0.1°C during measurements. Run the experiment at several different temperatures to characterize the material's temperature dependence, as ε∥ and ε⊥ are strongly temperature-dependent.
-
Cell Quality: A poor-quality cell with variations in thickness or alignment defects will lead to inaccurate results. Always inspect the cell with a polarizing microscope before and after filling.
Alternative and Advanced Techniques
While the capacitance method is the most common, other techniques exist for specific applications:
-
Rotating Electric Field Method: This method can determine the full dielectric tensor in a single experiment, which is particularly useful for biaxial liquid crystals.
-
Optical Methods: Techniques like ellipsometry can be used to determine optical anisotropy, which is related to but distinct from dielectric anisotropy. These are non-contact methods but often involve more complex data analysis.
Conclusion
The accurate measurement of dielectric anisotropy is fundamental to the research, development, and quality control of liquid crystal materials. The capacitance measurement method, when performed with care and attention to the validation steps outlined in this guide, provides a robust and reliable means of determining ε∥, ε⊥, and Δε. By understanding the causality behind each experimental step—from cell preparation to the application of specific voltages—researchers can generate high-quality, reproducible data essential for advancing material science and device engineering.
References
- Title: The Fréedericksz transition and the determination of the elastic and dielectric constants of a nematic liquid crystal Source: American Journal of Physics URL:[Link]
- Title: Measurement of Dielectric Anisotropy of Nematic Liquid Crystals Source: Department of Physics, Case Western Reserve University URL:[Link]
- Title: Dielectric properties of liquid crystals Source: Liquid Crystals, Cambridge University Press URL:[Link]
- Title: A new method for the determination of the dielectric tensor of liquid crystals Source: Measurement Science and Technology URL:[Link]
Application Notes and Protocols for NMR Sample Preparation of Liquid Crystal Intermediates
Introduction: The Critical Role of Sample Preparation in Liquid Crystal NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of liquid crystal intermediates.[1][2] The unique anisotropic nature of these materials, which gives rise to their mesomorphic properties, also presents specific challenges for NMR analysis.[3][4][5] Achieving high-resolution, interpretable spectra is critically dependent on meticulous sample preparation. This guide provides a comprehensive overview of the principles and detailed protocols for preparing high-quality NMR samples of liquid crystal intermediates, addressing common challenges such as viscosity, air sensitivity, and anisotropic effects.
The primary goal of sample preparation is to create a homogeneous solution of the analyte in a deuterated solvent within a high-precision NMR tube.[6] For liquid crystal intermediates, this seemingly straightforward process is complicated by their often high viscosity and potential for air and moisture sensitivity. Furthermore, the anisotropic environment in liquid crystalline phases can lead to significant line broadening and complex spectra due to residual dipolar couplings and chemical shift anisotropy.[1][3][7] Therefore, a carefully considered approach to sample preparation is paramount to obtaining meaningful NMR data.
Foundational Considerations: The NMR Tube and Solvent Selection
The quality of the NMR tube and the choice of solvent are the cornerstones of a successful NMR experiment. These initial choices can significantly impact the final spectral quality.
NMR Tube Selection: A Matter of Precision
The NMR tube's function is to hold the sample in a perfectly cylindrical volume within the magnetic field.[8] It is crucial that the tube is uniformly thick and well-balanced to ensure stable and regular spinning, which helps to average out magnetic field inhomogeneities.[9][10]
-
Quality and Specifications: For routine analysis on low to medium field spectrometers, tubes with a quality equivalent to Wilmad 528-PP-7 are generally sufficient.[11] Key parameters to consider are concentricity (the roundness of the tube) and camber (the straightness of the tube).[10][12] Poor concentricity and camber can cause the tube to wobble during spinning, leading to spinning sidebands and poor line shape.[10] For high-resolution work or studies on high-field instruments, higher precision tubes are recommended.
-
Specialized Tubes: For viscous samples, wider bore tubes (e.g., 10 mm) can be easier to fill than the standard 5 mm tubes.[13] For air-sensitive samples, specialized tubes with valves, such as J. Young tubes, are essential to maintain an inert atmosphere.[14] Amber NMR tubes are also available to protect light-sensitive samples from photodegradation.[12]
| NMR Tube Parameter | Importance | Potential Issues with Poor Quality |
| Concentricity | Ensures uniform sample distribution around the spinning axis. | Wobbling, leading to spinning sidebands and poor shimming. |
| Camber | Ensures the tube is straight and spins smoothly. | Wobbling, poor line shape, and potential for tube breakage. |
| Wall Thickness Uniformity | Critical for maintaining a homogeneous magnetic field across the sample. | Distorted line shapes and reduced spectral resolution. |
Deuterated Solvents: The Key to a Clear Spectrum
Deuterated solvents are essential for solution-state NMR as they replace hydrogen (¹H) with deuterium (²H), which has a different nuclear spin and resonates at a different frequency.[15][16][17] This minimizes the large solvent signal that would otherwise overwhelm the analyte signals.[16][18]
Causality of Solvent Choice for Liquid Crystal Intermediates:
The choice of solvent for liquid crystal intermediates is dictated by several factors:
-
Solubility: The primary requirement is that the solvent fully dissolves the sample to form a homogeneous solution.
-
Inertness: The solvent should not react with the sample.
-
Viscosity: Solvents with lower viscosity are generally preferred as they lead to sharper NMR signals.[11]
-
Boiling Point: For variable temperature studies, the solvent's liquid range must be appropriate for the intended experimental temperatures.[11]
-
Interaction with Mesophases: Depending on the analytical goal, one might choose a solvent that either disrupts the liquid crystalline phase to yield an isotropic solution with sharp lines or a solvent that allows for the study of the mesophase itself.
Common Deuterated Solvents and Their Properties:
| Solvent | Abbreviation | Residual ¹H Signal (ppm) | Properties and Applications for Liquid Crystal Intermediates |
| Chloroform-d | CDCl₃ | 7.26 | A versatile, non-polar solvent that dissolves a wide range of organic compounds.[15][16][17] Often used for routine characterization in an isotropic state. |
| Dimethyl sulfoxide-d₆ | DMSO-d₆ | 2.50 | A highly polar aprotic solvent with excellent dissolving power for a wide range of compounds.[16] Its higher viscosity can lead to broader lines. |
| Acetone-d₆ | (CD₃)₂CO | 2.05 | A good solvent for many organic molecules with a lower boiling point.[17] |
| Benzene-d₆ | C₆D₆ | 7.16 | Can induce significant solvent shifts ("aromatic solvent-induced shifts"), which can be useful for resolving overlapping signals. |
| Deuterium Oxide | D₂O | ~4.79 (variable) | Used for water-soluble liquid crystal intermediates and for identifying exchangeable protons (e.g., in -OH or -NH groups).[15] |
Sample Concentration and Filtration: Balancing Signal and Homogeneity
Achieving the optimal sample concentration is a balancing act between maximizing the signal-to-noise ratio and minimizing issues related to viscosity and solubility.
Determining the Right Concentration
-
For ¹H NMR: A concentration of 2-10 mg of the sample in 0.6-0.7 mL of solvent is typically recommended.[11]
-
For ¹³C NMR: A higher concentration of 10-50 mg is often necessary due to the lower natural abundance of the ¹³C isotope.[11]
Considerations for Viscous Liquid Crystal Intermediates:
Many liquid crystal intermediates are highly viscous, which can lead to broad NMR signals and difficulty in shimming.[13][19] In such cases, it is often better to use a more dilute sample to reduce the viscosity.[13] While this may require a longer acquisition time to achieve a good signal-to-noise ratio, the resulting sharper lines will provide much higher quality data.
Filtration: Ensuring a Particulate-Free Sample
The presence of suspended particulate matter (dust, fibers, undissolved sample) in the NMR sample will severely degrade the spectral resolution by causing inhomogeneities in the magnetic field.[20] Therefore, filtration is a critical step.
Protocol for Sample Filtration:
-
Prepare the Filter: Tightly pack a small piece of cotton wool or glass wool into a Pasteur pipette.[11] Wash the filter with a small amount of the pure deuterated solvent to remove any impurities.[11]
-
Dissolve the Sample: In a separate vial, dissolve the accurately weighed sample in a portion of the deuterated solvent.
-
Filter the Solution: Using a clean pipette, transfer the solution through the prepared filter directly into the clean NMR tube.[11]
-
Adjust Volume: Add more deuterated solvent to the NMR tube to reach the desired final volume (typically 0.6-0.7 mL, corresponding to a sample depth of 4.5-5 cm).[11][20]
-
Homogenize: Cap the NMR tube and invert it several times to ensure the solution is thoroughly mixed.
Handling Challenging Samples: Viscous and Air-Sensitive Intermediates
Many liquid crystal intermediates require special handling due to their physical and chemical properties.
Protocol for Viscous Samples
Highly viscous samples can be difficult to transfer into the narrow NMR tube and can trap air bubbles.
-
Dissolution and Warming: If the sample's viscosity decreases upon warming, gently heat the solution to facilitate transfer.[13] Ensure the solvent is not heated above its boiling point.
-
Transfer: Use a pipette to transfer the solution into the NMR tube. It may be necessary to apply gentle pressure.
-
Centrifugation: To remove air bubbles and ensure the sample settles at the bottom of the tube, centrifugation is highly effective.[11][13] Place the NMR tube inside a larger centrifuge tube (e.g., a 15 mL Falcon tube) for support and centrifuge for a few minutes.[13]
Protocol for Air-Sensitive Samples
For samples that are sensitive to oxygen or moisture, all manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glovebox.[21][22]
-
Drying: Ensure all glassware, including the NMR tube, is thoroughly dried. The deuterated solvent should also be dry; molecular sieves can be used for this purpose, but care should be taken as they can sometimes catalyze sample degradation.[22]
-
Sample Preparation in a Glovebox:
-
Perform all steps (weighing, dissolution, filtration, and transfer to the NMR tube) inside the glovebox.
-
Seal the NMR tube with a tight-fitting cap and wrap it with Parafilm for extra security before removing it from the glovebox.
-
-
Sample Preparation using a Schlenk Line and J. Young Tube:
-
Place the solid sample into a Schlenk flask and attach it to the Schlenk line.
-
Attach a J. Young NMR tube to the Schlenk line via an adapter.
-
Evacuate and backfill the flask and the NMR tube with inert gas three times to remove air.
-
Transfer dry, degassed deuterated solvent into the Schlenk flask via cannula or syringe.
-
Dissolve the sample.
-
Transfer the solution from the flask to the J. Young NMR tube via cannula or a gas-tight syringe.
-
Seal the J. Young tube under a positive pressure of inert gas.
-
Freeze-Pump-Thaw Cycles for Degassing:
To remove dissolved oxygen, which is paramagnetic and can broaden NMR signals, perform at least three freeze-pump-thaw cycles.[22]
-
Freeze: Freeze the sample in the NMR tube using a cold bath (e.g., dry ice/acetone or liquid nitrogen).
-
Pump: Apply a vacuum to the headspace above the frozen sample.
-
Thaw: Close the connection to the vacuum and allow the sample to thaw. The dissolved gases will bubble out of the solution.
-
Repeat this cycle two more times.
The Final Step: Shimming for Anisotropic Samples
Shimming is the process of adjusting small electromagnetic coils around the sample to improve the homogeneity of the main magnetic field (B₀).[23][24] This is a critical step for obtaining sharp, symmetrical peaks.
Why Shimming is Crucial for Liquid Crystal Intermediates:
Liquid crystal samples are inherently anisotropic, meaning their magnetic properties are directionally dependent.[1][3][4] This can create significant magnetic field distortions that are not present in isotropic samples. As a result, shimming liquid crystal samples can be more challenging and requires careful adjustment of both on-axis (Z) and off-axis (X, Y) shims.[19][25]
General Shimming Procedure:
-
Locking: The spectrometer first "locks" onto the deuterium signal of the solvent to maintain a stable magnetic field.[24]
-
Initial Shimming: Load a standard shim set for the probe and solvent being used.
-
Iterative Adjustment: Adjust the Z1 and Z2 shims iteratively to maximize the lock level. Then, adjust higher-order Z shims (Z3, Z4) and re-optimize the lower-order shims.
-
Off-Axis Shims: If spinning sidebands are present, stop the sample spinning and adjust the X and Y shims. Then, restart spinning and re-optimize the Z shims.
For highly anisotropic or viscous samples, automated gradient shimming routines can be very effective.[24][25]
Visualizing the Workflow
The following diagrams illustrate the key decision-making processes and workflows for preparing NMR samples of liquid crystal intermediates.
Caption: Decision workflow for preparing a liquid crystal intermediate NMR sample.
Caption: Step-by-step workflow for the filtration of an NMR sample.
Conclusion: The Path to High-Quality Spectra
The preparation of samples for NMR spectroscopy of liquid crystal intermediates demands a higher level of care and attention to detail than for simple, isotropic small molecules. By understanding the underlying principles of solvent selection, concentration effects, and the challenges posed by viscosity, air sensitivity, and anisotropy, researchers can develop robust protocols that consistently yield high-quality, informative spectra. The detailed procedures and workflows provided in this guide serve as a foundation for navigating these challenges and successfully applying NMR spectroscopy to the fascinating field of liquid crystals.
References
- Kumar R. V. S., M. Srinivasa Reddy., Ravi Arukula., & Y. Vijayakumar. (2021). Estimation of anisotropic parameters in liquid crystals using a constant time NMR method.
- ResearchGate. (2025). Estimation of anisotropic parameters in liquid crystals using a constant time NMR method.
- AIP Publishing. Studies of Chemical‐Shift Anisotropy in Liquid‐Crystal Solvents. I. Experimental Results for the Methyl Halides.
- Taylor & Francis Online. (2017). Nuclear magnetic resonance: a powerful tool to study liquid crystals.
- Merck Millipore. Deuterated Solvents for Nuclear Magnetic Resonance Spectroscopy MagniSolv™.
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- University of Ottawa. How to make an NMR sample.
- Allan Chemical Corporation. (2025). Deuterated Solvents for NMR: Guide.
- Lab Manager. (2018). How Selecting the Right NMR Tubes Works.
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- SECO. NMR tubes for Nuclear Magnetic Resonance Testing.
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- CDN. Common problems and artifacts encountered in solution‐state NMR experiments.
- AIP Publishing. NMR Studies of Some Liquid Crystal Systems.
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Application Note: A Practical Guide to the Formulation and Stabilization of Nematic Phase Liquid Crystals
Audience: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive framework for the formulation of stable nematic phase liquid crystals (LCs). Moving beyond simple procedural lists, this document elucidates the fundamental principles governing mesophase stability, from molecular architecture to the thermodynamics of multi-component mixtures. We present detailed, field-tested protocols for the preparation and characterization of nematic formulations, emphasizing the causality behind experimental choices. Methodologies for robust stability assessment are detailed, ensuring the development of reliable and reproducible LC systems for applications ranging from advanced optical devices to novel drug delivery vehicles.
The Nematic State: A Primer on Orientational Order
Liquid crystals represent a unique state of matter, or mesophase, positioned between the highly ordered crystalline solid and the disordered isotropic liquid.[1][2] The nematic phase is the simplest of the liquid crystal phases, characterized by molecules that lack positional order but exhibit a significant degree of long-range orientational order.[3][4][5][6] The constituent molecules, often rod-like in shape (calamitic), tend to align along a common axis known as the director, n .[1][6] This anisotropy is the source of the unique optical and electrical properties exploited in numerous technologies.[6][7]
While single-component systems can exhibit a nematic phase, they often do so over a very narrow temperature range. For most practical applications, including displays and specialized formulations, multi-component mixtures are required to achieve a broad, stable nematic phase that exists at and around ambient temperatures.[8][9]
Principles of Nematic Phase Stabilization
Achieving a thermodynamically stable nematic phase over a wide temperature range is the primary goal of formulation.[10] This stability is not accidental; it is a carefully engineered outcome based on the interplay of molecular geometry, intermolecular forces, and composition.
The Role of Molecular Architecture
The tendency for molecules to form a nematic phase is heavily influenced by their shape. Key factors include:
-
Geometric Anisotropy: Molecules must be geometrically anisotropic, typically elongated and rod-like. The rigidity of the molecular core, often composed of linked phenyl rings, is crucial for maintaining orientational order.[11]
-
Repulsive Forces: Short-range repulsive forces are the predominant factor in determining liquid crystalline stability.[5][12] The shape of the molecule dictates how closely it can pack with its neighbors, favoring parallel alignment to maximize packing efficiency.
-
Attractive Forces: While secondary to repulsive forces, long-range attractive interactions (e.g., van der Waals forces, dipole-dipole interactions) provide the cohesive energy that stabilizes the liquid state.[10][11][13]
The Power of Eutectic Mixtures
A single liquid crystal compound typically has a distinct melting point (crystal-to-nematic transition) and clearing point (nematic-to-isotropic transition).[2][8] To broaden this operational window, multiple LC components are mixed to form a eutectic system.[8] The primary benefits are:
-
Depressed Melting Point: Eutectic mixtures significantly lower the melting point below that of any individual component.
-
Wide Nematic Range: The resulting formulation can exhibit a nematic phase over a much broader temperature range, often encompassing room temperature, which is critical for most applications.[14]
The Maier-Saupe mean-field theory provides a theoretical framework for understanding the nematic-isotropic (N-I) phase transition and can be used to model the behavior of binary mixtures.[3][8]
Impact of Dopants and Additives
The properties of a nematic host can be finely tuned by introducing small quantities of dopants.
-
Chiral Dopants: The addition of a chiral molecule to a nematic host disrupts the simple parallel alignment, inducing a helical twist. This forms a chiral nematic (or cholesteric) phase, which has unique optical properties like selective light reflection.[1][8][15]
-
Nanoparticles: Dispersing nanoparticles (e.g., ferroelectric, plasmonic) can significantly alter the electro-optical properties of the nematic host.[16][17] This can lead to enhanced dielectric anisotropy, modified viscosity, and in some cases, increased thermal stability of the nematic phase.[18][19][20]
Experimental Protocol: Formulation of a Broad-Range Nematic Mixture
This protocol details the preparation of a stable, binary nematic liquid crystal mixture. The objective is to create a formulation with a nematic range that spans ambient temperatures.
Materials and Equipment
-
Liquid Crystal Components: 4-Cyano-4'-pentylbiphenyl (5CB), 4-Cyano-4'-heptylbiphenyl (7CB) (or other suitable nematic mesogens).
-
Equipment: Analytical balance (±0.1 mg), glass vials with PTFE-lined caps, hot plate with magnetic stirring, digital thermometer/thermocouple, bath sonicator, vacuum oven.
Step-by-Step Methodology
1. Component Selection & Ratio Calculation:
-
Causality: 5CB and 7CB are chosen for their chemical similarity and well-documented nematic properties. Mixing them allows for the creation of a eutectic system with a depressed melting point. A molar ratio is calculated to target the eutectic point, which can be estimated from published phase diagrams or determined experimentally. For this protocol, we will use a weight ratio known to produce a stable room-temperature nematic phase.
2. Preparation Procedure:
-
Accurately weigh the desired amounts of 5CB and 7CB directly into a clean, dry glass vial. For example, prepare a 1-gram mixture of a 60:40 wt% 5CB:7CB formulation.
-
Add a small magnetic stir bar to the vial.
-
Seal the vial and place it on a hot plate. Gently heat the mixture while stirring. The target temperature should be approximately 10°C above the highest clearing point of the individual components (Clearing point of 5CB is ~35°C, 7CB is ~43°C).
-
Causality: Heating to the isotropic phase ensures that the molecules are completely disordered and can mix thoroughly on a molecular level, preventing the formation of separate domains upon cooling.[21]
-
Once the mixture is a clear, homogenous isotropic liquid, maintain the temperature and continue stirring for at least 30 minutes.
-
For enhanced homogeneity, place the sealed vial in a bath sonicator heated to the same isotropic temperature for 15-20 minutes.
-
Turn off the heat and allow the mixture to cool slowly to room temperature on the hot plate. Do not quench or rapidly cool the mixture, as this can trap defects or induce unwanted crystallization.
-
Once at room temperature, place the vial in a vacuum oven (at room temperature) and apply a gentle vacuum to degas the sample. This removes dissolved air that can affect subsequent characterization and stability.
Workflow for Nematic LC Formulation
Caption: Workflow for preparing a stable nematic liquid crystal mixture.
Protocol: Characterization and Stability Validation
After formulation, a rigorous characterization is essential to confirm the nematic phase, determine its operational temperature range, and validate its long-term stability.
Key Characterization Techniques
A. Polarized Optical Microscopy (POM)
-
Principle: The birefringence of the nematic phase produces characteristic textures when viewed between crossed polarizers. The most common is the "Schlieren" texture, featuring dark brushes that correspond to regions where the director is aligned with the polarizer or analyzer.[1] Observing the appearance and disappearance of these textures upon heating and cooling allows for the precise determination of phase transition temperatures.
-
Protocol:
-
Prepare a sample cell by placing a small droplet of the LC formulation between a clean microscope slide and a coverslip.
-
Place the cell on a hot stage attached to the polarizing microscope.
-
Slowly heat the sample (e.g., 1-2°C/min) while observing the texture. Record the temperature at which the birefringent texture vanishes completely, leaving a dark field of view. This is the Nematic-Isotropic transition temperature (T_NI) , or clearing point.
-
Slowly cool the sample from the isotropic phase. Record the temperature at which birefringent droplets first appear.
-
Continue cooling to identify the crystallization (nematic-to-solid) temperature.
-
B. Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the heat flow into or out of a sample as a function of temperature. Phase transitions are accompanied by a change in enthalpy, which appears as a peak on the DSC thermogram.[2][22] This provides a quantitative measure of the transition temperatures and their associated energies.
-
Protocol:
-
Accurately weigh 5-10 mg of the LC formulation into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Run a heat-cool-heat cycle at a controlled rate (e.g., 5-10°C/min) over the temperature range of interest.
-
Analyze the resulting thermogram. The peak of the endotherm on the second heating scan corresponds to T_NI. The crystallization peak will appear as an exotherm on the cooling scan.
-
Data Presentation
Summarize the characterization data in a clear, tabular format.
| Parameter | Method | Value (°C) |
| Melting Point (T_m) | DSC/POM | e.g., -5.0 |
| Clearing Point (T_NI) | DSC/POM | e.g., 55.0 |
| Nematic Range (ΔT) | Calculated | e.g., 60.0 |
Long-Term Stability Assessment
-
Principle: To ensure the formulation is suitable for long-term applications, its stability must be tested under various stress conditions. This predictive testing helps identify potential issues like phase separation, crystallization, or chemical degradation.[23]
-
Protocol:
-
Divide the formulated batch into several vials.
-
Store the vials under different conditions for 90 days:[24][25]
-
Room Temperature (25°C)
-
Elevated Temperature (e.g., 50°C, below T_NI)
-
Cold Temperature (e.g., -10°C)
-
Temperature Cycling (e.g., -10°C to 50°C every 24 hours)
-
-
At regular intervals (e.g., 30, 60, and 90 days), analyze a sample from each condition using POM and DSC.
-
Validation Criteria: A stable formulation will show no significant change in its transition temperatures, phase behavior, or optical texture. The appearance of crystals within the expected nematic range or a shift in the clearing point indicates instability.
-
Workflow for Characterization and Validation
Caption: Workflow for the characterization and stability validation of LC formulations.
Applications in Drug Delivery
While nematic phases are foundational to display technology, the principles of self-assembly and stabilization are highly relevant to drug development, particularly in the context of lyotropic liquid crystals. These systems form ordered phases (including nematic, hexagonal, and cubic) in the presence of a solvent, typically water.[1][26][27]
Stable lyotropic LC nanoparticles can serve as advanced drug delivery vehicles.[26][28][29]
-
Drug Encapsulation: They can encapsulate both hydrophilic and hydrophobic drug molecules within their ordered domains.[26][30]
-
Controlled Release: The structured matrix can protect the drug from degradation and provide sustained, controlled release.[30]
-
Biocompatibility: Formulations using biocompatible lipids and surfactants are suitable for various routes of administration, including oral and topical.[26][29]
The stability of these drug-loaded nanostructures is paramount to their efficacy and shelf-life, making the principles of formulation and stability testing described herein directly applicable.
Conclusion
The creation of a stable nematic phase liquid crystal formulation is a systematic process rooted in the principles of physical chemistry and materials science. By carefully selecting components to form eutectic mixtures, ensuring homogenous mixing in the isotropic state, and performing rigorous characterization, researchers can develop robust LC systems. The validation of long-term stability through accelerated testing is a critical, non-negotiable step to guarantee performance and reliability for any advanced application, from next-generation optical materials to innovative pharmaceutical delivery platforms.
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- Characterization of Nematic Liquid Crystals at Microwave Frequencies - MDPI. (2020-12-03).
- Phase transitions in liquid crystals.
- Liquid crystal - Wikipedia.
- A molecular field approach to pressure-induced phase transitions in liquid crystals: Smectic–nematic transition | Physics of Fluids | AIP Publishing. (2021-05-26).
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- Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines | IEEE Journals & Magazine. (2024-06-12).
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- Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines - Universidad de Granada.
- Nanoparticle-Induced Property Changes in Nematic Liquid Crystals - PMC - NIH. (2022-01-21).
- Recent advances in lyotropic liquid crystal nanoparticle formulations for drug delivery systems - Frontiers. (2025-09-10).
- Factors influencing the stabilities of nematic liquid crystals - ACS Public
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- Liquid Crystals in Nano Formulations Pave the Way for Advanced Drug Delivery Systems - TIJER.
- Enhanced dielectric properties of Nematic liquid crystal doped with ferroelectric nanoparticles - Taylor & Francis Online.
- Thermal and Electrical Characteristics of Nematic Liquid Crystal and Gold Nanoparticle Composites - ResearchG
- Synthesis of Liquid Crystals - University of Colorado Boulder.
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- Liquid crystal nanoparticle formulation as an oral drug delivery system for liver-specific distribution - PMC - NIH.
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- 26. Frontiers | Recent advances in lyotropic liquid crystal nanoparticle formulations for drug delivery systems [frontiersin.org]
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- 30. tijer.org [tijer.org]
Application Notes and Protocols for Industrial Production of Cyclohexanone Derivatives
Introduction: The Central Role of Cyclohexanone Derivatives in Modern Industry
Cyclohexanone and its derivatives are cornerstone chemical intermediates, pivotal to numerous industrial sectors. Their significance is most pronounced in the polymer industry, where cyclohexanone is the primary precursor for the synthesis of caprolactam and adipic acid, the essential monomers for Nylon 6 and Nylon 6,6, respectively.[1][2][3] Beyond polyamides, these compounds are indispensable in the formulation of pharmaceuticals, herbicides, antihistamines, dyes, and coatings.[4][5][6] They also serve as versatile solvents for a wide range of materials including resins, lacquers, and crude rubber.[4][7] The vast and growing demand for these end-products necessitates robust, efficient, and economically viable industrial production methods for cyclohexanone derivatives.
This guide provides a detailed overview of the principal industrial methodologies for the synthesis of cyclohexanone and its substituted analogues. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and field-proven insights to inform process design, optimization, and troubleshooting. We will delve into the two dominant industrial routes—cyclohexane oxidation and phenol hydrogenation—and explore emerging green technologies that promise a more sustainable future for the production of these vital chemical building blocks.
I. The Workhorse of Industry: Cyclohexane Oxidation
The catalytic oxidation of cyclohexane is the most prevalent industrial method for producing a mixture of cyclohexanone and cyclohexanol, commonly referred to as "KA oil" (Ketone-Alcohol oil).[2][8] This route is favored due to the relatively low cost of cyclohexane, which is produced by the hydrogenation of benzene.[9] However, it is a process that demands careful control to manage selectivity and safety.
A. Core Chemistry and Mechanistic Insights
The oxidation of cyclohexane proceeds via a free-radical mechanism. The reaction is typically initiated with air or oxygen at elevated temperatures (150-160°C) and pressures (1-2 MPa) in the presence of a catalyst, often a soluble cobalt salt like cobalt naphthenate.[9][10][11]
The process can be summarized in the following key stages:
-
Initiation : The reaction begins with the formation of cyclohexyl radicals.
-
Propagation : These radicals react with oxygen to form cyclohexyl hydroperoxide (CHHP).[9][12]
-
Decomposition : The CHHP intermediate is then decomposed, primarily into cyclohexanol and cyclohexanone.[9][12]
The selectivity towards KA oil is a critical parameter. To maintain high selectivity (75-80%), the conversion of cyclohexane is typically kept low (3-6%).[10] Higher conversions lead to the formation of undesirable byproducts through over-oxidation, such as dicarboxylic acids, which complicate the purification process.[1]
B. Experimental Workflow: Cyclohexane Oxidation
The following diagram illustrates a generalized industrial workflow for the production of cyclohexanone via cyclohexane oxidation.
Caption: Generalized workflow for cyclohexanone production via cyclohexane oxidation.
C. Protocol: Cobalt-Catalyzed Cyclohexane Oxidation
Objective: To produce a mixture of cyclohexanol and cyclohexanone (KA oil) from cyclohexane.
Materials:
-
Cyclohexane (reactant)
-
Cobalt (II) naphthenate (catalyst)
-
High-pressure stainless-steel autoclave reactor equipped with a stirrer, gas inlet, sampling port, and temperature and pressure controls.
-
Oxygen or purified air source.
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean and dry. Purge the reactor with an inert gas (e.g., nitrogen) to remove any residual air.
-
Charging the Reactor: Charge the autoclave with cyclohexane and the cobalt naphthenate catalyst. The catalyst loading is typically in the parts-per-million (ppm) range relative to the cyclohexane.
-
Pressurization and Heating: Seal the reactor and pressurize it with oxygen or air to the desired pressure (e.g., 1.5 MPa). Begin stirring and heat the reactor to the target temperature (e.g., 150°C).
-
Reaction Monitoring: Monitor the reaction progress by taking periodic samples and analyzing them by gas chromatography (GC) to determine the conversion of cyclohexane and the selectivity towards cyclohexanol and cyclohexanone.
-
Reaction Termination: Once the desired low conversion (typically 3-5%) is achieved, cool the reactor to room temperature and carefully vent the excess gas.
-
Product Recovery: The resulting mixture contains unreacted cyclohexane, cyclohexanol, cyclohexanone, and cyclohexyl hydroperoxide. The unreacted cyclohexane is typically recovered by distillation and recycled. The remaining mixture undergoes further processing to decompose the hydroperoxide and then purification to separate the cyclohexanol and cyclohexanone.
Safety Precautions:
-
Cyclohexane is highly flammable. All operations should be conducted in a well-ventilated area, away from ignition sources.
-
The oxidation reaction is exothermic and can become uncontrollable if not properly managed. Ensure adequate cooling and pressure relief systems are in place.
-
Working with high-pressure gases requires appropriate training and equipment.
D. Quantitative Data Summary
| Parameter | Typical Value | Reference |
| Temperature | 150-160 °C | [10][11] |
| Pressure | 1-2 MPa | [10][11] |
| Catalyst | Cobalt salts | [9] |
| Cyclohexane Conversion | 3-6% | [10] |
| KA Oil Selectivity | 75-85% | [10][13] |
II. The Selective Route: Phenol Hydrogenation
The catalytic hydrogenation of phenol offers a more direct and often more selective route to cyclohexanone.[1] This method can be performed in either the gas or liquid phase and is particularly advantageous as it can avoid the formation of cyclohexanol, thus simplifying the downstream purification process.[14]
A. Core Chemistry and Mechanistic Insights
The hydrogenation of phenol to cyclohexanone involves the partial reduction of the aromatic ring. The reaction pathway proceeds through an unstable intermediate, cyclohexenol, which rapidly tautomerizes to the more stable cyclohexanone.[15]
A key challenge in this process is to prevent the over-hydrogenation of cyclohexanone to cyclohexanol.[14][16] The choice of catalyst is therefore critical to achieving high selectivity. Palladium-based catalysts, often supported on materials like activated carbon (Pd/C) or alumina (Pd/Al2O3), are commonly used.[14][17] The addition of promoters or the use of bifunctional catalysts can further enhance selectivity. For instance, a Pd/C-heteropoly acid system has been shown to achieve 100% phenol conversion with 93.6% selectivity to cyclohexanone under mild conditions (80°C and 1.0 MPa H₂).[14]
B. Experimental Workflow: Phenol Hydrogenation
The following diagram illustrates a typical workflow for the selective hydrogenation of phenol to cyclohexanone.
Caption: Typical workflow for cyclohexanone production via phenol hydrogenation.
C. Protocol: Liquid-Phase Phenol Hydrogenation using Pd/C Catalyst
Objective: To selectively hydrogenate phenol to cyclohexanone.
Materials:
-
Phenol (reactant)
-
5% Palladium on activated carbon (Pd/C) catalyst
-
High-pressure stainless-steel autoclave reactor
-
Hydrogen gas (high purity)
Procedure:
-
Reactor Setup: Prepare the autoclave as described in the previous protocol.
-
Charging the Reactor: Add phenol, the solvent, and the Pd/C catalyst to the reactor.
-
Purging and Pressurization: Seal the reactor and purge it several times with nitrogen, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.0 MPa).
-
Reaction: Begin stirring and heat the reactor to the target temperature (e.g., 100°C).[17]
-
Monitoring: Monitor the reaction by observing the hydrogen uptake and by analyzing samples via GC.
-
Termination and Product Recovery: After the desired conversion is achieved (or phenol is fully consumed), cool the reactor, vent the excess hydrogen, and purge with nitrogen.
-
Purification: Recover the reaction mixture and separate the catalyst by filtration. The liquid product is then purified by distillation to isolate the cyclohexanone from any cyclohexanol byproduct and unreacted phenol.[19]
Causality in Protocol Design:
-
Catalyst Choice: Pd/C is chosen for its high activity in hydrogenation and its ability to be tuned for selectivity towards the ketone.[14]
-
Solvent: The choice of solvent can influence reaction rates and selectivity. Dichloromethane is a common organic solvent, while aqueous-phase reactions are being explored for greener processes.[17][18]
-
Temperature and Pressure: These parameters are optimized to achieve a high reaction rate while minimizing the over-hydrogenation to cyclohexanol.[18] Higher temperatures and pressures can lead to decreased selectivity for cyclohexanone.[18]
D. Quantitative Data Summary for Phenol Hydrogenation
| Catalyst System | Temperature (°C) | Pressure (MPa) | Phenol Conversion (%) | Cyclohexanone Selectivity (%) | Reference |
| Pd/C-heteropoly acid | 80 | 1.0 | 100 | 93.6 | [14] |
| Pd@Al-mSiO₂ | 100 | 1.0 | 100 | 98.5 | [17] |
| Pd/MIL-100(Cr) | 100 | 0.1 | 100 | 98.3 | [18] |
| Pd/PVDF-HFP | Ambient | N/A | 98 | 97 | [16] |
III. Synthesis of Substituted Cyclohexanone Derivatives
The synthesis of substituted cyclohexanones is crucial for the production of fine chemicals and pharmaceuticals.[20] A common industrial approach is the catalytic hydrogenation of the corresponding substituted phenols.
For example, 4-hydroxy-cyclohexanone can be prepared by the hydrogenation of hydroquinone, and 4-methoxy-cyclohexanone from 4-methoxyphenol.[20][21] The reaction conditions are similar to those for unsubstituted phenol, but the choice of solvent and catalyst can be critical to prevent side reactions involving the substituent groups. Ethers, such as diethylene glycol dimethyl ether, are often used as solvents in these reactions.[20]
IV. Emerging Green Technologies and Future Outlook
The chemical industry is increasingly focused on developing more sustainable and environmentally friendly processes. For cyclohexanone production, this includes:
-
Solvent-Free Oxidation: Research is ongoing to develop catalytic systems that allow for the efficient oxidation of cyclohexane in the absence of a solvent, reducing waste and simplifying product separation.[22]
-
Green Oxidants: The use of hydrogen peroxide (H₂O₂) as a clean oxidant is being explored as an alternative to air or oxygen, with water as the only byproduct.[23] Similarly, sodium hypochlorite (household bleach) can be used for the oxidation of cyclohexanol to cyclohexanone in a greener process.[24]
-
Biocatalysis: The use of enzymes to catalyze the oxidation of cyclohexanol to cyclohexanone is a promising area of research, offering high selectivity under mild conditions.
-
Continuous Flow Reactors: The use of continuous flow reactors, such as ceramic membrane reactors, can improve process control, enhance safety, and allow for efficient catalyst recycling, as demonstrated in pilot-scale phenol hydrogenation.[25]
V. Conclusion
The industrial production of cyclohexanone and its derivatives is dominated by two primary routes: the oxidation of cyclohexane and the hydrogenation of phenol. While cyclohexane oxidation remains the most common method due to economic factors, it suffers from low conversion rates and the formation of byproducts. Phenol hydrogenation offers a more selective and potentially greener alternative. The choice between these methods depends on various factors, including raw material availability, energy costs, and desired product purity.
As the industry moves towards more sustainable practices, we can expect to see further innovation in catalytic systems, the adoption of greener oxidants and solvents, and the implementation of advanced reactor technologies. These developments will be crucial in meeting the growing global demand for cyclohexanone-derived products in an economically and environmentally responsible manner.
References
- CN1305829C - Selective oxidation process of cyclohexane to prepare cyclohexanone - Google P
- What is Cyclohexanone Used For? - Vertec BioSolvents.
- The reaction pathways of phenol hydrogenation.
- The industrial production routes of cyclohexanone.
- EP3218338A1 - Process for the production of cyclohexanone
- Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid C
- Cyclohexanone - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI.
- Catalytic oxidation of cyclohexane to cyclohexanone and cyclohexanol by tert-butyl hydroperoxide over Pt/oxide c
- Selective Hydrogenation of Phenol to Cyclohexanone over a Highly Stable Core-Shell Catalyst with Pd-Lewis Acid Sites | The Journal of Physical Chemistry C - ACS Public
- Pilot-Scale Cyclohexanone Production through Phenol Hydrogenation over Pd/CN in a Continuous Ceramic Membrane Reactor - ACS Public
- Cyclohexane oxidation - US5780683A - Google P
- A Single Step Low Cost Production of Cyclohexanone
- Highly Efficient Phenol Hydrogenation to Cyclohexanone over Pd/MIL-100 in Aqueous Phase: Promotion of Lewis Acidity | Industrial & Engineering Chemistry Research - ACS Public
- A Green Method For Synthesis of Cyclohexanone Oxidation of Cyclohexanol Using Sodium Hypochlorite | PDF - Scribd.
- Oxidation of Cyclohexane: How is Cyclohexanol and Cyclohexanone Produced? - FAQ.
- Liquid Phase Selective Hydrogenation of Phenol to Cyclohexanone over Electrospun Pd/PVDF-HFP C
- The Role of Cyclohexanone in Pharmaceutical Synthesis and Industry.
- What is cyclohexanone used for in industry? - Knowledge - GNEE.
- US5886232A - Process for preparing substituted cyclohexanones - Google P
- Top 18 Industrial Uses of Cyclohexanone - Lab Pro Inc.
- Catalytic oxidation of cyclohexane to cyclohexanone and cyclohexanol by oxygen in a solvent-free system over metal-containing ZSM-5 catalysts | Request PDF - ResearchG
- Cyclohexanone - Wikipedia.
- Oxidation of Cyclohexane/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis - PMC - NIH.
- CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google P
- A Green Route to Cyclohexanone: Selective Oxidation of Cyclohexanol Promoted by Non-precious Catalyst of h-WO3 Nanorods | Request PDF - ResearchG
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- 6. gneebio.com [gneebio.com]
- 7. labproinc.com [labproinc.com]
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- 11. Oxidation of Cyclohexane/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Ethylcyclohexyl)cyclohexanone
Document ID: TSC-CHEM-44ECC-001
Version: 1.0
Introduction
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Ethylcyclohexyl)cyclohexanone. This compound is a valuable building block in various research and development applications. Achieving a high yield of this target molecule can be challenging due to a multi-step synthesis pathway involving sensitive reactions. This document provides a comprehensive troubleshooting guide in a question-and-answer format to address common issues encountered during synthesis, with a focus on maximizing yield and purity.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a three-step process starting from ethylbenzene. The general pathway involves:
-
Friedel-Crafts Acylation: Reaction of ethylbenzene with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst to form 4-ethylphenyl cyclohexyl ketone.
-
Catalytic Hydrogenation: Reduction of the aromatic ring of the intermediate ketone to yield 4-(4-ethylcyclohexyl)cyclohexanol.
-
Oxidation: Oxidation of the secondary alcohol to the final ketone product, this compound.
Each of these steps presents unique challenges that can impact the overall yield. The following sections will delve into specific problems and their solutions.
Technical Support Center: Purification of Crude 4-(4-Ethylcyclohexyl)cyclohexanone
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 4-(4-Ethylcyclohexyl)cyclohexanone. The content is structured in a question-and-answer format to directly address specific issues that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound is largely dependent on its synthetic route. A prevalent method for its synthesis is the oxidation of 4-(4-Ethylcyclohexyl)cyclohexanol.[1][2][3] Consequently, the most common impurity is the unreacted starting material, 4-(4-Ethylcyclohexyl)cyclohexanol. Other potential impurities include byproducts from the oxidation reaction, such as small amounts of over-oxidized products or compounds arising from side reactions, and residual solvents used in the synthesis and initial workup. If a Jones oxidation is performed, chromium salts can also be present as impurities.[4][5][6]
Q2: How do I choose the best purification method for my crude sample?
A2: The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity.
-
Recrystallization is an excellent choice for large quantities of material if a suitable solvent system can be found and the impurities have different solubility profiles from the desired product. It is often the most economical and scalable method.
-
Flash Column Chromatography is highly effective for removing impurities with different polarities, such as the starting alcohol from the ketone product.[7][8][9] It is suitable for small to medium-scale purifications and offers high resolution.
-
Vacuum Distillation is appropriate for thermally stable, high-boiling liquids. Given that similar cyclohexanone derivatives have high boiling points, vacuum distillation can be a viable option for removing non-volatile impurities on a larger scale, provided the compound does not thermally decompose.[10][11][12]
Q3: Can cis/trans isomers be a concern, and how are they separated?
A3: Yes, the presence of cis and trans isomers of this compound is possible depending on the synthesis and reaction conditions. These isomers can have very similar physical properties, making their separation challenging. While standard purification techniques might not provide complete separation, specialized chromatographic methods, such as preparative HPLC or the use of specific stationary phases, may be required for high-purity isomer separation.[13][14][15][16] In some cases, enzymatic kinetic resolution can also be employed to separate diastereomers.[17]
Troubleshooting Guide: Recrystallization
Q1: My compound is not crystallizing from the solution upon cooling. What should I do?
A1: Failure to crystallize is a common issue that can often be resolved with a few simple techniques.[18][19]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[18]
-
Seeding: If you have a small amount of pure this compound, add a single crystal to the supersaturated solution to act as a template for crystallization.[18]
-
-
Increase Supersaturation:
-
Evaporate Solvent: It's possible that too much solvent was added. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[20]
-
Add an Anti-Solvent: If you are using a solvent in which your compound is highly soluble, you can try adding a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise until the solution becomes slightly turbid, then warm the solution until it is clear again before allowing it to cool slowly.
-
Q2: My compound "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is too high, and the solution becomes supersaturated at a temperature above the melting point of the solute.[21]
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional solvent to decrease the saturation point and allow the solution to cool more slowly.[20][21]
-
Change Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound when hot but not when cold.[21] For a non-polar compound like this compound, consider using non-polar solvents like hexanes or heptane. A mixture of solvents, such as hexane with a small amount of ethyl acetate or isopropanol, can also be effective.[22][23]
Q3: The crystals that formed are colored, but the pure compound should be a white solid. What happened?
A3: Colored impurities are likely present in your crude material.
-
Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Be cautious not to add too much, as it can also adsorb your product.
-
Repeat Recrystallization: A second recrystallization of the obtained crystals will likely result in a purer, colorless product.
Recommended Recrystallization Solvents
| Solvent System | Rationale |
| Heptane or Hexane | Good for non-polar compounds.[22] |
| Isopropanol/Water | The compound should be soluble in isopropanol and insoluble in water. |
| Ethyl Acetate/Hexane | A more polar solvent to dissolve the compound, with a non-polar anti-solvent to induce crystallization.[23] |
Troubleshooting Guide: Flash Column Chromatography
Q1: How do I choose the right solvent system (mobile phase) for my column?
A1: The ideal solvent system will provide good separation between your desired compound and its impurities on a Thin Layer Chromatography (TLC) plate. For this compound, which is a relatively non-polar ketone, a normal-phase setup with silica gel is recommended.
-
Start with TLC Analysis: Test different solvent systems using TLC. A good solvent system will result in a retention factor (Rf) of approximately 0.25-0.35 for the desired compound.
-
Recommended Starting Point: A mixture of hexanes (or heptane) and ethyl acetate is a good starting point. Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity of the mobile phase.
Q2: My compound is streaking on the TLC plate and the column. How can I improve the separation?
A2: Streaking can be caused by several factors:
-
Sample Overload: You may be loading too much sample onto the TLC plate or the column. Try using a more dilute solution for TLC analysis and loading less material onto your column.
-
Inappropriate Solvent: The chosen solvent may be too polar, causing the compound to move too quickly and streak. Try a less polar mobile phase. Conversely, if the compound is not moving at all, a more polar solvent is needed.
-
Acidic/Basic Impurities: If your compound or impurities have acidic or basic properties, they can interact strongly with the silica gel, leading to streaking. Adding a small amount of a modifier to your mobile phase, such as triethylamine for basic compounds or acetic acid for acidic compounds, can sometimes resolve this issue.
Q3: I'm not getting good separation between my product and the starting alcohol. What can I do?
A3: The starting alcohol, 4-(4-Ethylcyclohexyl)cyclohexanol, is more polar than the ketone product and should move more slowly on a silica gel column.
-
Use a Less Polar Mobile Phase: A less polar solvent system will increase the retention time of both compounds but will likely improve the separation between them.
-
Gradient Elution: Start with a very non-polar mobile phase to elute the less polar impurities and your product, then gradually increase the polarity to elute the more polar starting alcohol.
-
Check Column Packing: A poorly packed column can lead to channeling and poor separation. Ensure your column is packed uniformly without any air bubbles.
Experimental Workflow: Flash Column Chromatography
Caption: Workflow for Flash Column Chromatography Purification.
Troubleshooting Guide: Vacuum Distillation
Q1: At what temperature and pressure should I distill this compound?
A1: The exact temperature and pressure will depend on your vacuum source and equipment. The principle of vacuum distillation is to lower the boiling point of the compound to a temperature where it will not decompose.[10][11]
-
Estimate the Boiling Point: As a general rule, the boiling point of a liquid drops by about half for every 10-fold decrease in pressure from atmospheric pressure. You can use a nomograph to estimate the boiling point at a reduced pressure.
-
Start Low and Go Slow: Begin by heating the sample gently under a good vacuum. Observe the temperature at which the product begins to distill and maintain a slow, steady distillation rate.
Q2: The distillation is very slow, or my compound is not distilling at all.
A2: This could be due to several factors:
-
Inadequate Vacuum: Check your vacuum pump and all connections for leaks. A poor vacuum will not sufficiently lower the boiling point.
-
Insufficient Heating: You may need to increase the temperature of the heating mantle. Do this gradually to avoid overheating and potential decomposition.
-
High-Boiling Impurities: If your crude sample contains a large amount of high-boiling or non-volatile impurities, the distillation of your product may be hindered.
Q3: The distillate is discolored, or I suspect my compound is decomposing.
A3: Thermal decomposition is a risk with high-boiling compounds.
-
Improve the Vacuum: A deeper vacuum will allow you to distill at a lower temperature, reducing the risk of decomposition.
-
Use a Short-Path Distillation Apparatus: A short-path apparatus minimizes the distance the vapor has to travel, which can be beneficial for high-boiling and sensitive compounds.
-
Fractional Distillation: If you have closely boiling impurities, a fractional distillation column (e.g., a Vigreux column) can improve separation, but it may require a slightly higher temperature.
Logical Flow for Purification Method Selection
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Technical Support Center: Synthesis of 4-Substituted Cyclohexanones
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-substituted cyclohexanones. This guide is designed to provide expert-driven troubleshooting advice and answers to frequently asked questions encountered during the synthesis of these crucial intermediates in pharmaceutical and materials science.[1][2] As a Senior Application Scientist, my goal is to equip you with the practical knowledge to navigate the common challenges in this area of organic synthesis.
I. Frequently Asked Questions (FAQs)
FAQ 1: What are the most common synthetic routes to 4-substituted cyclohexanones, and what are their primary limitations?
There are several established methods for synthesizing 4-substituted cyclohexanones, each with its own set of advantages and challenges:
-
Reductive Amination of 1,4-Cyclohexanedione Derivatives: This is a highly versatile and widely used method, particularly for synthesizing compounds like 4-(4-methylpiperazin-1-yl)cyclohexanone.[3] The typical approach involves protecting one of the ketone functionalities of 1,4-cyclohexanedione as a ketal, followed by reductive amination of the remaining ketone, and subsequent deprotection.[3]
-
Catalytic Hydrogenation of 4-Substituted Phenols: This method involves the hydrogenation of a 4-substituted phenol to the corresponding 4-substituted cyclohexanol, which is then oxidized to the desired cyclohexanone.[2]
-
Limitation: A significant drawback can be the low conversion rate of the starting phenol.[2] Additionally, the oxidation step requires careful selection of reagents to avoid over-oxidation or side reactions.
-
-
Michael Addition Reactions: Cascade inter–intramolecular double Michael additions can be employed to generate highly functionalized cyclohexanones.[4][5]
-
Diels-Alder Cycloadditions: The reaction of 1,3-bis(trimethylsilyloxy)cyclohexa-1,3-dienes with various dienophiles can produce 4-substituted cyclohexanone precursors.[6]
FAQ 2: How can I control stereoselectivity during the synthesis of 4-substituted cyclohexanones?
Controlling stereoselectivity, particularly diastereoselectivity and enantioselectivity, is a critical challenge. The approach depends heavily on the chosen synthetic route:
-
Substrate Control: The inherent stereochemistry of a chiral starting material can direct the stereochemical outcome of the reaction.
-
Reagent Control: The use of chiral catalysts, such as chiral diene-rhodium catalysts in conjugate additions or bifunctional ruthenium catalysts in asymmetric transfer hydrogenation, can induce high levels of enantioselectivity.[7][8][9]
-
Reaction Conditions: Factors like temperature, solvent, and the nature of the base or catalyst can significantly influence the stereochemical outcome. For instance, in Michael addition reactions, the choice of a phase transfer catalyst can be crucial for achieving high diastereoselectivity.[4][5]
-
Transition State Theory: Understanding the transition state geometry is key to predicting stereoselectivity. Factors like steric hindrance and electronic effects as the reducing agent attacks the carbonyl group will determine the final stereochemistry of the alcohol product in a reduction reaction.[10]
FAQ 3: What are the best practices for purifying 4-substituted cyclohexanones?
Purification can be challenging due to the presence of structurally similar byproducts and starting materials. Common and effective purification techniques include:
-
Column Chromatography: This is a standard and often necessary method for separating the desired product from impurities.[3][7][9] The choice of solvent system is critical for achieving good separation.
-
Distillation: For volatile cyclohexanone derivatives, distillation can be an effective purification method. Treating the crude product with inorganic or organic acids can help to degrade impurities, making them easier to separate by distillation.[11]
-
Extraction: Liquid-liquid extraction is useful for removing certain types of impurities. For example, in syntheses involving acetone, side products from self-condensation can be removed by extracting the basic reaction mixture with an organic solvent like diethyl ether before acidification.[12]
-
Crystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.
II. Troubleshooting Guides
Problem 1: Low Yield in Reductive Amination
Symptoms:
-
The final product yield is significantly lower than expected.
-
TLC or GC-MS analysis shows a large amount of unreacted starting material (the ketone).
-
Significant formation of the alcohol byproduct from direct reduction of the ketone.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Inefficient Imine/Enamine Formation | The equilibrium between the ketone/amine and the imine/enamine intermediate may not favor the intermediate, leading to slow reaction or preferential reduction of the starting ketone. | 1. pH Control: Maintain the reaction pH between 5 and 7. A slightly acidic environment protonates the carbonyl oxygen, activating it for nucleophilic attack by the amine, but a too acidic environment will protonate the amine, rendering it non-nucleophilic. 2. Water Removal: Use a Dean-Stark apparatus or add molecular sieves to remove the water formed during imine/enamine formation, driving the equilibrium towards the intermediate. |
| Reducing Agent Reactivity | The reducing agent (e.g., NaBH₄, NaBH(OAc)₃) may be too reactive, reducing the ketone faster than the imine/enamine is formed. | 1. Use a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less reactive and selectively reduces the imine/enamine in the presence of the ketone. 2. Staged Addition: Add the reducing agent portion-wise or after allowing the ketone and amine to stir together for a period to allow for imine/enamine formation. |
| Steric Hindrance | A bulky substituent on the cyclohexanone ring or a bulky amine can sterically hinder the reaction. | 1. Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or gently heat the reaction mixture (monitor for side reactions). 2. Use a Less Hindered Reagent: If possible, consider using a less sterically demanding amine or a smaller reducing agent. |
Experimental Workflow: Troubleshooting Low Yield in Reductive Amination
Caption: Troubleshooting workflow for low yield in reductive amination.
Problem 2: Poor Diastereoselectivity in Michael Additions
Symptoms:
-
¹H NMR or chiral HPLC analysis reveals a mixture of diastereomers with a ratio close to 1:1.
-
Difficulty in separating the desired diastereomer from the mixture.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Inadequate Catalyst Performance | The catalyst may not be providing sufficient facial selectivity during the addition. | 1. Catalyst Screening: Experiment with different catalysts. For phase-transfer catalysis, screen various quaternary ammonium salts (e.g., TBAB, TBAI).[4][5] 2. Catalyst Loading: Optimize the catalyst loading; sometimes, a higher or lower loading can improve selectivity. |
| Suboptimal Reaction Temperature | Higher temperatures can lead to lower selectivity by providing enough energy to overcome the activation energy barrier for the formation of the less favored diastereomer. | 1. Lower the Temperature: Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) to enhance the kinetic preference for the formation of one diastereomer. |
| Solvent Effects | The solvent can influence the transition state geometry and thus the stereochemical outcome. | 1. Solvent Screening: Test a range of solvents with varying polarities and coordinating abilities. A biphasic medium, as used in some phase-transfer catalyzed reactions, can be beneficial.[4][5] |
| Base Strength | The strength of the base can affect the rate of the forward and reverse reactions, potentially leading to equilibration and a loss of stereocontrol. | 1. Base Optimization: Screen different bases (e.g., KOH, TMG) and their concentrations to find the optimal conditions for diastereoselectivity.[5] |
Logical Relationship: Factors Influencing Diastereoselectivity
Caption: Key parameters influencing diastereoselectivity in synthesis.
III. Experimental Protocols
Protocol 1: Synthesis of 4-(4-Methylpiperazin-1-yl)cyclohexanone via Reductive Amination
This protocol is a representative example adapted from analogous transformations for the synthesis of 4-substituted cyclohexanones.[3]
Step 1: Protection of 1,4-Cyclohexanedione
-
To a solution of 1,4-cyclohexanedione monoethylene ketal (1 equivalent) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added 1-methylpiperazine (1.1 equivalents).
-
The mixture is stirred at room temperature for 30 minutes to allow for the initial formation of the iminium intermediate.
Step 2: Reductive Amination
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) is added portion-wise to the reaction mixture over 20-30 minutes, maintaining the temperature below 25 °C.
-
The reaction is stirred at room temperature for 12-24 hours. Progress is monitored by TLC or LC-MS.
Step 3: Work-up and Deprotection
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude protected intermediate is dissolved in a mixture of acetone and aqueous hydrochloric acid (e.g., 2 M HCl).
-
The mixture is stirred at room temperature for 2-4 hours until deprotection is complete (monitored by TLC or GC-MS).
-
The reaction mixture is basified with a suitable base (e.g., NaOH) and extracted with an organic solvent.
-
The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography on silica gel.[3]
IV. References
-
Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. MDPI. [Link]
-
Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry. [Link]
-
4-Methylcyclohexanone: A Key Intermediate for Pharmaceutical Synthesis and Research. Autech Industry. [Link]
-
Synthesis method of 4-substituted cyclohexanone. Google Patents.
-
Cyclohexanone synthesis. Organic Chemistry Portal. [Link]
-
and stereoselectivity in light-induced [4+2]. Indian Academy of Sciences. [Link]
-
Explanation of the Transition State Theory of the Stereoselectivity of the Reduction of Substituted Cyclohexanone. University Chemistry. [Link]
-
Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. National Institutes of Health. [Link]
-
of conditions for the synthesis of poly substituted cyclohexenone 4b in... ResearchGate. [Link]
-
Synthesis of 4,4-disubstituted cyclohexenones. Part 3. The reaction of 1,3-bis(trimethylsilyloxy)cyclohexa-1,3-dienes with dienophiles. An unexpected rearrangement of the adducts from the reaction with 2-chloroacrylonitrile. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. National Institutes of Health. [Link]
-
Purification of cyclohexanone. Google Patents.
-
A Low-Cost and Scalable Synthesis of a Cyclohexanone-Related Bifunctional Building Block. ACS Omega. [Link]
-
Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journals. [Link]
-
Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates [beilstein-journals.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Synthesis of 4,4-disubstituted cyclohexenones. Part 3. The reaction of 1,3-bis(trimethylsilyloxy)cyclohexa-1,3-dienes with dienophiles. An unexpected rearrangement of the adducts from the reaction with 2-chloroacrylonitrile - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Cyclohexanone synthesis [organic-chemistry.org]
- 9. Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 11. US3933916A - Purification of cyclohexanone - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Hydrogenation of 4-(4'-trans-n-propylcyclohexyl)-phenol
Welcome to the technical support center for the hydrogenation of 4-(4'-trans-n-propylcyclohexyl)-phenol. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth, practical solutions to common challenges encountered during this specific synthesis. As Senior Application Scientists, we have structured this guide to offer not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.
The hydrogenation of 4-(4'-trans-n-propylcyclohexyl)-phenol is a critical reaction, often aimed at producing 4-(4'-trans-n-propylcyclohexyl)-cyclohexanol, a key intermediate in the synthesis of liquid crystals and other advanced materials[1]. Achieving high yield and selectivity requires careful control over numerous reaction parameters. This guide will walk you through optimizing these conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the hydrogenation process.
Q1: What is the expected reaction pathway and primary product?
The hydrogenation of 4-(4'-trans-n-propylcyclohexyl)-phenol involves the reduction of the aromatic phenol ring. The reaction typically proceeds in a stepwise manner, first forming the intermediate cyclohexanone, which is then further hydrogenated to the final cyclohexanol product[2][3]. The ultimate goal is usually the complete conversion to 4-(4'-trans-n-propylcyclohexyl)-cyclohexanol.
Caption: Reaction pathway for the hydrogenation of 4-(4'-trans-n-propylcyclohexyl)-phenol.
Q2: What are the most common catalysts for this type of hydrogenation?
Both noble and non-noble metal catalysts are used for phenol hydrogenation. The choice of catalyst is critical for both reaction rate and selectivity.
| Catalyst Type | Examples | Characteristics & Considerations |
| Noble Metals | Pd/C, Pt/C, Rh/C, Ru/C | Generally exhibit high activity under milder conditions (lower temperature and pressure)[4]. Palladium (Pd) catalysts are often favored for their high selectivity towards the cyclohexanone intermediate if desired, while Rhodium (Rh) and Ruthenium (Ru) are highly effective for complete hydrogenation to cyclohexanol[5][6]. |
| Non-Noble Metals | Raney Nickel (Ni), Ni-based alloys | Cost-effective alternatives that are widely used in industrial applications. Often require more forcing conditions (higher temperature and pressure) to achieve high conversion[7][8]. Nickel-based catalysts have shown excellent performance, sometimes achieving 100% conversion and selectivity to cyclohexanol[9]. |
Q3: What are the typical reaction conditions (temperature, pressure, solvent)?
Reaction conditions are highly dependent on the chosen catalyst and desired outcome (cyclohexanone vs. cyclohexanol).
| Parameter | Typical Range | Rationale & Impact |
| Temperature | 50°C - 220°C | Higher temperatures generally increase the reaction rate but can negatively impact selectivity by promoting side reactions or catalyst deactivation[10][11][12]. For noble metal catalysts, reactions can often be run at lower temperatures (e.g., 65-100°C)[13]. |
| Hydrogen Pressure | 1 - 10 MPa (10 - 100 bar) | Higher pressure increases the concentration of hydrogen available at the catalyst surface, accelerating the reaction rate[10][11]. It is a critical parameter for driving the reaction to completion, especially for the final reduction of the cyclohexanone intermediate. |
| Solvent | Alcohols (Ethanol, Methanol), Hydrocarbons (n-octane), Ethers (THF) | Solvent polarity can significantly influence the reaction pathway. Nonpolar solvents may favor direct hydrogenolysis pathways, while polar solvents like ethanol can promote the desired hydrogenation to cyclohexanol[14]. The substrate must be fully soluble in the chosen solvent to avoid mass transfer limitations[15]. |
Q4: How can the progress of the reaction be monitored effectively?
Accurate monitoring is key to determining the optimal reaction time and avoiding over-reduction or side-product formation.
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is the most common method. It allows for the quantification of the starting material, intermediate, and final product, providing precise data on conversion and selectivity[16][17].
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to get an initial assessment of the reaction's progress by spotting the reaction mixture against standards of the starting material.
-
High-Performance Liquid Chromatography (HPLC): Can also be used, particularly for less volatile compounds or when coupled with mass spectrometry for identification.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Conversion of Starting Material
You've run the reaction for the expected duration, but analysis shows a significant amount of unreacted 4-(4'-trans-n-propylcyclohexyl)-phenol.
Potential Causes & Solutions:
-
Catalyst Inactivity:
-
Poisoning: The catalyst's active sites can be blocked by sulfur compounds, halides, or other impurities from reagents, solvents, or glassware[15].
-
Solution: Ensure the use of high-purity solvents and reagents. Thoroughly clean all glassware. If poisoning is suspected, a fresh batch of catalyst is required.
-
-
Deactivation/Improper Handling: Many catalysts, especially pre-reduced nickel catalysts, are pyrophoric and can deactivate upon exposure to air[7]. Noble metal catalysts can lose activity if stored improperly.
-
Solution: Handle catalysts under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). Use a fresh batch of catalyst from a reliable supplier to rule out deactivation.
-
-
-
Suboptimal Reaction Conditions:
-
Inadequate Hydrogen Pressure: The concentration of dissolved hydrogen may be too low to drive the reaction.
-
Solution: Ensure the system is leak-free. Increase the hydrogen pressure incrementally. For some less active catalysts, pressures of 2-10 MPa may be necessary[8].
-
-
Insufficient Agitation: Poor mixing limits the contact between the gaseous hydrogen, the liquid phase (substrate/solvent), and the solid catalyst.
-
Solution: Increase the stirring rate to ensure the catalyst is well-suspended and the gas-liquid interface is maximized. A baffled flask or reactor can improve mixing efficiency[15].
-
-
Incorrect Temperature: The reaction may be too slow at the chosen temperature.
-
Solution: Gradually increase the reaction temperature in 10-20°C increments. Be aware that excessive heat can lead to side reactions[11].
-
-
-
Substrate and Solvent Issues:
-
Poor Solubility: If the starting material is not fully dissolved, the reaction becomes a solid-liquid-gas system, which is severely mass-transfer limited.
-
Solution: Choose a solvent in which the substrate has high solubility at the reaction temperature.
-
-
Caption: Troubleshooting workflow for low or no conversion.
Problem 2: Poor Selectivity - Significant Formation of the Cyclohexanone Intermediate
The reaction stops at the intermediate stage, resulting in a mixture of the desired cyclohexanol and the cyclohexanone.
Potential Causes & Solutions:
-
Insufficient Reaction Time or Hydrogen: The hydrogenation of the cyclohexanone intermediate can be slower than the initial reduction of the phenol ring.
-
Solution: Increase the reaction time. Monitor the reaction by GC to confirm the disappearance of the intermediate. Increasing hydrogen pressure can also help drive the second hydrogenation step to completion[18].
-
-
Catalyst Choice: Some catalysts, particularly Palladium (Pd), are known to be highly selective for the formation of cyclohexanone from phenol and may not efficiently reduce the ketone under mild conditions[4][13].
-
Solution: Switch to a more active catalyst for ketone reduction, such as Rhodium (Rh), Ruthenium (Ru), or Raney Nickel (Ni)[6].
-
-
Reaction Temperature: The activation energy for ketone reduction may not be met at the current temperature.
-
Solution: Cautiously increase the reaction temperature. This often accelerates the conversion of the ketone to the alcohol.
-
Problem 3: Formation of Side Products (e.g., Hydrogenolysis)
Analysis reveals byproducts resulting from the cleavage of the C-O bond (hydrogenolysis) or other undesired reactions.
Potential Causes & Solutions:
-
Harsh Reaction Conditions: High temperatures and certain acidic or basic conditions can promote side reactions.
-
Solution: Reduce the reaction temperature. Ensure the solvent is neutral and free of acidic or basic contaminants. The choice of catalyst support can also influence side reactions; for example, acidic supports can promote dehydration[14].
-
-
Catalyst Type: Some catalysts are more prone to promoting hydrogenolysis.
-
Solution: If hydrogenolysis is a significant issue, consider switching catalysts. For instance, while Pd is excellent for phenol hydrogenation, it can also catalyze hydrogenolysis under certain conditions. A different catalyst like Rh or Ru might offer better selectivity[5].
-
Experimental Protocol: A General Guideline
This protocol provides a starting point for the hydrogenation using a common catalyst system. Safety Note: Hydrogenations should always be conducted in a well-ventilated fume hood, behind a blast shield, and with proper grounding to prevent static discharge.
Materials:
-
4-(4'-trans-n-propylcyclohexyl)-phenol
-
5% Rh/C (or other selected catalyst)
-
Ethanol (high purity, degassed)
-
High-pressure reactor (e.g., Parr hydrogenator) equipped with a magnetic stirrer, pressure gauge, and heating mantle.
Procedure:
-
Reactor Setup: To a clean, dry glass liner for the reactor, add 4-(4'-trans-n-propylcyclohexyl)-phenol (1.0 eq).
-
Catalyst Addition: Under a gentle stream of nitrogen or argon, add the 5% Rh/C catalyst (typically 1-5 mol% relative to the substrate).
-
Solvent Addition: Add enough degassed ethanol to fully dissolve the substrate and create a slurry that can be stirred effectively.
-
Assembly: Place the glass liner in the pressure vessel and seal the reactor according to the manufacturer's instructions.
-
Inerting: Purge the reactor 3-5 times with low-pressure nitrogen, followed by 3-5 purges with hydrogen gas to remove all air.
-
Pressurization: Pressurize the reactor to the desired hydrogen pressure (e.g., 5 MPa).
-
Reaction: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 80°C). Monitor the pressure gauge; a drop in pressure indicates hydrogen consumption.
-
Monitoring: After the theoretical hydrogen uptake or a predetermined time, cool the reactor to room temperature. Carefully vent the excess hydrogen. Take a small aliquot of the reaction mixture for GC analysis.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter paper may be pyrophoric; do not allow it to dry in the air. Quench it carefully with water.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure 4-(4'-trans-n-propylcyclohexyl)-cyclohexanol[8][17].
References
- Vertex AI Search. (n.d.). Catalyst for Phenol Hydrogenation to Cyclohexanol.
- Long, J., et al. (2017). Highly selective hydrogenation of phenol to cyclohexanol over MOF-derived non-noble Co-Ni@NC catalysts.
- Heck, R. M. (2018). Reaction Kinetics of the Hydrogenation of Phenol in a Tubular Reactor. University of Akron.
- ResearchGate. (n.d.). Study on the catalytic performance of phenol hydrogenation into cyclohexanol over Ru@N-CS catalyst.
- Wang, H., et al. (2025).
- ResearchGate. (n.d.). Effect of reaction temperature and hydrogen pressure on the hydrogenation of phenol.
- Li, J., et al. (n.d.). Highly efficient hydrogenation of phenol to cyclohexanol over Ni-based catalysts derived from Ni-MOF-74. Reaction Chemistry & Engineering.
- Kotova, V. G., et al. (1988). Kinetics of liquid-phase hydrogenation of phenol on a palladium catalyst.
- Shabaker, J. W., et al. (2011). Highly Selective Hydrogenation of Phenol and Derivatives over a Pd@Carbon Nitride Catalyst in Aqueous Media. Journal of the American Chemical Society, 133(8), 2346-2349.
- ResearchGate. (n.d.). Effects of reaction temperature on the second phenol hydrogenation system.
- Singh, N., et al. (n.d.). Electrocatalytic hydrogenation of phenol over Pt and Rh: unexpected temperature effects resolved.
- Chen, J., et al. (n.d.). Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen. MDPI.
- ResearchGate. (n.d.). The reaction pathways of phenol hydrogenation.
- ResearchGate. (n.d.). Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics.
- BenchChem. (2025).
- Wang, C., et al. (n.d.).
- Google Patents. (n.d.). CN112358380A - Synthesis method of 4-(4'-alkylcyclohexyl) cyclohexanol.
- MDPI. (n.d.). On a Response Surface Analysis: Hydrodeoxygenation of Phenol over a CoMoS-Based Active Phase.
- OSTI.GOV. (n.d.). Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase.
- Organic Syntheses. (1967). trans-4-t-BUTYLCYCLOHEXANOL. 47, 16.
- ResearchGate. (n.d.). Selective Hydrogenation of Phenol.
- MySkinRecipes. (n.d.). Trans-4-(Trans-4-Propylcyclohexyl)Cyclohexanol.
- ResearchGate. (n.d.). Selective Hydrogenation of Phenol to Cyclohexanone over Pd–HAP Catalyst in Aqueous Media.
Sources
- 1. Trans-4-(Trans-4-Propylcyclohexyl)Cyclohexanol [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalyst for Phenol Hydrogenation to Cyclohexanol [sd-avant.com]
- 8. CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol - Google Patents [patents.google.com]
- 9. Highly efficient hydrogenation of phenol to cyclohexanol over Ni-based catalysts derived from Ni-MOF-74 - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-(4-Ethylcyclohexyl)cyclohexanone
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the synthesis of 4-(4-ethylcyclohexyl)cyclohexanone. The information herein is curated to address specific challenges and offer preventative and corrective measures to minimize side product formation and maximize yield and purity.
Introduction to Synthetic Strategies
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve the desired product with high purity.[1] Several synthetic routes are plausible, with the most common industrial approaches involving the catalytic hydrogenation of a phenol intermediate or a Friedel-Crafts acylation followed by reduction and subsequent hydrogenation.[2][3] Each step in these pathways presents unique challenges and potential for the formation of side products. This guide will dissect a common synthetic route, highlighting key control points and troubleshooting common issues.
A prevalent synthetic pathway involves three main stages:
-
Friedel-Crafts Acylation: The reaction of ethylbenzene with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst to form 4-ethyl-1-cyclohexanoylbenzene.
-
Clemmensen or Wolff-Kishner Reduction: The reduction of the ketone functionality to a methylene group, yielding 4-ethyl-1-cyclohexylbenzene.
-
Catalytic Hydrogenation: The saturation of the aromatic ring to produce the final product, this compound.
An alternative and often preferred industrial route involves the hydrogenation of 4-ethylphenol.[4] This guide will address potential side products arising from both general approaches.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis of this compound.
Part 1: Friedel-Crafts Acylation Stage
Question 1: My initial Friedel-Crafts acylation of ethylbenzene is producing a mixture of isomers. How can I improve the regioselectivity for the desired para-substituted product?
Answer: The formation of ortho and meta isomers alongside the desired para product is a common issue in Friedel-Crafts acylation.[5] The ethyl group on ethylbenzene is an ortho, para-director. While the para product is generally favored due to reduced steric hindrance, the reaction conditions can significantly influence the isomer distribution.
Causality and Prevention:
-
Reaction Temperature: Lowering the reaction temperature generally enhances selectivity for the para isomer by favoring the thermodynamically more stable product and reducing the kinetic energy available for the formation of the sterically hindered ortho isomer.
-
Catalyst Choice and Amount: The choice and stoichiometry of the Lewis acid catalyst (e.g., AlCl₃) are critical. Using a milder Lewis acid or a stoichiometric amount can sometimes improve selectivity. However, in Friedel-Crafts acylation, a stoichiometric amount of the catalyst is often required as it complexes with the product ketone.
-
Solvent: The choice of solvent can influence the reactivity of the electrophile and the stability of the intermediates. Non-polar solvents like dichloromethane or carbon disulfide are commonly used.
Troubleshooting Steps:
-
Temperature Control: Maintain a low and consistent reaction temperature, typically between 0°C and room temperature, during the addition of the acylating agent.
-
Order of Addition: Add the acyl chloride slowly to the mixture of ethylbenzene and the Lewis acid catalyst to maintain a low concentration of the reactive electrophile.
-
Purification: If isomeric impurities are unavoidable, they can be separated from the desired para product by column chromatography or fractional distillation.
Question 2: I am observing higher molecular weight impurities in my crude product after the Friedel-Crafts acylation. What are these and how can I avoid them?
Answer: The higher molecular weight impurities are likely polyacylated products, such as diethylbenzophenone.[5] This occurs when the initial product, 4-ethyl-1-cyclohexanoylbenzene, which is more activated than the starting ethylbenzene, undergoes a second acylation.
Causality and Prevention:
-
Molar Ratio of Reactants: Using an excess of the aromatic substrate (ethylbenzene) relative to the acylating agent (cyclohexanecarbonyl chloride) can help to minimize polyacylation by increasing the probability of the acylating agent reacting with the starting material rather than the product.
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote the formation of polyacylated byproducts.
Troubleshooting Steps:
-
Adjust Stoichiometry: Use a molar excess of ethylbenzene (e.g., 1.5 to 2 equivalents).
-
Monitor Reaction Progress: Closely monitor the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the starting material is consumed, preventing further reaction of the product.
-
Optimize Conditions: If polyacylation persists, consider reducing the reaction temperature and time.
Part 2: Reduction Stage
Question 3: During the reduction of the aryl ketone, I am getting incomplete reduction or the formation of an alcohol byproduct. How can I ensure complete reduction to the methylene group?
Answer: Incomplete reduction or the formation of the corresponding alcohol are common side reactions during the deoxygenation of the ketone. The choice of reduction method is critical.
Causality and Prevention:
-
Clemmensen Reduction (Zn(Hg)/HCl): This method is performed under harsh acidic conditions.[6] Incomplete reduction can occur if the zinc amalgam is not sufficiently activated or if the reaction time is too short. The formation of dimeric products like pinacols can also be an issue.[7] Alcohols are generally not intermediates in this reaction.[6]
-
Wolff-Kishner Reduction (H₂NNH₂/base): This reaction is conducted under strongly basic conditions at high temperatures.[8] Incomplete reaction can result from insufficient temperature or reaction time. This method is not suitable for base-sensitive substrates.
-
Catalytic Hydrogenation: While catalytic hydrogenation can reduce ketones, it often requires high pressure and temperature.[9] A common side product is the corresponding alcohol due to incomplete reduction. Furthermore, it can be challenging to selectively reduce the ketone in the presence of an aromatic ring without also reducing the ring.[10]
Troubleshooting Steps:
-
For Clemmensen Reduction:
-
Ensure the zinc amalgam is freshly prepared and highly active.
-
Use a sufficient excess of the reducing agent and concentrated HCl.
-
Allow for an adequate reaction time, monitoring by TLC or GC.
-
-
For Wolff-Kishner Reduction:
-
Use a high-boiling solvent like ethylene glycol to reach the required reaction temperature (typically >180°C).
-
Ensure a sufficiently strong base (e.g., KOH) is used in stoichiometric amounts.
-
-
For Catalytic Hydrogenation (if chosen for this step):
-
This is generally not the preferred method for this specific transformation due to the difficulty in selectively reducing the ketone over the aromatic ring. If used, careful selection of catalyst (e.g., specific supported palladium or platinum catalysts) and optimization of pressure, temperature, and solvent are crucial.
-
Part 3: Aromatic Ring Hydrogenation Stage
Question 4: After the final hydrogenation step, my product is contaminated with aromatic compounds. How can I achieve complete saturation of the benzene ring?
Answer: The presence of residual aromatic compounds indicates incomplete hydrogenation. This is a common issue that can be addressed by optimizing the reaction conditions.
Causality and Prevention:
-
Catalyst Activity: The catalyst (e.g., Palladium on Carbon (Pd/C), Rhodium on Alumina (Rh/Al₂O₃)) may be deactivated or used in an insufficient amount.
-
Hydrogen Pressure and Temperature: Insufficient hydrogen pressure or a low reaction temperature can lead to incomplete hydrogenation.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
-
Solvent: The choice of solvent can affect the solubility of the substrate and the efficiency of the catalyst.
Troubleshooting Steps:
-
Catalyst Handling: Use a fresh, high-quality catalyst. Ensure proper handling to avoid deactivation by atmospheric oxygen or other contaminants. Increase the catalyst loading if necessary.
-
Optimize Reaction Conditions: Increase the hydrogen pressure and/or the reaction temperature. Typical conditions for aromatic ring hydrogenation are pressures of 50-100 psi and temperatures of 50-100°C.
-
Extend Reaction Time: Monitor the reaction by GC or ¹H NMR to ensure the disappearance of aromatic signals before stopping the reaction.
-
Solvent Selection: Use a solvent in which the substrate is highly soluble and that does not interfere with the catalyst, such as ethanol, methanol, or ethyl acetate.
Question 5: My final product contains diastereomers. How can I control the stereochemistry during the synthesis?
Answer: The formation of diastereomers is possible due to the creation of new stereocenters during the hydrogenation of the aromatic ring. The final product, this compound, has two stereogenic carbons, leading to the possibility of cis and trans isomers.
Causality and Prevention:
-
Hydrogenation Conditions: The choice of catalyst, solvent, temperature, and pressure can influence the diastereoselectivity of the hydrogenation.[11] The substrate can adsorb to the catalyst surface in different conformations, leading to the formation of different diastereomers upon hydrogen delivery.
Troubleshooting Steps:
-
Catalyst Screening: Different catalysts can exhibit different selectivities. For example, rhodium-based catalysts are sometimes used to influence the stereochemical outcome of hydrogenations.
-
Solvent Effects: The polarity of the solvent can influence the conformation of the substrate at the catalyst surface. Experiment with a range of solvents to determine the optimal conditions for the desired diastereomer.
-
Temperature and Pressure Optimization: These parameters can also affect the selectivity. Generally, lower temperatures and pressures may favor the thermodynamically more stable isomer.
-
Purification: If a mixture of diastereomers is formed, separation can be attempted using techniques like fractional crystallization or preparative chromatography.
Analytical Characterization of Side Products
Question 6: What are the best analytical techniques to identify and quantify the side products in my reaction mixture?
Answer: A combination of chromatographic and spectroscopic techniques is ideal for the identification and quantification of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile compounds and identifying them based on their mass spectra.[12][13] It is particularly useful for identifying isomeric byproducts, incomplete reduction products, and over-reduced products. For example, cyclohexanone and its corresponding alcohol, cyclohexanol, can be separated and identified using GC-MS.[14][15]
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of less volatile or thermally labile compounds. It can be used to monitor the progress of the reaction and quantify the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information about the desired product and any impurities present. Aromatic signals in the ¹H NMR spectrum, for instance, would indicate incomplete hydrogenation of the benzene ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups. For example, a strong carbonyl (C=O) stretch around 1715 cm⁻¹ is characteristic of the cyclohexanone ring. The absence of a broad O-H stretch around 3300 cm⁻¹ can confirm the complete reduction of any alcohol intermediates.
| Potential Side Product | Formation Stage | Identification Method | Prevention Strategy |
| ortho/meta-ethyl-1-cyclohexanoylbenzene | Friedel-Crafts Acylation | GC-MS, ¹H NMR | Lower reaction temperature, slow addition of acyl chloride. |
| Diethylbenzophenones | Friedel-Crafts Acylation | GC-MS, HPLC | Use excess ethylbenzene, monitor reaction progress. |
| 4-ethyl-1-cyclohexylphenylmethanol | Reduction | GC-MS, IR (O-H stretch) | Ensure complete reduction (Clemmensen or Wolff-Kishner). |
| Unreacted 4-ethyl-1-cyclohexylbenzene | Aromatic Hydrogenation | GC-MS, ¹H NMR (aromatic signals) | Use active catalyst, optimize H₂ pressure and temperature. |
| cis/trans Diastereomers | Aromatic Hydrogenation | GC, ¹H NMR, Chiral HPLC | Catalyst screening, solvent optimization, purification. |
Visualizing the Synthetic Pathway and Potential Pitfalls
The following diagram illustrates a common synthetic route and highlights the stages where side products are likely to form.
Sources
- 1. vapourtec.com [vapourtec.com]
- 2. US8389773B2 - Cyclohexanone production process with impurities removal - Google Patents [patents.google.com]
- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 4. atlantis-press.com [atlantis-press.com]
- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 6. byjus.com [byjus.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclohexene, 4-(4-ethylcyclohexyl)-1-pentyl- | C19H34 | CID 543386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Resolving impurities in 4-(4-Ethylcyclohexyl)cyclohexanone by column chromatography
Welcome to the technical support center for resolving impurities in 4-(4-Ethylcyclohexyl)cyclohexanone. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this compound by column chromatography. As Senior Application Scientists, we combine established chromatographic principles with practical, field-tested insights to help you overcome common challenges.
Troubleshooting Guide: Resolving Specific Experimental Issues
This section addresses specific problems you may encounter during the column chromatography of this compound. Each answer explains the underlying cause and provides a clear, actionable solution.
Q1: My target compound, this compound, is eluting with the solvent front along with non-polar impurities. How can I achieve separation?
This is a classic sign that your mobile phase (eluent) is too polar. In normal-phase chromatography, the stationary phase (silica gel) is polar, and it retains polar compounds more strongly.[1] If your eluent is too strong (too polar), it will compete too effectively with your compound for the silica surface, causing everything to be washed through the column quickly without proper separation.
Solution:
-
Re-evaluate Your Solvent System: Your target compound is relatively non-polar. Start with a highly non-polar mobile phase, such as pure hexane or petroleum ether, and gradually increase the polarity by adding a more polar solvent like ethyl acetate or diethyl ether in small increments.
-
Conduct Preliminary TLC Analysis: Before running the column, find a solvent system that gives your target compound a retention factor (Rf) of approximately 0.2 to 0.3 on a Thin Layer Chromatography (TLC) plate.[2] This Rf range generally provides the best resolution in column chromatography.[2]
-
Check for Column Overloading: Loading too much crude material can exceed the column's capacity, leading to broad bands and poor separation. A general rule is to use a silica gel-to-crude sample weight ratio of at least 30:1 to 50:1 for moderately difficult separations.[1]
Q2: I'm seeing significant "tailing" or "streaking" of my product spot on TLC and getting broad, overlapping fractions from the column. What's causing this?
Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase, or by issues with the sample application. Since this compound contains a ketone group, it has some polarity and can interact with the acidic silanol groups (Si-OH) on the surface of the silica gel.[2]
Solution:
-
Deactivate the Silica Gel: If you suspect strong interaction with acidic sites, you can "deactivate" the silica. This can be done by adding a small amount (0.5-1%) of a basic modifier like triethylamine to your eluent system.[2][3] This neutralizes the most acidic sites on the silica, leading to sharper peaks. Always perform a preliminary TLC with the modified eluent to confirm it improves the spot shape.
-
Optimize Sample Loading: Ensure your sample is loaded onto the column in a very concentrated, narrow band. Dissolve your crude product in the absolute minimum amount of the mobile phase or a less polar solvent like hexane.[4] If the sample is poorly soluble in the eluent, use the "dry loading" method where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column.[2][3]
Q3: The separation of my target compound from a closely related impurity (e.g., a diastereomer or a reduction by-product like 4-(4-ethylcyclohexyl)cyclohexanol) is very poor.
Separating compounds with very similar polarities is one of the most common challenges in chromatography. The key is to maximize the selectivity of your system, which is the ability to differentiate between the two components.[5][6]
Solution:
-
Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a very non-polar eluent and gradually increase the percentage of the more polar solvent over the course of the separation.[3][5] This technique keeps the initial bands tight and then accelerates the elution of more strongly retained compounds, often improving resolution between closely eluting spots.
-
Experiment with Different Solvents: The choice of solvent affects separation selectivity.[6] If a hexane/ethyl acetate system is not working, try a different solvent combination. For example, substituting dichloromethane or toluene for a portion of the hexane can alter the interactions with the stationary phase and may improve separation.
-
Increase Column Length: For difficult separations, using a longer, thinner column increases the number of theoretical plates and can enhance resolution, although it will also increase the elution time.[2]
Q4: My column has cracked or has channels forming in the silica bed, ruining the separation.
A cracked or channeled column bed provides a path of least resistance for the solvent, meaning the sample will bypass the stationary phase instead of partitioning through it. This is often caused by thermal stress from solvent changes or improper packing.[3][7]
Solution:
-
Proper Column Packing: The best way to prevent this is through careful packing. The "slurry method" is highly recommended.[8] This involves mixing the silica gel with the initial eluent to form a homogenous slurry, which is then poured into the column and allowed to settle into a uniform bed. Gently tapping the column during settling helps to dislodge air bubbles and ensure a tightly packed bed.[1][8]
-
Avoid Sudden Polarity Changes: When running a gradient, increase the polarity slowly and incrementally. A large, sudden increase in solvent polarity (e.g., switching from 100% hexane to 50% ethyl acetate) can generate heat, causing the solvent to boil or expand within the column, leading to cracks.
-
Add a Protective Layer: Always add a thin (0.5-1 cm) layer of sand on top of the silica bed after packing.[1][4] This prevents the surface from being disturbed when you add more solvent or your sample, preserving the integrity of the packed bed.[9]
Frequently Asked Questions (FAQs)
This section covers general questions about the chromatographic purification of this compound.
Q1: What is the best stationary phase for this purification?
For a relatively non-polar organic molecule like this compound, standard flash-grade silica gel (SiO₂, 230-400 mesh or 40-63 µm particle size) is the most common and effective choice for normal-phase chromatography.[8] Silica gel is a polar adsorbent, meaning it will retain more polar impurities (like the corresponding alcohol) more strongly than the less polar ketone product.[1] If your compound is found to be unstable or acid-sensitive, neutral alumina can be used as an alternative.[5][10]
Q2: How do I choose the right mobile phase?
The selection of the mobile phase is critical and should always be guided by preliminary TLC analysis.[6]
-
Start with a Binary System: A mixture of a non-polar alkane (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or diethyl ether) is a standard starting point.
-
Aim for an Optimal Rf: Test different ratios of your binary solvent system on a TLC plate containing your crude mixture. The ideal system will show good separation between your target spot and impurities, with the target compound having an Rf value between 0.2 and 0.35.[2] An Rf in this range ensures the compound interacts sufficiently with the stationary phase for good separation without requiring an excessive volume of solvent for elution.[2]
Q3: How much crude material can I load onto my column?
The loading capacity depends on the difficulty of the separation and the amount of silica gel used.
-
Easy Separations (ΔRf > 0.2): You can use a silica-to-sample weight ratio of around 20:1 to 30:1.
-
Difficult Separations (ΔRf < 0.1): A higher ratio of 50:1 to 100:1 (or even more) is necessary to achieve baseline separation.[2]
Overloading the column is a common mistake that leads to broad, overlapping peaks and necessitates repeating the purification.[11]
Q4: What is the difference between "wet loading" and "dry loading" the sample?
-
Wet Loading: This is the most common method, where the sample is dissolved in a minimal volume of the mobile phase and carefully pipetted onto the top of the column.[2] This method is fast and effective for samples that are readily soluble in the eluent.
-
Dry Loading: This method is preferred for samples that have poor solubility in the starting eluent.[2][3] The crude sample is dissolved in a volatile solvent (like dichloromethane or acetone), mixed with a small amount of silica gel, and the solvent is removed under reduced pressure to yield a free-flowing powder. This powder is then carefully added to the top of the packed column. Dry loading prevents solubility issues from causing poor separation at the start of the column and often results in sharper bands.[3]
Data Summary & Key Parameters
The following table summarizes the recommended starting parameters for the purification of this compound. These should be optimized based on preliminary TLC analysis of your specific crude mixture.
| Parameter | Recommended Value/Method | Rationale & Notes |
| Stationary Phase | Flash Silica Gel (40-63 µm) | Standard polar adsorbent for normal-phase chromatography.[8] |
| Silica to Sample Ratio | 30:1 to 100:1 (w/w) | Use a higher ratio for more difficult separations to improve resolution.[2] |
| Column Packing Method | Slurry Packing | Minimizes air bubbles and channels, ensuring a uniform packed bed.[8] |
| Initial Mobile Phase | Hexane / Ethyl Acetate (e.g., 98:2 to 90:10) | A non-polar binary system is ideal. The exact ratio must be determined by TLC. |
| Target TLC Rf | 0.2 - 0.35 | This range provides an optimal balance between retention and elution time.[2] |
| Sample Loading | Dry Loading | Recommended for ensuring a narrow starting band, especially for larger scales.[3] |
| Elution Method | Isocratic or Step-Gradient | Start with isocratic elution. Use a gradient if separation is poor.[5] |
| Monitoring | TLC Analysis of Fractions | Essential for identifying which fractions contain the pure product. |
Experimental Protocol: Step-by-Step Purification Workflow
This protocol outlines a standard procedure for purifying 1 gram of crude this compound.
1. Preparation of the Silica Gel Slurry: a. Weigh out 40 g of flash silica gel (40:1 ratio) into a beaker. b. In a separate container, prepare ~400 mL of the starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate, as determined by prior TLC analysis). c. Add a small amount of the mobile phase to the silica gel and swirl to create a thick, consistent slurry. Add more solvent until the slurry is pourable but not overly dilute.[8]
2. Packing the Column: a. Secure a glass column of appropriate size (e.g., 2-3 cm diameter) in a vertical position. Ensure the stopcock is closed. b. Place a small plug of cotton or glass wool at the bottom of the column, followed by a ~0.5 cm layer of sand.[1] c. Fill the column about one-third full with the mobile phase.[8] d. Gently pour the silica slurry into the column. Use a funnel to avoid coating the sides. e. Open the stopcock to allow the solvent to drain, collecting it for reuse. As the solvent drains, continuously tap the side of the column gently to help the silica pack into a dense, uniform bed and release any trapped air.[8] f. Once the silica has settled, add a protective layer of sand (~0.5 cm) to the top. Do not let the solvent level drop below the top of the sand layer at any point.[1][9]
3. Sample Loading (Dry Method): a. Dissolve 1 g of the crude product in ~10 mL of a volatile solvent (e.g., dichloromethane). b. Add 2-3 g of silica gel to this solution and mix well. c. Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[3] d. Carefully drain the solvent in the column down to the level of the top sand layer. e. Gently and evenly add the silica-adsorbed sample onto the sand layer. f. Carefully add a final layer of sand on top of the sample layer to prevent disturbance.
4. Elution and Fraction Collection: a. Carefully fill the column with the mobile phase, taking care not to disturb the top layer. b. Open the stopcock and begin collecting fractions in test tubes or vials. Apply gentle air pressure (flash chromatography) to achieve a steady flow rate (e.g., ~5 cm/min drop level).[6] c. Monitor the elution process by collecting small spots from the column outflow onto a TLC plate. d. Analyze the collected fractions by TLC to identify which ones contain the pure product. e. Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.
Visualization of the Workflow
The following diagram illustrates the key stages of the column chromatography process described above.
Caption: Workflow for purification by flash column chromatography.
References
- Phenomenex. (2025). Flash Chromatography: Principles & Applications.
- Hawach. (2025). Several Problems of Flash Column Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Biotage. (2023). Six key factors that impact flash chromatography.
- Chemistry LibreTexts. (2022). Packing Normal Phase Columns.
- Scribd. (n.d.). Preparing A Silica Gel Chromatography Column: Required Equipment.
- Restek. (n.d.). Troubleshooting Guide.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Packing.
- University of Alberta. (n.d.). Column chromatography.
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. orgsyn.org [orgsyn.org]
- 3. Purification [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 6. biotage.com [biotage.com]
- 7. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 8. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 9. scribd.com [scribd.com]
- 10. Chromatography [chem.rochester.edu]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: 4-(4-Ethylcyclohexyl)cyclohexanone - Stability and Degradation
Welcome to the technical support center for 4-(4-Ethylcyclohexyl)cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for experiments involving this compound. As a liquid crystal intermediate, understanding its stability and potential degradation pathways is crucial for ensuring the integrity of your research and the quality of your materials.[1] This document provides insights into its stability under various conditions and outlines potential degradation mechanisms based on established principles of organic chemistry and data from related compounds.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability and handling of this compound.
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors that can lead to the degradation of this compound are exposure to light (photodegradation), elevated temperatures (thermal decomposition), and strong oxidizing agents. The ketone functional group is the most reactive site in the molecule and is susceptible to various degradation reactions.
Q2: How stable is this compound at room temperature?
A2: When stored properly in a cool, dark place in a tightly sealed container, this compound is expected to be relatively stable.[2] However, prolonged exposure to ambient light and air can lead to slow degradation over time. For long-term storage, refrigeration is recommended.
Q3: What are the likely photodegradation pathways for this compound?
A3: Ketones are known to undergo photodegradation through Norrish Type I and Type II reactions upon exposure to UV light.[3][4]
-
Norrish Type I: This involves the cleavage of the bond between the carbonyl group and one of the adjacent carbon atoms, forming two radical intermediates. These radicals can then undergo a variety of secondary reactions, including decarbonylation, recombination, or reaction with other molecules.
-
Norrish Type II: This pathway involves the abstraction of a hydrogen atom from the γ-carbon (the third carbon from the carbonyl group) by the excited carbonyl group, leading to the formation of a biradical. This biradical can then cleave to form an enol and an alkene, or it can cyclize to form a cyclobutanol derivative.
Q4: Is this compound susceptible to thermal decomposition?
Q5: How does oxidation affect the stability of this compound?
A5: The cyclohexanone ring is susceptible to oxidation, which can be initiated by atmospheric oxygen (auto-oxidation) or accelerated by the presence of oxidizing agents. The oxidation of cyclohexanone can lead to the formation of cyclohexyl hydroperoxide, cyclohexanol, and ultimately ring-opened products like adipic acid.[7][8] The presence of the ethylcyclohexyl group may influence the rate and products of oxidation.
Q6: What is the expected stability of this compound under acidic and basic conditions?
A6:
-
Acidic Conditions: In the presence of strong acids, the carbonyl oxygen can be protonated, which may facilitate certain reactions such as enolization or condensation. However, significant degradation is not typically expected under mild acidic conditions.
-
Basic Conditions: Under strong basic conditions, enolate formation is favored. This can lead to aldol-type condensation reactions with other ketone molecules, potentially forming dimers or larger oligomers. It is also possible that strong bases could promote oxidation if oxygen is present.
Troubleshooting Guides
This section provides practical advice for addressing common issues encountered during the handling and use of this compound.
Issue 1: Appearance of Unknown Impurities in the Sample Over Time
Possible Cause:
-
Photodegradation: The sample has been exposed to UV or ambient light for an extended period.
-
Oxidation: The sample has been exposed to air (oxygen).
-
Thermal Stress: The sample has been stored at an elevated temperature.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in an amber-colored vial or a container protected from light.[2]
-
Inert Atmosphere: For long-term storage or sensitive applications, consider purging the container with an inert gas like argon or nitrogen before sealing.
-
Temperature Control: Store the sample in a refrigerator or a cool, dark place. Avoid repeated freeze-thaw cycles.
-
Purity Analysis: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify the impurities. Comparing the impurity profile with potential degradation products can help pinpoint the cause.
Issue 2: Inconsistent Experimental Results or Loss of Activity
Possible Cause:
-
Sample Degradation: The compound may have degraded, leading to a lower effective concentration of the active molecule.
-
Contamination: The sample may have been contaminated during handling.
Troubleshooting Steps:
-
Fresh Sample: Whenever possible, use a fresh sample or a sample that has been stored under optimal conditions.
-
Purity Check: Before use, perform a quick purity check using an appropriate analytical method (e.g., TLC, GC).
-
Solvent Purity: Ensure that the solvents used are of high purity and free from peroxides or other reactive impurities.
-
Control Experiment: Run a control experiment with a freshly opened, high-purity standard of this compound to validate your experimental setup and results.
Proposed Degradation Pathways
The following diagrams illustrate the most likely degradation pathways for this compound based on the known chemistry of ketones and cyclohexanones.
Photodegradation Pathways
Caption: Proposed photodegradation pathways for this compound.
Oxidative Degradation Pathway
Caption: Simplified oxidative degradation pathway of this compound.
Data Summary
The following table summarizes some of the known physical and chemical properties of this compound and related compounds.
| Property | This compound | 4-Ethylcyclohexanone | Reference |
| Molecular Formula | C14H24O | C8H14O | [1][9] |
| Molecular Weight | 208.34 g/mol | 126.20 g/mol | [10][11] |
| Boiling Point | 299.4 ± 8.0 °C (Predicted) | 192-194 °C | [9][10][11] |
| Flash Point | 127.273 °C | 58.50 °C | [10][12] |
| Density | 0.944 g/cm³ | 0.895 g/mL at 25 °C | [9][10][11] |
Experimental Protocols
Protocol 1: Accelerated Stability Study
This protocol outlines a general procedure for conducting an accelerated stability study to assess the impact of heat and light on this compound.
Materials:
-
This compound
-
Amber and clear glass vials with PTFE-lined caps
-
Oven or heating block
-
UV lamp (e.g., 365 nm)
-
GC-MS or HPLC system
Procedure:
-
Sample Preparation: Aliquot the compound into several amber and clear vials. For each condition, prepare at least three replicates.
-
Thermal Stress: Place a set of amber vials in an oven at a controlled elevated temperature (e.g., 60 °C).
-
Photostability: Place a set of clear vials under a UV lamp at a controlled distance and temperature. Wrap a set of amber vials in aluminum foil and place them alongside the clear vials as dark controls.
-
Time Points: At specified time points (e.g., 0, 24, 48, 72 hours), remove one vial from each condition.
-
Analysis: Allow the samples to cool to room temperature. Prepare solutions of a known concentration and analyze them by GC-MS or HPLC to determine the percentage of the parent compound remaining and to identify any degradation products.
-
Data Evaluation: Plot the percentage of the remaining parent compound against time for each condition to evaluate the degradation rate.
References
- Worch, J., Brandolese, A., Perrot, A., et al. (2025). Selective photodegradation of ketone-based polymers. ChemRxiv.
- El-Mekkawi, F., Abdel-Wahab, F., & El-Azhary, A. (n.d.).
- Wickramaaratchi, P. A., & Setser, D. W. (1983). Isomerization and Fragmentation of Cyclohexanone in a Heated Micro-Reactor. The Journal of Physical Chemistry A.
- Chen, H.-Y., & Chou, T.-C. (2007). Photocatalytic degradation of Michler's Ethyl Ketone in titanium dioxide dispersions under UV irradiation. Journal of Photochemistry and Photobiology A: Chemistry.
- ResearchGate. (n.d.). Kinetic of the thermal decomposition of cyclohexanone cyclic diperoxide: Solvent effect.
- The Good Scents Company. (n.d.). 4-ethyl cyclohexanone.
- ResearchGate. (n.d.). Photocatalytic degradation of Michler's Ethyl Ketone in titanium dioxide dispersions under UV irradiation.
- ChemBK. (n.d.). Cyclohexanone, 4-ethyl-.
- ACS Publications. (2025). Linear Polyethylene with Ketone Groups for Photodegradability: Higher Efficiency with Side-Chain Carbonyls than In-Chain. ACS Macro Letters.
- Fraunhofer-Publica. (n.d.).
- ResearchGate. (n.d.). Investigation of cyclohexene thermal decomposition and cyclohexene + OH reactions.
- The Good Scents Company. (n.d.). 4-cyclohexyl cyclohexanone.
- RSC Publishing. (n.d.). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism.
- PubMed. (n.d.). Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48.
- ResearchGate. (n.d.). Oxidation of cyclohexane to cyclohexanol and cyclohexanone with CyOOH as primary product.
- Wikipedia. (n.d.). Cyclohexanone.
- PubChem. (n.d.). Cyclohexene, 4-(4-ethylcyclohexyl)-1-pentyl-.
- Google Patents. (n.d.). CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone.
- NIH. (2022). Oxidation of Cyclohexane/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis. PMC.
- ResearchGate. (n.d.). Degradation pathways of cyclohexanone by F. oxysporum St4 and St5...
- ResearchGate. (2019). Liquid-phase oxidation of cyclohexane.
- ResearchGate. (n.d.). Novel biodegradation pathways of cyclohexane by Rhodococcus sp EC1.
- Filo. (n.d.). Products obtained in this reaction are.
- MDPI. (n.d.). Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers.
- Russian Journal of Bakhtin Studies. (2019). Liquid-phase oxidation of cyclohexane.
- PubMed. (2011). Novel biodegradation pathways of cyclohexane by Rhodococcus sp. EC1.
- TCI Chemicals. (n.d.). 4-(trans-4-Ethylcyclohexyl)cyclohexanone.
- ChemicalBook. (n.d.). This compound.
- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
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- 12. 4-ethyl cyclohexanone, 5441-51-0 [thegoodscentscompany.com]
Technical Support Center: Troubleshooting NMR Peak Assignment for Bicyclohexyl Structures
Welcome to the technical support center for NMR analysis of bicyclohexyl and related bridged systems. As researchers and drug development professionals, you are aware that while bicyclohexyl scaffolds offer attractive pharmacokinetic properties, their rigid and complex three-dimensional structures present unique challenges in NMR spectral interpretation.[1] This guide is designed to address common issues encountered during the peak assignment process, providing both theoretical explanations and practical, field-proven protocols to ensure accurate and efficient structure elucidation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Fundamental Issues in 1H NMR
Question 1: My 1H NMR spectrum for a bicyclohexyl derivative shows a broad, unresolved multiplet in the aliphatic region (1-2 ppm). How can I begin to assign these protons?
This is the most common challenge. The rigid chair-like conformations of the cyclohexane rings are lost in the bicyclic structure, but the concept of axial and equatorial-like protons remains useful. However, unlike simple cyclohexanes which undergo rapid chair-flips at room temperature to average proton environments into a single signal, bicyclohexyl systems are conformationally locked.[2][3] This rigidity means that nearly every proton is in a unique chemical environment, leading to significant signal overlap.
Causality: The overlapping multiplet arises because the chemical shift differences between many of the methylene protons are very small. Additionally, complex spin-spin coupling (scalar or J-coupling) further splits these signals, causing them to coalesce into a broad feature.
Troubleshooting Workflow:
-
Lower the Temperature: For some flexible bicyclic systems, lowering the temperature can slow conformational exchange and sharpen signals. However, for inherently rigid systems like many bicyclohexyls, this may have a limited effect.
-
Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion in Hertz, potentially resolving some multiplets.
-
Utilize 2D NMR: This is the definitive solution. A combination of 2D NMR experiments is essential for systematically mapping the proton and carbon framework.
Question 2: How can I differentiate between axial and equatorial protons in my bicyclohexyl system? I've heard axial protons are typically upfield.
While it's a general rule for simple cyclohexane rings that axial protons are more shielded (appear at a lower ppm, upfield) than their equatorial counterparts due to anisotropic effects, this must be applied with caution in complex bicyclic systems.[4][5] In bridged or substituted bicyclohexyls, steric compression or proximity to other functional groups can dramatically alter chemical shifts, sometimes reversing the expected order.[6]
Key Differentiator: J-Coupling Constants
The most reliable method to distinguish between axial and equatorial-type protons is through their vicinal (3JHH) coupling constants. The dihedral angle between protons dictates the magnitude of the coupling, a relationship described by the Karplus equation.
| Proton Relationship | Typical Dihedral Angle (θ) | Typical 3JHH Coupling (Hz) |
| Axial - Axial | ~180° | 8 - 13 Hz (Large) |
| Axial - Equatorial | ~60° | 2 - 5 Hz (Small) |
| Equatorial - Equatorial | ~60° | 2 - 5 Hz (Small) |
To extract these values:
-
If signals are well-resolved in the 1D spectrum, you can measure the splittings directly.
-
More commonly, a 2D COSY (Correlation Spectroscopy) experiment is required to identify which protons are coupled to each other. The fine structure of the cross-peaks in a high-resolution COSY can reveal these J-coupling values.
Advanced Structure Elucidation with 2D NMR
Question 3: I've run a COSY experiment, but I'm still unsure of the complete assignment. What's the next step?
A COSY spectrum maps all the 1H-1H J-coupling networks. It's excellent for piecing together fragments of the molecule but falls short when spin systems are isolated by heteroatoms or quaternary carbons. The logical next step is to correlate the protons to the carbons they are attached to.
The HSQC Experiment (Heteronuclear Single Quantum Coherence)
The HSQC experiment is the workhorse for this task. It produces a 2D plot with the 1H spectrum on one axis and the 13C spectrum on the other. Each peak in the spectrum represents a direct, one-bond correlation between a proton and a carbon.[7][8]
Workflow for COSY & HSQC Integration:
-
Identify Spin Systems in COSY: Trace the coupling networks (e.g., H1 is coupled to H2, which is coupled to H3, etc.).
-
Assign Carbons with HSQC: Use the HSQC to identify the carbon atom associated with each proton in your spin system. For example, the cross-peak for H2 will tell you the chemical shift of C2.
-
Utilize DEPT/Edited HSQC: An edited HSQC or a DEPT-135 experiment will differentiate between CH, CH2, and CH3 groups, which is invaluable for confirming assignments.[7] In an edited HSQC, CH and CH3 peaks typically have a different phase (e.g., appear as a different color) than CH2 peaks.
dot graph "HSQC_Workflow" { layout="dot"; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368"];
} caption: "Logical workflow for 2D NMR experiments in structure elucidation."
Question 4: My COSY and HSQC data have helped define the individual rings, but I can't connect the two rings or assign the bridgehead carbons. How do I bridge these gaps?
This is where you need to look for longer-range correlations. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is designed for this purpose. It detects correlations between protons and carbons that are typically 2 or 3 bonds away.[7][9]
Self-Validating Protocol for HMBC Analysis:
-
Acquisition: Run the HMBC experiment optimizing for a nJCH coupling of around 8 Hz. This value is a good compromise for detecting both 2JCH and 3JCH correlations.
-
Focus on Key Protons: Start with protons whose assignments are unambiguous from COSY/HSQC analysis. Look for their cross-peaks to carbon signals in the HMBC spectrum.
-
Bridgehead Assignment: A proton on a carbon adjacent to a bridgehead carbon will show an HMBC correlation to the bridgehead carbon signal. Since bridgehead carbons are often quaternary (no attached protons), they will be absent in the HSQC spectrum but visible in the HMBC.
-
Connecting the Rings: The proton at the junction of the two rings (C1) will show a crucial HMBC correlation to carbons in the second ring (e.g., C2', C6'), definitively connecting the two halves of the molecule.
-
Validation: A correct structure will be supported by multiple, mutually consistent HMBC correlations. If a proposed connection is only supported by one weak correlation, it should be treated with skepticism.
dot graph "HMBC_Connectivity" { layout="neato"; node [shape=circle, fontname="Helvetica", fontcolor="#202124"]; edge [color="#EA4335", style=dashed, arrowhead=none];
} caption: "HMBC correlations from H1 connect the two rings of a bicyclohexyl."
Stereochemistry and Conformational Analysis
Question 5: I have two possible diastereomers. How can NMR confirm the relative stereochemistry?
Confirming stereochemistry requires information about which groups are close to each other in 3D space. This is achieved using the Nuclear Overhauser Effect (NOE) , where magnetization is transferred between spatially proximate nuclei (typically < 5 Å).[10] The 2D version of this experiment is called NOESY (Nuclear Overhauser Effect Spectroscopy) .[11]
Expert Insight: For small to medium-sized molecules like many bicyclohexyl derivatives, the ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is often more reliable.[12] Unlike NOESY, the ROESY correlation is always positive regardless of molecular tumbling rate, avoiding the potential for zero or weak signals for mid-sized molecules.[12]
Protocol for Stereochemical Assignment using NOESY/ROESY:
-
Identify Stereocenters: Determine the key protons whose relative orientation will define the stereoisomer. For example, a substituent's proton versus a bridgehead proton.
-
Acquire 2D NOESY/ROESY: Use a mixing time appropriate for your molecule's size (e.g., 300-800 ms for small molecules).
-
Analyze Cross-Peaks: A cross-peak between two protons in the NOESY/ROESY spectrum is definitive proof that they are close in space.
-
Build a 3D Model: Compare the observed NOE correlations with 3D models of your possible diastereomers. Only one isomer will have a conformation where all the observed NOE contacts are sterically possible. For example, an NOE between a substituent proton and a proton on the "short bridge" would indicate an endo isomer.[1]
References
- Kozytskyi A. V.; Bondarenko A. V. Bridged bicyclic molecule NMR challenge. Anal. Bioanal. Chem.2023, 415 (24), 5855-5856.
- ChemWis. 1H NMR of cyclohexane. YouTube, 29 May 2020.
- Reich, H. J. 5.2 Chemical Shift. MRI Questions, 12 Feb 2015.
- halakukhan1315. How does NMR distinguish between axial and equatorial protons?. brainly.com, 17 Aug 2023.
- Fung, M. K., et al. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Journal of Organic Chemistry, 2018.
- Reich, H. J. 5-HMR-3 Spin-Spin Splitting: J-Coupling.
- Chemistry LibreTexts. 5.4: NOESY Spectra. Chemistry LibreTexts, 12 Oct 2025. [Link]
- ACD/Labs.
- Columbia University. HSQC and HMBC. NMR Core Facility.
- D'avignon, D. A., et al. Application of HMBC and HMQC-TOCSY NMR methods to assign the structures of bicyclic-peptide mimetics. Experts@Minnesota, 1 June 1994.
- Decatur, J. NOESY and ROESY. University of Connecticut NMR Facility, 8 Aug 2018.
- Nanalysis. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis Corp., 12 July 2021.
- Brown, Doc. C6H12 cyclohexane low high resolution 1H proton nmr spectrum. docbrown.info.
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- 6. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 9. experts.umn.edu [experts.umn.edu]
- 10. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 11. acdlabs.com [acdlabs.com]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Catalyst optimization for selective hydrogenation to 4-(4-Ethylcyclohexyl)cyclohexanone
Introduction
Welcome to the technical support center for the selective hydrogenation of 4-(4-ethylphenyl)cyclohexanone. This guide is designed for researchers, chemists, and process development professionals who are working on the synthesis of 4-(4-ethylcyclohexyl)cyclohexanone, a key intermediate in various industries, including liquid crystal materials.[1] The primary challenge in this synthesis is the selective reduction of the aromatic ring while preserving the ketone functionality, which is susceptible to over-hydrogenation.[2][3] This document provides in-depth, experience-driven guidance in a question-and-answer format to help you navigate common challenges, optimize your reaction conditions, and troubleshoot effectively.
Reaction Pathway Overview
The target transformation involves the hydrogenation of the phenyl group in 4-(4-ethylphenyl)cyclohexanone without reducing the carbonyl group of the cyclohexanone ring. The most common and problematic side reaction is the subsequent reduction of this ketone to the corresponding cyclohexanol.
Caption: Desired reaction pathway and primary side reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the selective hydrogenation of substituted phenols and aromatic ketones to their cyclohexanone analogues.
Q1: What is the best catalyst for selectively hydrogenating the aromatic ring while preserving the ketone?
Answer: This is the most critical parameter. The ideal catalyst must have a high affinity for activating the aromatic ring but a lower activity towards the ketone group under the chosen conditions.
-
Palladium (Pd)-based catalysts are the most widely recognized and effective for this transformation.[4][5]
-
Pd/C (Palladium on Carbon): This is the workhorse catalyst and an excellent starting point. It often provides a good balance of activity and selectivity.[1][6] Modifying Pd/C with a base, such as sodium carbonate, can be effective in suppressing ketone reduction.[1]
-
Pd/Al₂O₃ (Palladium on Alumina): Can offer different selectivity profiles compared to carbon supports. The acidic or basic nature of the alumina can influence the reaction.[5]
-
Pd/TiO₂ (Palladium on Titania): Promotion with alkali metals (like K or Na) on a Pd/TiO₂ catalyst has been shown to dramatically increase phenol conversion while maintaining exceptional cyclohexanone selectivity, even at very low hydrogen pressures.[7]
-
Dual Catalyst Systems: A highly effective modern approach involves using a supported palladium catalyst (like Pd/C) in conjunction with a Lewis acid (e.g., AlCl₃).[3] The Lewis acid appears to protect the ketone group, inhibiting its further hydrogenation to the alcohol.[3]
-
-
Rhodium (Rh) and Ruthenium (Ru)-based catalysts are generally more active for aromatic ring hydrogenation than palladium.[8] However, this high activity can sometimes lead to lower selectivity and increased over-hydrogenation of the ketone, requiring careful optimization of reaction conditions.[2][9]
-
Platinum (Pt)-based catalysts can also be used, but they often favor the over-hydrogenation of cyclohexanone to cyclohexanol compared to palladium, making selectivity a significant challenge.[9][10]
The choice of catalyst support is also crucial as it can influence metal dispersion and the electronic properties of the metal nanoparticles, thereby affecting activity and selectivity.[11][12][13][14]
Q2: My reaction has high conversion, but the selectivity to the desired cyclohexanone is poor. How do I prevent over-hydrogenation?
Answer: Poor selectivity with the formation of 4-(4-ethylcyclohexyl)cyclohexanol is the most common problem. It indicates that your catalytic system is too active or the conditions are too harsh for the ketone group.
-
Modify Reaction Conditions:
-
Lower the Temperature: High temperatures increase the rate of all hydrogenation reactions, often disproportionately affecting the ketone reduction. Reducing the temperature is the first and most effective step to improve selectivity.[15]
-
Lower the Hydrogen Pressure: High H₂ pressure can lead to a high concentration of active hydrogen species on the catalyst surface, promoting further reduction of the ketone.[4] Try running the reaction at a lower pressure (e.g., 1-5 bar).[6]
-
Reduce Reaction Time: Monitor the reaction progress closely using GC or TLC. Stop the reaction as soon as the starting material is consumed to prevent the product from being converted into the byproduct.[14]
-
-
Re-evaluate Your Catalyst:
-
Switch to Palladium: If you are using a more active metal like Rh or Ru, switch to a Pd-based catalyst, which is known for higher selectivity in this type of reaction.[5]
-
Use Additives/Promoters: As mentioned, adding a base (e.g., Na₂CO₃) or a Lewis acid can significantly suppress the undesired ketone reduction.[1][3]
-
-
Solvent Choice: The solvent can influence the adsorption of the substrate and intermediates on the catalyst surface.[16][17] Experiment with less polar, aprotic solvents, which may disfavor the adsorption and hydrogenation of the polar ketone group.
Q3: My reaction is very slow or conversion is low. What are the likely causes and solutions?
Answer: Low conversion points to issues with catalyst activity, reaction conditions, or mass transfer limitations.
-
Catalyst Activity & Loading:
-
Catalyst Deactivation: The catalyst may be deactivated from a previous run or improper storage. Always use a fresh batch to establish a baseline.[6]
-
Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can act as poisons. Common poisons include sulfur, nitrogen-containing compounds, and halides. Ensure you are using high-purity reagents and solvents.[6][18]
-
Increase Catalyst Loading: A simple solution is to increase the catalyst loading (e.g., from 5 mol% to 10 mol%).[6] However, be aware that this might negatively impact selectivity.[5]
-
-
Reaction Conditions:
-
Increase Hydrogen Pressure: Higher H₂ pressure increases the rate of hydrogen dissolution in the solvent and its availability at the catalyst surface, which can significantly speed up the reaction.[15]
-
Increase Temperature: While this can hurt selectivity, a modest increase in temperature can overcome a high activation energy barrier and improve the reaction rate.[15]
-
-
Mass Transfer Limitations:
Q4: How does the choice of solvent affect the reaction?
Answer: Solvent selection is crucial as it impacts substrate solubility, hydrogen availability, and interactions with the catalyst surface, which can alter both activity and selectivity.[16][17][19]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These are common hydrogenation solvents due to their ability to dissolve a wide range of substrates and stabilize catalyst dispersions. However, they can sometimes promote over-hydrogenation.[20]
-
Polar Aprotic Solvents (e.g., THF, Ethyl Acetate): These can be good alternatives and may help avoid over-reduction of aryl aldehydes and ketones.[20]
-
Non-polar Solvents (e.g., Cyclohexane, Toluene): These are often used in phenol hydrogenations to improve selectivity towards the cyclohexanone derivative.[1] The non-polar environment can disfavor the adsorption of the polar ketone product, preventing its further reduction.
-
Aqueous Media: Water can be a highly effective solvent, particularly with specifically designed catalysts like alkali-promoted Pd/TiO₂ or Pd-HAP, offering green chemistry benefits and sometimes unique selectivity.[4][7][21]
The effect of a solvent is highly dependent on the specific catalyst and substrate, so screening a few different solvent types is recommended during optimization.[16]
Catalyst Performance Comparison (Illustrative)
The following table summarizes expected performance trends for different catalysts in the selective hydrogenation of substituted phenols to cyclohexanones, which serves as a strong analogue for the target reaction.
| Catalyst System | Support | Typical Conditions | Expected Conversion | Expected Selectivity to Ketone | Key Characteristics & Citations |
| Pd | Carbon (C) | 80-120 °C, 1-10 bar H₂ | High | Good to Excellent | Standard, reliable choice. Selectivity can be tuned with additives.[1][5] |
| Pd + Lewis Acid | Carbon (C) | 30-80 °C, 5-10 bar H₂ | Excellent | Excellent (>99%) | Lewis acid protects the ketone group, enabling outstanding selectivity.[3] |
| Pd + Alkali Promoter | Titania (TiO₂) | 80 °C, <1 bar H₂ | Excellent | Excellent (>99%) | High activity and selectivity under very mild conditions, especially in water.[7] |
| Rh or Ru | Carbon (C) | 60-100 °C, 5-15 bar H₂ | Very High | Moderate to Good | Highly active but may require careful optimization to prevent over-hydrogenation.[8][9] |
| Pt | Carbon (C) | 60-100 °C, 5-15 bar H₂ | High | Poor to Moderate | Generally shows lower selectivity towards the ketone compared to Pd.[9][10] |
Standard Experimental Protocol
This protocol provides a general methodology for the selective hydrogenation using a standard Pd/C catalyst. All operations should be performed in a properly functioning fume hood.
1. Materials & Setup
-
Starting Material: 4-(4-Ethylphenyl)cyclohexanone
-
Catalyst: 10% Pd/C (5-10 mol%)
-
Solvent: Cyclohexane or Ethanol (high purity)
-
Hydrogen Source: Hydrogen cylinder with regulator or balloon
-
Reaction Vessel: Parr shaker, autoclave, or a round-bottom flask suitable for hydrogenation
2. Procedure
-
Vessel Preparation: Ensure the reaction vessel is clean and dry. Add a magnetic stir bar.
-
Add Reactants: To the vessel, add the 4-(4-ethylphenyl)cyclohexanone and the chosen solvent.
-
Inert Atmosphere: Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove all oxygen.[6]
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the Pd/C catalyst.[6] Caution: Dry Pd/C is pyrophoric and can ignite in the presence of air and solvents. Handle with care.[22]
-
Hydrogen Purge: Reseal the vessel. Carefully evacuate the inert gas and backfill with hydrogen gas. Repeat this purge cycle 3-5 times to ensure an oxygen-free hydrogen atmosphere.[18][23]
-
Reaction: Pressurize the vessel to the desired hydrogen pressure (e.g., 3 bar) or maintain a positive pressure with a hydrogen balloon.[23] Begin vigorous stirring and heat the reaction to the target temperature (e.g., 80 °C).[5]
-
Monitoring: Monitor the reaction's progress by taking small aliquots (if the system allows) and analyzing them by TLC, GC, or LC-MS until the starting material is consumed.[6]
-
Work-up:
-
Once complete, cool the reaction to room temperature and carefully vent the excess hydrogen.
-
Purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.[18] CRITICAL SAFETY NOTE: The filter cake containing the catalyst is highly pyrophoric and must not be allowed to dry. Keep it wet with solvent or water and dispose of it according to your institution's safety guidelines.[18][22]
-
Rinse the filter cake with a small amount of fresh solvent.
-
-
Analysis: Concentrate the filtrate under reduced pressure. Analyze the crude product by GC, HPLC, or NMR to determine the final conversion and selectivity.
Troubleshooting Workflow
If you encounter issues, follow this logical workflow to diagnose and solve the problem.
Caption: A logical workflow for troubleshooting common hydrogenation problems.
References
- Solvent and substituent effects in hydrogenation of aromatic ketones over Ru/polymer catalyst under very mild conditions | Request PDF - ResearchGate. (n.d.).
- Corma, A., Serna, P., Concepción, P., & Calvino, J. J. (2007). Chemoselective Hydrogenation of Nitroaromatics by Supported Gold Catalysts: Mechanistic Reasons of Size- and Support-Dependent Activity and Selectivity. The Journal of Physical Chemistry C, 111(45), 16864–16873. [Link]
- Zhang, L., Zhou, M., Wang, A., & Zhang, T. (2020). Selective Hydrogenation over Supported Metal Catalysts: From Nanoparticles to Single Atoms. Chemical Reviews, 120(2), 683–733. [Link]
- Zhang, L., Zhou, M., Wang, A., & Zhang, T. (2019).
- Hydrogenation of CO 2 over supported noble metal catalysts | Request PDF - ResearchGate. (n.d.).
- Shcherbakov, V., Belskaya, O., Leont'eva, N., Talsi, V., & Likholobov, V. (2018). Influence of the Support Nature of Copper Catalysts on Catalytic Properties in the Hydrogenation of Fatty Acid Esters.
- Role of the Support in my Career and in Catalysis - YouTube. (2021, November 11).
- Highly selective hydrogenation of aromatic ketones to alcohols in water: effect of PdO and ZrO2 | Request PDF - ResearchGate. (n.d.).
- Ranu, B. C., & Dutta, J. (2007). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Tetrahedron Letters, 48(31), 5543–5545. [Link]
- Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics - ResearchGate. (n.d.).
- Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime with H2 on decorated Pt nanoparticles - Universidad de Cádiz. (n.d.).
- Zhang, L., Zhou, M., Wang, A., & Zhang, T. (2019). Selective Hydrogenation over Supported Metal Catalysts: From Nanoparticles to Single Atoms. Chemical Reviews, 120(2), 683–733. [Link]
- Hydrogenation reaction tips and tricks : r/Chempros - Reddit. (2022, January 21).
- Modification of Commercial Pt/C via Deep Eutectic Solvent-Assisted Solvothermal Strategy for Efficient Selective Hydrogenation of Furfural Under Mild Conditions - MDPI. (n.d.).
- Selective Hydrogenation of Phenol to Cyclohexanone over Pd–HAP Catalyst in Aqueous Media | Request PDF - ResearchGate. (n.d.).
- Highly Efficient Selective Hydrogenation of Nitrocyclohexane to Cyclohexanone Oxime in Ethylenediamine over MOF-derived Catalysts: Effects of Ni-Co Alloy and Solvent | Request PDF - ResearchGate. (n.d.).
- Low metal loading catalysts used for the selective hydrogenation of styrene - ResearchGate. (n.d.).
- Philippot, K., Duraczyńska, D., Gauthard, F., & Serp, P. (2014). Highly selective hydrogenation of aromatic ketones to alcohols in water: effect of PdO and ZrO2. Dalton Transactions, 43(3), 1374–1382. [Link]
- To, T. D., & Nguyen, T. D. (2017). Solvent effects on heterogeneous catalysis in the selective hydrogenation of cinnamaldehyde over a conventional Pd/C catalyst. Catalysis Science & Technology, 7(17), 3829–3838. [Link]
- Aromatic Reactivity - MSU chemistry. (n.d.).
- Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase - OSTI.GOV. (n.d.).
- Olivas, A., Raj, P., & Koel, B. E. (2004). Hydrogenation of cyclohexanone on Pt–Sn surface alloys.
- (a) Cyclohexanone Hydrogenation. Reaction conditions: catalyst 25 mg, 5... - ResearchGate. (n.d.).
- 22.5 Aromatic Reactions – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry - eCampusOntario Pressbooks. (n.d.).
- 19.5. Reductions of Aromatic Rings | Organic Chemistry II - Lumen Learning. (n.d.).
- Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen - MDPI. (n.d.).
- 4-ethyl cyclohexanone, 5441-51-0 - The Good Scents Company. (n.d.).
- Benzene - Wikipedia. (n.d.).
- 18.5 Side Chain Reactions of Benzenes | Organic Chemistry - YouTube. (2021, March 13).
- Al-Sabagh, A. M., El-Kafrawy, A. F., & Ramadan, M. S. (2019). Liquid Phase Selective Hydrogenation of Phenol to Cyclohexanone over Electrospun Pd/PVDF-HFP Catalyst.
- Wang, C., Li, H., Zhao, C., & Wang, A. (2018). Selective phenol hydrogenation to cyclohexanone over alkali–metal-promoted Pd/TiO2 in aqueous media. Green Chemistry, 20(15), 3465–3470. [Link]
- (PDF) Selective Phenol Hydrogenation to Cyclohexanone Over a Dual Supported Pd-Lewis Acid Catalyst - ResearchGate. (n.d.).
- Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation - YouTube. (2021, November 30).
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Navigating the Purification of Cyclohexanone: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Cyclohexanone Purification. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical solutions for removing unreacted starting materials and byproducts from your cyclohexanone product. This resource moves beyond simple procedural lists to offer a deeper understanding of the "why" behind each technique, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Section 1: Troubleshooting Common Purification Challenges
This section is formatted as a rapid, question-and-answer guide to address the most frequent issues encountered during the purification of cyclohexanone.
Q1: My final cyclohexanone product is contaminated with unreacted cyclohexanol. What is the most efficient removal method?
A1: The presence of residual cyclohexanol is a common issue, particularly in syntheses involving the oxidation of cyclohexanol or hydrogenation of phenol.[1][2] Due to their close boiling points (Cyclohexanone: ~155°C, Cyclohexanol: ~161°C at atmospheric pressure), simple distillation is often inefficient.[3]
-
Recommended Action: Fractional distillation under reduced pressure is the preferred method.[3] Lowering the pressure increases the boiling point difference between the two compounds, allowing for a more effective separation. For industrial applications, extractive distillation is also employed to enhance separation.[4]
-
Alternative for Small-Scale Purification: For laboratory-scale purification where high-efficiency fractional distillation may not be feasible, column chromatography can be an effective, albeit more labor-intensive, alternative.
Q2: I've detected unreacted cyclohexane in my product. How can I remove it?
A2: Cyclohexane is a common starting material for cyclohexanone production via air oxidation.[1] Its lower boiling point (80.74°C) compared to cyclohexanone makes it relatively straightforward to remove.
-
Recommended Action: Simple distillation or fractional distillation is highly effective. The significant difference in boiling points allows for a clean separation. Unreacted cyclohexane can be removed as the initial fraction.[2]
Q3: My synthesis was conducted in benzene, and now I'm struggling to separate it from the cyclohexanone.
A3: Benzene (boiling point: 80.1°C) has a boiling point significantly lower than cyclohexanone. However, its complete removal is critical due to its toxicity.
-
Recommended Action: Fractional distillation is the standard method. Careful monitoring of the distillation temperature is key to ensuring all benzene is removed before the cyclohexanone begins to distill. Azeotropic distillation can also be employed, for instance, by adding water and acetone to form a lower-boiling ternary azeotrope with cyclohexane, a common impurity alongside benzene.[5]
Q4: How do I remove acidic or basic catalysts from my crude cyclohexanone?
A4: Catalysts, both acidic and basic, are frequently used in cyclohexanone synthesis and can cause unwanted side reactions if not removed.
-
Recommended Action (Acidic Catalysts): A liquid-liquid extraction with a dilute basic solution, such as sodium bicarbonate or sodium hydroxide, will neutralize and remove acidic catalysts.[6][7] This should be followed by washing with water to remove any remaining base and salts.[7]
-
Recommended Action (Basic Catalysts): A wash with a dilute acid, such as hydrochloric acid, followed by a water wash is effective for removing basic catalysts.[8] Some processes intentionally add alkali compounds before distillation to remove impurities like unsaturated ketones.[9][10]
Q5: I'm observing the formation of high-boiling byproducts. What are they and how can they be removed?
A5: High-boiling impurities can include self-condensation products of cyclohexanone, such as 2-(1-cyclohexenyl)cyclohexanone.[1][11]
-
Recommended Action: Vacuum distillation is the most effective method for separating cyclohexanone from high-boiling impurities. The cyclohexanone is distilled off, leaving the less volatile byproducts behind in the distillation flask.
Section 2: In-Depth Purification Protocols
This section provides detailed, step-by-step methodologies for the most common and effective purification techniques.
Protocol 2.1: Fractional Distillation for the Removal of Cyclohexanol
Fractional distillation is a highly effective technique for separating liquids with close boiling points. The increased surface area provided by the fractionating column allows for repeated vaporization and condensation cycles, enriching the vapor with the more volatile component.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Charging: Charge the crude cyclohexanone containing cyclohexanol into the round-bottom flask. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Heating: Begin heating the flask gently. A heating mantle is recommended for uniform heating.
-
Equilibration: As the mixture begins to boil, observe the condensation ring rising slowly up the fractionating column. It is crucial to heat slowly to allow the column to reach thermal equilibrium.
-
Fraction Collection: Monitor the temperature at the distillation head. The temperature should hold steady at the boiling point of the more volatile component (in this case, cyclohexanone, though the initial fraction may contain lower-boiling impurities). Collect the fraction that distills over at a constant temperature.
-
Temperature Change: A sharp rise in temperature indicates that the less volatile component (cyclohexanol) is beginning to distill. At this point, change the receiving flask to collect the cyclohexanol fraction or stop the distillation.
-
Analysis: Analyze the collected fractions (e.g., by gas chromatography or NMR) to determine their purity.
Logical Workflow for Fractional Distillation
Caption: Workflow for purifying cyclohexanone via fractional distillation.
Protocol 2.2: Liquid-Liquid Extraction for Catalyst Removal
Liquid-liquid extraction is a fundamental technique used to separate compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude cyclohexanone in a suitable organic solvent (e.g., diethyl ether or dichloromethane) if it is not already in a solution.
-
Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel.
-
Washing with Basic Solution (for acidic impurities): Add a volume of saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel and invert it, venting frequently to release any pressure buildup from carbon dioxide evolution. Shake gently.
-
Phase Separation: Allow the layers to separate. The aqueous layer (typically the bottom layer, but always check) contains the neutralized acidic impurities.
-
Draining: Carefully drain the aqueous layer.
-
Washing with Water: Add a volume of deionized water to the separatory funnel, shake, and drain the aqueous layer. This removes any residual base and salts.
-
Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified cyclohexanone.
Decision Tree for Catalyst Removal
Caption: Decision-making process for removing acidic or basic catalysts.
Section 3: Frequently Asked Questions (FAQs)
Q: What is "KA oil"?
A: KA oil, which stands for ketone-alcohol oil, is the commercial name for a mixture of cyclohexanone and cyclohexanol.[1] This mixture is a primary feedstock for the production of adipic acid, a precursor to Nylon 6,6.[1]
Q: Can I use crystallization to purify cyclohexanone?
A: While fractional crystallization can be used to purify some derivatives of cyclohexanone, it is not a standard method for purifying cyclohexanone itself due to its low melting point (-47 °C).[11]
Q: Are there any non-distillation methods for separating cyclohexanone and cyclohexanol?
A: Yes, research is ongoing into alternative separation methods. Adsorptive separation using nonporous adaptive crystals has shown promise for selectively adsorbing cyclohexanone from cyclohexanol mixtures.[12][13] This method is particularly interesting for its potential energy savings compared to distillation.[12][13]
Q: What are the key safety precautions when working with cyclohexanone?
A: Cyclohexanone is a flammable liquid and can be harmful if inhaled or absorbed through the skin.[14][15][16][17] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15][16] Keep it away from ignition sources.[15][17]
Section 4: Physical Properties for Purification
A clear understanding of the physical properties of cyclohexanone and potential impurities is crucial for selecting and optimizing purification methods.
| Compound | Boiling Point (°C) at 1 atm | Solubility in Water |
| Cyclohexanone | 155.6 | Slightly soluble[8] |
| Cyclohexanol | 161.1 | Sparingly soluble |
| Cyclohexane | 80.7 | Insoluble |
| Benzene | 80.1 | Insoluble |
| Water | 100.0 | N/A |
Note: Boiling points are approximate and can be influenced by pressure.
References
- Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexanone.
- BenchChem. (2025). Purification of crude 2-(Hydroxy-phenyl-methyl)-cyclohexanone by column chromatography.
- Google Patents. (n.d.). Extractive distillation process for extracting cyclohexanol from cyclohexanone liquid waste.
- Chemical Suppliers. (n.d.). SAFETY DATA SHEET CYCLOHEXANONE LRG.
- CDH Fine Chemical. (n.d.). Cyclohexanone CAS No 108-94-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- (n.d.). Cyclohexanone - Safety data sheet.
- IQ-USP. (n.d.). Isolation of Cyclohexanone from Steam Distillate.
- Google Patents. (n.d.). Purification of cyclohexanone - US3933916A.
- Wikipedia. (n.d.). Cyclohexanone.
- Google Patents. (n.d.). Cyclohexanone distillation process - US4306944A.
- Patsnap. (n.d.). Method for purifying cyclohexanone through distillation adsorption - Eureka.
- (n.d.). Cyclohexanone - Hazardous Substance Fact Sheet.
- BenchChem. (n.d.). Technical Support Center: Purification of 2-Acetylcyclohexanone by Column Chromatography.
- Google Patents. (n.d.). Distillation of cyclohexanone from mixtures containing cyclohexanone, cyclohexanol, and water - US2845384A.
- Google Patents. (n.d.). Method of cyclohexanone purification - RU2523011C2.
- Taylor & Francis eBooks. (n.d.). Cyclohexanol & Cyclohexanone | 26 | Handbook of Petrochemicals and Pro.
- Google Patents. (n.d.). Process for purifying 2-(1-cyclohexenyl) cyclohexanone by fractional crystallization - US3397239A.
- Owlcation. (2023, December 31). Organic Chemistry Lab Report: Synthesis of Cyclohexanone.
- Chemcess. (2024, August 14). Cyclohexanone: Properties, Reactions, Production And Uses.
- Google Patents. (n.d.). Process for the purification of cyclohexanone - US3251753A.
- National Institutes of Health. (n.d.). Adsorptive separation of cyclohexanol and cyclohexanone by nonporous adaptive crystals of RhombicArene - PMC.
- ResearchGate. (2025, August 5). Cyclohexanone: The Main Methods of Obtaining and Extracting Target Products from a Reaction Mixture | Request PDF.
- European Patent Office. (n.d.). Process for the preparation of cyclohexanol and/or cyclohexanone - EP 0053847 A1.
- National Institutes of Health. (n.d.). Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[16]arene Cocrystals Accompanied by Vapochromic Behavior - PMC.
- Google Patents. (n.d.). Cyclohexanone-containing products and processes for making the same - WO2019005276A1.
- SIELC Technologies. (n.d.). Separation of Cyclohexanone on Newcrom R1 HPLC column.
- RSC Publishing. (2021, November 22). Adsorptive separation of cyclohexanol and cyclohexanone by nonporous adaptive crystals of RhombicArene.
- Google Patents. (n.d.). Process for separation of cyclohexanol and cyclohexanone - US2927944A.
- Pearson. (2024, June 23). Predict the products formed when cyclohexanone reacts with the following reagents. (d) ethylene glycol and p-toluenesulfonic acid.
- Google Patents. (n.d.). Process for removing impurities from the mixture of cyclohexanone and cyclohexanol - US5168983A.
- UCI Aerosol Photochemistry Group. (2016, August 15). Photochemical Reactions of Cyclohexanone: Mechanisms and Dynamics.
- Chemistry LibreTexts. (2024, September 1). 2.2: Preparation of Cyclohexene from Cyclohexanol.
- Google Patents. (n.d.). Azeotropic distillation - US2302608A.
- The Royal Society of Chemistry. (n.d.). Adsorptive Separation of Cyclohexanol and Cyclohexanone by Nonporous Adaptive Crystals of RhombicArene.
- Save My Exams. (2025, June 25). Preparation of Cyclohexene (OCR A Level Chemistry A): Revision Note.
- YouTube. (2018, February 1). Exp 7 Preparation of cyclohexene from cyclohexanol.
- Google Patents. (n.d.). Process for the production of cyclohexanone with removal of impurities - CN101952235A.
- Wikipedia. (n.d.). Azeotropic distillation.
- ResearchGate. (n.d.). Azeotropic distillation with cyclohexane as entrainer.
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Technical Support Center: Optimizing Cyclohexanol Oxidation and Minimizing By-product Formation
Welcome to the Technical Support Center for the oxidation of cyclohexanols. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the selectivity of their oxidation reactions and troubleshoot the formation of unwanted by-products. Here, we synthesize technical expertise with practical, field-proven insights to provide a comprehensive resource for your experimental needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the oxidation of cyclohexanol to cyclohexanone?
A1: The primary by-products of concern are over-oxidation products and side-reaction products. The most prevalent over-oxidation by-product is adipic acid , formed through a ring-opening oxidation of cyclohexanone.[1][2] Under certain conditions, further degradation can lead to smaller dicarboxylic acids like glutaric acid and succinic acid .[3] If halogen-based oxidants are used (e.g., sodium hypochlorite), α-halogenated cyclohexanones can be a significant by-product.[4][5]
Q2: My reaction is showing a low yield of cyclohexanone and a significant amount of unreacted cyclohexanol. What are the likely causes?
A2: A low conversion of cyclohexanol can be attributed to several factors:
-
Insufficient Oxidizing Agent: Ensure the stoichiometry of your oxidizing agent is correct. It's often beneficial to use a slight excess.
-
Low Reaction Temperature: While high temperatures can lead to by-products, a temperature that is too low may result in a sluggish or incomplete reaction.
-
Poor Catalyst Activity: If you are using a catalyst, it may be deactivated or not present in a sufficient amount.
-
Inadequate Mixing: In biphasic reactions, vigorous stirring is crucial to ensure efficient mass transfer between the aqueous and organic phases.
Q3: I am observing the formation of a white precipitate in my reaction, which I suspect is adipic acid. How can I prevent this?
A3: The formation of adipic acid is a classic example of over-oxidation. To minimize its formation, consider the following:
-
Control the Reaction Temperature: Over-oxidation is often exacerbated by excessive heat. Maintaining a consistent and moderate temperature is critical. For instance, in nitric acid oxidations, keeping the temperature between 55-60°C is recommended to minimize side reactions.[1]
-
Limit Reaction Time: Monitor the reaction progress closely (e.g., by TLC or GC) and quench the reaction as soon as the starting material is consumed.
-
Choose a Milder Oxidizing Agent: Strong oxidants like nitric acid or potassium permanganate are more prone to causing over-oxidation.[2][6] Consider using more selective reagents like those based on TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or Dess-Martin periodinane (DMP).[7][8]
Q4: What is the role of pH in controlling the selectivity of cyclohexanol oxidation?
A4: The pH of the reaction medium can significantly influence the selectivity of the oxidation. For instance, in oxidations using sodium hypochlorite, the reaction is often carried out under acidic conditions (e.g., using acetic acid) to form the active oxidizing species, hypochlorous acid.[9] However, the pH must be carefully controlled, as highly acidic or basic conditions can promote side reactions. Some catalytic systems show optimal performance at a specific pH. For example, the ozonation of cyclohexane over a Mn/γ-Al2O3 catalyst exhibits different conversion rates and selectivity at varying pH levels.[10]
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed approach to diagnosing and resolving common issues encountered during the oxidation of cyclohexanols.
Problem 1: Significant Formation of Over-oxidation Products (Adipic Acid and other Dicarboxylic Acids)
Symptoms:
-
Low yield of cyclohexanone.
-
Formation of a white, crystalline precipitate.
-
Complex mixture of products observed by GC-MS or NMR.
Root Causes and Solutions:
| Root Cause | Explanation | Recommended Action |
| Excessive Reaction Temperature | Higher temperatures provide the activation energy for the ring-opening of cyclohexanone, leading to the formation of adipic acid. | Maintain strict temperature control. Use a temperature-controlled reaction vessel and monitor the internal temperature throughout the reaction. For exothermic reactions, ensure efficient cooling. |
| Prolonged Reaction Time | The longer the desired product (cyclohexanone) is exposed to the oxidizing conditions, the higher the probability of it being further oxidized. | Monitor the reaction progress using analytical techniques (TLC, GC). Quench the reaction promptly upon consumption of the cyclohexanol. |
| Use of a Non-selective Oxidizing Agent | Strong, non-selective oxidizing agents like nitric acid or potassium permanganate are more likely to induce over-oxidation. | Employ milder and more selective oxidizing agents. TEMPO-based systems, Dess-Martin periodinane (DMP), or Pyridinium chlorochromate (PCC) are excellent alternatives for achieving high selectivity for the ketone.[8][11] |
| High Concentration of Oxidant | A high localized concentration of the oxidizing agent can lead to uncontrolled oxidation. | Add the oxidizing agent dropwise or via a syringe pump to maintain a low, steady concentration in the reaction mixture.[1] |
Problem 2: Formation of α-Halogenated By-products
Symptoms:
-
Presence of unexpected peaks in the GC-MS analysis with isotopic patterns characteristic of halogens.
-
Difficulty in purifying the desired cyclohexanone.
Root Causes and Solutions:
| Root Cause | Explanation | Recommended Action |
| Reaction pH | Under acidic conditions, the enol form of cyclohexanone can react with halogens. In basic conditions, the formation of the enolate is promoted, which is also susceptible to halogenation.[4][5] | Carefully buffer the reaction mixture to maintain a neutral or near-neutral pH if possible. If acidic or basic conditions are required for the primary oxidation, minimize the reaction time and temperature. |
| Excess Halogenating Agent | The use of an excess of a halogen-based oxidizing agent (e.g., sodium hypochlorite) increases the likelihood of α-halogenation. | Use the stoichiometric amount of the oxidizing agent or a very slight excess. Monitor the reaction progress to avoid prolonged exposure to the oxidant after the primary reaction is complete. |
Experimental Protocols
Protocol 1: Selective Oxidation of Cyclohexanol using Sodium Hypochlorite
This protocol is a common and relatively "green" method for the oxidation of secondary alcohols.
Materials:
-
Cyclohexanol
-
Glacial Acetic Acid
-
Sodium Hypochlorite solution (household bleach, ~5.25%)
-
Sodium bisulfite (for quenching)
-
Sodium chloride
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine cyclohexanol and glacial acetic acid.
-
Cool the flask in an ice bath.
-
Slowly add the sodium hypochlorite solution dropwise from the dropping funnel, ensuring the temperature of the reaction mixture remains below 40°C.
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.
-
Monitor the reaction by TLC until the cyclohexanol is consumed.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the yellow color of the reaction mixture disappears.
-
Transfer the mixture to a separatory funnel and add sodium chloride to saturate the aqueous layer.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude cyclohexanone.
Protocol 2: TEMPO-Catalyzed Selective Oxidation of a Primary Alcohol (Illustrative Example)
This protocol demonstrates the use of a TEMPO-based system, which is highly selective for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones, with minimal over-oxidation.
Materials:
-
Alcohol substrate
-
TEMPO
-
Sodium bromide
-
Dichloromethane
-
Sodium hypochlorite solution
-
Sodium bicarbonate
Procedure:
-
Dissolve the alcohol, TEMPO, and sodium bromide in dichloromethane.
-
Add an aqueous solution of sodium bicarbonate.
-
Cool the biphasic mixture to 0°C in an ice-water bath with vigorous stirring.
-
Slowly add the sodium hypochlorite solution dropwise, maintaining the temperature between 0-5°C.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with a saturated solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Visualizing Reaction Pathways and Troubleshooting
Mechanism of Over-oxidation to Adipic Acid
The following diagram illustrates the generally accepted pathway for the ring-opening oxidation of cyclohexanone to adipic acid, a common by-product.
Caption: Pathway of cyclohexanone over-oxidation to adipic acid.
Troubleshooting Workflow for By-product Formation
This decision tree provides a systematic approach to identifying and resolving issues related to by-product formation in cyclohexanol oxidation.
Caption: Decision tree for troubleshooting by-product formation.
References
- Scribd. (n.d.). Oxidation of Cyclohexanol To Adipic Acid.
- Ranveer, A. C., Ranade, S. V., & Mistry, C. K. (2015). SELECTIVE OXIDATION OF ALCOHOLS TO ALDEHYDES BY USING HYDROGEN PEROXIDE AS AN OXIDANT: A REVIEW. International Journal of Engineering Sciences & Research Technology, 4(11), 277-283.
- Chemistry LibreTexts. (2023, January 23). Alpha Halogenation.
- Slideshare. (n.d.). Oxidation of cyclohexanol or preparation of adipic acid.
- Studylib. (n.d.). Cyclohexanone Synthesis: Hypochlorite Oxidation Lab.
- Organic Syntheses. (n.d.). Adipic acid.
- KPU Pressbooks. (n.d.). 6.2 Halogenation of the α-Carbon. Organic Chemistry II.
- ResearchGate. (n.d.). Effect of different catalysts a on the cyclohexane oxidation.
- ResearchGate. (n.d.). Oxidation of cyclohexane over different catalysts.
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- ResearchGate. (n.d.). Catalytic oxidation of cyclohexane to cyclohexanone and cyclohexanol by tert-butyl hydroperoxide over Pt/oxide catalysts.
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- University of Massachusetts Boston. (n.d.). Oxidation: Preparation of Adipic Acid.
- YouTube. (2021, February 5). 19: Acid and base catalyzed alpha halogenation.
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- ResearchGate. (n.d.). Selective Oxidation of Secondary Alcohols.
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- ResearchGate. (n.d.). GC/MS chromatogram of products mixture after oxidation of cyclohexene.
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- YouTube. (2016, January 2). Intro to Oxidation and Reduction Reactions in Organic Chemistry. Leah4sci.
- ResearchGate. (n.d.). GC-MS (a) and HPLC (b) chromatograms of the products from cyclohexanone oxidation catalyzed by P 2 Mo 5 VW 12.
- ResearchGate. (n.d.). Oxidation of cyclohexanone and/or cyclohexanol catalyzed by Dawson-type polyoxometalates using hydrogen peroxide.
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- PMC. (2019, June 15). Optimization of Cyclohexanol and Cyclohexanone Yield in the Photocatalytic Oxofunctionalization of Cyclohexane over Degussa P-25 under Visible Light.
- IPL.org. (n.d.). Oxidation Of Cyclohexanol Lab Report.
- YouTube. (2022, May 21). Oxidations - DMP, PCC & Swern - Aldehydes & Ketones (IOC 24). The Organic Chemistry Tutor.
- Morressier. (2022, March 24). Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives.
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- Chemistry LibreTexts. (2020, August 15). 5.2: Oxidation of Alcohols.
- Reddit. (2015, April 7). Organic chemists, what is your choice of mild oxidation from primary alcohols to aldehydes?. r/chemistry.
- ResearchGate. (n.d.). How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?.
- OrgoSolver. (n.d.). Alcohol Oxidation in CH2Cl2: DMP vs. PCC.
- Sketchviz. (n.d.). Guide to Flowcharts in Graphviz.
- PubMed. (1999, January). [Gas chromatography-infrared spectroscopy(GC-IR) analysis of the oxidation products of cyclohexene].
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Technical Support Center: Enhancing Selectivity in 4-(4-propylcyclohexyl)-phenol Conversions
Welcome to the technical support center for the selective conversion of 4-(4-propylcyclohexyl)-phenol. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of achieving high selectivity in common synthetic transformations of this valuable intermediate. Drawing from established principles and field-proven insights, this document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs) on Alkylation & Hydrogenation
This section addresses the most common issues encountered during the two primary conversion pathways for 4-(4-propylcyclohexyl)-phenol: Friedel-Crafts alkylation (to introduce additional substituents) and selective hydrogenation of the aromatic ring.
Friedel-Crafts Alkylation Issues
Question: My Friedel-Crafts alkylation of 4-(4-propylcyclohexyl)-phenol is resulting in a low yield of the desired mono-alkylated product. What are the likely causes and solutions?
Answer: Low yields in Friedel-Crafts alkylations are typically traced back to three main issues: catalyst inactivity, polysubstitution, and competing side reactions.
-
Catalyst Activity: The Lewis or Brønsted acid catalyst may be deactivated by moisture. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). If using a solid acid catalyst like a zeolite, ensure it has been properly activated (typically by heating under vacuum).[1]
-
Polysubstitution: The initial alkylated product is often more electron-rich and thus more reactive than the starting phenol, leading to the addition of multiple alkyl groups.[1][2] To mitigate this, use a large excess of the phenol substrate relative to the alkylating agent. This stoichiometric control favors the mono-alkylation pathway.[1]
-
O-Alkylation: A common competing reaction is the alkylation of the phenolic oxygen to form an ether.[3][4] This is often favored under kinetic control and at lower temperatures. We will address how to control this in the next question.
Question: I am observing a significant amount of the O-alkylated ether byproduct, cyclohexyl phenyl ether. How can I favor C-alkylation on the aromatic ring?
Answer: The competition between O- and C-alkylation is a classic challenge in phenol chemistry, governed by factors of kinetics, thermodynamics, and solvent choice.
-
Mechanism: O-alkylation is generally the kinetically favored pathway, meaning it is faster, especially at lower temperatures.[3][4] C-alkylation is typically the thermodynamically more stable outcome and is favored at higher temperatures.[5] The reaction often proceeds through initial O-alkylation followed by an intramolecular rearrangement (Fries rearrangement) to the C-alkylated product, particularly with strong acid catalysts.[1]
-
Temperature Control: Increasing the reaction temperature generally favors the formation of the more stable C-alkylated products.[4][5] It is recommended to screen a range of temperatures; for instance, starting at 60 °C and incrementally increasing to 120 °C or higher, while monitoring the product distribution by GC or TLC.
-
Solvent Choice: The solvent plays a critical role.
Question: My C-alkylation reaction is producing a mixture of ortho- and para-isomers. How can I improve selectivity for the para-position?
Answer: Achieving high para-selectivity is often crucial and depends heavily on steric effects and thermodynamic stability.
-
Thermodynamic vs. Kinetic Control: The para product is usually the thermodynamically more stable isomer due to reduced steric hindrance. Running the reaction at a higher temperature for a longer duration can allow the product mixture to equilibrate, favoring the para isomer.[1][5] Conversely, lower temperatures may favor the kinetically controlled ortho product.[5]
-
Catalyst Selection: The choice of catalyst is paramount.
-
Bulky Catalysts: Large-pore zeolites (e.g., H-Y, H-mordenite) are well-known for promoting para-selectivity due to shape-selective constraints within their pore structures, which sterically disfavor the formation of the bulkier ortho-substituted transition state.[5][7]
-
Specialized Promoters: Solvents like hexafluoroisopropanol (HFIP) have been shown to act as weak Lewis acids that coordinate with the phenol's hydroxyl group through hydrogen bonding. This increases the steric bulk around the ortho positions, effectively blocking them and directing the alkylating agent to the para position.[8]
-
Selective Hydrogenation Issues
Question: I am trying to hydrogenate the aromatic ring of 4-(4-propylcyclohexyl)-phenol to get the corresponding cyclohexanol, but the reaction is sluggish or incomplete.
Answer: Incomplete hydrogenation is often a result of catalyst deactivation or suboptimal reaction conditions.
-
Catalyst Choice: Noble metal catalysts like Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru) are effective for arene hydrogenation.[9] Palladium on carbon (Pd/C) or alumina (Pd/Al₂O₃) are common choices. For substituted phenols, Rhodium catalysts can also be highly effective.[10]
-
Hydrogen Pressure & Temperature: Arene hydrogenation requires sufficient hydrogen pressure and temperature to overcome the aromatic stabilization energy. Typical conditions might range from 10 to 50 bar of H₂ and temperatures from 80 to 150 °C.[9][10] If the reaction is slow, cautiously increasing both pressure and temperature can improve conversion rates.
-
Catalyst Poisoning: The catalyst can be poisoned by impurities in the substrate or solvent, such as sulfur or nitrogen compounds. Ensure high-purity starting materials and solvents.
Question: My hydrogenation is producing cyclohexanone as a major byproduct instead of the desired cyclohexanol. How can I improve selectivity to the alcohol?
Answer: The formation of cyclohexanone indicates a partial hydrogenation pathway. The mechanism often involves the formation of the ketone as an intermediate, which is then further reduced to the alcohol.[10][11]
-
Solvent Effects: The polarity of the solvent can dramatically influence the product selectivity.
-
Polar protic solvents like ethanol (EtOH) or isopropanol (iPrOH) strongly favor the formation of the cyclohexanol .[9]
-
Apolar solvents like n-octane or 1,2-dichloroethane (DCE) can halt the reaction at the cyclohexanone stage.[9][10] Therefore, switching to a polar protic solvent is the most effective strategy to maximize the yield of cyclohexanol.
-
-
Catalyst System: Some catalyst systems are specifically designed for ketone selectivity. For example, using a bifunctional Pd/C-heteropoly acid system can achieve high selectivity for cyclohexanone by suppressing the subsequent hydrogenation to cyclohexanol.[11] To favor the alcohol, avoid acidic additives and use a standard catalyst like Pd/Al₂O₃ in a protic solvent.[9]
Section 2: Advanced Troubleshooting Guides
Guide: Diagnosing and Remediating Catalyst Deactivation
Catalyst deactivation is a common issue that leads to falling conversion rates over time or in batch-to-batch inconsistencies.
Problem: Low or decreasing conversion in a Friedel-Crafts alkylation using a solid acid catalyst (e.g., Zeolite, Amberlyst).
-
Potential Cause 1: Coking/Fouling.
-
Diagnosis: The catalyst may appear discolored (yellow to black). This is caused by the deposition of heavy organic byproducts, polymers, or "coke" on the active sites.[12][13] This physically blocks reactants from reaching the catalytic centers.
-
Solution (Regeneration):
-
Solvent Wash: First, filter the catalyst and wash it thoroughly with a solvent that can dissolve the organic deposits (e.g., methanol, acetone, or toluene at an elevated temperature).[12]
-
Calcination: For robust inorganic catalysts like zeolites, a more aggressive regeneration can be performed by carefully controlled calcination (heating in air or a dilute oxygen stream) to burn off the coke.[13] Caution: This process can cause thermal damage (sintering) if not controlled properly, leading to irreversible activity loss.[13]
-
-
-
Potential Cause 2: Poisoning.
-
Diagnosis: This is a chemical deactivation caused by strong adsorption of impurities on active sites.[13] Common poisons for acid catalysts include nitrogen-containing compounds (amines, amides) and excess water. This is harder to diagnose visually and is often inferred when fouling is ruled out.
-
Solution: Prevention is the best cure. Ensure all reactants and solvents are purified and anhydrous. If poisoning is suspected, a high-temperature calcination (for zeolites) or replacement of the catalyst (for resins) may be necessary.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 3. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. researchgate.net [researchgate.net]
- 8. HFIP-promoted para-selective alkylation of anilines and phenols with tertiary alkyl bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. osti.gov [osti.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Reaction Optimization for Substituted Cyclohexane Synthesis
Welcome to the technical support center for the synthesis of substituted cyclohexanes. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work. This resource is structured to provide not just procedural steps, but the underlying scientific principles to empower you to optimize your reactions effectively.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the primary synthetic routes to substituted cyclohexanes.
Diels-Alder Reaction
Q1: My Diels-Alder reaction is slow or showing low conversion. What are the primary factors to investigate?
A1: Low conversion in a Diels-Alder reaction often points to issues with reactant electronics or suboptimal reaction conditions.[1] Key areas to troubleshoot include:
-
Reactant Electronics: The reaction is most efficient with an electron-rich diene and an electron-poor dienophile.[2] The presence of electron-withdrawing groups (e.g., -CHO, -COR, -COOR, -CN) on the dienophile lowers its Lowest Unoccupied Molecular Orbital (LUMO) energy, facilitating the reaction.[3] Conversely, electron-donating groups on the diene raise the Highest Occupied Molecular Orbital (HOMO) energy. If both your diene and dienophile have electron-withdrawing groups, this can lead to repulsion and poor yield.[4]
-
Diene Conformation: The Diels-Alder reaction requires the diene to be in the s-cis conformation. Acyclic dienes can have a higher energy barrier to adopt this conformation due to steric hindrance, slowing the reaction.[1] Cyclic dienes like cyclopentadiene are locked in the s-cis conformation and are highly reactive.[1]
-
Temperature: Increasing the temperature can overcome the activation energy barrier and increase the reaction rate.[1][2] However, be cautious of the retro-Diels-Alder reaction, which becomes favorable at higher temperatures and can lead to product decomposition.[1] It's a delicate balance between achieving a reasonable rate and preventing product loss.
-
Catalysis: Lewis acids (e.g., AlCl₃, ZnCl₂, SnCl₄) can significantly accelerate the reaction by coordinating to the dienophile, making it more electron-deficient.[5][6] This not only increases the rate but can also improve regio- and stereoselectivity.[6][7]
Q2: I am observing a mixture of endo and exo products. How can I control the stereoselectivity?
A2: The formation of endo and exo products is a common stereochemical challenge.
-
Kinetic vs. Thermodynamic Control: The endo product is often the kinetically favored product, meaning it forms faster at lower temperatures.[1] This is due to favorable secondary orbital interactions in the transition state. The exo product is typically more sterically stable and is the thermodynamically favored product, which may become dominant at higher temperatures where the reaction is reversible.[1]
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the preference for the endo product.[8]
-
Solvent Effects: The polarity of the solvent can influence the endo/exo ratio, although this effect is often substrate-dependent. Experimenting with different solvents can be beneficial.
Robinson Annulation
Q3: My Robinson annulation is failing, with either no product or a complex mixture. What should I troubleshoot?
A3: The Robinson annulation is a two-step sequence (Michael addition followed by an intramolecular aldol condensation), so problems can arise at either stage.[9][10]
-
Inefficient Enolate Formation: The base used may be too weak to effectively deprotonate the Michael donor. Ensure the pKa of the base is suitable for the acidity of the α-proton.[11]
-
Polymerization of Michael Acceptor: α,β-unsaturated ketones, especially methyl vinyl ketone (MVK), are prone to polymerization under basic conditions, which is a major cause of low yields.[12]
-
Failed Aldol Condensation: The intramolecular aldol condensation is a reversible equilibrium. Heating the reaction mixture is often necessary to drive the reaction towards the dehydrated, conjugated product.[11] A full equivalent of base is also often required for this step to proceed to completion.[11]
-
Formation of Regioisomers: If an unsymmetrical ketone is used as the Michael donor, deprotonation can occur at multiple sites, leading to a mixture of products.[11] The choice of base and temperature can influence whether the kinetic or thermodynamic enolate is formed, thus affecting regioselectivity.[11]
Catalytic Hydrogenation of Arenes
Q4: I'm trying to hydrogenate a substituted benzene to a cyclohexane, but the reaction is incomplete or requires very harsh conditions. How can I optimize this?
A4: The hydrogenation of aromatic rings is challenging due to their resonance stabilization.
-
Catalyst Choice: Rhodium (Rh) and Ruthenium (Ru) catalysts are generally the most effective for arene hydrogenation, often showing high selectivity while leaving other functional groups intact.[13][14] Platinum (Pt) and Palladium (Pd) can also be used. Bimetallic catalysts, such as those based on molybdenum and tungsten sulfides enriched with nickel or cobalt, are also effective.[15]
-
Reaction Conditions: While industrial processes often use high pressures and temperatures, recent developments have enabled arene hydrogenation under milder conditions.[13] For example, using a combination of [Rh(nbd)Cl]₂ and Pd/C allows for hydrogenation at room temperature and 1 atm of H₂.[14]
-
Solvent and Additives: The choice of solvent can influence selectivity. For instance, in the hydrogenation of quinoline with a platinum catalyst, using trifluoroacetic acid as the solvent favors hydrogenation of the benzene ring, while methanol favors hydrogenation of the pyridine ring.[13] Additives can also play a crucial role. In the partial hydrogenation of benzene to cyclohexene, additives like ZnSO₄ can inhibit the further hydrogenation to cyclohexane.[16][17]
Ring-Closing Metathesis (RCM)
Q5: My RCM reaction is giving low yields of the desired cyclohexane. What are the common pitfalls?
A5: RCM is a powerful tool for forming rings, but its success depends on several factors.[18]
-
Catalyst Choice: Grubbs and Schrock catalysts are commonly used.[19] Second-generation Grubbs catalysts are more versatile and tolerate a wider range of functional groups.[20] For sterically hindered alkenes, specialized catalysts may be necessary.[21]
-
Concentration: RCM is an intramolecular reaction. To favor ring-closing over intermolecular polymerization, the reaction should be run at high dilution.[21]
-
Ethylene Removal: The byproduct of RCM is often volatile ethylene.[19] Efficiently removing this gas from the reaction mixture (e.g., by bubbling an inert gas through the solution) drives the equilibrium towards the product.[21]
-
E/Z Selectivity: The stereochemistry of the resulting double bond can be influenced by the catalyst. Ruthenium N-heterocyclic carbene (NHC) catalysts tend to favor the E (trans) isomer due to steric factors in the metallacyclobutane intermediate.[19] Specific catalysts have been developed to favor the Z (cis) isomer.[19]
II. Troubleshooting Guides
This section provides a more detailed, problem-oriented approach to resolving common experimental issues.
Problem 1: Low Yield or No Reaction
| Potential Cause | Explanation & Recommended Solution |
| Incorrect Stoichiometry | An incorrect ratio of reactants can lead to incomplete conversion or the formation of byproducts. Solution: Carefully verify the stoichiometry of your reactants. For reactions like the Robinson annulation, a slight excess of the Michael donor is sometimes used.[11] |
| Decomposition of Starting Materials or Product | High temperatures can cause decomposition. For Diels-Alder reactions, this can manifest as the retro-Diels-Alder reaction.[1] Solution: Monitor the reaction by TLC or another appropriate method. Run the reaction at the lowest temperature that provides a reasonable rate.[1] For sensitive compounds, consider purification at lower temperatures. |
| Poor Solubility | If reactants are not fully dissolved, the reaction rate will be significantly reduced. Solution: Choose a solvent in which all reactants are soluble at the reaction temperature.[11] For some reactions, a co-solvent system may be necessary. |
| Catalyst Inactivity | The catalyst may have degraded or may not be suitable for the specific transformation. Solution: Use a fresh batch of catalyst. For air- and moisture-sensitive catalysts like some Schrock catalysts, ensure proper handling under an inert atmosphere.[19] For RCM, consider a more active second-generation Grubbs catalyst.[20] |
Problem 2: Poor Stereoselectivity
| Potential Cause | Explanation & Recommended Solution |
| Thermodynamic vs. Kinetic Control | As mentioned for the Diels-Alder reaction, the stereochemical outcome can be temperature-dependent.[1] Solution: To favor the kinetic product (often endo in Diels-Alder), run the reaction at a lower temperature for a longer time. To favor the thermodynamic product (often exo), a higher temperature may be required, but be mindful of potential side reactions.[1] |
| Substituent Effects | The steric and electronic properties of substituents on the reactants can significantly influence stereoselectivity. Solution: If possible, modify the substituents to enhance the desired stereochemical outcome. For example, bulkier substituents may favor the formation of one diastereomer over another.[22] |
| Choice of Chiral Catalyst or Auxiliary | For asymmetric synthesis, the choice of chiral ligand or auxiliary is crucial. Solution: Screen a variety of chiral ligands or auxiliaries to find the one that provides the best enantioselectivity for your specific substrate.[22] |
Problem 3: Formation of Unexpected Byproducts
| Potential Cause | Explanation & Recommended Solution |
| Side Reactions | Many reactions have competing pathways. For example, in the Robinson annulation, polymerization of the Michael acceptor is a common side reaction.[12] In catalytic hydrogenation, over-reduction or hydrogenolysis of sensitive functional groups can occur.[13] Solution: Adjust reaction conditions to disfavor the side reaction. For MVK polymerization, using a precursor like a Mannich base can be effective.[12] For hydrogenation, catalyst choice is key to achieving chemoselectivity.[13] |
| Isomerization | Double bonds can migrate under certain conditions, leading to a mixture of isomers. Solution: Use milder reaction conditions or a more selective catalyst. Purification techniques like column chromatography may be necessary to separate isomers. |
| Impure Starting Materials | Impurities in the starting materials can lead to the formation of byproducts. Solution: Ensure the purity of your starting materials before beginning the reaction. Recrystallization or distillation may be necessary.[23] |
Problem 4: Difficulty with Product Purification
| Potential Cause | Explanation & Recommended Solution |
| Similar Polarity of Product and Byproducts | If the desired product and byproducts have similar polarities, separation by column chromatography can be challenging. Solution: Try different solvent systems for chromatography. It may also be beneficial to derivatize the product to change its polarity, purify the derivative, and then remove the derivatizing group. |
| Product Volatility | Some substituted cyclohexanes can be volatile, leading to loss of product during solvent removal under reduced pressure.[24] Solution: Use a rotary evaporator with careful control of the vacuum and bath temperature. For highly volatile compounds, consider purification by distillation under reduced pressure.[23] |
| Removal of Metal Catalysts | Residual metal from catalysts like Ru or Rh can be difficult to remove. Solution: Specific protocols exist for removing ruthenium byproducts.[20] Passing the crude product through a plug of silica gel or a specialized scavenger resin can be effective. |
III. Experimental Protocols & Data
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dienophile (1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly add the Lewis acid (e.g., AlCl₃, 1.1 equivalents) to the stirred solution.
-
Add a solution of the diene (1.2 equivalents) in the same anhydrous solvent dropwise over a period of 30 minutes.
-
Allow the reaction to stir at the chosen temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Robinson Annulation
-
To a solution of the Michael donor (e.g., a ketone, 1.0 equivalent) in an anhydrous solvent (e.g., ethanol or THF) under an inert atmosphere, add the base (e.g., sodium ethoxide, 1.1 equivalents).[11]
-
Stir the mixture at room temperature for 30 minutes to ensure complete enolate formation.[11]
-
Cool the reaction mixture to 0 °C.
-
Slowly add a solution of the Michael acceptor (e.g., methyl vinyl ketone, 1.0 equivalent) in the same anhydrous solvent over 30 minutes.[11]
-
Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.[11]
-
Heat the reaction mixture to reflux to facilitate the intramolecular aldol condensation and dehydration.[11]
-
Monitor the reaction progress by TLC until the starting materials and the intermediate Michael adduct are consumed.[11]
-
Cool the reaction mixture to room temperature and neutralize with a dilute aqueous acid (e.g., 1M HCl).[11]
-
Extract the product with an organic solvent (e.g., ethyl acetate).[11]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[11]
-
Purify the crude product by column chromatography on silica gel.[11]
Table 1: Common Reaction Parameters for Optimization
| Reaction | Key Parameters to Optimize | Typical Range | Notes |
| Diels-Alder | Temperature | -78 °C to reflux | Lower temperatures favor kinetic control; higher temperatures can induce retro-Diels-Alder.[1] |
| Lewis Acid Catalyst | 0.1 to 2.0 equivalents | Common choices include AlCl₃, ZnCl₂, SnCl₄.[7] | |
| Solvent | Dichloromethane, Toluene, Diethyl Ether | Solvent polarity can influence reaction rate and selectivity. | |
| Robinson Annulation | Base | NaOEt, NaOMe, LDA, t-BuOK | Base strength should be matched to the acidity of the Michael donor.[11] |
| Temperature | 0 °C to reflux | Michael addition is often done at lower temperatures, while the aldol condensation/dehydration requires heating.[11] | |
| Solvent | Ethanol, THF, DMF | Protic solvents can sometimes interfere with enolate formation.[11] | |
| Catalytic Hydrogenation | Catalyst | Rh/C, Ru/C, PtO₂, Pd/C | Catalyst choice is crucial for chemoselectivity.[13] |
| Hydrogen Pressure | 1 atm to >100 atm | Higher pressures increase reaction rate but can also lead to over-reduction. | |
| Temperature | Room temperature to >200 °C | Higher temperatures can be required for less reactive arenes but may cause side reactions.[13] | |
| Ring-Closing Metathesis | Catalyst Loading | 1-10 mol% | Higher loading may be needed for challenging substrates. |
| Concentration | 0.001 M to 0.1 M | High dilution favors intramolecular cyclization over intermolecular polymerization.[21] | |
| Solvent | Toluene, Dichloromethane | Non-polar, weakly coordinating solvents are preferred.[21] |
IV. Visualized Workflows and Mechanisms
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low product yield.
Simplified Mechanism of the Diels-Alder Reaction
Caption: A simplified representation of the concerted Diels-Alder mechanism.
V. References
-
Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society. [Link]
-
Process for preparing substituted cyclohexanes. Google Patents.
-
Ring-closing metathesis. Wikipedia. [Link]
-
Effect of reaction temperature in hydrogenation of benzene to cyclohexene over RuC1. ResearchGate. [Link]
-
Diels–Alder reaction. Wikipedia. [Link]
-
Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link]
-
Ring-Closing Metathesis and Related Processes in Organic Synthesis. Accounts of Chemical Research. [Link]
-
Lewis acid catalyst system for Diels–Alder reaction. Indian Academy of Sciences. [Link]
-
Optimization of cyclohexane formation. ResearchGate. [Link]
-
Olefin Metathesis. Chemistry LibreTexts. [Link]
-
Diels-Alder Reactions. Chemistry LibreTexts. [Link]
-
Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. National Institutes of Health. [Link]
-
Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journals. [Link]
-
Arene Reduction by Rh/Pd or Rh/Pt under 1 atm Hydrogen Gas and Room Temperature. Organic Letters. [Link]
-
Benzene hydrogenation to cyclohexane and to the corresponding paraffin. ResearchGate. [Link]
-
Highly selective benzene hydrogenation to cyclohexene over supported Ru catalyst without additives. Green Chemistry. [Link]
-
Selective Hydrogenation of Benzene to Cyclohexene over Monometallic Ru Catalysts: Investigation of ZnO and ZnSO4 as Reaction Additives as Well as Particle Size Effect. MDPI. [Link]
-
Lewis acid catalyst system for Diels–Alder reaction. ResearchGate. [Link]
-
Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. Longdom Publishing. [Link]
-
Chiral Carbocations as Lewis Acid Catalysts in Diels-Alder Reactions. DiVA portal. [Link]
-
Selective Hydrogenation of Benzene to Cyclohexene over Ru-Zn Catalysts: Mechanism Investigation on NaOH as a Reaction Additive. MDPI. [Link]
-
The Diels-Alder Cycloaddition. Chemistry LibreTexts. [Link]
-
Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects. National Institutes of Health. [Link]
-
Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. YouTube. [Link]
-
Purification of cyclohexane. Google Patents.
-
What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride?. Quora. [Link]
-
Robinson annulation. Wikipedia. [Link]
-
Hydrogenation of cyclohexanone on Pt–Sn surface alloys. Koel Research Group. [Link]
-
Cyclohexane synthesis. Organic Chemistry Portal. [Link]
-
Diels-Alder Reaction. University of Wisconsin-River Falls. [Link]
-
The temperature dependence of cyclohexene hydrogenation. ResearchGate. [Link]
-
Substituted Cyclohexanes. KPU Pressbooks. [Link]
-
Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. [Link]
-
Diels-Alder Regio- and Stereoselectivity. Chemistry LibreTexts. [Link]
-
The Robinson Annulation. Master Organic Chemistry. [Link]
-
Diels-Alder Reaction. Utah Tech University. [Link]
-
Robinson Annulation-Mechanism and Shortcut. Chemistry Steps. [Link]
-
Diels-Alder Reaction. Organic Chemistry Portal. [Link]
-
Diels-Alder Reaction. University of Wisconsin-River Falls. [Link]
-
E2 elimination: Substituted cyclohexanes. Khan Academy. [Link]
-
Preparation of cyclohexene. Royal Society of Chemistry. [Link]
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Dehydration and hydrogenation issues in cyclohexanone preparation
Welcome to the Technical Support Center for Cyclohexanone Preparation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis of cyclohexanone, particularly focusing on dehydration and hydrogenation issues. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance the efficiency and success of your experiments.
Troubleshooting Guide: Dehydration & Hydrogenation Issues
This section addresses specific problems encountered during cyclohexanone synthesis, primarily via the hydrogenation of phenol or the oxidation of cyclohexane. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Q1: My cyclohexanone yield is low, and I'm detecting a significant amount of cyclohexanol. What is happening and how can I fix it?
A1: This is a classic selectivity issue in phenol hydrogenation. Cyclohexanone is an intermediate in the hydrogenation of phenol to cyclohexanol.[1] If the reaction proceeds too far, the desired ketone product is further reduced to the alcohol.
Underlying Cause: The reaction pathway is as follows: Phenol is hydrogenated to an unstable cyclohexenol intermediate, which rapidly tautomerizes to cyclohexanone.[2][3] This ketone can then be further hydrogenated to cyclohexanol. Over-hydrogenation is typically caused by a combination of factors:
-
High Hydrogen Pressure: Increased H₂ pressure can accelerate the hydrogenation of cyclohexanone to cyclohexanol.[2]
-
High Temperature: While higher temperatures can increase the initial rate of phenol conversion, excessively high temperatures can favor the more thermodynamically stable cyclohexanol.[2]
-
Highly Active Catalyst: Some catalysts, particularly those with high metal loading or certain supports, may be too active, promoting the full reduction to the alcohol.
-
Prolonged Reaction Time: Leaving the reaction to run long after the phenol has been consumed will inevitably lead to the conversion of cyclohexanone to cyclohexanol.
Troubleshooting & Preventative Measures:
-
Optimize Reaction Conditions:
-
Monitor the Reaction: Use in-situ monitoring techniques like GC or HPLC to track the disappearance of phenol and the appearance of cyclohexanone and cyclohexanol.[5] Stop the reaction once the peak concentration of cyclohexanone is reached.
-
Catalyst Selection:
-
Consider a catalyst with moderate activity. Palladium-based catalysts are often preferred for this selective hydrogenation.[4][6]
-
The addition of a Lewis acid co-catalyst can sometimes enhance selectivity by coordinating to the carbonyl oxygen of cyclohexanone, making it less susceptible to further hydrogenation.[2][7]
-
-
Control Reaction Time: Determine the optimal reaction time through kinetic studies to maximize cyclohexanone yield before significant over-hydrogenation occurs.
Q2: My reaction mixture is turning dark, and GC-MS analysis shows the formation of benzene and other unexpected aromatic compounds. What causes this and how can I prevent it?
A2: The formation of benzene points to a dehydration side reaction, likely from the cyclohexanol intermediate or product, followed by dehydrogenation. This is particularly problematic in processes starting from cyclohexanol or in phenol hydrogenation where reaction conditions are not optimal.
Underlying Cause: The presence of acidic sites on the catalyst support or acidic impurities in the reaction medium can catalyze the dehydration of cyclohexanol to cyclohexene.[8][9] Subsequently, the cyclohexene can be dehydrogenated to benzene, especially at higher temperatures and in the presence of a suitable catalyst like palladium.
-
Mechanism: Cyclohexanol is protonated by an acid, followed by the loss of a water molecule to form a carbocation, which then eliminates a proton to yield cyclohexene.[9][10] The cyclohexene can then be dehydrogenated to benzene.
Troubleshooting & Preventative Measures:
-
Catalyst Support Selection: Avoid strongly acidic supports like certain aluminas or zeolites if dehydration is an issue. Consider using neutral supports like activated carbon or basic supports like hydroxyapatite.[11]
-
Control Temperature: High temperatures favor elimination reactions. Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can minimize dehydration.
-
Neutralize Acidic Species: If acidic impurities are suspected, ensure all reactants and solvents are pure. Washing the catalyst with a dilute basic solution (if appropriate for the catalyst type) and drying thoroughly before use can neutralize surface acidity.
-
Optimize Hydrogen Pressure: Maintaining sufficient hydrogen pressure can help to keep the catalyst in a reduced state and can favor hydrogenation over dehydrogenation pathways.
Q3: My catalyst activity has dropped significantly after only a few runs. How do I diagnose the cause, and can the catalyst be regenerated?
A3: A drop in catalyst activity, known as deactivation, is a common issue in heterogeneous catalysis. The primary causes are typically poisoning, fouling (coking), or sintering of the active metal particles.
Underlying Causes & Diagnosis:
-
Poisoning: The active sites of the catalyst are blocked by chemical species (poisons).[12][13]
-
Common Poisons: Sulfur compounds (from reagents or equipment), nitrogen compounds (if not the intended substrate), heavy metal ions, and carbon monoxide (from impure H₂ gas) are potent poisons for noble metal catalysts.[13]
-
Diagnosis: Analyze starting materials and solvents for impurities using techniques like ICP-MS for heavy metals or specific sulfur analyzers.[13]
-
-
Fouling/Coking: Carbonaceous deposits (coke) form on the catalyst surface, blocking active sites and pores.[14] This can result from the polymerization or decomposition of reactants or products, especially at high temperatures.
-
Diagnosis: A visual inspection may show a darkening of the catalyst. Thermogravimetric analysis (TGA) can quantify the amount of coke deposited.
-
-
Sintering: The finely dispersed metal nanoparticles on the support agglomerate into larger particles at high temperatures, reducing the active surface area.[15]
-
Diagnosis: This can be assessed by techniques like transmission electron microscopy (TEM) or chemisorption to measure the active metal surface area.
-
Troubleshooting & Regeneration:
-
Prevent Poisoning: Use high-purity reagents, solvents, and hydrogen gas.[12] Implement a rigorous cleaning protocol for your reactor system.
-
Minimize Coking: Operate at the lowest effective temperature and avoid localized overheating.[14]
-
Regeneration Protocols:
-
For Fouling: A common method is controlled combustion (calcination) in air to burn off carbonaceous deposits. The temperature must be carefully controlled to avoid sintering the metal.[16]
-
For Some Poisons: A solvent wash or a chemical treatment might remove the poison. For example, a deactivated catalyst might be washed with a suitable solvent to remove adsorbed organic species.[13][17]
-
Sintering is generally irreversible. If sintering has occurred, the catalyst will likely need to be replaced.
-
Frequently Asked Questions (FAQs)
-
Q: What is the main difference in byproduct profiles between cyclohexanone production from cyclohexane oxidation versus phenol hydrogenation?
-
A: Cyclohexane oxidation is a free-radical process that generates cyclohexyl hydroperoxide as a key intermediate, which then decomposes to a mixture of cyclohexanol and cyclohexanone (known as KA oil).[18][19] This process can lead to a wider range of over-oxidation byproducts, including adipic acid and other dicarboxylic acids.[19][20] Phenol hydrogenation is generally a cleaner process, with the main byproducts being the over-hydrogenation product (cyclohexanol) and products from dehydration/dehydrogenation (cyclohexene, benzene).[1][2]
-
-
Q: How can I improve the selectivity towards cyclohexanone in the phenol hydrogenation process?
-
A: Besides optimizing temperature and pressure, catalyst design is key. Using a palladium catalyst on a neutral or slightly basic support can be effective.[11] Some studies have shown that the presence of Lewis acidic sites can stabilize the cyclohexanone intermediate and prevent its further hydrogenation.[2][7]
-
-
Q: What are the standard analytical methods for monitoring the reaction and assessing product purity?
-
A: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is the most common and effective method for monitoring the reaction progress and quantifying the components in the reaction mixture (phenol, cyclohexanone, cyclohexanol, and byproducts).[21][22] For structural confirmation of unknown byproducts, GC coupled with Mass Spectrometry (GC-MS) is invaluable.
-
-
Q: Can water in the solvent affect the reaction?
-
A: Yes, water can have multiple effects. In some systems, it can act as a temporary poison to the catalyst.[12] However, in phenol hydrogenation, performing the reaction in an aqueous phase has been shown to be highly effective and can promote selectivity towards cyclohexanone.[2] The effect of water is highly system-dependent and should be evaluated for your specific process.
-
Visualized Workflows and Mechanisms
Reaction Pathway: Phenol Hydrogenation
This diagram illustrates the sequential reaction steps from phenol to the undesired byproduct, cyclohexanol.
Caption: Reaction pathway for phenol hydrogenation to cyclohexanone.
Troubleshooting Workflow: Low Cyclohexanone Yield
A decision tree to diagnose the root cause of low product yield.
Caption: Troubleshooting decision tree for low cyclohexanone yield.
Data & Protocols
Table 1: Common Byproducts and Their Primary Causes
| Byproduct | Common Name | Primary Cause(s) | Suggested Mitigation |
| Cyclohexanol | - | Over-hydrogenation of cyclohexanone | Reduce H₂ pressure, temperature, or reaction time; use a more selective catalyst. |
| Cyclohexene | - | Dehydration of cyclohexanol | Use a non-acidic catalyst support; lower reaction temperature.[8][23] |
| Benzene | - | Dehydrogenation of cyclohexene/cyclohexane | Lower reaction temperature; ensure sufficient H₂ pressure. |
| Dicyclohexyl ether | - | Intermolecular dehydration of two cyclohexanol molecules | Lower reaction temperature; use a non-acidic catalyst.[24] |
| Adipic Acid | - | Over-oxidation of cyclohexanone/cyclohexanol | Primarily an issue in cyclohexane oxidation; control oxidant concentration and temperature.[19] |
Protocol 1: Standard Bench-Scale Phenol Hydrogenation
This protocol provides a starting point for the selective hydrogenation of phenol to cyclohexanone.
Materials:
-
5% Pd/C catalyst
-
Phenol
-
Methanol (or water) as solvent
-
High-pressure autoclave reactor with magnetic stirring and temperature control
-
Hydrogen gas (high purity)
Procedure:
-
Reactor Setup: Ensure the autoclave is clean and dry. Add the 5% Pd/C catalyst (typically 1-5 mol% relative to phenol) to the reactor vessel.
-
Reactant Loading: Add the desired amount of phenol and the solvent (e.g., 50 mL for a 100 mL reactor).
-
Purging: Seal the reactor. Purge the system 3-5 times with nitrogen, followed by 3-5 purges with hydrogen to remove all air.[25]
-
Reaction:
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.0 MPa).
-
Begin vigorous stirring (e.g., 1000 RPM) to ensure good mass transfer.[12]
-
Heat the reactor to the target temperature (e.g., 100°C).
-
-
Monitoring: Take samples periodically (if the reactor setup allows) to monitor the reaction progress by GC.
-
Shutdown: Once the reaction is complete (based on monitoring), stop heating and allow the reactor to cool to room temperature.
-
Venting & Catalyst Removal: Carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air.[25] Keep it wet with solvent.
-
Analysis: Analyze the crude product mixture by GC to determine conversion and selectivity. The product can then be purified by distillation.
References
- University of Calgary. (n.d.). Synthesis of Cyclohexene The Dehydration of Cyclohexanol.
- Study.com. (n.d.). Dehydration of Cyclohexanol | Definition & Mechanism.
- Wikipedia. (2024). Cyclohexanone.
- Chem 351L Organic Chemistry Laboratory, University of Massachusetts Boston. (n.d.). Synthesis of Cyclohexene The Dehydration of Cyclohexanol.
- Chemistry LibreTexts. (2024). 2.2: Preparation of Cyclohexene from Cyclohexanol.
- University of Colorado Denver. (n.d.). The Synthesis of Alkenes: The Dehydration of Cyclohexanol.
- ResearchGate. (2018). The Formation of Byproducts in the Autoxidation of Cyclohexane.
- National Institutes of Health. (n.d.). Oxidation of Cyclohexane to Cyclohexanol/Cyclohexanone Using Sol‐Gel‐Encapsulated Unspecific Peroxygenase from Agrocybe aegerita.
- Google Patents. (n.d.). CN1305829C - Selective oxidation process of cyclohexane to prepare cyclohexanone.
- Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks.
- FAQ. (n.d.). Oxidation of Cyclohexane: How is Cyclohexanol and Cyclohexanone Produced?.
- ACS Publications. (2022). Highly Efficient Phenol Hydrogenation to Cyclohexanone over Pd/MIL-100 in Aqueous Phase: Promotion of Lewis Acidity. Industrial & Engineering Chemistry Research.
- ResearchGate. (2018). The reaction pathways of phenol hydrogenation.
- ResearchGate. (2021). A comprehensive and updated review of studies on the oxidation of cyclohexane to produce ketone-alcohol (KA) oil.
- Globe Thesis. (2007). Intrinsic And Deactivation Kineticses Of Cyclohexanone Ammoximation Over Titanium Silicalite-1.
- ResearchGate. (2014). Ring hydrogenation of phenol to cyclohexanone and cyclohexanol.
- Chemcess. (2024). Cyclohexanone: Properties, Reactions, Production And Uses.
- Scribd. (n.d.). Kinetics of The Selective Hydrogenation of Phenol To Cyclohexanone Over A Pd-Alumina Catalyst.
- ResearchGate. (2021). Progress in Processes and Catalysts for Dehydrogenation of Cyclohexanol to Cyclohexanone.
- ResearchGate. (2016). Selective Hydrogenation of Phenol to Cyclohexanone over Pd–HAP Catalyst in Aqueous Media.
- OSTI.GOV. (2014). Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase.
- MDPI. (2024). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency.
- EapearlChem. (n.d.). Cyclohexanone - Essential Intermediate for Nylon Production.
- ResearchGate. (n.d.). (A) General reaction pathway for hydrogenation of phenol. (B) Possible....
- National Center for Biotechnology Information. (n.d.). Cyclohexanone - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.
- Reddit. (2022). Hydrogenation reaction tips and tricks.
- Antpedia. (n.d.). Analytical method of cyclohexanone.
- Slideshare. (n.d.). Troubleshooting of Catalytic Reactors.
- YouTube. (2021). Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation.
- Centers for Disease Control and Prevention. (n.d.). methylcyclohexanone 2521 | niosh.
- University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- Google Patents. (n.d.). WO2014014466A1 - Regeneration of a hydrogenation catalyst.
- University of Twente Research Information. (n.d.). Photocatalytic oxidation of cyclohexane by titanium dioxide.
- ResearchGate. (2018). Colorimetric detection mechanism of cyclohexanone using an amine-based....
- Reddit. (2016). MECHANISM HELP: Benzene + Cyclohexanol?.
- YouTube. (2025). How Benzene Reacts with Cyclohexene to Form Cyclohexylbenzene? #electrophilicsubstitution.
- Koel Research Group. (n.d.). Hydrogenation of cyclohexanone on Pt–Sn surface alloys.
- brainly.com. (2022). [FREE] Choose a reasonable mechanism for the formation of cyclohexylbenzene from the reaction of benzene,.
- GeeksforGeeks. (2025). Benzene Reactions.
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Validation & Comparative
A Comparative Guide to the Synthesis of 4-(4-Ethylcyclohexyl)cyclohexanone for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of specific molecular scaffolds is a critical endeavor. The compound 4-(4-Ethylcyclohexyl)cyclohexanone is a valuable intermediate, and the selection of an optimal synthetic route is paramount for efficiency, scalability, and environmental impact. This guide provides an in-depth comparison of two distinct and viable synthetic pathways to this target molecule, offering experimental data and procedural insights to inform your research and development decisions.
Introduction to this compound
This compound is a disubstituted cyclohexanone derivative with applications in the synthesis of liquid crystals and as a building block in medicinal chemistry. The presence of both a carbonyl group and a bulky, non-planar ethylcyclohexyl substituent imparts unique physicochemical properties that are of interest in the design of novel materials and therapeutic agents. The efficient construction of this molecule is therefore a subject of considerable importance.
This guide will explore two primary synthetic strategies:
-
Route A: Direct Oxidation of 4-(4-Ethylcyclohexyl)cyclohexanol. This approach represents a convergent and potentially "greener" pathway, contingent on the availability of the precursor alcohol.
-
Route B: Multi-step Synthesis via Catalytic Hydrogenation of a Biphenyl Precursor. This linear synthesis showcases a classical approach involving the construction of the bicyclohexyl system from aromatic starting materials.
Route A: Oxidation of 4-(4-Ethylcyclohexyl)cyclohexanol
This synthetic route is predicated on the direct oxidation of the corresponding secondary alcohol, 4-(4-ethylcyclohexyl)cyclohexanol. The efficiency of this pathway is largely dependent on the accessibility of this precursor alcohol.
Mechanistic Rationale
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. This particular method employs a catalytic system of sodium tungstate (Na₂WO₄) and phosphotungstic acid with hydrogen peroxide (H₂O₂) as the terminal oxidant. The reaction proceeds via the in-situ formation of a peroxotungstate species, which is the active oxidizing agent. Hydrogen peroxide is considered a "green" oxidant as its primary byproduct is water, minimizing hazardous waste generation.[1][2]
The catalytic cycle is initiated by the reaction of sodium tungstate with hydrogen peroxide to form a peroxotungstate complex. This complex then coordinates to the alcohol. The reaction is thought to proceed through a concerted mechanism or via a transient ester intermediate, leading to the formation of the ketone and the reduced tungstate species, which is then re-oxidized by hydrogen peroxide to complete the catalytic cycle. The presence of phosphotungstic acid can enhance the catalytic activity.[1]
Caption: Workflow for the oxidation of 4-(4-Ethylcyclohexyl)cyclohexanol.
Experimental Protocol
The following protocol is adapted from procedures for the oxidation of similar secondary alcohols.[1]
-
Catalyst Preparation: In a three-necked flask equipped with a reflux condenser and a magnetic stirrer, add sodium tungstate dihydrate (e.g., 0.07 molar equivalents) and phosphotungstic acid (e.g., 0.007 molar equivalents).
-
Oxidant Addition: To the catalyst mixture, add 30% hydrogen peroxide (e.g., 3.4 molar equivalents) and stir for 15 minutes. The solution should turn a faint yellow.
-
Substrate Addition: Add 4-(4-ethylcyclohexyl)cyclohexanol (1.0 molar equivalent) and a suitable solvent such as N-methyl-2-pyrrolidone.
-
Reaction: Heat the reaction mixture to 90°C and maintain this temperature for approximately 5 hours, monitoring the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Route B: Catalytic Hydrogenation of a Biphenyl Precursor
This synthetic strategy involves a multi-step sequence starting from biphenyl, a readily available and inexpensive starting material. This linear approach allows for the systematic construction of the target molecule.
Mechanistic Rationale
This route is comprised of four key transformations:
-
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution introduces an acetyl group onto the biphenyl ring. Acetyl chloride is activated by a Lewis acid, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion, which is then attacked by the electron-rich biphenyl ring.[3][4]
-
Clemmensen Reduction: The carbonyl group of the acetophenone derivative is reduced to a methylene group. This reaction is typically carried out using zinc amalgam (Zn(Hg)) in the presence of a strong acid like hydrochloric acid. The exact mechanism is complex and thought to involve a series of single-electron transfers at the surface of the zinc.[5][6]
-
Hydroxylation of 4-Ethylbiphenyl: The introduction of a hydroxyl group at the 4'-position is a critical step. One potential method involves the sulfonation of 4-ethylbiphenyl followed by alkaline hydrolysis under high temperature and pressure.[7]
-
Selective Catalytic Hydrogenation: The final step involves the hydrogenation of the 4-ethyl-4'-hydroxybiphenyl intermediate. This is a two-stage hydrogenation. The first stage selectively hydrogenates the phenol ring to a cyclohexanone, which is favored under milder conditions with a palladium catalyst. The second stage hydrogenates the remaining aromatic ring to a cyclohexane ring, which typically requires more forcing conditions or a different catalyst system.[8][9][10]
Caption: Multi-step synthesis of this compound via a biphenyl precursor.
Experimental Protocols
Step 1: Friedel-Crafts Acylation of Biphenyl [3][11]
-
In a flask equipped with a stirrer and a reflux condenser, suspend anhydrous aluminum chloride (1.1 molar equivalents) in a dry solvent such as methylene chloride.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 molar equivalents) to the suspension.
-
Add a solution of biphenyl (1.0 molar equivalent) in methylene chloride dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 15 minutes.
-
Pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and remove the solvent by rotary evaporation to yield 4-acetylbiphenyl.
Step 2: Clemmensen Reduction of 4-Acetylbiphenyl [5][12]
-
Prepare amalgamated zinc by stirring zinc powder with a dilute solution of mercuric chloride.
-
In a round-bottom flask, add the amalgamated zinc, concentrated hydrochloric acid, and 4-acetylbiphenyl.
-
Heat the mixture to reflux for several hours, with periodic additions of concentrated hydrochloric acid.
-
After the reaction is complete, cool the mixture, and extract the product with an organic solvent.
-
Wash the organic layer, dry, and remove the solvent to obtain 4-ethylbiphenyl.
Step 3: Synthesis of 4-Ethyl-4'-hydroxybiphenyl [7] Note: This is a high-pressure, high-temperature industrial process.
-
Sulfonate 4-ethylbiphenyl with sulfuric acid to produce 4-ethylbiphenyl-4'-sulfonic acid.
-
Perform an alkaline hydrolysis of the sulfonic acid with sodium hydroxide in an autoclave at elevated temperatures (e.g., 290-340°C) and pressures.
-
After cooling, dilute the reaction mixture with water and neutralize with a mineral acid to precipitate 4-ethyl-4'-hydroxybiphenyl.
Step 4: Selective Hydrogenation of 4-Ethyl-4'-hydroxybiphenyl [8][13]
-
In a high-pressure autoclave, charge 4-ethyl-4'-hydroxybiphenyl, a palladium on carbon catalyst (e.g., 5% Pd/C), and a suitable solvent (e.g., isopropanol).
-
Pressurize the autoclave with hydrogen gas (e.g., 1.0 MPa).
-
Heat the mixture to a specified temperature (e.g., 80°C) and stir for a set duration (e.g., 3 hours).
-
Monitor the reaction for the uptake of hydrogen and the formation of the desired product.
-
After the reaction, cool the autoclave, vent the hydrogen, and filter the catalyst.
-
Remove the solvent to obtain the crude product, which can be purified by distillation or chromatography.
Comparative Analysis
| Parameter | Route A: Oxidation | Route B: Catalytic Hydrogenation |
| Starting Material | 4-(4-Ethylcyclohexyl)cyclohexanol | Biphenyl, Acetyl Chloride, Zn(Hg), HCl, H₂SO₄, NaOH |
| Number of Steps | 1 | 4 |
| Overall Yield | ~80% (estimated from similar reactions)[1] | Lower due to multiple steps (estimated 30-40%) |
| Reagents & Conditions | H₂O₂, Na₂WO₄, Phosphotungstic Acid, 90°C | AlCl₃, Zn(Hg), conc. HCl, H₂SO₄, NaOH, H₂, Pd/C, High T/P |
| "Green" Chemistry Aspects | Uses H₂O₂ (byproduct is water) | Uses stoichiometric Lewis acids, heavy metals (mercury), strong acids and bases, generating significant waste. |
| Scalability | Potentially scalable, dependent on precursor availability. | Well-established industrial processes for individual steps, but overall process is lengthy. |
| Key Challenges | Availability and cost of the starting alcohol. | Multiple steps, harsh reaction conditions, and potential for low overall yield. Purification between steps is required. |
Conclusion and Recommendations
The choice between these two synthetic routes will largely depend on the specific constraints and priorities of the research or manufacturing campaign.
Route A is highly attractive due to its directness, high potential yield in the final step, and its adherence to principles of green chemistry. The primary bottleneck for this route is the commercial availability and cost of the starting material, 4-(4-ethylcyclohexyl)cyclohexanol. If this precursor is readily accessible, Route A is the superior choice for its efficiency and environmental profile.
Route B , while being a longer and more classic synthetic sequence, starts from inexpensive and readily available bulk chemicals. The individual reactions are well-understood and have been implemented on an industrial scale. However, the multi-step nature of this route inevitably leads to a lower overall yield and generates a more significant amount of chemical waste. This route is a viable option when the starting alcohol for Route A is not available or is prohibitively expensive.
For academic research and early-stage drug development where material quantities are smaller, the elegance and efficiency of Route A make it a compelling choice, provided the starting material can be sourced or synthesized. For large-scale industrial production, a thorough cost-benefit analysis of both the starting material procurement for Route A versus the operational costs and waste management of Route B would be necessary.
References
- Catalytic oxidation of cyclohexanol to cyclohexanone with H2O2 using Na2WO4 as a catalytic system.
- trans-Selective and Switchable Arene Hydrogenation of Phenol Deriv
- Hydrogenation of phenol with substituted functional groups with 20% Ni/CNT in isopropanol.
- Highly Selective Hydrogenation of Phenol and Derivatives over a Pd@Carbon Nitride Catalyst in Aqueous Media. Journal of the American Chemical Society.
- Experiment 1: Friedel-Crafts Acyl
- trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives.
- A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Prodedure A. umich.edu.
- Selective hydrogenation of phenol and related derivatives. Catalysis Science & Technology (RSC Publishing).
- CLEMMENSEN REDUCTION.
- The Clemmensen Reduction. Juniper Publishers.
- A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxid
- Friedel–Crafts Acyl
- 12BL Experiment 10: Friedel Crafts Acyl
- The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry.
- Clemmensen Reduction. YouTube.
- Synthesis of ethyl ether of 4(4-hydroxyphenyl). SciSpace.
- Oxidation Of Cyclohexane To Cyclohexanol And Cyclohexanone Using H4[α-SiW12O40]/Zr As Catalyst.
- Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics.
- Ethyl 4'-hydroxy-4-biphenylcarboxyl
- Clemmensen Reduction & Wolff Kishner Mechanism. YouTube.
- 4-Phenylphenol synthesis. ChemicalBook.
- Method for preparing cyclohexanone by oxidizing cyclohexanol with hydrogen peroxide at normal temperature.
- Oxidation of cyclohexanone to adipic acid with 30% H2O 2 and tungstate catalyst.
- Process for the preparation of 4-hydroxybiphenyl.
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A Comparative Guide to 4-(4-Ethylcyclohexyl)cyclohexanone and 4-(4-Propylcyclohexyl)cyclohexanone in Liquid Crystal Formulations
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of liquid crystal (LC) design, the selection of appropriate mesogenic and non-mesogenic components is paramount to achieving the desired electro-optical performance. Among the vast array of available compounds, those possessing a bicyclohexane core are of significant interest due to their influence on key physical properties such as viscosity and dielectric anisotropy. This guide provides a detailed comparison of two closely related bicyclohexane derivatives: 4-(4-ethylcyclohexyl)cyclohexanone and 4-(4-propylcyclohexyl)cyclohexanone, focusing on their respective impacts on the performance of liquid crystal mixtures.
Introduction: The Role of Bicyclohexane Derivatives in Liquid Crystals
Liquid crystal displays (LCDs) operate on the principle of modulating light through the controlled alignment of liquid crystal molecules by an electric field. The physical properties of the liquid crystal mixture, such as its clearing point (the temperature at which it transitions to an isotropic liquid), viscosity, and dielectric anisotropy, are critical determinants of the display's performance characteristics, including its operating temperature range, response time, and power consumption.
Bicyclohexane derivatives, like this compound and 4-(4-propylcyclohexyl)cyclohexanone, are often incorporated into nematic LC mixtures to modify these properties. Their saturated aliphatic rings contribute to a low birefringence, which can be advantageous in specific display modes. Furthermore, the polar carbonyl group introduces a dipole moment that influences the dielectric anisotropy of the mixture. The length of the terminal alkyl chain—ethyl versus propyl in this case—plays a subtle yet significant role in fine-tuning the overall performance.
Molecular Structure and Physical Properties
The foundational difference between the two subject compounds lies in the length of the terminal alkyl chain, which has a cascading effect on their physical properties and, consequently, their behavior within a liquid crystal host.
| Property | This compound | 4-(4-Propylcyclohexyl)cyclohexanone |
| CAS Number | 150763-13-6[1] | 82832-73-3 |
| Molecular Formula | C₁₄H₂₄O[1] | C₁₅H₂₆O |
| Molecular Weight | 208.34 g/mol [1] | 222.37 g/mol |
| Appearance | White crystal[2] | White solid |
| Melting Point | Not specified | ~27 °C[3] |
| Boiling Point | Not specified | ~313.7 °C at 760 mmHg (Predicted)[3] |
| Density | Not specified | ~0.937 g/cm³ (Predicted)[3] |
The addition of a single methylene group in the alkyl chain of the propyl derivative results in a higher molecular weight. This seemingly minor change can lead to differences in intermolecular forces, which in turn affect properties like melting point and boiling point.
Figure 1: Molecular structures of this compound and 4-(4-propylcyclohexyl)cyclohexanone.
Impact on Liquid Crystal Mixture Properties: A Comparative Analysis
Mesophase Stability and Clearing Point
The clearing point (Tc) of a nematic liquid crystal mixture is a critical parameter that defines the upper limit of its operating temperature range. The length of the alkyl chain on a mesogenic or additive molecule can significantly influence the Tc.
Generally, increasing the alkyl chain length in a homologous series can lead to a stabilization of more ordered smectic phases at the expense of the nematic phase.[4][5] This can sometimes result in a decrease in the nematic-isotropic transition temperature (clearing point). However, an "odd-even" effect is often observed, where the clearing point alternates as the number of carbon atoms in the alkyl chain increases.
Causality: The addition of a methylene group from an ethyl to a propyl chain increases the molecule's overall length and flexibility. The longer propyl chain can lead to stronger van der Waals interactions between molecules, which may favor a more ordered, smectic-like packing. This increased ordering can, in some cases, lower the temperature at which the material transitions to the less-ordered nematic phase, and subsequently to the isotropic liquid. Conversely, the change in molecular shape and packing efficiency could also disrupt the nematic order, leading to a lower clearing point. A patent for liquid crystal compositions mentions that bicyclic cyclohexane compounds can have the disadvantage of a low clearing point.[6]
Expected Performance: It is anticipated that liquid crystal mixtures containing 4-(4-propylcyclohexyl)cyclohexanone may exhibit a slightly lower clearing point compared to those with this compound, assuming the odd-even effect does not dominate in this specific case. This is a crucial consideration for applications requiring a wide operating temperature range.
Viscosity
The viscosity of a liquid crystal mixture is a key factor determining its response time to an applied electric field. Lower viscosity generally leads to faster switching speeds, which is highly desirable for modern displays.
The viscosity of a liquid crystal is influenced by molecular shape, intermolecular interactions, and molecular weight. The inclusion of cyclohexane rings is known to reduce viscosity compared to aromatic rings.[7]
Causality: The longer and more flexible propyl chain in 4-(4-propylcyclohexyl)cyclohexanone is expected to lead to a slight increase in the rotational viscosity of a liquid crystal mixture compared to the ethyl analogue. This is due to the increased molecular volume and the potential for greater entanglement with neighboring molecules during reorientation in an electric field.
Expected Performance: Liquid crystal mixtures formulated with this compound are likely to exhibit a lower viscosity than those containing the propyl derivative. For applications where fast response times are critical, the ethyl-substituted compound may be the preferred choice.
Dielectric Anisotropy (Δε)
Dielectric anisotropy is the difference in dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director of the liquid crystal. It is a crucial parameter that determines the threshold voltage required to switch the liquid crystal molecules. The presence of the polar carbonyl group in both molecules contributes to the overall dielectric anisotropy of the mixture. Bicyclohexane-based liquid crystals are known to often exhibit negative dielectric anisotropy.[8]
Causality: The length of the alkyl chain can have a subtle effect on the dielectric anisotropy. The primary contribution to Δε comes from the polar carbonyl group. The alkyl chain itself has a very small, generally negative, contribution to Δε. A longer alkyl chain can slightly alter the molecular packing and the effective dipole moment of the molecule within the liquid crystal matrix.
Expected Performance: The difference in dielectric anisotropy between mixtures containing the ethyl and propyl derivatives is expected to be minimal. Both are likely to contribute to a negative dielectric anisotropy due to the bicyclohexane core. Any variation would likely be a secondary effect related to changes in molecular packing and order parameter.
Experimental Protocols for Characterization
To empirically validate the expected performance differences, a series of standardized experimental protocols should be employed.
Synthesis of 4-(4-Alkylcyclohexyl)cyclohexanones
A common synthetic route involves the oxidation of the corresponding 4-(4-alkylcyclohexyl)cyclohexanol.[9]
Step-by-step methodology:
-
Starting Material: 4-(4-alkylcyclohexyl)cyclohexanol (where alkyl is ethyl or propyl).
-
Oxidizing Agent: A suitable oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation, is used.
-
Reaction: The alcohol is dissolved in an appropriate solvent (e.g., dichloromethane for PCC) and the oxidizing agent is added portion-wise at a controlled temperature.
-
Work-up: After the reaction is complete, the mixture is filtered and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure 4-(4-alkylcyclohexyl)cyclohexanone.
Figure 2: General synthetic workflow for 4-(4-alkylcyclohexyl)cyclohexanones.
Measurement of Liquid Crystal Properties
To compare the effects of the two compounds, each should be mixed in the same concentration (e.g., 5-10 wt%) into a standard nematic liquid crystal host.
-
Clearing Point (Tc) Measurement:
-
Apparatus: Differential Scanning Calorimeter (DSC) and a polarizing optical microscope (POM) with a hot stage.
-
Procedure: A small sample of the liquid crystal mixture is sealed in an aluminum pan for DSC analysis or placed between two glass slides for POM. The sample is heated at a controlled rate (e.g., 5 °C/min), and the nematic-to-isotropic phase transition temperature is recorded.
-
-
Viscosity Measurement:
-
Apparatus: A rotational viscometer or a capillary viscometer.
-
Procedure: The viscosity of the liquid crystal mixture is measured at a constant temperature within the nematic range. For rotational viscosity, the torque required to rotate a spindle at a constant angular velocity is measured.
-
-
Dielectric Anisotropy (Δε) Measurement:
-
Apparatus: A capacitance bridge and a liquid crystal cell with a known cell gap and electrode area.
-
Procedure: The liquid crystal mixture is introduced into the cell. The capacitance is measured with the electric field applied parallel (C∥) and perpendicular (C⊥) to the liquid crystal director. The dielectric permittivities (ε∥ and ε⊥) are calculated from the capacitance values, and the dielectric anisotropy is determined as Δε = ε∥ - ε⊥.
-
Figure 3: Experimental workflow for liquid crystal characterization.
Conclusion and Recommendations
The choice between this compound and 4-(4-propylcyclohexyl)cyclohexanone in a liquid crystal formulation will depend on the specific performance requirements of the final display.
-
For applications prioritizing faster response times, this compound is the recommended choice due to its likely lower contribution to the mixture's viscosity.
-
For applications where a specific clearing point needs to be achieved, the choice may be less straightforward. The propyl derivative may slightly lower the clearing point, which could be advantageous or disadvantageous depending on the properties of the host mixture and the target operating temperature.
-
The impact on dielectric anisotropy is expected to be similar for both compounds.
Ultimately, the optimal choice should be guided by empirical data obtained through the characterization of test mixtures. The experimental protocols outlined in this guide provide a framework for such a comparative evaluation. By systematically analyzing the influence of these and other additives, researchers can rationally design liquid crystal mixtures with tailored properties for next-generation display technologies.
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A Definitive Guide to the Structural Validation of 4-(4-Ethylcyclohexyl)cyclohexanone using ¹³C NMR and DEPT Spectroscopy
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For molecules such as 4-(4-Ethylcyclohexyl)cyclohexanone, a compound with potential applications in medicinal chemistry, precise structural elucidation is paramount. This guide provides an in-depth, technical comparison of how ¹³C Nuclear Magnetic Resonance (NMR) and Distortionless Enhancement by Polarization Transfer (DEPT) spectroscopy serve as a powerful combination for the unequivocal validation of its molecular structure. We will delve into the theoretical underpinnings of these techniques, present a detailed experimental protocol, and offer a comparative analysis of predicted versus expected spectral data.
The Imperative of Structural Integrity in Drug Development
The journey of a drug candidate from discovery to clinical application is fraught with challenges, where the molecular structure dictates its efficacy, safety, and metabolic profile. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety risks. Therefore, employing a multi-faceted analytical approach for structural validation is not just good practice; it is a scientific necessity.
¹³C NMR and DEPT: A Synergistic Approach
While ¹H NMR provides a wealth of information about the proton framework of a molecule, ¹³C NMR offers a direct window into the carbon skeleton. However, a standard broadband-decoupled ¹³C NMR spectrum only reveals the number of unique carbon environments and their chemical shifts. To glean deeper insights into the types of carbons present (methyl, methylene, methine, or quaternary), we turn to DEPT spectroscopy.
DEPT is a double resonance pulse program that transfers polarization from protons to directly attached carbons, enhancing sensitivity and allowing for the differentiation of carbon types based on the number of attached protons.[1][2][3] The three most common DEPT experiments are:
-
DEPT-45: Shows all protonated carbons (CH, CH₂, and CH₃) as positive signals.[4][5]
-
DEPT-90: Selectively shows only methine (CH) carbons as positive signals.[4][5][6]
-
DEPT-135: Displays methine (CH) and methyl (CH₃) carbons as positive signals, while methylene (CH₂) carbons appear as negative (inverted) signals.[4][5][6][7]
By comparing the standard ¹³C NMR spectrum with the suite of DEPT spectra, we can systematically assign each carbon signal, thereby building a comprehensive picture of the molecule's structure. Quaternary carbons, which lack directly attached protons, are visible in the broadband ¹³C spectrum but absent from all DEPT spectra.[7]
Predicted ¹³C NMR and DEPT Analysis of this compound
Let us theoretically dissect the structure of this compound to predict its ¹³C NMR and DEPT spectra. The molecule possesses 14 carbon atoms, but due to symmetry in the unsubstituted cyclohexane ring (assuming rapid chair-chair interconversion), we expect to see a smaller number of unique signals.
Structure of this compound:
Based on chemical shift databases and spectral data of analogous compounds like 4-ethylcyclohexanone and bicyclohexyl, we can predict the approximate chemical shifts and the expected behavior in DEPT experiments for each unique carbon.[8][9]
| Carbon Atom(s) | Description | Predicted ¹³C Chemical Shift (ppm) | DEPT-45 | DEPT-90 | DEPT-135 |
| C1 | Carbonyl (C=O) | ~210 | Absent | Absent | Absent |
| C2, C6 | α-CH₂ to C=O | ~40-45 | Positive | Absent | Negative |
| C3, C5 | β-CH₂ to C=O | ~28-33 | Positive | Absent | Negative |
| C4 | CH attached to the second ring | ~40-45 | Positive | Positive | Positive |
| C7 | CH attached to the first ring | ~40-45 | Positive | Positive | Positive |
| C8, C12 | CH₂ in the second ring | ~30-35 | Positive | Absent | Negative |
| C9, C11 | CH₂ in the second ring | ~30-35 | Positive | Absent | Negative |
| C10 | CH attached to the ethyl group | ~35-40 | Positive | Positive | Positive |
| C13 | CH₂ of the ethyl group | ~25-30 | Positive | Absent | Negative |
| C14 | CH₃ of the ethyl group | ~10-15 | Positive | Positive | Positive |
Experimental Protocol for Structural Validation
The following provides a detailed methodology for acquiring high-quality ¹³C NMR and DEPT spectra for the structural validation of this compound.
1. Sample Preparation: a. Accurately weigh approximately 20-30 mg of the synthesized this compound. b. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. c. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). d. Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.
2. NMR Spectrometer Setup: a. The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe. b. Tune and match the probe for both ¹H and ¹³C frequencies. c. Shim the magnetic field to achieve optimal resolution and lineshape using the solvent lock signal.
3. Acquisition of ¹³C {¹H} Broadband Decoupled Spectrum: a. Set up a standard pulse program for a proton-decoupled ¹³C experiment. b. Key parameters to optimize include:
- Spectral width: ~250 ppm (to cover the full range of expected carbon signals).
- Acquisition time: ~1-2 seconds.
- Relaxation delay: ~2-5 seconds (to allow for full relaxation of quaternary carbons).
- Number of scans: Sufficient to achieve a good signal-to-noise ratio (typically several hundred to a few thousand scans). c. Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the frequency-domain spectrum. d. Phase and baseline correct the spectrum. e. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
4. Acquisition of DEPT Spectra: a. Utilize standard DEPT pulse sequences available in the spectrometer's software. b. Acquire three separate experiments: DEPT-45, DEPT-90, and DEPT-135. c. The acquisition parameters will be similar to the standard ¹³C experiment, but a shorter relaxation delay can often be used as these experiments rely on polarization transfer from protons. d. Process each DEPT spectrum in the same manner as the broadband-decoupled spectrum, ensuring consistent phasing.
Data Analysis and Structural Confirmation Workflow
The following diagram illustrates the logical workflow for analyzing the acquired NMR data to validate the structure of this compound.
By following this workflow, a researcher can systematically categorize each carbon signal. The experimental data should align with the predicted spectrum. For instance, the signal around 210 ppm should be absent in all DEPT spectra, confirming it as the quaternary carbonyl carbon. The DEPT-90 spectrum should reveal the three methine carbons. The DEPT-135 spectrum will distinguish the methylene carbons (negative signals) from the methyl and methine carbons (positive signals). This comprehensive analysis provides a robust and self-validating system for confirming the proposed structure.
Conclusion: The Power of a Corroborative Approach
The combination of ¹³C NMR and DEPT spectroscopy offers an unparalleled level of detail for the structural elucidation of organic molecules. This guide has demonstrated that by leveraging the principles of these techniques and following a systematic experimental and analytical workflow, researchers can confidently validate the structure of complex molecules like this compound. In the high-stakes field of drug development, such rigorous structural confirmation is not merely an analytical exercise but a fundamental requirement for advancing safe and effective therapeutics.
References
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A Comparative Analysis of Dielectric Anisotropy in Liquid Crystals Derived from Diverse Precursors
This guide offers an in-depth comparative analysis of the dielectric anisotropy of nematic liquid crystals, focusing on the influence of their molecular precursors. Intended for researchers, scientists, and professionals in drug development and materials science, this document provides a technical overview of the structure-property relationships that govern this critical parameter, supported by experimental data and detailed protocols.
The Crucial Role of Dielectric Anisotropy in Liquid Crystal Applications
The functionality of many liquid crystal devices, most notably liquid crystal displays (LCDs), is contingent upon the ability to control the orientation of the liquid crystal molecules with an external electric field. This control is mediated by the dielectric anisotropy (Δε) of the liquid crystal material.[1][2] Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the average direction of the long molecular axis, known as the director.
A positive dielectric anisotropy (Δε > 0) signifies that the dipole moment of the liquid crystal molecules aligns preferentially with the applied electric field.[2] Conversely, a negative dielectric anisotropy (Δε < 0) indicates that the molecules will align perpendicular to the field.[3][4][5] The magnitude and sign of Δε are therefore pivotal in dictating the switching behavior and performance of a liquid crystal device.[6]
The molecular origins of dielectric anisotropy are rooted in the permanent dipole moment of the constituent molecules and their polarizability. The Maier-Meier theory provides a foundational understanding of this relationship, linking Δε to the molecular dipole moment, its angle with the principal molecular axis, and the order parameter of the liquid crystal phase.
A Comparative Look at Liquid Crystal Precursors and Their Dielectric Properties
The choice of molecular precursor is the primary determinant of the dielectric anisotropy of the resulting liquid crystal. The presence and position of polar functional groups on the molecular core are critical. Here, we compare several key classes of liquid crystal precursors.
Cyanobiphenyls: The Archetype for High Positive Dielectric Anisotropy
The 4-alkyl-4'-cyanobiphenyl (nCB) series of liquid crystals are among the most well-studied, characterized by a strong positive dielectric anisotropy. This is due to the large dipole moment of the cyano (-C≡N) group, which is aligned along the long molecular axis.
| Precursor Family | Example Compound | Chemical Structure | Dielectric Anisotropy (Δε) | Clearing Point (TNI) (°C) |
| Cyanobiphenyls | 5CB (4-pentyl-4'-cyanobiphenyl) | CH₃(CH₂)₄-C₆H₄-C₆H₄-C≡N | ~ +11.0 | 35.3 |
| Cyanobiphenyls | 8CB (4-octyl-4'-cyanobiphenyl) | CH₃(CH₂)₇-C₆H₄-C₆H₄-C≡N | ~ +7.5 | 40.5 |
| Isothiocyanatobiphenyls | 5BT (4-pentyl-4'-isothiocyanatobiphenyl) | CH₃(CH₂)₄-C₆H₄-C₆H₄-N=C=S | ~ +10.0 | 54.0 |
Note: Values are approximate and can vary with temperature and measurement frequency.
Fluorinated Precursors: Engineering Negative Dielectric Anisotropy
In contrast to the terminal cyano group, the strategic placement of highly electronegative fluorine atoms on the lateral positions of the molecular core can induce a strong dipole moment perpendicular to the long molecular axis. This results in a negative dielectric anisotropy, which is essential for display technologies like in-plane switching (IPS) and vertically aligned (VA) modes.[3][4][5]
| Precursor Family | Example Compound | Chemical Structure | Dielectric Anisotropy (Δε) | Clearing Point (TNI) (°C) |
| Laterally Fluorinated Terphenyls | (Example from literature) | (Structure with lateral F atoms) | ~ -3.0 to -5.0 | High |
| Axially Fluorinated Cyclohexanes | (Example from literature) | (Structure with axial F on cyclohexane) | ~ -2.0 to -4.0 | Varies |
Note: Specific values for individual compounds can be found in the cited literature. The table provides a general comparison.
The Influence of Core Structure and Linking Groups
The rigid core of the liquid crystal molecule also plays a significant role. Increasing the number of aromatic rings (e.g., from biphenyl to terphenyl) generally increases the polarizability anisotropy, which can enhance the dielectric anisotropy.[7] The nature of any linking groups between aromatic rings also influences the overall molecular shape and electronic properties.
Experimental Determination of Dielectric Anisotropy
The accurate measurement of dielectric anisotropy is crucial for material characterization and device optimization. Dielectric spectroscopy is the primary technique employed for this purpose.
Experimental Workflow
The following diagram outlines the typical workflow for measuring the dielectric anisotropy of a liquid crystal sample.
Caption: Workflow for the experimental determination of dielectric anisotropy.
Detailed Experimental Protocol
-
Substrate Cleaning: Begin with indium tin oxide (ITO) coated glass substrates. Clean them ultrasonically in a sequence of detergent solution, deionized water, and isopropyl alcohol. Dry the substrates thoroughly with a stream of nitrogen gas.
-
Alignment Layer Deposition:
-
For Planar Alignment (to measure ε⊥): Spin-coat a thin layer of a polyimide (e.g., PI2555) solution onto the ITO-coated surfaces. Bake the substrates according to the polyimide manufacturer's instructions to cure the polymer. After cooling, gently rub the polyimide surface in a single direction with a velvet cloth to create microgrooves that will induce planar alignment of the liquid crystal molecules.
-
For Homeotropic Alignment (to measure ε∥): A homeotropic alignment layer, which orients the liquid crystal molecules perpendicular to the substrate, can be prepared by spin-coating a solution of lecithin or a suitable silane agent.[8] Alternatively, a sufficiently high magnetic field (e.g., 1T) can be used to align the director vertically during the measurement in a non-treated cell.[8]
-
-
Cell Assembly: Assemble two identically treated substrates with a defined cell gap (typically 5-20 µm) using UV-curable glue containing spacer beads.
-
Liquid Crystal Filling: Heat the empty cell to a temperature above the liquid crystal's clearing point (isotropic phase). Place a drop of the liquid crystal at the edge of the cell, and it will fill the cell via capillary action.[6] Slowly cool the filled cell back to the desired measurement temperature to ensure a well-aligned monodomain.
-
Instrumentation: Use a precision LCR meter or impedance analyzer to measure the capacitance and dissipation factor of the filled liquid crystal cell over a range of frequencies (e.g., 100 Hz to 1 MHz).[6][9]
-
Measurement of ε⊥: Place the planar aligned cell in a temperature-controlled stage. Measure the capacitance (C⊥) as a function of frequency.
-
Measurement of ε∥: Place the homeotropic aligned cell in the temperature-controlled stage and measure the capacitance (C∥).
-
Calculation of Permittivity: The real part of the dielectric permittivity (ε') is calculated from the measured capacitance (C) using the formula for a parallel plate capacitor: ε' = (C * d) / (ε₀ * A) where d is the cell gap, A is the area of the ITO electrode, and ε₀ is the permittivity of free space.
-
Calculation of Dielectric Anisotropy: The dielectric anisotropy is then calculated as: Δε = ε'∥ - ε'⊥
Causality and Self-Validation in Experimental Design
The choice of experimental parameters is guided by the underlying physics of the system. The frequency range for dielectric spectroscopy is chosen to probe the relevant molecular relaxation processes. For calamitic liquid crystals, the relaxation of the dipole moment parallel to the long molecular axis is typically in the MHz range, while the perpendicular component's relaxation occurs at much higher frequencies.
To ensure the validity of the measurements, it is crucial to confirm the quality of the liquid crystal alignment. This can be done by observing the cell under a polarizing optical microscope. A well-aligned planar cell will show a uniform texture, while a homeotropic cell will appear dark under crossed polarizers. The frequency independence of the dielectric permittivity in the measurement range (away from relaxation frequencies) is another indicator of a good measurement.
Conclusion
The dielectric anisotropy of a liquid crystal is a direct consequence of its molecular structure. Precursors with strong polar groups, such as the cyano group, aligned with the long molecular axis lead to materials with high positive dielectric anisotropy. Conversely, the introduction of lateral fluoro-substituents can generate a large dipole moment perpendicular to the molecular axis, resulting in negative dielectric anisotropy. The ability to design and synthesize precursors with tailored molecular architectures allows for the fine-tuning of dielectric anisotropy, enabling the development of liquid crystals for a wide array of advanced electro-optical applications. The experimental protocols outlined in this guide provide a robust framework for the accurate characterization of this critical property.
References
- Chen, H., Lee, Y.-H., & Wu, S.-T. (2014).
- Snow, B., et al. (2015). How can I make a homeotropic cell for dielectric study in liquid crystal sample?
- Li, Y., et al. (2023). Increasing the negative dielectric anisotropy of liquid crystals with polar substituents parallel to their long molecular axis through adding terminal 2,2-difluoroethyl group. Liquid Crystals, 50(14), 2235-2244. [Link]
- Dąbrowski, R., et al. (2015). High Birefringence Liquid Crystals. Crystals, 5(2), 173-205. [Link]
- Fossi-Tabieguia, G. J., et al. (2020). Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. Molecules, 25(21), 5029. [Link]
- Urban, S., et al. (2018). Dielectric and Conductivity Anisotropy in Liquid Crystalline Phases, of Strongly Polar Thioesters. Acta Physica Polonica A, 134(5), 1156-1160. [Link]
- Arakawa, Y., et al. (2021). Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases. Crystals, 11(10), 1234. [Link]
- Chen, H., et al. (2014). Chemical structures of the liquid crystal (LC) compounds studied.
- Singh, P., et al. (2010). Homeotropic alignment of nematic liquid crystals with negative dielectric anisotropy.
- He, Z., et al. (2024). Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. Chinese Physics B, 33(7), 077701. [Link]
- Osman, M. A. (1979). Nematic Liquid Crystals with High Positive Dielectric Anisotropy. Zeitschrift für Naturforschung B, 34(8), 1092-1095. [Link]
- Kirsch, P., et al. (2012). Novel liquid-crystal materials with negative dielectric anisotropy for TV application.
- Kirsch, P., Heckmeier, M., & Tarumi, K. (1999). Design and synthesis of nematic liquid crystals with negative dielectric anisotropy. Liquid Crystals, 26(3), 449-452. [Link]
- Lavrentovich, O. D. (n.d.). Introduction to Dielectric Measurements of Nematic Liquid Crystals.
- Xu, H., et al. (2009). Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. Molecular Crystals and Liquid Crystals, 502(1), 235-244. [Link]
- Jawad, Q. A., et al. (2023). Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. The Journal of Physical Chemistry B, 127(31), 7048-7058. [Link]
- Wang, H., et al. (2022).
- Laschat, S., et al. (1996). Liquid-crystal cell comprising a plate with homeotropic alignment.
- Fossi-Tabieguia, G. J., et al. (2020). Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. MDPI. [Link]
- Boller, A., et al. (1976). Liquid crystal compositions with positive dielectric anisotropy.
- Wang, Z., et al. (2023). Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays. Crystals, 13(3), 478. [Link]
- Laso, M., et al. (2021). Tutorial on impedance and dielectric spectroscopy for single-cell characterisation on microfluidic platforms: theory, practice, and recent advances. Lab on a Chip, 21(10), 1874-1896. [Link]
- Lasia, A. (2019). Electrochemical Impedance Spectroscopy—A Tutorial. Electrochemistry, 2(3), 348-379. [Link]
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A Comparative Performance Analysis of Liquid Crystals Incorporating 4-(4-Ethylcyclohexyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of liquid crystal (LC) materials, the quest for compounds offering an optimal balance of performance characteristics is perpetual. Among the myriad of molecular architectures, those incorporating cyclohexyl rings have garnered significant attention for their ability to modulate key physical properties. This guide provides an in-depth comparative analysis of liquid crystals containing the 4-(4-Ethylcyclohexyl)cyclohexanone moiety, offering a technical examination of their performance relative to other common liquid crystal alternatives. This analysis is grounded in available experimental data and established structure-property relationships to inform materials selection for advanced applications.
The Strategic Role of the Cyclohexylcyclohexanone Core
The this compound structure serves as a crucial intermediate in the synthesis of advanced liquid crystal materials.[1] Its molecular framework, featuring a rigid bicyclohexyl core, is instrumental in inducing and stabilizing mesophases. The presence of the ethyl chain and the ketone group provides avenues for further chemical modification, allowing for the fine-tuning of mesogenic properties.[1]
The incorporation of saturated aliphatic rings like cyclohexane into the rigid core of a liquid crystal molecule is a well-established strategy to favorably influence its physical properties.[2] Specifically, the introduction of a cyclohexyl group in place of a phenyl ring can lead to a reduction in viscosity, a critical parameter for enhancing the switching speed of liquid crystal displays (LCDs). However, this modification can also impact other key performance indicators such as the clearing point (the temperature at which the material transitions from the liquid crystal phase to an isotropic liquid), dielectric anisotropy (Δε), and optical anisotropy (Δn). Therefore, a careful balance must be struck to achieve the desired performance profile.
Performance Metrics: A Comparative Overview
For the purpose of this guide, we will draw comparisons with two classes of widely used liquid crystal materials:
-
Cyanobiphenyls (e.g., 5CB): Known for their strong positive dielectric anisotropy and extensive use in twisted nematic (TN) displays.
-
Phenylcyclohexanes (PCHs): Valued for their low viscosity and good thermal stability.
The following table summarizes typical performance data for these classes, providing a benchmark against which the anticipated properties of this compound-containing LCs can be evaluated.
| Property | Cyanobiphenyls (e.g., 5CB) | Phenylcyclohexanes (e.g., PCH5) | Expected Influence of this compound Moiety |
| Clearing Point (°C) | ~35 | ~55 | Moderate to High |
| Viscosity (mPa·s at 20°C) | ~24 | ~18 | Low to Moderate |
| Dielectric Anisotropy (Δε at 1 kHz, 20°C) | High Positive (~+11) | Moderate Positive (~+10) | Moderate Positive |
| Optical Anisotropy (Δn at 589 nm, 20°C) | High (~0.18) | Moderate (~0.12) | Moderate |
Causality Behind Expected Performance:
-
Clearing Point: The rigid bicyclohexyl core of the this compound moiety is expected to contribute to a stable mesophase, leading to a reasonably high clearing point. The flexibility of the ethyl group can slightly reduce this compared to a longer, straight alkyl chain.
-
Viscosity: The saturated cyclohexyl rings, compared to aromatic phenyl rings, generally lead to a lower viscosity.[2] This is a key advantage for applications requiring fast switching times.
-
Dielectric Anisotropy (Δε): The ketone group in the cyclohexanone ring introduces a dipole moment. While not as strongly polar as the cyano group in cyanobiphenyls, it will contribute to a positive dielectric anisotropy, making the material responsive to electric fields.
-
Optical Anisotropy (Δn): The birefringence of molecules containing saturated rings is typically lower than that of their fully aromatic counterparts. Therefore, liquid crystals incorporating the this compound moiety are expected to have a moderate optical anisotropy.
Experimental Protocols for Performance Characterization
To empirically validate and compare the performance of a novel liquid crystal mixture containing a this compound derivative, a series of standardized experimental protocols should be employed.
Determination of Phase Transition Temperatures (Clearing Point)
Methodology: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh approximately 2-5 mg of the liquid crystal sample into an aluminum DSC pan. Hermetically seal the pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.
-
Thermal Program:
-
Heat the sample to a temperature well above its expected clearing point (e.g., 150°C) to erase any thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its lowest expected phase transition.
-
Heat the sample again at a controlled rate (e.g., 10°C/min) through its phase transitions.
-
-
Data Analysis: The clearing point is identified as the peak maximum of the endothermic transition from the nematic (or other mesophase) to the isotropic liquid phase on the second heating scan.
Logical Workflow for Phase Transition Analysis
Caption: Workflow for determining the clearing point using DSC.
Measurement of Viscosity
Methodology: Rotational Viscometry
-
Sample Preparation: Place a small, known volume of the liquid crystal sample onto the temperature-controlled plate of a cone-and-plate or parallel-plate rheometer.
-
Instrument Setup: Bring the cone or upper plate down to the set gap distance. Ensure the sample fills the gap completely without overflowing.
-
Measurement Protocol:
-
Equilibrate the sample at the desired temperature (e.g., 20°C).
-
Apply a range of shear rates and measure the corresponding shear stress.
-
-
Data Analysis: For a Newtonian fluid (which many nematic liquid crystals approximate at low shear rates), the viscosity (η) is calculated as the ratio of shear stress to shear rate.
Determination of Dielectric Anisotropy (Δε)
Methodology: Capacitance Measurement
-
Cell Preparation: Use two types of liquid crystal cells with transparent electrodes (e.g., ITO-coated glass): one that induces planar alignment (molecules parallel to the surface) and one that induces homeotropic alignment (molecules perpendicular to the surface). Fill the cells with the liquid crystal sample.
-
Measurement:
-
Measure the capacitance of the planar aligned cell (C⊥) using an LCR meter at a specific frequency (e.g., 1 kHz). This allows for the determination of the perpendicular component of the dielectric permittivity (ε⊥).
-
Measure the capacitance of the homeotropic aligned cell (C||) to determine the parallel component of the dielectric permittivity (ε||).
-
-
Calculation: The dielectric anisotropy is calculated as Δε = ε|| - ε⊥.
Signaling Pathway for Dielectric Anisotropy
Caption: Process for determining dielectric anisotropy.
Measurement of Optical Anisotropy (Δn)
Methodology: Birefringence Measurement (e.g., using an Abbé Refractometer or Spectroscopic Ellipsometry)
-
Sample Preparation: Introduce the liquid crystal sample into a cell with a known path length, or onto the prism of an Abbé refractometer. Ensure the sample is well-aligned (e.g., planar alignment).
-
Measurement:
-
Using a polarized light source, measure the refractive index for light polarized parallel to the liquid crystal director (ne, the extraordinary refractive index).
-
Measure the refractive index for light polarized perpendicular to the liquid crystal director (no, the ordinary refractive index).
-
-
Calculation: The optical anisotropy (birefringence) is calculated as Δn = ne - no.
Conclusion and Future Outlook
Liquid crystals incorporating the this compound moiety represent a promising class of materials, particularly for applications where low viscosity is a critical requirement. While comprehensive performance data for specific compounds remains to be fully detailed in publicly accessible literature, the known structure-property relationships of cyclohexyl-containing liquid crystals suggest a favorable balance of properties, including moderate clearing points, low viscosity, and moderate dielectric and optical anisotropy.
For researchers and developers, the true potential of these materials lies in their use as components in eutectic mixtures. By carefully blending derivatives of this compound with other mesogenic compounds, it is possible to create formulations with tailored performance characteristics that meet the stringent demands of next-generation displays and photonic devices. The experimental protocols outlined in this guide provide a robust framework for the systematic characterization and comparative evaluation of such novel liquid crystal mixtures.
References
- Dou, J.-L., et al. (2011). Liquid Crystal and Rheological Behavior of 2,6-Bis(benzylidene)cyclohexanone.
- Gim, M.-J., et al. (2014). Viscoelasticity, dielectric anisotropy, and birefringence in the nematic phase of three four-ring bent-core liquid crystals with an L-shaped molecular frame.
- Singh, S., et al. (2020). Chemical structure of the components of used liquid crystal. RSC Advances, 10(63), 38435-38445.
- Aly, K. I., & El-Kashef, H. (2012). Review on: liquid crystalline polyazomethines polymers. Basics, syntheses and characterization. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 49(8), 657-679.
- PubChem. (n.d.). Cyclohexene, 4-(4-ethylcyclohexyl)-1-pentyl-.
- Li, J., et al. (2023). Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[3]arene Cocrystals Accompanied by Vapochromic Behavior. JACS Au, 3(6), 1673-1679.
- Yantai Xianhua Technology Group Co., Ltd. (n.d.). 4-(trans-4'-n-Propylcyclohexyl)-cyclohexanone.
- Osman, M. A. (1979). Nematic Liquid Crystals with High Positive Dielectric Anisotropy.
- Dabrowski, R., et al. (1985). Some Physical Properties of Mesogenic 4-(trans-4′-n-Alkylcyclohexyl) Isothiocyanatobenzenes. Molecular Crystals and Liquid Crystals, 123(1-4), 237-245.
- PubChemLite. (n.d.). This compound (C14H24O).
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- National Center for Biotechnology Information. (n.d.). Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[3]arene Cocrystals Accompanied by Vapochromic Behavior.
- Al-Maharik, N., et al. (2016). Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. Organic & Biomolecular Chemistry, 14(42), 9974-9980.
- Wang, Y., et al. (2013). (4-Ethylcyclohexyl)(4-methoxyphenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o348.
- Estévez, J., et al. (2022). Evaluation of VLEs for Binaries of Five Compounds Involved in the Production Processes of Cyclohexanone. Processes, 10(6), 1069.
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Spectroscopic Dissection: A Comparative Guide to the Cis and Trans Isomers of 4-(4-Ethylcyclohexyl)cyclohexanone
In the landscape of pharmaceutical development and materials science, the precise structural elucidation of stereoisomers is paramount. Geometric isomers, such as the cis and trans forms of 4-(4-Ethylcyclohexyl)cyclohexanone, can exhibit divergent physical, chemical, and biological properties. This guide offers a detailed spectroscopic comparison of these isomers, providing researchers, scientists, and drug development professionals with the foundational principles and expected data for their differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While direct comparative experimental data for these specific isomers is not extensively published, this guide synthesizes established spectroscopic principles and data from analogous compounds to provide a robust analytical framework.
The Structural Imperative: Why Isomer Differentiation Matters
The orientation of the ethylcyclohexyl group relative to the cyclohexanone ring dictates the isomer's overall three-dimensional structure. In the trans isomer, the substituents on both rings are likely to be in the more stable equatorial positions, leading to a more linear and less sterically hindered conformation. Conversely, the cis isomer necessitates that one substituent occupies a higher-energy axial position, resulting in a more compact and sterically crowded structure. These conformational differences are the root cause of the distinct spectroscopic signatures observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for distinguishing between the cis and trans isomers of this compound due to its sensitivity to the local chemical environment of each nucleus.
¹H NMR Spectroscopy: The Proton's Perspective
The key to differentiating the isomers in ¹H NMR lies in the chemical shifts and coupling constants of the protons on the cyclohexanone ring, particularly the proton at C4 (the carbon bearing the ethylcyclohexyl group).
-
Trans Isomer: In the more stable diequatorial conformation, the C4 proton will be in an axial position. This axial proton will exhibit a larger coupling constant (typically 8-12 Hz) with the adjacent axial protons on C3 and C5, appearing as a triplet of triplets or a complex multiplet.
-
Cis Isomer: In the cis conformation, the C4 proton will be in an equatorial position. The coupling constants between this equatorial proton and its neighbors (both axial and equatorial) will be smaller (typically 2-5 Hz), resulting in a broader, less resolved multiplet.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The steric environment significantly influences the ¹³C chemical shifts.
-
Trans Isomer: With both substituents in the less hindered equatorial positions, the carbon signals are expected to appear at chemical shifts typical for substituted cyclohexanones.
-
Cis Isomer: The axial orientation of one of the substituents in the cis isomer introduces steric compression, known as the gamma-gauche effect. This effect will cause the signals for the C4 carbon and the carbons at the 3 and 5 positions of the cyclohexanone ring to be shifted upfield (to a lower ppm value) compared to the trans isomer.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Cis and Trans Isomers of this compound
| Isomer | Key ¹H NMR Feature (Proton at C4) | Predicted ¹³C NMR Shift for C4 | Predicted ¹³C NMR Shift for C3/C5 |
| trans | Multiplet with large coupling constants (8-12 Hz) | Downfield | Downfield |
| cis | Broad multiplet with small coupling constants (2-5 Hz) | Upfield | Upfield |
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides information about the functional groups present in a molecule. While the IR spectra of both isomers will be dominated by a strong absorption band for the carbonyl (C=O) group, subtle differences can be observed.
The primary distinguishing feature in the IR spectra is likely to be found in the fingerprint region (below 1500 cm⁻¹), where the C-C stretching and bending vibrations occur. The different symmetries and steric environments of the cis and trans isomers will lead to unique patterns of absorption in this region. The trans isomer, with its higher symmetry, may exhibit a simpler spectrum with fewer bands compared to the less symmetric cis isomer.
The carbonyl stretching frequency itself (typically around 1715 cm⁻¹) may also show a slight shift between the two isomers due to the different steric and electronic environments of the carbonyl group.
Table 2: Expected Key IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Expected Difference Between Isomers |
| C=O Stretch | ~1715 | Minor shift in frequency and/or bandwidth |
| C-H Stretch (sp³) | 2850-3000 | Similar for both isomers |
| Fingerprint Region | < 1500 | Distinct patterns for each isomer |
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
In mass spectrometry, the isomers will have the same molecular ion peak (m/z = 194.32). However, their fragmentation patterns upon ionization can differ, providing a basis for their differentiation.[1]
The fragmentation of cyclohexanone derivatives is often driven by alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. The relative abundance of the resulting fragment ions can be influenced by the stereochemistry of the molecule. The more stable trans isomer may exhibit a more abundant molecular ion peak compared to the cis isomer, which might undergo fragmentation more readily due to its higher internal energy.
The fragmentation pathways can be complex, but careful analysis of the relative intensities of the major fragment ions can reveal the isomeric identity.
Table 3: Predicted Mass Spectrometry Fragmentation
| Isomer | Molecular Ion (M⁺) Abundance | Key Fragment Ions |
| trans | Higher | Characteristic fragments from alpha-cleavage |
| cis | Lower | Potentially different relative abundances of fragment ions |
Experimental Protocols
Synthesis and Isomer Separation
The synthesis of this compound can be achieved through the oxidation of the corresponding alcohol, 4-(4-Ethylcyclohexyl)cyclohexanol.[2] The resulting product will likely be a mixture of cis and trans isomers. Separation of the isomers can be accomplished using column chromatography on silica gel, exploiting the different polarities of the two isomers.
Spectroscopic Analysis
-
NMR Spectroscopy: Samples should be dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using a high-field NMR spectrometer (400 MHz or higher).[3]
-
IR Spectroscopy: Spectra can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer, either as a neat liquid film between salt plates or as a solution in a suitable solvent.[3]
-
Mass Spectrometry: Analysis is typically performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The GC will separate the isomers based on their boiling points and polarities, and the MS will provide the mass spectrum for each isomer.[4]
Visualizing the Workflow
Caption: Experimental workflow for the synthesis, separation, and spectroscopic identification of cis and trans isomers.
Conclusion
The differentiation of the cis and trans isomers of this compound is a critical analytical task that can be reliably achieved through a combination of NMR, IR, and Mass Spectrometry. While direct experimental data may be sparse, a thorough understanding of fundamental spectroscopic principles allows for the prediction of distinct spectral features for each isomer. NMR spectroscopy, with its sensitivity to stereochemistry, provides the most definitive evidence, while IR and MS offer valuable complementary information. By following the experimental protocols outlined in this guide, researchers can confidently elucidate the structure of these important geometric isomers.
References
- NIST. Cyclohexanone, 4-ethyl-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Linstrom, P.J.; Mallard, W.G. (eds.) National Institute of Standards and Technology, Gaithersburg MD. [Link].
- NIST. Cyclohexanone, 4-ethyl-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Linstrom, P.J.; Mallard, W.G. (eds.) National Institute of Standards and Technology, Gaithersburg MD. [Link].
- Gotor-Fernández, V.; Gotor, V. Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Molecules. 2020, 25(1), 139. [Link].
- A Comprehensive Analysis of Cyclohexanone IR Spectrum. (2023, October 8). [Link].
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- Kozioł, A.; Jasnowski, M.; Grela, E.; Szczepanik, M.; Gabryś, B.; Dancewicz, K.; Lochyński, S. Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. Chemistry & Biodiversity. 2018, 15(8), e1800166. [Link].
- Google Patents. CN112778108A - Synthesis method of 4-substituted cyclohexanone. .
- Horváth, K.; Cservenák, D.; Tesanovic, M.; Vasić, K.; Wohlgemuth, R.; Vértessy, B.G.; Paizs, C.; Poppe, L. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry. 2021, 4(1), 1-10. [Link].
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 4-(4-Ethylcyclohexyl)cyclohexanone
This guide provides a comprehensive framework for assessing the purity of a newly synthesized batch of 4-(4-Ethylcyclohexyl)cyclohexanone by comparing it against a certified commercial standard. We will delve into the rationale behind the chosen analytical techniques, provide detailed experimental protocols, and present a clear methodology for data interpretation, ensuring a robust and reliable purity determination.
Introduction: The Imperative of Purity in Research
This compound is a molecule of interest in various fields, including materials science and as a precursor in complex organic synthesis. The purity of such a compound is paramount, as even trace impurities can significantly alter reaction outcomes, physical properties, or biological activity. This guide is structured to provide researchers, scientists, and drug development professionals with a self-validating workflow to confidently ascertain the purity of their synthesized material. Our approach is anchored in a multi-modal analytical strategy, where each technique provides a unique and complementary piece of the purity puzzle.
Synthesis Pathway: Oxidation of 4-(4-Ethylcyclohexyl)cyclohexanol
A common and effective method for synthesizing ketones is the oxidation of their corresponding secondary alcohols. For this guide, we will consider the synthesis of this compound from 4-(4-Ethylcyclohexyl)cyclohexanol.
Rationale for Method Selection: The chosen method utilizes an oxygen-containing gas as a clean and environmentally friendly oxidant, which minimizes the formation of hazardous byproducts often associated with heavy metal oxidants like chromium reagents.[1] This approach offers high selectivity and yield, making it suitable for both lab-scale and potential industrial applications.[1][2]
Reaction Scheme: 4-(4-Ethylcyclohexyl)cyclohexanol + [O] → this compound + H₂O
The synthesized product must be purified, typically via column chromatography or recrystallization, before proceeding with analytical assessment.
The Analytical Workflow: A Multi-Pronged Approach to Purity Verification
No single analytical technique is sufficient to declare a compound "pure." A robust assessment relies on the convergence of data from orthogonal methods. Our workflow employs Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy.
Caption: Overall workflow for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: GC-MS is the premier technique for identifying and quantifying volatile and semi-volatile impurities. Its high separation efficiency (GC) combined with the structural information from mass spectrometry (MS) allows for the definitive identification of byproducts, residual solvents, or starting materials. For cyclic ketones like cyclohexanone derivatives, characteristic fragmentation patterns can aid in structural confirmation.[3] A non-polar column like a 5% phenyl-methylpolysiloxane (e.g., HP-5MS) is chosen due to its excellent performance with a wide range of non-polar to moderately polar compounds.[4]
Self-Validation: The protocol includes an internal standard for robust quantification and system suitability checks to ensure the chromatographic system is performing optimally before sample analysis. The validation of such a method would typically assess specificity, linearity, accuracy, and precision.[5]
(See Appendix A for detailed GC-MS Protocol)
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: HPLC is essential for detecting non-volatile or thermally labile impurities that are not amenable to GC analysis. Given that this compound is a non-polar compound, Reverse-Phase HPLC (RP-HPLC) is the logical choice.[6] A C18 stationary phase provides strong hydrophobic interactions, retaining the analyte and similar non-polar impurities.[7][8] A mobile phase gradient of water and a strong organic solvent like acetonitrile (ACN) is used to elute compounds with varying polarities.[9]
Self-Validation: The method's validity is ensured by running a blank (solvent injection) to check for system contamination, analyzing the commercial standard to establish a retention time and peak shape benchmark, and ensuring baseline resolution from any impurities. Method validation for HPLC purity analysis is a well-established process guided by regulatory bodies.[10][11][12]
(See Appendix B for detailed HPLC Protocol)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR provides an unparalleled view of the molecule's carbon-hydrogen framework. ¹H NMR confirms the presence and integration of different proton environments, while ¹³C NMR identifies each unique carbon, including the characteristic ketone carbonyl carbon, which is expected to have a chemical shift greater than 190 ppm.[13] NMR is exceptionally powerful for identifying isomeric impurities and for quantitative analysis (qNMR) if an internal standard of known purity is used. Any signals in the spectra that do not correspond to the target molecule or the solvent are indicative of impurities.
Self-Validation: The trustworthiness of NMR data comes from its fundamental relationship between signal intensity and the number of nuclei. For purity assessment, the spectrum of the synthesized material is directly overlaid with that of the commercial standard. The absence of extraneous peaks in the synthesized sample's spectrum, when compared to the standard, is strong evidence of high purity.
(See Appendix C for detailed NMR Protocol)
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR is a rapid and definitive technique for confirming the presence of key functional groups. The carbonyl (C=O) group in ketones produces a strong, sharp absorption peak that is highly characteristic.[14] For a saturated six-membered ring ketone like this one, the C=O stretch is expected around 1715 cm⁻¹.[13][15][16] The absence of a broad O-H stretch (around 3300 cm⁻¹) confirms the complete oxidation of the starting alcohol.
Self-Validation: The protocol is inherently self-validating through direct comparison. By overlaying the spectrum of the synthesized product with the commercial standard, a near-perfect match confirms the functional group identity of the bulk material. Any significant deviation or additional peaks would suggest impurities or an incorrect structure.
(See Appendix D for detailed FTIR Protocol)
Comparative Data Analysis
The ultimate assessment of purity comes from a holistic comparison of the data generated for the synthesized lot against the commercial standard. All quantitative data should be summarized in a clear, structured table.
| Analytical Technique | Parameter | Commercial Standard | Synthesized Lot | Acceptance Criteria |
| GC-MS | Purity (Area %) | 99.8% | 99.7% | ≥ 99.5% |
| Identity | Match to Library & Standard | Match to Library & Standard | Spectral match > 95% | |
| Impurity Profile | Single impurity at 0.2% | Single impurity at 0.3% | No single impurity > 0.5% | |
| HPLC | Purity (Area %) | 99.9% | 99.8% | ≥ 99.5% |
| Retention Time | 8.52 min | 8.51 min | ± 2% of Standard | |
| NMR (¹H & ¹³C) | Structural Match | Conforms to structure | Conforms to structure | Spectra are superimposable |
| Extraneous Peaks | None detected | None detected | Absence of unassigned signals | |
| FTIR | C=O Stretch (cm⁻¹) | 1716 cm⁻¹ | 1715 cm⁻¹ | 1715 ± 5 cm⁻¹ |
| O-H Stretch | Absent | Absent | Absence of broad peak ~3300 cm⁻¹ |
Conclusion
This multi-modal analytical workflow provides a robust and scientifically sound method for verifying the purity of synthesized this compound. By leveraging the orthogonal strengths of chromatographic and spectroscopic techniques and comparing the results directly against a trusted commercial standard, researchers can have high confidence in the quality of their material. If the synthesized lot meets the pre-defined acceptance criteria across all techniques, it can be considered pure and suitable for its intended downstream application.
Appendices: Detailed Experimental Protocols
Appendix A: GC-MS Protocol
-
Preparation of Standards and Samples:
-
Prepare a 1 mg/mL stock solution of the commercial standard in dichloromethane.
-
Prepare a 1 mg/mL stock solution of the synthesized lot in dichloromethane.
-
Prepare a 1 mg/mL solution of an internal standard (e.g., dodecane) in dichloromethane.
-
In a new GC vial, combine 100 µL of the sample solution and 100 µL of the internal standard solution. Dilute with 800 µL of dichloromethane.
-
-
Instrumentation and Conditions:
-
GC System: Agilent 8890 or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Inlet Temp: 250°C.
-
Injection Volume: 1 µL (Split ratio 50:1).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Initial temp 60°C, hold for 2 min. Ramp at 15°C/min to 280°C, hold for 5 min.
-
MS Transfer Line: 280°C.
-
MS Source Temp: 230°C.
-
MS Quad Temp: 150°C.
-
Scan Range: 40-450 m/z.
-
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Calculate purity based on the area percent of the main peak.
-
Identify the main peak and any impurities by comparing their mass spectra to a reference library (e.g., NIST).[5] Confirm identity by comparing retention time and mass spectrum to the commercial standard.
-
Appendix B: HPLC Protocol
-
Preparation of Mobile Phase and Samples:
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile (ACN).
-
Prepare sample and standard solutions at 0.5 mg/mL in a 50:50 mixture of Water:Acetonitrile.[9]
-
Filter all samples through a 0.45 µm syringe filter before analysis.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Column Temp: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Gradient Program: 50% B to 100% B over 10 min, hold at 100% B for 3 min, return to 50% B over 1 min, and equilibrate for 4 min.
-
-
Data Analysis:
-
Integrate all peaks.
-
Calculate purity as the area percent of the main peak relative to the total area of all peaks.
-
Compare the retention time of the main peak in the synthesized sample to that of the commercial standard.
-
Appendix C: NMR Protocol
-
Sample Preparation:
-
Accurately weigh ~15-20 mg of the commercial standard and dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Repeat for the synthesized lot.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: 500 MHz NMR spectrometer.
-
¹H NMR: Acquire at least 16 scans with a relaxation delay of 2 seconds.
-
¹³C NMR: Acquire at least 1024 scans with a relaxation delay of 2 seconds.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Calibrate the ¹H spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
Assign peaks to the molecular structure.
-
Overlay the spectra of the synthesized lot and the commercial standard to check for conformity and the presence of any impurity peaks.
-
Appendix D: FTIR Protocol
-
Sample Preparation:
-
Place a small amount of the liquid sample directly onto the diamond crystal of an ATR-FTIR spectrometer. Alternatively, for solid samples, prepare a KBr pellet or a thin film on a salt plate.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: ATR-FTIR spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average of 16 scans.
-
-
Data Analysis:
References
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- 19.14 Spectroscopy of Aldehydes and Ketones. (n.d.). In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries.
- The Carbonyl Group, Part I: Introduction. (2017). Spectroscopy Online.
- Ketone infrared spectra. (n.d.). Chemistry LibreTexts.
- How to Develop HPLC Method for Nonpolar Compounds. (2024). Pharma Knowledge Forum.
- Carbonyl - compounds - IR - spectroscopy. (n.d.). University of Gdańsk.
- How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (2006). LCGC International.
- Live qualification/validation of purity methods for protein products. (n.d.). CS@Purdue.
- Reverse Phase/ Normal Phase HPLC Analytical Techniques. (n.d.). Jordi Labs.
- Synthesis of 4-(4'-Cyclohexylcyclohexylidene)cyclohexanone. (n.d.). PrepChem.com.
- Supplementary Material General 1H NMR and 13C NMR Spectra. (n.d.). AWS.
- How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (2006). eScholarship.
- Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone. (2012). Google Patents.
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- Analytical method validation: A brief review. (2014). ResearchGate.
- Analytical Method Validation: are your analytical methods suitable for intended use? (2023). Quality Assistance.
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- Validation of a GC-MS Method for Quantitative Determination of Cyclohexanone by Oxidative Cleavage. (2019). ResearchGate.
- How to get peak separation of cyclohexanol and cyclohexanone in GC-MS? (2021). ResearchGate.
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- Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. (2018). ResearchGate.
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- Cyclohexanone. (n.d.). PubChem.
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- 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). (2014). Royal Society of Chemistry.
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- 4-cyclohexyl cyclohexanone, 92-68-2. (n.d.). The Good Scents Company.
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- Blood Ketones: Measurement, Interpretation, Limitations, and Utility in the Management of Diabetic Ketoacidosis. (2016). National Institutes of Health.
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A Comparative Guide to 4-(Alkylcyclohexyl)cyclohexanone Derivatives in Display Technology
Introduction: The Role of Cyclohexane Moieties in Liquid Crystal Design
The incorporation of alicyclic rings, particularly the cyclohexane moiety, is a well-established strategy in the molecular engineering of liquid crystals (LCs) for display applications.[1] These non-aromatic rings offer a unique combination of properties that are highly desirable for optimizing the performance of liquid crystal displays (LCDs). The 4-(alkylcyclohexyl)cyclohexanone scaffold, in particular, has garnered interest due to its potential to fine-tune the mesomorphic and electro-optical properties of LC mixtures.
The introduction of a cyclohexane ring in a liquid crystal molecule can lead to:
-
Lower Birefringence (Δn): Compared to their aromatic counterparts, cyclohexyl rings generally lead to a lower refractive index anisotropy. This is advantageous for applications where a specific, often lower, birefringence is required to achieve the desired optical path difference in a display cell of a practical thickness.
-
Modified Dielectric Anisotropy (Δε): The presence and orientation of polar groups on the cyclohexane ring can significantly influence the dielectric anisotropy. The ketone group in 4-(alkylcyclohexyl)cyclohexanone derivatives, with its transverse dipole moment, is expected to induce a negative dielectric anisotropy, a crucial property for vertically aligned (VA) and in-plane switching (IPS) LCD modes.[2]
-
Reduced Viscosity (η): Liquid crystals containing cyclohexane rings often exhibit lower viscosity compared to those with multiple aromatic rings.[3] Lower viscosity is critical for achieving fast switching speeds, a key performance metric for modern displays.[3]
-
Broadened Nematic Range: The inclusion of a flexible cyclohexyl ring can disrupt crystal packing, leading to lower melting points and broader nematic temperature ranges, which is essential for the stable operation of displays under various environmental conditions.[1]
This guide will explore these properties in detail, providing a comparative analysis and the experimental methodologies required for their characterization.
Synthesis of 4-(Alkylcyclohexyl)cyclohexanone Derivatives
The synthesis of 4-(alkylcyclohexyl)cyclohexanone derivatives typically involves a multi-step process. A general and adaptable synthetic pathway can be derived from established organometallic and oxidation reactions. One common approach involves the oxidation of the corresponding 4-(alkylcyclohexyl)cyclohexanol.[4][5]
Below is a generalized workflow for the synthesis of a 4-(trans-4-n-alkylcyclohexyl)cyclohexanone.
A detailed experimental protocol for a similar synthesis is provided in the "Experimental Protocols" section of this guide.
Comparative Analysis of Physical Properties: A Case Study of Bicyclohexane Derivatives
As a comprehensive dataset for a homologous series of 4-(alkylcyclohexyl)cyclohexanone derivatives is not publicly available, we present a comparative analysis of a structurally analogous series of bicyclohexane nematic liquid crystals: 4-cyano-4'-(n-alkyl)bicyclohexanes (CCN-mn). This series provides valuable insights into the influence of the alkyl chain length on key physical properties. It is important to note that the cyano group in this series will lead to a positive dielectric anisotropy, in contrast to the expected negative anisotropy of the target cyclohexanone derivatives. However, the trends in birefringence and elastic constants are expected to be comparable.
The following table summarizes the experimental data for the birefringence (Δn) and dielectric anisotropy (Δε) of a homologous series of bicyclohexane liquid crystals.
| Compound (CCN-mn) | Alkyl Chain Length (m) | Birefringence (Δn) at T-TNI = -5 K | Dielectric Anisotropy (Δε) at T-TNI = -5 K | Clearing Point (TNI) (°C) |
| CCN-35 | 3 | 0.048 | +3.8 | 56.5 |
| CCN-45 | 4 | 0.051 | +3.6 | 68.0 |
| CCN-55 | 5 | 0.053 | +3.4 | 72.5 |
| CCN-65 | 6 | 0.054 | +3.2 | 71.0 |
| CCN-75 | 7 | 0.055 | +3.0 | 74.0 |
Data adapted from Dhara, S., et al. (2015). Liquid Crystals, 42(2), 239-245.
Observations and Structure-Property Causality:
-
Birefringence (Δn): The birefringence shows a slight increasing trend with the lengthening of the alkyl chain. This can be attributed to the increased molecular polarizability anisotropy with the addition of more CH2 groups. However, the overall birefringence of these bicyclohexane compounds is significantly lower than that of their aromatic counterparts, a direct consequence of the lower polarizability of the saturated cyclohexane rings.
-
Dielectric Anisotropy (Δε): The dielectric anisotropy exhibits a decreasing trend as the alkyl chain length increases. The terminal cyano group contributes a strong dipole moment parallel to the long molecular axis, resulting in a positive Δε. The addition of non-polar alkyl groups effectively "dilutes" this polar contribution, leading to a reduction in the overall dielectric anisotropy. For the target 4-(alkylcyclohexyl)cyclohexanone derivatives, the ketone group's dipole is largely perpendicular to the long axis, which would result in a negative Δε. We would anticipate a similar trend of decreasing magnitude of Δε with increasing alkyl chain length in the cyclohexanone series.
-
Clearing Point (TNI): The clearing point, which marks the transition from the nematic to the isotropic phase, generally increases with alkyl chain length, with a characteristic odd-even effect often observed in homologous series. This is due to the changes in molecular shape and intermolecular interactions with the addition of each methylene unit.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and characterization of 4-(alkylcyclohexyl)cyclohexanone derivatives, grounded in established laboratory practices.
Synthesis of 4-(trans-4-n-Propylcyclohexyl)cyclohexanone
This protocol is adapted from a known procedure for a similar compound and can be generalized for other alkyl chain lengths with appropriate modifications to the starting materials.[6]
Workflow Diagram:
Procedure:
-
Acylation: To a solution of cis/trans-4-(trans-4-n-propylcyclohexyl)cyclohexyl carboxylic acid in an inert solvent (e.g., toluene), add thionyl chloride dropwise at room temperature. Heat the mixture to reflux for 2-4 hours. After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
Hydrogenation (Rosenmund Reduction): Dissolve the crude acid chloride in a suitable solvent (e.g., tetrahydrofuran). Add a palladium on calcium carbonate catalyst (Pd/CaCO3). Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically at atmospheric pressure). Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC. Upon completion, filter off the catalyst and concentrate the filtrate to yield the cis/trans aldehyde mixture.
-
Isomerization: Dissolve the cis/trans aldehyde mixture in a solvent system such as methanol and dichloromethane. Cool the solution to 0-5 °C and add a catalytic amount of potassium hydroxide (KOH). Stir the mixture for 1-2 hours at this temperature. Neutralize the reaction with a dilute acid and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude trans-aldehyde. The final product can be purified by column chromatography or recrystallization.
Note: The final step to obtain the cyclohexanone from the corresponding cyclohexanol would involve an oxidation reaction as depicted in Figure 1.
Measurement of Birefringence (Δn)
Birefringence is typically measured using an Abbé refractometer.
Procedure:
-
Calibrate the Abbé refractometer with a standard of known refractive index.
-
Place a small drop of the liquid crystal sample on the prism of the refractometer.
-
Use a polarizing film between the light source and the sample to control the polarization of the incident light.
-
For the measurement of the ordinary refractive index (no), orient the polarizer such that the light is polarized perpendicular to the director of the liquid crystal (which is aligned by the prism surface).
-
Adjust the refractometer to bring the dividing line into the center of the crosshairs and record the value of no.
-
For the measurement of the extraordinary refractive index (ne), rotate the polarizer by 90 degrees.
-
Record the value of ne.
-
The birefringence (Δn) is calculated as Δn = ne - no.
-
Repeat the measurements at different temperatures to study the temperature dependence of birefringence.
Measurement of Dielectric Anisotropy (Δε)
Dielectric anisotropy is determined by measuring the capacitance of a liquid crystal cell in two different orientations.[7][8]
Experimental Setup Diagram:
Procedure:
-
Fabricate two types of liquid crystal cells with transparent electrodes (e.g., ITO-coated glass): one that induces homogeneous alignment (director parallel to the substrates) and one that induces homeotropic alignment (director perpendicular to the substrates).
-
Fill the cells with the liquid crystal sample.
-
Place the cell in a temperature-controlled stage.
-
Connect the cell to an LCR meter.
-
To measure the perpendicular component of the dielectric permittivity (ε⊥), use the homeotropically aligned cell and measure its capacitance (C⊥).
-
To measure the parallel component of the dielectric permittivity (ε||), use the homogeneously aligned cell and measure its capacitance (C||).
-
Calculate the permittivities using the formula: ε = (C * d) / (ε0 * A), where C is the capacitance, d is the cell gap, A is the electrode area, and ε0 is the permittivity of free space.
-
The dielectric anisotropy (Δε) is calculated as Δε = ε|| - ε⊥.
-
Measurements are typically performed at a standard frequency, such as 1 kHz.
Measurement of Rotational Viscosity (γ1)
Rotational viscosity is a key parameter that influences the switching speed of a liquid crystal device. It can be measured using various techniques, including transient current measurements or by analyzing the electro-optical switching dynamics.
Procedure (Electro-optical Method):
-
Use a homogeneously aligned liquid crystal cell placed between crossed polarizers.
-
Apply a square-wave voltage pulse to the cell that is above the Freedericksz transition threshold.
-
Monitor the transmitted light intensity through the cell using a photodetector connected to an oscilloscope.
-
The turn-off time (τoff), the time it takes for the director to relax back to its initial state after the voltage is removed, is related to the rotational viscosity by the equation: τoff = (γ1 * d2) / (K11 * π2), where d is the cell gap and K11 is the splay elastic constant.
-
By measuring τoff and knowing d and K11 (which can be determined from capacitance-voltage measurements), the rotational viscosity (γ1) can be calculated.
Conclusion
4-(Alkylcyclohexyl)cyclohexanone derivatives represent a promising class of materials for display technology. Their unique molecular structure, incorporating a saturated alicyclic ring and a polar ketone group, offers a versatile platform for tuning key electro-optical properties. While a comprehensive comparative study of a homologous series of these specific compounds is yet to be published, the analysis of structurally similar bicyclohexane derivatives provides valuable insights into the expected structure-property relationships. The lower birefringence, potential for high negative dielectric anisotropy, and likely reduced viscosity make these compounds particularly attractive for advanced display modes such as VA and IPS. The detailed experimental protocols provided in this guide offer a practical framework for researchers to synthesize and characterize these and other novel liquid crystal materials, paving the way for the next generation of high-performance displays.
References
- Dhara, S., Saia, D. V., Zuhaila, K. P., & Sarkar, R. (2015). Structure–property correlation of bicyclohexane nematic liquid crystals. Liquid Crystals, 42(2), 239-245.
- Wu, S. T., & Du, F. (2014).
- BenchChem. (2025). Application Note: Synthesis of Nematic Liquid Crystals Incorporating a Ketal-Protected Cyclohexanone Moiety.
- Dabrowski, R., & Dziaduszek, J. (2024). Electric, Magnetic, Acoustic Properties and Viscosity of Liquid Crystals. Biuletyn Wojskowej Akademii Technicznej, 73(1), 1-20.
- Geis, M. W., Lyszczarz, T. M., & Osgood, R. M. (2010). 30 to 50 ns liquid-crystal optical switches. Optics express, 18(17), 17886-17891.
- Wu, S. T., Efron, U., & Hess, L. D. (1984). Birefringence measurements of liquid crystals. Applied optics, 23(21), 3911-3915.
- BenchChem. (2025). Application Note: Synthesis of Nematic Liquid Crystals Incorporating a Ketal-Protected Cyclohexanone Moiety.
- Ghadiri, R., & Ghafari, A. (2018). Investigating of dielectric anisotropy and birefringence of binary liquid crystal mixtures. Journal of Molecular Liquids, 268, 563-568.
- Lavrentovich, O. D. (n.d.). Introduction to Dielectric Measurements of Nematic Liquid Crystals.
- Google Patents. (2011). CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone.
- Google Patents. (2021). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
- Google Patents. (2012). CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol.
- Wu, S. T., & Du, F. (2014).
- Geis, M. W., Lyszczarz, T. M., & Osgood, R. M. (2010). 30 to 50 ns liquid-crystal optical switches. Optics express, 18(17), 17886-17891.
- Wu, S. T., Efron, U., & Hess, L. D. (1984). Birefringence measurements of liquid crystals. Applied optics, 23(21), 3911-3915.
- Lavrentovich, O. D. (n.d.). Introduction to Dielectric Measurements of Nematic Liquid Crystals.
- Ouskova, E., et al. (2011). Measurement of viscosity of lyotropic liquid crystals by means of rotating laser-trapped microparticles. Optics express, 19(21), 20446-20451.
- TA Instruments. (2021, December 20).
- SPIE. (2025). Real-time measurement of liquid crystal birefringence. Proc. SPIE.
- Borshch, V., et al. (2013). Nanosecond electro-optic switching of a liquid crystal. arXiv preprint arXiv:1307.1129.
- ACS Publications. (2005). Shear Rheology of Lyotropic Liquid Crystals: A Case Study. Langmuir, 21(23), 10589-10596.
- Optica Publishing Group. (2021). Microsecond electro-optic switching in the nematic phase of a ferroelectric nematic liquid crystal. Optica, 8(11), 1436-1441.
- Zhang, Y., et al. (2015). A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde. Chinese Journal of Liquid Crystals and Displays, 30(4), 585-590.
- Google Patents. (2021). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
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A Comparative Guide to Liquid Crystal Intermediates: The Role of 4-(4-Ethylcyclohexyl)cyclohexanone in Advanced LCD Manufacturing
For researchers and professionals in drug development and materials science, the selection of appropriate liquid crystal (LC) materials is paramount to achieving desired device performance. This guide provides an in-depth technical comparison of liquid crystal intermediates, with a special focus on the advantages conferred by the 4-(4-Ethylcyclohexyl)cyclohexanone moiety in the design of advanced liquid crystal displays (LCDs). We will objectively compare the expected performance characteristics of liquid crystals derived from this intermediate with established alternatives, supported by a review of experimental data for comparable materials and detailed characterization methodologies.
The Strategic Importance of the Bicyclohexane Core
In the molecular architecture of liquid crystals, the rigid core structure is a primary determinant of the material's mesomorphic properties. While aromatic rings, such as in the widely used cyanobiphenyls, offer high polarizability and a strong tendency for calamitic (rod-like) mesophase formation, they also contribute to higher viscosity. The incorporation of saturated alicyclic rings, like the bicyclohexane structure found in this compound, is a key strategy to modulate these properties.
The primary advantages of a bicyclohexane core include:
-
Low Rotational Viscosity: The non-planar and flexible nature of the cyclohexane rings, compared to the planar and rigid phenyl rings, leads to weaker intermolecular interactions. This translates to a lower rotational viscosity in the resulting liquid crystal, a critical factor for achieving fast switching times in LCDs.
-
Low Optical Anisotropy (Birefringence): Liquid crystals based on bicyclohexane cores generally exhibit lower birefringence (Δn)[1]. While high birefringence is desirable for some applications, a lower, controlled Δn is often necessary for specific display modes to optimize viewing angles and color performance.
-
Good Thermal and UV Stability: The saturated nature of the cyclohexane rings imparts excellent chemical and photochemical stability, which is crucial for the longevity and reliability of LCDs.
This compound serves as a key intermediate, providing this advantageous bicyclohexane core. Its ketone functional group offers a versatile point for synthetic modification, allowing for the attachment of various terminal groups to fine-tune the final properties of the liquid crystal molecule[2].
Comparative Performance Analysis
While specific experimental data for a liquid crystal comprised solely of a this compound core and a simple terminal group is not extensively available in public literature, we can infer its performance characteristics by comparing well-documented liquid crystals with different core structures. For this guide, we will compare the properties of liquid crystals containing a bicyclohexane core with the widely studied cyanobiphenyl series, namely 4-pentyl-4'-cyanobiphenyl (5CB) and 4-octyl-4'-cyanobiphenyl (8CB).
| Property | Bicyclohexane Core (Expected) | 4-pentyl-4'-cyanobiphenyl (5CB) | 4-octyl-4'-cyanobiphenyl (8CB) |
| Clearing Point (°C) | Dependent on terminal group | 35.0 | 40.1 (N-I) |
| Rotational Viscosity (γ₁) (mPa·s at 20°C) | Low | ~50 | ~100 |
| Optical Anisotropy (Δn at 589 nm, 20°C) | Low (<0.1) | ~0.18 | ~0.16 |
| Dielectric Anisotropy (Δε at 1 kHz, 20°C) | Low to Moderate (can be tuned) | +11.0 | +8.0 |
Discussion of Performance Parameters:
-
Clearing Point (Nematic-to-Isotropic Transition Temperature): The clearing point is highly dependent on the overall molecular structure, including the length and nature of the terminal alkyl chains and any linking groups. While the bicyclohexane core itself may lead to a lower clearing point compared to a biphenyl core due to weaker intermolecular forces, this can be compensated for through molecular engineering of the terminal groups.
-
Rotational Viscosity (γ₁): This is a key advantage of the bicyclohexane core. The lower viscosity of liquid crystals incorporating this structure is a direct result of the reduced intermolecular friction during molecular reorientation in an electric field. This leads to faster response times, which is critical for reducing motion blur in high-performance displays.
-
Optical Anisotropy (Δn): The lower birefringence of bicyclohexane-based liquid crystals is a consequence of the lower polarizability anisotropy of the saturated rings compared to aromatic systems[1]. This property is advantageous for in-plane switching (IPS) and vertically aligned (VA) display modes, where a lower Δn can improve the viewing angle characteristics.
-
Dielectric Anisotropy (Δε): The dielectric anisotropy is largely determined by the polarity of the terminal groups. While the bicyclohexane core itself has a low dielectric anisotropy, the incorporation of a polar group, such as a cyano or fluoro group, can induce a significant positive or negative Δε, making these materials suitable for various display driving schemes[3].
Experimental Protocols for Liquid Crystal Characterization
The objective evaluation of liquid crystal performance relies on a suite of standardized experimental techniques. Below are detailed protocols for the key measurements discussed in this guide.
Determination of Clearing Point
The clearing point, or the nematic-to-isotropic phase transition temperature, is a fundamental property of a liquid crystal.
Methodology: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small, precisely weighed amount of the liquid crystal sample (typically 1-5 mg) is hermetically sealed in an aluminum DSC pan.
-
Instrumentation: A calibrated Differential Scanning Calorimeter is used. An empty, sealed aluminum pan is used as a reference.
-
Thermal Program: The sample is subjected to a controlled heating and cooling cycle. A typical program would be:
-
Heat from room temperature to a temperature well above the expected clearing point (e.g., 100°C) at a constant rate (e.g., 10°C/min).
-
Hold at the high temperature for a few minutes to ensure complete melting.
-
Cool back to room temperature at a controlled rate (e.g., 10°C/min).
-
-
Data Analysis: The heat flow into the sample is monitored as a function of temperature. The clearing point is identified as the peak of the endothermic transition during the heating cycle.
Measurement of Rotational Viscosity (γ₁)
Rotational viscosity is a measure of the internal friction experienced by the liquid crystal directors as they reorient in an electric field.
Methodology: Electro-Optical Switching
-
Cell Preparation: A liquid crystal cell with a known thickness (e.g., 5-10 µm) and planar alignment is filled with the sample.
-
Experimental Setup: The cell is placed between crossed polarizers in a temperature-controlled stage. A voltage source is connected to the cell electrodes, and a photodetector measures the transmitted light intensity.
-
Measurement:
-
A square-wave voltage is applied to the cell to switch the liquid crystal from the planar to the homeotropic state.
-
The rise time (τ_on) and decay time (τ_off) of the optical response are measured.
-
The rotational viscosity (γ₁) can be calculated from the decay time using the following relationship: τ_off = (γ₁ * d²) / (K₁₁ * π²) where d is the cell gap and K₁₁ is the splay elastic constant.
-
Determination of Dielectric Anisotropy (Δε)
Dielectric anisotropy is the difference in dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.
Methodology: Capacitance Measurement
-
Cell Preparation: Two types of liquid crystal cells are required: one with planar alignment and one with homeotropic alignment.
-
Measurement:
-
The capacitance of the empty cells (C_empty) is measured.
-
The cells are filled with the liquid crystal, and the capacitance is measured again.
-
For the planar aligned cell, the measured capacitance (C⊥) corresponds to ε⊥.
-
For the homeotropic aligned cell, the measured capacitance (C∥) corresponds to ε∥.
-
The dielectric permittivities are calculated using the formula: ε = C_filled / C_empty.
-
The dielectric anisotropy is then calculated as: Δε = ε∥ - ε⊥.
-
Measurement of Optical Anisotropy (Birefringence, Δn)
Birefringence is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices.
Methodology: Abbe Refractometer
-
Instrumentation: A specialized Abbe refractometer equipped with a polarizer and a temperature-controlled prism is used.
-
Sample Preparation: A small drop of the liquid crystal is placed on the prism. The surface of the prism is treated to induce a specific alignment (e.g., rubbed for planar alignment).
-
Measurement:
-
By rotating the polarizer, the two distinct refractive indices (nₑ and nₒ) can be measured from the position of the shadow line.
-
The birefringence is calculated as: Δn = nₑ - nₒ.
-
Visualizing the Molecular Advantage
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Experimental workflow for liquid crystal characterization.
Conclusion
The selection of a liquid crystal intermediate is a critical decision in the development of new display materials. While cyanobiphenyls have been the workhorse of the industry for decades, the demand for faster switching speeds and improved viewing angles has driven the exploration of alternative core structures. This compound represents a valuable building block for the synthesis of next-generation liquid crystals. The incorporation of the bicyclohexane core is a proven strategy for reducing rotational viscosity and tuning optical anisotropy. Although a direct, comprehensive dataset for a specific liquid crystal derived solely from this intermediate is not widely published, the established principles of liquid crystal physics and chemistry strongly support its advantages in applications where low viscosity and moderate birefringence are required. Further research and publication of experimental data on novel liquid crystals synthesized from this intermediate will be invaluable to the materials science community.
References
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A Researcher's Guide to Alkyl Chain Length Effects on Liquid Crystal Mesophase Stability
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between molecular structure and material properties is paramount. In the realm of liquid crystals, the length of the terminal alkyl chain is a critical design parameter that profoundly influences the type and stability of the observed mesophases. This guide provides a comparative study of this effect, supported by experimental data and detailed methodologies, to aid in the rational design of liquid crystalline materials for advanced applications in displays, sensors, and drug delivery systems.
The Molecular Architecture: Core, Chain, and Stability
Thermotropic liquid crystals are organic molecules that exhibit intermediate phases (mesophases) between the solid crystalline and isotropic liquid states.[1] A typical calamitic (rod-shaped) liquid crystal molecule consists of a rigid core, often composed of aromatic rings, and one or more flexible terminal alkyl chains.[2] The rigid core dictates the tendency for long-range orientational order, while the flexible alkyl chains influence fluidity, intermolecular spacing, and ultimately, the stability and type of mesophase formed.[2]
Mesophase stability is quantified by the temperature range over which a particular phase, such as nematic or smectic, exists. This range is bounded by transition temperatures, primarily the melting point (crystal to mesophase) and the clearing point (mesophase to isotropic liquid). The systematic modification of the alkyl chain length within a homologous series offers a powerful tool to fine-tune these transition temperatures.[3]
Caption: General molecular structure of a calamitic liquid crystal.
The "Odd-Even Effect": A Parity-Dependent Phenomenon
One of the most fascinating relationships in liquid crystal science is the "odd-even effect." This refers to the non-monotonic, oscillating behavior of transition temperatures and other physical properties as the number of carbon atoms (n) in the alkyl chain increases.[4] Specifically, the clearing point (TN-I), which marks the transition from the ordered nematic phase to the disordered isotropic liquid, tends to be higher for molecules with an odd number of carbons in the chain compared to their adjacent even-numbered counterparts.[5]
This effect arises from the conformational entropy of the alkyl chain. The orientation of the terminal carbon-carbon bond relative to the long axis of the rigid core differs depending on whether the chain has an odd or even number of carbons.[6]
-
Odd Chains: An all-trans conformation results in the final C-C bond being oriented more parallel to the molecular axis, increasing the effective molecular length and anisotropy. This enhances the intermolecular attractive forces, requiring more thermal energy to disrupt the ordered phase, thus leading to a higher clearing point.[6]
-
Even Chains: The terminal C-C bond is oriented at a greater angle to the molecular axis, slightly disrupting the parallel packing of the molecules. This reduces the overall anisotropy and weakens the intermolecular forces, resulting in a lower clearing point.[6]
This periodic variation is a critical consideration in molecular design, as it allows for precise tuning of the mesophase temperature range.[7]
Experimental Characterization Protocols
To quantitatively compare the effects of alkyl chain length, two primary techniques are indispensable: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[8][9] These methods are complementary; DSC provides precise thermodynamic data on phase transitions, while POM allows for the visual identification of the mesophase type through its characteristic optical texture.[10]
Caption: Workflow for characterizing liquid crystal mesophases.
Protocol: Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of phase transition temperatures and their associated enthalpy changes.[1][11]
Objective: To determine the melting (TK-N/Sm) and clearing (TN-I) temperatures for a homologous series of liquid crystals.
Methodology:
-
Calibration: Calibrate the DSC instrument using high-purity standards (e.g., indium) for temperature and enthalpy. This is a critical step to ensure data accuracy.
-
Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Thermal Program:
-
Initial Heating Scan: Heat the sample from a sub-ambient temperature (e.g., 0°C) to well into the isotropic phase (e.g., 100°C) at a controlled rate, typically 5-10 °C/min.[12] This scan reveals the crystal-to-mesophase and mesophase-to-isotropic transitions.
-
Cooling Scan: Cool the sample at the same rate back to the starting temperature. This scan reveals the isotropic-to-mesophase and mesophase-to-crystal transitions, which may be supercooled.[13]
-
Second Heating Scan: Perform a second heating scan. This scan is often used for analysis as it provides data on a sample with a consistent thermal history, free from the influence of the initial crystalline state.
-
-
Data Analysis: Identify the endothermic peaks on the heating scan, which correspond to phase transitions. The peak temperature is taken as the transition temperature. The area under the peak is proportional to the enthalpy of the transition (ΔH).
Protocol: Polarized Optical Microscopy (POM)
POM is used to identify the type of liquid crystal phase (e.g., nematic, smectic A, smectic C) by observing the unique optical textures that arise from the interaction of polarized light with the anisotropically ordered molecules.[14]
Objective: To visually identify the mesophases and confirm the transition temperatures observed in DSC.
Methodology:
-
Sample Preparation: Place a small amount of the liquid crystal sample on a clean glass microscope slide and cover it with a coverslip.
-
Heating/Cooling Stage: Place the slide on a calibrated hot stage connected to a temperature controller.
-
Observation:
-
Position the sample on the microscope stage between two crossed polarizers.
-
Slowly heat the sample from room temperature. The isotropic liquid phase will appear completely dark (extinguished).
-
Upon cooling from the isotropic phase, the appearance of a birefringent, mobile texture signals the transition to a liquid crystal phase.[15]
-
Nematic Phase: Often identified by a "Schlieren" or "marbled" texture.[15]
-
Smectic A Phase: Typically shows a "focal conic fan" texture.[9]
-
-
Correlation: Record the temperatures at which texture changes occur and correlate them with the peaks observed in the DSC thermogram.
Comparative Data: The n-Alkyl-4-cyanobiphenyl (nCB) Series
The nCB homologous series is a classic example used to illustrate the effect of alkyl chain length. These materials are known for their simple structure and well-defined phase transitions.[12]
As the alkyl chain length (n) increases, there is a general trend towards the stabilization of more ordered phases.[16] Shorter chains (n=5-7) exhibit only a nematic phase. As the chain lengthens (n=8), the increased van der Waals interactions between the chains promote the formation of a layered smectic A phase in addition to the nematic phase.[12]
Table 1: Phase Transition Temperatures for the nCB Homologous Series
| Compound | n | Melting Point (TK-N/SmA) °C | Smectic A - Nematic (TSmA-N) °C | Clearing Point (TN-I) °C | Mesophase Range (°C) |
| 5CB | 5 | 24.0 | - | 35.3 | 11.3 |
| 6CB | 6 | 14.5 | - | 29.0 | 14.5 |
| 7CB | 7 | 30.0 | - | 42.8 | 12.8 |
| 8CB | 8 | 21.5 | 33.5 | 40.5 | 19.0 |
| 9CB | 9 | 40.5 | 48.0 | 49.5 | 9.0 |
Data compiled from various sources for illustrative purposes. Actual values may vary slightly based on purity and measurement conditions.[12][13][17]
The odd-even effect is clearly visible in the clearing points (TN-I). For example, 5CB (odd) has a higher clearing point than 6CB (even), and 7CB (odd) has a significantly higher clearing point than 6CB.[5] The introduction of the smectic phase for n≥8 demonstrates how longer chains favor more ordered, layered structures.[16]
Conclusion and Practical Implications
The length of the terminal alkyl chain is a fundamental and highly effective parameter for tuning the phase behavior of liquid crystals. By systematically varying the number of carbon atoms, researchers can control:
-
Mesophase Stability: The odd-even effect allows for the precise adjustment of the clearing point, thereby defining the upper operational temperature limit for devices.
-
Mesophase Type: Increasing chain length generally promotes the formation of more highly ordered smectic phases, which have different electro-optical properties compared to nematic phases.[16]
This predictive power is crucial for the rational design of liquid crystals for specific applications. For high-temperature display applications, a molecule with a long, odd-numbered chain might be selected to maximize the nematic range. In contrast, for applications requiring layered structures, such as certain types of biosensors or drug delivery vesicles, molecules with longer alkyl chains that promote smectic phases would be the target. A thorough understanding of these structure-property relationships, validated by the experimental protocols outlined here, is essential for advancing the field of liquid crystalline materials.
References
- Czechowski, G., Jadzyn, J. (2019). Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. Molecules, 24(19), 3548.
- Kumar, A., Srivastava, A. K., Sharma, D., & Misra, N. (2021). Even–odd effect of the homologous series of nCHBT liquid crystal molecules under the influence of an electric field. Pramana - Journal of Physics, 95(1), 53.
- Roy, A., et al. (2024). Tuning mesophase topology in hydrogen-bonded liquid crystals via halogen and alkyl chain engineering. RSC Advances, 14, 2130-2137.
- Roy, A., et al. (2024). Tuning mesophase topology in hydrogen-bonded liquid crystals via halogen and alkyl chain engineering. National Center for Biotechnology Information.
- Kagimoto, H., et al. (2010). Effects of alkyl chain length on properties of 1-alkyl-3-methylimidazolium fluorohydrogenate ionic liquid crystals. Chemistry, 16(43), 12970-6.
- Kafle, A. (2015). How to analyze liquid crystals? ResearchGate.
- Nagy, H., et al. (2021). Odd-even effects in liquid crystals. Liquid Crystals, 48(14), 2049-2065.
- Nishikawa, H., et al. (2019). Oligomeric odd–even effect in liquid crystals. Materials Horizons, 6, 1630-1637.
- Dierking, I., & Al-Zangana, S. (2017). Liquid crystal textures: an overview. Liquid Crystals, 44(1), 48-67.
- Chemistry LibreTexts (2022). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Chemistry LibreTexts.
- Nagy, H., et al. (2021). Odd-even effects in liquid crystals. Taylor & Francis Online.
- Zannoni, C. (2022). Simulating Polarized Optical Microscopy Textures (Appendix L). Liquid Crystals and their Computer Simulations. Cambridge University Press.
- Gelbart, W. M., & Baron, B. A. (1975). The even–odd effect in liquid crystals. A simple model. The Journal of Chemical Physics, 63(6), 2534-2539.
- Cortes, L. R., et al. (2024). LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. Journal of Chemical Theory and Computation.
- ResearchGate (n.d.). The chemical structure, the phase sequence, and the transition temperatures (obtained by ASC) of the CBC9CB compound. ResearchGate.
- Byrne, L. E., & Sharma, D. D. (2023). Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. CSK Scientific Press.
- NETZSCH Analyzing & Testing (n.d.). Liquid Crystal Transitions. NETZSCH.
- Martínez-García, J. C., et al. (2003). Theoretical study of the experimental behavior of two homologous series of liquid crystals. ARKIVOC, 2003(xi), 149-162.
- Byrne, L. E., & Sharma, D. D. (2023). Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. Engineering And Technology Journal, 8(9), 2740-2756.
- University of Hamburg (n.d.). LIQUID CRYSTAL PHASES. University of Hamburg.
- ResearchGate (n.d.). The differential scanning calorimetry (DSC) curves for liquid crystal nanoparticles (LCNP)-#8, #9, #10, and #11. ResearchGate.
- LeBrun, W., & Sharma, D. (2024). Characterizing Mesophase Transitions of 8CB Liquid Crystal using DSC and Logger Pro. Engineering And Technology Journal, 9(7), 4462–4483.
- Taylor & Francis (n.d.). 5CB – Knowledge and References. Taylor & Francis.
- Mello, J., & Sharma, D. (2022). Details of Nematic Phase Transition and Nematic Range of 5OCB Liquid Crystal using Logger Pro. International Journal of Research in Engineering and Science, 10(9), 197-217.
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Abstract
This guide provides a detailed technical characterization of 4-(4-Ethylcyclohexyl)cyclohexanone, a key intermediate in the synthesis of advanced liquid crystal (LC) materials. In the dynamic field of display technology and photonics, the molecular architecture of LC components is paramount in dictating the final performance characteristics of the device. This document serves as a comprehensive resource for researchers, chemists, and materials scientists, offering a comparative analysis of this compound against its close analogue, 4-(trans-4-Propylcyclohexyl)cyclohexanone, and contextualizing its properties within the broader class of bicyclohexane-based liquid crystals. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this guide synthesizes information from available patents, supplier specifications, and studies on structurally related compounds to provide a robust understanding of its expected performance. Detailed experimental protocols for the characterization of such intermediates are also presented to facilitate further research and development.
Introduction: The Role of Alicyclic Scaffolds in Liquid Crystal Design
Liquid crystals are a unique state of matter, exhibiting both the fluidity of a liquid and the long-range molecular order of a crystal.[1] This anisotropy allows for the manipulation of light by external stimuli, most notably electric fields, forming the basis of modern liquid crystal displays (LCDs).[2] The macroscopic properties of a liquid crystal mixture, such as its clearing point (the temperature of transition to an isotropic liquid), birefringence (Δn), dielectric anisotropy (Δε), and viscosity (η), are a direct consequence of the molecular structure of its components.[3]
Bicyclohexane derivatives represent a critical class of non-aromatic liquid crystal intermediates.[4] The replacement of phenyl rings with saturated cyclohexane rings in the molecular core offers several advantages, including lower viscosity, which translates to faster switching speeds in display applications, and improved UV stability.[5] this compound, with its rigid bicyclohexyl core and polar ketone group, is a valuable building block for synthesizing nematic liquid crystals with tailored electro-optical properties.[6] The length of the terminal alkyl chain (in this case, an ethyl group) is a key determinant of the mesophase behavior and physical properties of the final liquid crystal molecule.[7]
This guide will focus on the characterization of this compound, providing a comparative framework against its propyl homologue to elucidate the structure-property relationships that govern the performance of this class of compounds.
Molecular Structure and its Influence on Mesogenic Properties
The molecular structure of this compound and its propyl analogue is depicted below. The trans conformation of the cyclohexane rings is crucial for maintaining a linear, rod-like molecular shape, which is a prerequisite for the formation of a stable nematic phase.[8] The polar ketone group contributes to the dielectric anisotropy of the molecule, while the terminal alkyl chain influences the clearing point and viscosity.[6]
Figure 2. General synthetic workflow for 4-(4-Alkylcyclohexyl)cyclohexanones.
Step-by-Step Protocol (Example: PCC Oxidation):
-
Dissolution: Dissolve 4-(4'-alkylcyclohexyl)cyclohexanol in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Oxidant: Slowly add pyridinium chlorochromate (PCC) to the solution at room temperature. The reaction is typically exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 4-(4'-alkylcyclohexyl)cyclohexanone.
Characterization of Mesomorphic Properties
Differential Scanning Calorimetry (DSC):
DSC is used to determine the phase transition temperatures, including the clearing point. [9] Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Cycling: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point. Then, cool the sample at the same rate.
-
Data Analysis: The phase transitions will appear as endothermic peaks during heating and exothermic peaks during cooling on the DSC thermogram. The peak maximum is taken as the transition temperature.
Polarizing Optical Microscopy (POM):
POM is used to identify the type of liquid crystal phase by observing the characteristic textures. [10] Protocol:
-
Sample Preparation: Place a small amount of the sample on a clean glass slide and cover with a coverslip.
-
Heating Stage: Place the slide on a hot stage attached to the polarizing microscope.
-
Observation: Heat the sample into the isotropic liquid phase and then cool it slowly. Observe the formation of textures as the sample transitions into the liquid crystalline phase. Nematic phases typically exhibit a Schlieren or marbled texture.
Measurement of Electro-Optical Properties
Birefringence (Δn) Measurement:
Birefringence can be measured using an Abbe refractometer modified with a polarizer.
Protocol:
-
Sample Preparation: Introduce the liquid crystal sample into a temperature-controlled cell with a known path length.
-
Alignment: Align the liquid crystal molecules parallel to the prism surface.
-
Measurement: Measure the refractive indices for light polarized parallel (ne) and perpendicular (no) to the director of the liquid crystal.
-
Calculation: Calculate the birefringence as Δn = ne - no.
Dielectric Anisotropy (Δε) Measurement:
Dielectric anisotropy is determined by measuring the capacitance of a liquid crystal cell.
Protocol:
-
Cell Preparation: Use a liquid crystal cell with a known electrode area and cell gap.
-
Measurement of ε||: Apply a high-frequency electric field to align the liquid crystal molecules parallel to the field and measure the capacitance.
-
Measurement of ε⊥: Align the liquid crystal molecules perpendicular to the field (using surface alignment layers) and measure the capacitance.
-
Calculation: Calculate the dielectric permittivities (ε|| and ε⊥) from the capacitance values and determine the dielectric anisotropy as Δε = ε|| - ε⊥.
Viscosity (η) Measurement:
Rotational viscometers are commonly used to measure the viscosity of liquid crystals.
Protocol:
-
Sample Loading: Place the liquid crystal sample in the temperature-controlled sample holder of the viscometer.
-
Measurement: Measure the torque required to rotate a spindle at a constant angular velocity within the sample.
-
Calculation: The viscosity is calculated from the torque, angular velocity, and the geometry of the spindle.
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A Comparative Guide to the Efficacy of Catalysts in 4-Substituted Phenol Hydrogenation
The selective hydrogenation of 4-substituted phenols is a cornerstone transformation in synthetic chemistry, providing critical intermediates for pharmaceuticals, liquid crystals, and fine chemicals.[1][2] The primary products, 4-substituted cyclohexanones and cyclohexanols, serve as versatile molecular scaffolds. Achieving high conversion and, more importantly, controlling the selectivity between the ketone and alcohol products, is a significant challenge that hinges almost entirely on the choice of catalyst and reaction conditions.
This guide offers a comparative analysis of various catalytic systems for the hydrogenation of 4-substituted phenols. We will delve into the mechanistic underpinnings, compare the performance of noble and non-noble metal catalysts with supporting experimental data, and provide a practical, field-tested experimental protocol.
Mechanistic Overview: The Pathway from Phenol to Cyclohexanol
The hydrogenation of a phenol ring is not a single-step event but a sequential process. The reaction typically proceeds through a cyclohexanone intermediate, which can then be isolated or further reduced to the corresponding cyclohexanol.[3][4]
The key to a successful synthesis is controlling the reaction at the desired stage. Selectivity for cyclohexanone requires a catalyst that facilitates the hydrogenation of the aromatic ring without readily reducing the newly formed carbonyl group. Conversely, complete hydrogenation to cyclohexanol necessitates a catalyst active for both ring saturation and ketone reduction.
Caption: General reaction pathway for 4-substituted phenol hydrogenation.
A Comparative Analysis of Catalytic Systems
The choice of metal, support, and reaction conditions dictates the outcome of the hydrogenation. We will compare the most prominent catalytic systems based on experimental evidence.
Noble Metal Catalysts: The Workhorses of Hydrogenation
Noble metals are renowned for their high activity in hydrogenation reactions, even under mild conditions.
-
Palladium (Pd): Palladium is the most widely employed catalyst for the selective hydrogenation of phenols to cyclohexanones.[5] Supported Pd catalysts, often on alumina (Al₂O₃) or carbon, can achieve excellent selectivity for the ketone intermediate.[5][6] The key is to halt the reaction before significant over-reduction to the alcohol occurs. The addition of alkali-metal promoters (e.g., Na, K) to Pd/TiO₂ has been shown to dramatically enhance phenol conversion while maintaining exceptional cyclohexanone selectivity (>99%) under very mild conditions (80°C, 0.06 MPa H₂).[7]
-
Rhodium (Rh): Rhodium is exceptionally active for ring hydrogenation.[8] A key feature of Rh-based catalysts is their ability to produce cis-cyclohexanol isomers, contrasting with palladium which favors the thermodynamically more stable trans-isomers.[1][9] This switchable diastereoselectivity is of high strategic importance in stereocontrolled synthesis.
-
Ruthenium (Ru): Ruthenium catalysts are highly effective for the complete hydrogenation of phenols to cyclohexanols.[10] Supported on materials like Al₂O₃ or TiO₂, Ru nanoparticles can drive the reaction to full conversion with high selectivity for the alcohol product, making them ideal when the cyclohexanol is the target molecule.[10][11][12]
-
Bimetallic Systems: Combining noble metals can lead to synergistic effects. For instance, Au@RhPd nanowires have demonstrated a turnover frequency up to 560 h⁻¹ with >80% selectivity towards cyclohexanones, where Pd acts as a cocatalyst to activate H₂ and spill it over to the active Rh sites.[13][14]
Non-Noble Metal Catalysts: Cost-Effective Alternatives
The high cost of noble metals has driven research into more abundant, first-row transition metals.
-
Nickel (Ni): Nickel is a potent and economical catalyst, typically favoring the production of cyclohexanols.[15] Supported Ni catalysts, such as Ni on carbon nanotubes (Ni/CNT), can achieve near-quantitative conversion of phenol to cyclohexanol.[16] Catalysts derived from metal-organic frameworks (MOFs), like Ni-MOF-74, have also shown exceptional performance, achieving 100% conversion and 100% cyclohexanol selectivity under mild conditions (120°C, 2.0 MPa H₂).[17]
-
Bimetallic Ni-Co Systems: Similar to noble metals, combining non-noble metals can enhance performance. Ni-Co alloy nanoparticles encapsulated in N-doped carbon have demonstrated significantly higher activity for complete hydrogenation to cyclohexanol compared to their monometallic counterparts, highlighting a strong synergistic effect.[18]
Key Factors Influencing Catalyst Efficacy
Beyond the metal itself, several other parameters critically influence the reaction's efficiency and selectivity.
-
Catalyst Support: The support material is not merely an inert scaffold; it affects metal dispersion, stability, and can participate in the reaction. For palladium catalysts in gas-phase phenol hydrogenation, specific activity was found to increase in the order: Pd/AC < Pd/GCN < Pd/SiO₂ ≈ Pd/graphite < Pd/Ta₂O₅.[6] Alumina's acidic sites can sometimes lead to faster deactivation via coke formation, an effect that can be mitigated by adding basic promoters.[19]
-
Solvent Polarity: The choice of solvent can be a powerful tool to direct selectivity. In a study using a bifunctional Pd/NaY catalyst, switching the solvent from nonpolar n-octane to polar ethanol changed the major product from cyclohexane (100% selectivity) to cyclohexanol (92.3% selectivity) under identical conditions.[20]
-
Substituent Effects: The nature of the substituent at the 4-position has a pronounced impact. Electron-withdrawing groups generally increase the acidity of the phenolic proton, which can influence its adsorption on the catalyst surface.[21] Steric hindrance from bulky substituents can lower the degree of adsorption and thus decrease the hydrogenation rate.[16] For instance, in one study, the hydrogenation of phenols with increasingly bulky aliphatic para-substituents using a Pd/Al₂O₃ catalyst led to an increase in the diastereomeric ratio in favor of the trans-cyclohexanol.[1]
Data-Driven Performance Comparison
The following table summarizes experimental data from various studies, providing a direct comparison of different catalytic systems.
| Catalyst | Substrate | Temp (°C) | Pressure (MPa) | Solvent | Conversion (%) | Selectivity (%) | Product | Reference |
| 20% Ni/CNT | Phenol | 220 | N/A (Transfer) | Isopropanol | 100 | 95 | Cyclohexanol | [16] |
| 5% Pd/Al₂O₃ | p-Cresol | 80 | 0.5 | n-Heptane | >99 | 80 (trans) | 4-Methylcyclohexanol | [1] |
| [Rh(COD)Cl]₂ | p-Cresol | 25 | 5.0 | Isopropanol | >99 | 93 (cis) | 4-Methylcyclohexanol | [9] |
| Pd/C-PTA | Phenol | 80 | 1.0 | Dichloromethane | 100 | 93.6 | Cyclohexanone | [5] |
| 5% Ru/TiO₂ | Phenol | 100 | 2.0 | Water | ~100 | ~100 | Cyclohexanol | [10] |
| Ni@C-400 | Phenol | 120 | 2.0 | Ethanol | 100 | 100 | Cyclohexanol | [17] |
| 1Co-1Ni@NC | Phenol | 120 | 4.0 | Ethanol | >99.9 | >99.9 | Cyclohexanol | |
| K-Pd/TiO₂ | Phenol | 80 | 0.06 | Water | 99 | 99 | Cyclohexanone | [7] |
Experimental Protocol: trans-Selective Hydrogenation of 4-tert-Butylphenol
This protocol describes a reliable method for the selective hydrogenation of a 4-substituted phenol to its corresponding trans-cyclohexanol, a common requirement in materials science. The choice of a heterogeneous palladium catalyst and a non-polar solvent is causal for favoring the thermodynamically stable trans product.[1]
Caption: Workflow for selective hydrogenation of 4-substituted phenols.
Materials:
-
4-tert-Butylphenol
-
5 wt% Palladium on Alumina (Pd/Al₂O₃)
-
n-Heptane (Anhydrous)
-
High-pressure autoclave with magnetic stirring and temperature control
-
Hydrogen gas (high purity)
-
Celite™ for filtration
Procedure:
-
Reactor Setup: Ensure the high-pressure autoclave is clean and dry. Add a magnetic stir bar.
-
Charging the Reactor: To the autoclave, add 4-tert-butylphenol (e.g., 1.0 g, 6.66 mmol), 5 wt% Pd/Al₂O₃ (e.g., 4 mol%, 284 mg), and anhydrous n-heptane (e.g., 20 mL).
-
Causality: The heterogeneous catalyst is chosen for ease of removal post-reaction. n-Heptane is a non-polar solvent that favors the formation of the trans product with this catalytic system.[1]
-
-
Sealing and Purging: Seal the autoclave securely. Purge the vessel 3-5 times with low-pressure hydrogen gas to remove all air. This step is critical for safety and to prevent catalyst oxidation.
-
Reaction: Begin vigorous stirring. Pressurize the reactor to 5 bar with hydrogen gas. Heat the reactor to 80°C and maintain these conditions for 24 hours.
-
Causality: The relatively low pressure and moderate temperature are sufficient for the highly active Pd catalyst and help prevent over-reduction or side reactions.[1]
-
-
Cooldown and Depressurization: After 24 hours, stop the heating and allow the reactor to cool to room temperature. Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Workup: Open the reactor and dilute the reaction mixture with ethyl acetate. Filter the mixture through a pad of Celite™ to remove the heterogeneous Pd/Al₂O₃ catalyst. Wash the pad with additional ethyl acetate.
-
Isolation and Analysis: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation). The crude product can be analyzed by GC-MS or ¹H NMR to determine conversion and diastereomeric ratio. Further purification can be achieved by flash column chromatography if necessary.
Conclusion and Outlook
The catalytic hydrogenation of 4-substituted phenols is a mature yet evolving field. For selective conversion to cyclohexanones , palladium-based catalysts, particularly those promoted with alkali metals, offer unparalleled performance under mild conditions.[5][7] For complete reduction to cyclohexanols , ruthenium and nickel catalysts are highly effective and economical choices.[10][17] Notably, the ability to switch diastereoselectivity between cis and trans alcohols by choosing between rhodium and palladium catalysts provides a powerful tool for synthetic chemists.[1]
Future research will likely focus on developing non-noble metal catalysts that can replicate the high selectivity of palladium for cyclohexanones and designing robust, recyclable catalysts that operate efficiently in green solvents like water. The continued exploration of bimetallic synergies and novel support materials will undoubtedly push the boundaries of efficacy and sustainability in this vital chemical transformation.
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A Senior Application Scientist's Guide to Cross-Referencing Experimental NMR Data with Spectral Databases for Cyclohexanones
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of organic molecules is a foundational requirement. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose. However, the acquired spectral data is only as valuable as its correct interpretation. This guide provides an in-depth, experience-driven workflow for cross-referencing experimental NMR data of cyclohexanones with established spectral databases, ensuring the integrity and accuracy of your structural assignments.
The conformational flexibility of the cyclohexanone ring, coupled with the electronic effects of various substituents, can lead to complex and often overlapping signals in NMR spectra. Therefore, a rigorous comparison against validated data is not just good practice; it is a scientific necessity.
Part 1: The Foundation - Acquiring High-Quality Experimental NMR Data
The principle of "garbage in, garbage out" is acutely relevant in NMR spectroscopy. The quality of your experimental data directly dictates the confidence in your structural assignment. The following protocol outlines the key considerations for acquiring robust ¹H and ¹³C NMR data for a generic cyclohexanone derivative.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified cyclohexanone sample into a clean, dry vial. The purity of the sample is paramount to avoid signals from contaminants.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for its excellent solubilizing power for many organic compounds.[1] Other solvents like deuterated acetone (Acetone-D₆) or dimethyl sulfoxide (DMSO-d₆) can be used depending on the sample's solubility.[1]
-
Add an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.[2]
-
Transfer the solution to a 5 mm high-precision NMR tube.
-
Ensure the sample is properly positioned within the NMR probe using a depth gauge to maximize magnetic field homogeneity.[3]
-
-
Instrument Setup and Calibration:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during data acquisition.
-
Shim the magnetic field to achieve optimal homogeneity. This process minimizes peak broadening and distortion, resulting in sharp, well-resolved signals.
-
Tune and match the probe for the ¹H and ¹³C frequencies to ensure efficient transfer of radiofrequency power.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set to a range that encompasses all expected proton signals (e.g., -2 to 12 ppm).
-
Number of Scans (NS): A sufficient number of scans (e.g., 16 or 32) should be co-added to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate for qualitative analysis.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets for each unique carbon.[4]
-
Spectral Width: A wider spectral width is required for ¹³C NMR (e.g., 0 to 220 ppm).
-
Number of Scans (NS): More scans are needed for ¹³C NMR due to its lower natural abundance and smaller gyromagnetic ratio (e.g., 1024 or more).[4]
-
Relaxation Delay (D1): A 2-second delay is a good starting point.[4]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.[5]
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline for accurate integration.[5][6]
-
Reference the spectrum by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1][4][6]
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal.
-
Perform peak picking to generate a list of chemical shifts.
-
Part 2: The Cross-Reference - Leveraging Spectral Databases
Once high-quality experimental data is in hand, the next step is to compare it against established spectral databases. This process serves as a critical validation of your proposed structure.
A Comparative Guide to Key Spectral Databases
Several public and commercial databases house vast collections of NMR spectral data. The choice of database depends on the specific needs of the researcher.
| Database | Primary Focus | Key Features for Cyclohexanone Analysis | Access |
| Spectral Database for Organic Compounds (SDBS) | Broad collection of spectra for organic compounds. | Contains a significant number of ¹H and ¹³C NMR spectra for various organic molecules, including cyclohexanone derivatives. Allows for searching by compound name, formula, and spectral parameters.[7][8][9][10] | Free |
| PubChem | Comprehensive chemical information database. | Aggregates spectral information from various sources, including NMR data.[11][12][13][14] Provides links to original data sources. | Free |
| Biological Magnetic Resonance Bank (BMRB) | Primarily focused on biological macromolecules and metabolites. | While its core is biomolecules, it has a growing collection of NMR data for small molecules and natural products relevant to drug discovery.[15][16][17][18][19] | Free |
The Workflow for Cross-Referencing
The following diagram illustrates the systematic workflow for comparing your experimental data with database entries.
Caption: Workflow for Cross-Referencing NMR Data.
Step-by-Step Comparison Guide
-
Database Search: Initiate a search in your chosen database(s) using the chemical name, molecular formula, or by drawing the structure of your target cyclohexanone.
-
Data Retrieval: Locate the ¹H and ¹³C NMR data for the compound of interest. Pay close attention to the experimental conditions under which the database spectrum was acquired, particularly the solvent used, as this can influence chemical shifts.[6]
-
Tabular Comparison: The most effective way to compare your data is to create a structured table. This allows for a direct, side-by-side analysis of key parameters.
Table 1: ¹H NMR Data Comparison
Proton Assignment Experimental Chemical Shift (δ, ppm) Database Chemical Shift (δ, ppm) [Source] Experimental Multiplicity Database Multiplicity [Source] Experimental Coupling Constant (J, Hz) Database Coupling Constant (J, Hz) [Source] H-2ax H-2eq H-3ax ... Table 2: ¹³C NMR Data Comparison
Carbon Assignment Experimental Chemical Shift (δ, ppm) Database Chemical Shift (δ, ppm) [Source] C-1 (C=O) C-2 C-3 ... -
Analysis of Discrepancies:
-
Chemical Shifts: Minor deviations in chemical shifts (typically < 0.05 ppm for ¹H and < 0.5 ppm for ¹³C) are often acceptable and can be attributed to differences in concentration, temperature, or minor solvent effects. Larger discrepancies warrant further investigation.
-
Multiplicity and Coupling Constants: The multiplicity of a signal (singlet, doublet, triplet, etc.) and the corresponding coupling constants (J-values) are highly diagnostic of the local electronic and steric environment. These should match closely between your experimental data and the database entry. Any significant differences may indicate an incorrect structural assignment or a different conformation.
-
Part 3: Trustworthiness and Self-Validation
A key aspect of scientific integrity is the ability to self-validate your findings. In the context of NMR spectroscopy, this means critically evaluating your own data and the reference data you are using.
Decision-Making in Spectral Matching
The following diagram outlines the logical process for validating a structural assignment based on the comparison.
Caption: Decision tree for NMR spectral validation.
If significant discrepancies are observed, it is crucial to consider the following:
-
Re-examine your experimental data: Was the sample pure? Was the data processed correctly?
-
Consult alternative sources: Look for data in other databases or in the primary literature.
-
Consider 2D NMR experiments: If ambiguity remains, experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can provide invaluable connectivity information to definitively establish the structure.
By following this comprehensive guide, researchers can confidently and accurately cross-reference their experimental NMR data for cyclohexanones, leading to robust and reliable structural elucidation, a cornerstone of chemical and pharmaceutical research.
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A Comparative Guide to the Analysis of 4-(4-Ethylcyclohexyl)cyclohexanone in Recovered Liquid Crystal Mixtures
Introduction: The Second Life of Liquid Crystals
The proliferation of liquid crystal displays (LCDs) in everything from televisions to smartphones has created a significant stream of electronic waste. Recovering and recycling the liquid crystal (LC) materials from these end-of-life displays is a critical step towards a circular economy, reducing environmental impact and recapturing valuable materials.[1][2] However, these recovered LC mixtures are far from pure; they are complex cocktails of various mesogenic molecules, residual solvents, and organic and inorganic impurities accumulated during the device's life and the extraction process.[1][3]
Among the myriad of molecules present, cyclohexanone derivatives are a noteworthy class, often used as intermediates or components in the synthesis of liquid crystals due to their influence on mesomorphic properties.[4][5][6] This guide focuses on the analytical challenge of identifying and quantifying a representative molecule, 4-(4-Ethylcyclohexyl)cyclohexanone , within these complex recovered matrices. Accurate analysis is paramount for quality control, determining the viability of the recycled material for reuse, and for optimizing purification processes.[7]
This document provides researchers, scientists, and drug development professionals with a comparative analysis of primary analytical techniques, grounded in experimental evidence and practical insights. We will delve into the causality behind methodological choices, offering robust, self-validating protocols for the two most powerful chromatographic techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
The Analytical Challenge: A Complex Matrix
Recovered LC mixtures present a formidable analytical challenge due to their inherent heterogeneity. Samples extracted from different batches of end-of-life LCDs can vary significantly in composition, containing a wide array of LC molecules, photo-initiators, polymers, and dissolved adhesives.[1][3] Furthermore, ionic impurities (e.g., Na+, K+) are often present, which can degrade the electro-optical properties of the LCs.[1] Any chosen analytical method must therefore be highly selective to distinguish the target analyte, this compound, from this complex background and sensitive enough to quantify it accurately.
Primary Analytical Techniques: A Head-to-Head Comparison
The separation and identification of a specific organic molecule within a complex mixture is best accomplished by chromatography. We will compare the two leading techniques for this application: GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerhouse technique that combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[8] It is considered a "gold standard" for the identification of volatile and semi-volatile organic compounds, making it exceptionally well-suited for analyzing the components of LC mixtures.[8][9]
Principle of Operation: The process begins by injecting a liquid sample into a heated port, where it vaporizes. An inert carrier gas (the mobile phase) transports the vaporized sample through a long, thin column containing a stationary phase.[10] Compounds separate based on their boiling points and differential interactions with the stationary phase. As each separated compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules (typically through electron impact), breaks them into characteristic fragments, and sorts these fragments by their mass-to-charge ratio, generating a unique chemical fingerprint.[8][10]
Causality Behind the Method: The choice of GC-MS is driven by its ability to resolve dozens of components in a single run without extensive sample cleanup.[9] The high temperatures used in the GC oven provide the energy needed to volatilize the relatively large molecules found in LC mixtures, while the mass spectrometer provides unambiguous identification, which is critical when analyzing unknown or heterogeneous samples.
Experimental Protocol: GC-MS Analysis
Objective: To identify and quantify this compound in a recovered LC mixture.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the recovered LC mixture into a 10 mL volumetric flask.
-
Add 5 mL of a high-purity solvent such as Toluene or Acetone.[9][11] Toluene is often preferred for its ability to dissolve a wide range of organic molecules found in LCs.
-
Vortex the mixture for 1 minute to ensure complete dissolution.
-
Dilute to the 10 mL mark with the same solvent.
-
If visible particulates are present (e.g., from dissolved glues), filter the solution through a 0.45 µm PTFE syringe filter into a 2 mL GC vial. This step is crucial to prevent contamination of the GC inlet and column.[3]
-
-
Instrumental Parameters:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm x 0.25 µm (or equivalent nonpolar column).
-
Injection Volume: 1.0 µL.
-
Inlet Temperature: 280 °C.
-
Split Ratio: 20:1 (can be adjusted based on sample concentration).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 320 °C.[9]
-
Hold: 5 minutes at 320 °C.
-
Rationale: A temperature ramp is essential to separate compounds with a wide range of boiling points, from residual solvents to high-molecular-weight LC molecules.
-
-
-
Mass Spectrometer Parameters:
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-550.
-
-
Data Analysis & Self-Validation:
-
Identification: The peak corresponding to this compound is identified by its specific retention time, confirmed by running a certified reference standard. The mass spectrum of the peak from the sample is then compared against the spectrum from the standard and a reference library (e.g., NIST) for definitive confirmation.
-
Quantification: Create a multi-point calibration curve using certified standards of this compound of known concentrations. The concentration in the recovered sample is determined by comparing its peak area to this calibration curve. The use of an internal standard is recommended for highest accuracy.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is another premier separation technique that uses a liquid mobile phase to move the sample through a column packed with a solid stationary phase.[12] It is particularly advantageous for compounds that are non-volatile or thermally labile (i.e., prone to degradation at high temperatures), which can sometimes be a concern with certain LC components or impurities.[13]
Principle of Operation: A high-pressure pump pushes a solvent mixture (the mobile phase) through the system at a constant flow rate.[14] The sample is injected into this flow and carried to the analytical column. Separation occurs as components partition differently between the mobile phase and the stationary phase based on their polarity.[12] A detector at the end of the column (e.g., a UV-Vis detector) measures the components as they elute.
Causality Behind the Method: HPLC is selected when there is a concern about thermal degradation or when analyzing for components that lack sufficient volatility for GC. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common mode and is highly effective for the separation of the moderately polar to nonpolar molecules typical of LC mixtures.[15] The ketone functional group in this compound contains a chromophore that absorbs UV light, making a UV detector a simple and robust choice for detection.
Experimental Protocol: HPLC Analysis
Objective: To quantify this compound in a recovered LC mixture.
Methodology:
-
Sample Preparation:
-
Prepare the sample as described in the GC-MS protocol, but use a solvent that is miscible with the HPLC mobile phase, such as Acetonitrile.
-
Dilute the sample to an appropriate concentration (e.g., 100 µg/mL) in the mobile phase.
-
Filtration through a 0.45 µm filter is mandatory for all HPLC samples to prevent clogging of the system's tubing and column frits.
-
-
Instrumental Parameters:
-
HPLC System: Shimadzu LC-20AD series (or equivalent).[14]
-
Column: C18 reversed-phase column, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of 85:15 (v/v) Acetonitrile:Water.[16] Note: A gradient elution may be required if the sample is highly complex to resolve the target peak from interferences.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis Detector set to 220 nm. Rationale: This wavelength provides good sensitivity for the n→π transition of the ketone carbonyl group.*
-
-
Data Analysis & Self-Validation:
-
Identification: The peak for this compound is identified by comparing its retention time with that of a certified reference standard run under identical conditions.
-
Quantification: Prepare a series of calibration standards of the target analyte at different concentrations. Inject each standard and plot the resulting peak area against concentration to generate a calibration curve. The concentration of the analyte in the recovered LC sample is calculated from this curve. This multi-point calibration is a core component of method validation, ensuring linearity and accuracy.
-
Visual Workflow Representations
Performance Comparison: GC-MS vs. HPLC
The choice between GC-MS and HPLC depends on the specific goals of the analysis. The following table summarizes their performance characteristics for this application.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Senior Scientist's Insight |
| Specificity | Very High. Mass spectrum provides a unique fingerprint for positive identification.[8] | Moderate to High. Relies on retention time, which can be affected by co-eluting impurities. Specificity is greatly enhanced by using an MS detector (LC-MS). | For unknown screening and definitive identification in a complex matrix, GC-MS is the superior choice.[9] |
| Sensitivity | High. Can detect components at parts-per-billion (ppb) levels. | Good. Typically in the parts-per-million (ppm) range, but highly dependent on the analyte's UV absorptivity. | Both methods offer sufficient sensitivity for quality control, but GC-MS generally provides lower detection limits for volatile analytes. |
| Analyte Scope | Limited to volatile and semi-volatile, thermally stable compounds.[17] | Broad scope, including non-volatile and thermally labile compounds.[13] | While the target analyte is suitable for GC, HPLC offers greater versatility if other, less volatile components are also of interest. |
| Speed | Fast. Typical run times are 20-30 minutes for a comprehensive profile.[9] | Moderate. Run times can be similar, but method development and column equilibration can be more time-consuming. | For routine, high-throughput QC of a known analyte, a well-developed HPLC method can be very efficient. |
| Robustness | Very robust, but inlet and column can be contaminated by non-volatile residues if samples are not clean. | Very robust. Mandatory sample filtration protects the system. Column lifetime is a key consideration. | Proper sample preparation is critical for the longevity of both systems, but especially for GC-MS when dealing with "dirty" recovered samples. |
Conclusion and Recommendations
For the comprehensive analysis of this compound in recovered liquid crystal mixtures, both GC-MS and HPLC are powerful and viable techniques.
-
For comprehensive characterization and identification of unknowns: GC-MS is the recommended primary tool. Its ability to separate a multitude of components and provide definitive mass spectral identification is unparalleled for understanding the complex composition of recovered LC materials.[9]
-
For routine quantitative quality control of the target analyte: HPLC-UV is a highly robust and reliable alternative. Once a method is established, it provides accurate and reproducible quantification with simpler instrumentation than a mass spectrometer.[14][16]
Ultimately, the most effective analytical strategy may involve using these techniques in a complementary fashion. GC-MS can be employed to perform an initial, detailed characterization of the recovered mixture, identifying all major components and potential impurities. Subsequently, a more streamlined HPLC-UV method can be developed and validated for rapid and routine quantification of this compound in a production or quality control environment. This dual approach leverages the strengths of each technique, ensuring both comprehensive understanding and efficient, reliable analysis.
References
- MDPI. (2023, July 6). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals.
- J-Stage. (1991). A structural study on liquid crystals by gc/ms and nmr. ANALYTICAL SCIENCES, VOL. 7 SUPPLEMENT.
- MDPI. (2021, May 21). Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays.
- PubMed. (2012). Recovery of valuable materials from waste liquid crystal display panel.
- ResearchGate. (2012, January). Materials Separation from Waste Liquid Crystal Displays Using Combined Physical Methods.
- LillOA. (2022, November 19). End-of-Life Liquid Crystal Displays Recycling: Physico-Chemical Properties of Recovered Liquid Crystals.
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- ResearchGate. (2012, August 10). Study of Nematic Liquid Crystals by Spectroscopic Ellipsometry.
- Google Patents. (1996, July 30). Purification of liquid crystals and liquid crystal composition.
- Wikipedia. High-performance liquid chromatography.
- Optica Publishing Group. (2015, February 25). Purification of deteriorated liquid crystals by employing porous metal–organic-framework/polymer composites.
- Wikipedia. Gas chromatography–mass spectrometry.
- SIELC Technologies. (2018, May 16). 4-(4-Ethylcyclohexyl)-4-methylpentan-2-one.
- Shimadzu. What is HPLC (High Performance Liquid Chromatography).
- PubMed Central (PMC). (2016, August 2). Liquid Crystals as Stationary Phases in Chromatography.
- Agilent. Gas chromatography mass spectrometry basic principles.
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- Lab-Training. Gas Chromatography (GC) vs Mass Spectrometry (MS): Which is Right for Your Analysis.
- MDPI. (2024, April 11). Analysing the Photo-Physical Properties of Liquid Crystals.
- ResearchGate. (2011, February 23). Liquid Crystal and Rheological Behavior of 2,6-Bis(benzylidene)cyclohexanone.
- Triclinic Labs. Spectroscopic Chemical Identification and Analysis Services.
- AZoOptics. (2019, July 23). The Different Types of Spectroscopy for Chemical Analysis.
- NINGBO INNO PHARMCHEM CO.,LTD. Liquid Crystal Materials: The Role of Cyclohexanone Derivatives and 4-Pentyldicyclohexylanone.
- LillOA. (2023, July 6). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals.
- PubChem - NIH. Cyclohexanone.
- PubChem - NIH. Cyclohexene, 4-(4-ethylcyclohexyl)-1-pentyl-.
- PubChem - NIH. Cyclohexanone, 4,4-dimethyl-.
- 360iResearch. (2025, November). Cyclohexanone Liquid Crystal Intermediates Market 2025-2032.
- CDC - NIOSH. (1994, August 15). methylcyclohexanone 2521.
- ResearchGate. (2024, January 10). Literature survey on the environmental contamination of liquid crystal monomers (LCMs) and a pilot study on their occurrence in sewage sludge from Sweden.
- PubMed Central (PMC). (2023, February 1). Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[18]arene Cocrystals Accompanied by Vapochromic Behavior.
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A Comparative Guide to the Impact of 4-(4-Ethylcyclohexyl)cyclohexanone on the Clearing Point of Liquid Crystal Compositions
Introduction: The Critical Role of Clearing Point in Liquid Crystal Formulations
In the realm of liquid crystal (LC) technology, the clearing point (T_NI), or the nematic-to-isotropic transition temperature, stands as a pivotal parameter governing the operational range and stability of LC devices.[1][2] For researchers and formulation scientists, the ability to precisely modulate this property is paramount for developing next-generation displays, spatial light modulators, and advanced optical components. Additives play a crucial role in this optimization process, with cyclohexanone derivatives being a prominent class of compounds utilized to enhance the mesophase stability of LC mixtures.[3]
This guide provides an in-depth evaluation of 4-(4-Ethylcyclohexyl)cyclohexanone , a key liquid crystal intermediate, and its impact on the clearing point of nematic LC compositions. We will objectively compare its performance with other structurally related alternatives, supported by an analysis of structure-property relationships and a detailed experimental protocol for comparative assessment.
The Molecular Logic: How Cyclohexanone Derivatives Influence Nematic Order
The introduction of non-mesogenic additives into a nematic host can either increase or decrease the clearing point, an effect largely dictated by the additive's molecular geometry and its compatibility with the LC matrix.[4] Rigid, elongated molecules that align well with the liquid crystal director tend to enhance the overall order of the nematic phase, thereby increasing the thermal energy required to transition to the isotropic state.[5][6]
Cyclohexane derivatives are particularly effective in this regard due to their rigid bicyclic structure.[7][8] The presence of a polar carbonyl group in 4-(4-alkylcyclohexyl)cyclohexanones can further influence intermolecular interactions within the LC mixture. The length of the alkyl chain on the cyclohexane ring is a critical factor, as it affects the molecule's aspect ratio and its van der Waals interactions with the host LC molecules.[9][10][11][12]
This guide will focus on comparing this compound with its close analogs: 4-(4-propylcyclohexyl)cyclohexanone and 4-(4-pentylcyclohexyl)cyclohexanone. By systematically varying the alkyl chain length, we can elucidate the structure-property relationships that govern their efficacy as clearing point modifiers.
Comparative Performance Analysis: The Effect of Alkyl Chain Length
While direct, publicly available comparative studies on the impact of these specific 4-(4-alkylcyclohexyl)cyclohexanone derivatives on a standardized host are limited, we can construct a representative comparison based on established principles of liquid crystal physics and extrapolated data from related studies. The following table illustrates the expected trend when these additives are introduced into a common nematic host mixture, such as the well-characterized E7 blend.[13][14][15]
Table 1: Projected Impact of 4-(4-Alkylcyclohexyl)cyclohexanone Derivatives on the Clearing Point of a Standard Nematic Host (E7)
| Additive (5 wt% in E7 Host) | Chemical Structure | Expected Change in Clearing Point (ΔT_NI) | Rationale |
| This compound | [Insert Chemical Structure] | Moderate Increase | The ethyl group provides a good balance of increased molecular length and compatibility with the host, leading to enhanced nematic order. |
| 4-(4-Propylcyclohexyl)cyclohexanone | [Insert Chemical Structure] | Higher Increase | The longer propyl chain increases the molecule's aspect ratio, promoting more effective alignment with the LC director and stronger stabilizing interactions. |
| 4-(4-Pentylcyclohexyl)cyclohexanone | [Insert Chemical Structure] | Highest Increase | The pentyl chain further elongates the molecule, maximizing the anisotropic van der Waals forces that stabilize the nematic phase. |
Note: The exact values of ΔT_NI are dependent on the specific host mixture and the concentration of the additive. The trends presented are based on established structure-property relationships in liquid crystals.
Experimental Protocol for Comparative Evaluation
To empirically validate the performance of these additives, a systematic experimental approach is necessary. This protocol outlines a robust methodology for preparing doped LC mixtures and accurately measuring their clearing points.
Materials and Equipment
-
Nematic LC Host: E7 Liquid Crystal Mixture (or another well-characterized nematic host)
-
Additives:
-
This compound (>98% purity)
-
4-(4-Propylcyclohexyl)cyclohexanone (>98% purity)
-
4-(4-Pentylcyclohexyl)cyclohexanone (>98% purity)
-
-
Solvent: Dichloromethane (DCM), HPLC grade
-
Equipment:
-
Analytical balance (± 0.01 mg)
-
Vortex mixer
-
Hot plate with magnetic stirring
-
Differential Scanning Calorimeter (DSC)
-
Polarized Optical Microscope (POM) with a hot stage
-
Glass capillaries or LC cells
-
Workflow for Sample Preparation and Analysis
Figure 1: Experimental workflow for evaluating the impact of additives on the LC clearing point.
Step-by-Step Methodology
-
Preparation of Doped LC Mixtures:
-
Accurately weigh the desired amount of the nematic LC host (e.g., 95 mg of E7) into a clean vial.
-
Add the desired weight percentage of the additive (e.g., 5 mg for a 5 wt% mixture).
-
Add a minimal amount of a volatile solvent like dichloromethane to facilitate mixing.
-
Thoroughly mix the components using a vortex mixer until the additive is fully dissolved.
-
Gently evaporate the solvent on a hot plate (at a temperature below the clearing point of the mixture) under a gentle stream of nitrogen or in a vacuum oven to ensure complete solvent removal.
-
-
Differential Scanning Calorimetry (DSC) Analysis:
-
Hermetically seal a small amount (5-10 mg) of the prepared mixture in an aluminum DSC pan.
-
Use an empty sealed pan as a reference.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) through the nematic-to-isotropic transition.
-
Record the heat flow as a function of temperature. The peak of the endothermic transition corresponds to the clearing point (T_NI).
-
Perform a second heating run to ensure thermal history does not affect the measurement.
-
-
Polarized Optical Microscopy (POM) with Hot Stage:
-
Introduce the LC mixture into a glass capillary or a thin LC cell.
-
Place the sample on the hot stage of the POM.
-
Observe the sample texture under crossed polarizers while slowly heating.
-
The temperature at which the birefringent nematic texture completely disappears and the field of view becomes dark (isotropic) is the clearing point. This provides a visual confirmation of the DSC results.
-
Structure-Property Relationship and Mechanistic Insights
The observed trend of increasing clearing point with longer alkyl chains can be explained by the Maier-Saupe mean-field theory, which relates the nematic-isotropic transition temperature to the anisotropic intermolecular potential.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Ethylcyclohexyl)cyclohexanone
As researchers and scientists at the forefront of innovation, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. This guide provides a detailed, procedural framework for the safe and compliant disposal of 4-(4-Ethylcyclohexyl)cyclohexanone, a ketone intermediate often utilized in the synthesis of liquid crystal materials[1]. Adherence to these protocols is not merely about regulatory compliance; it is a foundational aspect of responsible laboratory practice that protects you, your colleagues, and the environment.
This document moves beyond a simple checklist, offering a causal explanation for each procedural step. Understanding the "why" behind these protocols empowers you to make informed, safe decisions in dynamic laboratory environments.
Hazard Profile and Immediate Safety Precautions
Before any disposal procedure, a thorough understanding of the chemical's hazard profile is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 150763-13-6) is not widely available, we can infer its likely properties from close structural analogs like 4-Ethylcyclohexanone (CAS No. 5441-51-0) and the parent compound, Cyclohexanone (CAS No. 108-94-1).
Treat this compound as a hazardous substance. A Safety Data Sheet for the closely related 4-Ethylcyclohexanone classifies it as a combustible liquid[2]. Analogs are also known to be harmful if swallowed, inhaled, or in contact with skin, and can cause significant skin and eye irritation[3][4]. Therefore, rigorous safety measures are not optional.
Table 1: Key Safety and Physical Data (Inferred from Analogs)
| Property | Value/Information | Source Rationale |
| Appearance | Colorless clear liquid (estimated) | Based on similar cyclohexanone derivatives[5]. |
| Flash Point | ~63 °C / 145.4 °F | Based on 4-Ethylcyclohexanone. This classifies it as a combustible liquid, posing a fire risk near ignition sources[2]. |
| Health Hazards | Potential for skin, eye, and respiratory irritation. Harmful if swallowed or inhaled. | Inferred from cyclohexanone and its derivatives, which exhibit these properties[6][7]. |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | Common for ketones. Prevents violent reactions or degradation[2][8]. |
Mandatory Personal Protective Equipment (PPE)
When handling this compound in any capacity—including for disposal—the following PPE is non-negotiable:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes[6].
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves before use and use proper removal techniques to avoid skin contact[3][6].
-
Protective Clothing: A lab coat or other protective clothing is required to prevent skin exposure[2][6].
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, respiratory protection may be necessary[4][6].
The Core of Compliant Disposal: Regulatory Framework
In the United States, the disposal of laboratory chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[9]. This framework strictly prohibits the disposal of hazardous chemicals into regular trash or down the sewer system[9][10]. All hazardous waste must be collected, documented, and managed by a licensed waste disposal vendor[11].
Academic laboratories may operate under an alternative set of regulations known as Subpart K, which provides more flexibility for the unique nature of research environments, such as extending on-site accumulation times[12][13]. Regardless of the specific regulatory set, the principles of proper segregation, containment, and labeling remain universal.
Step-by-Step Disposal Protocol for this compound
This protocol provides a systematic approach to waste management, from the point of generation to the point of collection.
Step 1: Waste Identification and Segregation
Proper segregation is the most critical step to prevent dangerous chemical reactions and ensure proper disposal routing.
-
Unused/Neat Chemical Waste: Pure, unreacted this compound should be collected in its own designated waste container. Do not mix it with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Acutely Contaminated Solid Waste: This includes items heavily contaminated with the liquid chemical, such as paper towels used to absorb a small spill. These should be collected separately from liquid waste.
-
Minimally Contaminated Solid Waste: Items with incidental contact, such as used gloves or weigh boats, should also be disposed of as hazardous waste in a designated solid waste container.
Step 2: Container Selection and Management
The integrity of your waste container is crucial for safety.
-
Compatibility: Use containers that are chemically compatible with this compound. High-density polyethylene (HDPE) or glass bottles are generally appropriate.
-
Condition: The container must be in good condition, free from cracks or damage, and have a secure, leak-proof screw-top cap[9].
-
Venting: Do not use containers that can build up pressure if there is any potential for gas-generating reactions. However, for this specific compound, standard non-vented caps are appropriate.
-
Closure: Keep waste containers closed at all times except when adding waste. This minimizes the release of flammable and harmful vapors[6][10].
Step 3: Labeling
Accurate labeling is a strict regulatory requirement and essential for safety. The EPA's Hazardous Waste Generator Improvements Rule has specific labeling requirements[11].
Your waste container label must include:
-
The words "Hazardous Waste" [11].
-
The full chemical name: "this compound". Do not use abbreviations or formulas.
-
An indication of the hazards present (e.g., "Combustible," "Irritant")[11]. This can be done using pictograms or text.
-
The accumulation start date (the date the first drop of waste was added to the container).
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories are permitted to store hazardous waste at or near the point of generation in a designated location called a Satellite Accumulation Area (SAA)[10][11].
-
Location: The SAA must be under the control of laboratory personnel and situated at or near the process generating the waste[10][12].
-
Volume Limits: A maximum of 55 gallons of a single hazardous waste stream may be accumulated in an SAA. Once this limit is reached, the waste must be removed within three calendar days[10][11].
-
Secondary Containment: It is best practice to keep liquid waste containers in a secondary containment bin to control potential spills.
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for the waste "from cradle to grave."
-
When your waste container is approximately 90% full or you have finished the project, submit a chemical waste collection request to your institution's EHS department.
-
EHS will then arrange for collection by a licensed hazardous waste contractor who will transport the material for final, compliant disposal at a permitted Treatment, Storage, and Disposal Facility (TSDF).
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill Management
Accidents happen, and preparedness is key. In the event of a spill:
-
Alert Personnel: Immediately alert others in the area.
-
Remove Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment, as the material is combustible[2][6].
-
Ventilate: Ensure the area is well-ventilated.
-
Contain the Spill: Use an inert absorbent material like vermiculite or sand to soak up the spill. Do not use combustible materials like paper towels for large spills[2][6].
-
Collect Waste: Carefully scoop the absorbent material and place it into a labeled, sealable container for hazardous waste disposal[2][8].
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department.
By integrating these procedures into your daily laboratory operations, you uphold the highest standards of safety and environmental responsibility, ensuring that your groundbreaking research does not come at the cost of personal or ecological well-being.
References
- Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Lab Director. (n.d.). Laboratory Waste Management: The New Regulations.
- U.S. Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
- American Chemical Society (ACS). (n.d.). Regulation of Laboratory Waste.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- ChemBK. (2024). Cyclohexanone, 4-ethyl-.
- Fisher Scientific. (2024). Safety Data Sheet: 4-Ethylcyclohexanone.
- Sigma-Aldrich. (2024). Safety Data Sheet: Cyclohexanone.
- Santa Cruz Biotechnology. (2017). Safety Data Sheet: Cyclohexanone.
- Sigma-Aldrich. (2024). Safety Data Sheet: 4-Methylcyclohexanone.
- Fisher Scientific. (2025). Safety Data Sheet: Cyclohexanone.
- Chem-Supply. (2015). Safety Data Sheet: Cyclohexanone.
- The Good Scents Company. (n.d.). 4-cyclohexyl cyclohexanone, 92-68-2.
- ChemicalBook. (2025). This compound.
- Arborpharmchem. (n.d.). CAS.150763-13-6 this compound.
- Transmare Chemie. (n.d.). Safety Data Sheet: Cyclohexanone.
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- TCI Chemicals. (2025). Safety Data Sheet: 4-Ethylcyclohexanone.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 4-(4-Ethylcyclohexyl)cyclohexanone
This guide provides essential safety and logistical information for the handling and disposal of 4-(4-Ethylcyclohexyl)cyclohexanone (CAS No. 150763-13-6). As a specialized ketone liquid crystal intermediate, specific safety data may be limited.[1] Therefore, this protocol is grounded in the established safety profiles of structurally analogous compounds, such as cyclohexanone and other substituted cyclohexanones, to ensure a robust and cautious approach to laboratory safety.
Hazard Assessment: Understanding the Risks
A thorough risk assessment is the foundation of safe chemical handling. Based on data from similar ketone compounds, this compound should be treated as a material with the following potential hazards:
-
Combustibility: Like many ketones, it is likely a combustible liquid with a flash point that necessitates careful management of ignition sources.[2][3] Handling should occur away from open flames, hot surfaces, and spark-producing equipment.[2][4][5]
-
Irritation: Contact can cause irritation to the skin and eyes.[6][7][8] Prolonged or repeated exposure may lead to dermatitis due to the degreasing properties of ketones.[7][8]
-
Inhalation: Inhaling vapors or mists may irritate the respiratory tract.[7][8] High concentrations could potentially lead to central nervous system effects such as headache, dizziness, and nausea, which are common symptoms of overexposure to organic solvents.[7][9]
-
Ingestion: The compound is presumed to be harmful if swallowed.[6][8]
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is a dynamic system of protection tailored to the specific task. The following table outlines the minimum PPE requirements.
| Task | Required PPE | Rationale & Specification |
| Weighing & Transfer (Low Volume) | • Chemical Splash Goggles• Nitrile or Neoprene Gloves• Laboratory Coat | Eye: Goggles provide essential protection against accidental splashes. Must comply with OSHA 29 CFR 1910.133 or EN166 standards.[2][10]Hands: Nitrile or neoprene gloves offer adequate protection for incidental contact.[5] Always inspect gloves before use and practice proper removal techniques to avoid skin contact.[6]Body: A standard lab coat protects against minor spills on clothing. |
| Reaction Setup & Synthesis (High Volume/Heat) | • Chemical Splash Goggles & Face Shield• Butyl Rubber or Laminate Gloves• Chemical-Resistant Apron over Lab Coat | Eye/Face: A face shield worn over goggles provides an additional layer of protection from splashes, particularly when working with larger volumes or heated reactions.[11][12]Hands: For prolonged contact or immersion potential, more robust gloves like butyl rubber are recommended due to their high resistance to ketones.[7] Double-gloving can be considered.Body: A chemical-resistant apron provides superior protection against larger spills compared to a lab coat alone. |
| Spill Cleanup | • Full-Face Air-Purifying Respirator (APR) with Organic Vapor Cartridges• Butyl Rubber Gloves• Chemical-Resistant Coveralls & Boots | Respiratory: An APR is necessary to prevent inhalation of high vapor concentrations during a spill.[7][13] Ensure proper fit-testing and training.[13]Hands/Body: Full-body protection is critical to prevent extensive skin contact during cleanup operations.[11][12] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized workflow minimizes risk and ensures reproducibility. The following protocol should be adopted for all work involving this compound.
-
Preparation: Designate a well-ventilated work area, preferably within a chemical fume hood.[10] Ensure an eyewash station and safety shower are accessible.
-
Eliminate Ignition Sources: Remove all potential ignition sources, including hot plates (if not in use), open flames, and spark-producing equipment.[5] Use grounded and bonded containers for transfers of large volumes to prevent static discharge.[6][14]
-
Don PPE: Put on the appropriate PPE as specified in the table above.
-
Chemical Handling: Dispense the chemical carefully, keeping containers closed when not in use.[2][6] Avoid generating mists or vapors.
-
Post-Handling: After use, tightly seal the container and store it in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[2][4][14]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[6][9] Do not eat, drink, or smoke in the laboratory area.[6][8]
Standard Operating Procedure Workflow
Caption: Standard workflow for handling this compound.
Contingency & Disposal Plans
Emergency First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[2][7] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes.[2][7] Get medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2] Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water and seek immediate medical attention.[3][6]
Spill Response Protocol
-
Evacuate & Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Secure the Area: Remove all ignition sources.[2]
-
Don PPE: Wear the appropriate spill response PPE, including respiratory protection.[7]
-
Contain & Absorb: Cover the spill with a non-combustible, inert absorbent material like sand or vermiculite.[2]
-
Collect: Use non-sparking tools to carefully sweep the absorbed material into a suitable, labeled container for hazardous waste disposal.[5][6]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose: Seal the waste container and manage it according to the disposal plan.
Chemical Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Step-by-Step Disposal Plan
Chemical waste must be handled with the same care as the parent chemical.
-
Segregation: Do not mix this waste stream with other incompatible chemical wastes.
-
Containerization: Collect all waste, including contaminated absorbents and PPE, in a clearly labeled, sealable container designated for hazardous chemical waste.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Combustible," "Irritant").
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed waste disposal contractor.[2][6][15] Never dispose of this chemical down the drain.[8]
References
- Occupational Safety and Health Administration. 2-BUTANONE (METHYL ETHYL KETONE; MEK). URL
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetone. URL
- New Jersey Department of Health. Hazardous Substance Fact Sheet: DIETHYL KETONE. URL
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- Sigma-Aldrich.
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- Sigma-Aldrich.
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- U.S. Environmental Protection Agency. Personal Protective Equipment. URL
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- TCI Chemicals. SAFETY DATA SHEET: 4-(trans-4-Propylcyclohexyl)cyclohexanone. URL
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
